Product packaging for 2,4-Dibromoquinoline(Cat. No.:CAS No. 20151-40-0)

2,4-Dibromoquinoline

Cat. No.: B189380
CAS No.: 20151-40-0
M. Wt: 286.95 g/mol
InChI Key: CYRONKIISXPXER-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

2,4-Dibromoquinoline (CAS 20151-40-0) is a high-value dihalogenated quinoline that serves as a key synthetic intermediate in organic and medicinal chemistry research. Its distinct reactivity, with bromine atoms at the 2 and 4 positions, allows for regioselective cross-coupling reactions to create complex, multifunctional quinoline derivatives . These structures are privileged scaffolds in the development of pharmaceutical compounds and functional materials . Recent research has identified a novel dibromoquinoline compound exhibiting potent, broad-spectrum antifungal activity against pertinent species of Candida , Cryptococcus , and Aspergillus . This compound demonstrates a unique mechanism of action by targeting metal ion homeostasis, a previously unexploited pathway, and also interferes with key virulence factors like hyphae and biofilm formation in C. albicans . Its efficacy has been validated in vivo, enhancing survival in a model of fluconazole-resistant infection . This makes this compound a crucial precursor for exploring new antifungal agents with novel mechanisms. The product is provided for research purposes only and is not intended for diagnostic or therapeutic use. Please refer to the Safety Datasheet for proper handling and storage information, which includes recommendations for an inert atmosphere and storage at 2-8°C .

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H5Br2N B189380 2,4-Dibromoquinoline CAS No. 20151-40-0

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2,4-dibromoquinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H5Br2N/c10-7-5-9(11)12-8-4-2-1-3-6(7)8/h1-5H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CYRONKIISXPXER-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=CC(=N2)Br)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H5Br2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00356453
Record name 2,4-dibromoquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00356453
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

286.95 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

20151-40-0
Record name 2,4-dibromoquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00356453
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,4-Dibromoquinoline
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

2,4-Dibromoquinoline chemical properties and structure

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 2,4-Dibromoquinoline: Structure, Properties, and Synthetic Utility

Abstract

This compound is a halogenated heterocyclic aromatic compound that serves as a pivotal building block in synthetic organic chemistry and drug discovery. Its unique electronic structure, characterized by two reactive bromine substituents on the electron-deficient quinoline core, renders it an exceptionally versatile precursor for the synthesis of a diverse array of functionalized quinoline derivatives. This guide provides a comprehensive technical overview of this compound, detailing its chemical structure, physicochemical properties, spectroscopic signature, and core reactivity. Furthermore, it offers practical, field-proven experimental protocols for its synthesis and subsequent functionalization, discusses its applications in medicinal chemistry, and outlines critical safety and handling procedures for laboratory use. This document is intended for researchers, chemists, and drug development professionals who utilize or intend to utilize this important synthetic intermediate.

Molecular Structure and Identification

The foundational element of this compound's utility is its molecular architecture. The molecule consists of a quinoline ring system, which is a fusion of a benzene ring and a pyridine ring. The key functional features are the two bromine atoms substituted at the C2 and C4 positions of the pyridine portion of the ring. These positions are inherently electron-poor due to the electron-withdrawing effect of the ring nitrogen, a feature that dictates the compound's primary mode of reactivity.

Caption: Chemical structure of this compound.

Table 1: Chemical Identifiers for this compound

Identifier Value Source
IUPAC Name This compound [1]
CAS Number 20151-40-0 [2][3][4]
Molecular Formula C₉H₅Br₂N [2][3]
Molecular Weight 286.95 g/mol [2][5][3]
InChIKey CYRONKIISXPXER-UHFFFAOYSA-N [1][6]
Canonical SMILES C1=CC=C2C(=C1)C(=CC(=N2)Br)Br [1]

| MDL Number | MFCD00837761 |[3][6] |

Physicochemical Properties

The physical properties of this compound are consistent with a solid, poly-halogenated aromatic compound. Proper storage is critical to maintain its purity and integrity.

Table 2: Physicochemical Data for this compound

Property Value Source(s)
Physical Form Solid, light yellow to orange [2][6]
Melting Point 92-94 °C [2]
Boiling Point 344.3 ± 22.0 °C (Predicted) [2]
Density 1.923 ± 0.06 g/cm³ (Predicted) [2]
pKa -1.12 ± 0.50 (Predicted) [2]
Purity Typically ≥95-97% [5][3][6]

| Storage Conditions | Store at 2-8°C under an inert atmosphere (Nitrogen or Argon) |[2][6][7] |

The compound's low pKa indicates that the quinoline nitrogen is very weakly basic, a direct result of the strong electron-withdrawing effects of the two bromine atoms. It is generally soluble in chlorinated solvents like dichloromethane and chloroform, as well as polar aprotic solvents such as DMF and DMSO, which are often the solvents of choice for its subsequent reactions.

Chemical Reactivity and Mechanistic Insights

The synthetic value of this compound is rooted in the differential reactivity of its two carbon-bromine bonds. The C2 and C4 positions on the quinoline ring are highly susceptible to nucleophilic aromatic substitution (SₙAr). This heightened reactivity is a consequence of the pyridine nitrogen's ability to stabilize the negative charge of the Meisenheimer intermediate formed during the substitution process.

The causality behind this reactivity is clear: the electronegative nitrogen atom polarizes the ring system, making the C2 and C4 positions electrophilic. The bromine atoms serve as excellent leaving groups, facilitating displacement by a wide range of nucleophiles, including amines, alcohols, thiols, and carbanions. This allows for the sequential and regioselective introduction of new functional groups, making it a powerful scaffold for building molecular diversity.

G cluster_0 Sequential Nucleophilic Aromatic Substitution (SNAr) cluster_1 Potential Nucleophiles start This compound intermediate 2-Substituted-4-bromoquinoline start->intermediate + Nucleophile 1 (Nu1-) Selective conditions (e.g., lower temp.) product 2,4-Disubstituted Quinoline intermediate->product + Nucleophile 2 (Nu2-) Harsher conditions (e.g., higher temp.) R_NH2 Amines (R-NH2) intermediate->R_NH2 R_OH Alcohols/Phenols (R-OH) intermediate->R_OH R_SH Thiols (R-SH) product->R_SH Organometallics Organometallics (R-M) product->Organometallics

Caption: Reactivity workflow of this compound.

Synthesis and Experimental Protocols

A standard and reliable method for synthesizing this compound involves the bromination of 2,4-dihydroxyquinoline (also known as quinoline-2,4-dione), which exists in tautomeric equilibrium with its keto-enol forms. The dihydroxy precursor is readily accessible and serves as a cost-effective starting material.

Protocol 1: Synthesis of this compound

Causality: This protocol utilizes a potent brominating agent, such as phosphorus oxybromide (POBr₃) or a mixture of phosphorus tribromide (PBr₃) and phosphorus pentabromide (PBr₅), to convert the hydroxyl/keto groups of the precursor into bromo substituents. The reaction is driven by the formation of stable phosphorus-oxygen bonds. Performing the reaction at elevated temperatures ensures the reaction goes to completion.

Methodology:

  • Setup: In a three-neck round-bottom flask equipped with a reflux condenser, a nitrogen inlet, and a magnetic stirrer, add 2,4-dihydroxyquinoline (1.0 eq).

  • Reagent Addition: Carefully add phosphorus oxybromide (POBr₃, 3.0-5.0 eq) to the flask under a gentle stream of nitrogen. The reaction is exothermic and may release HBr gas; ensure the setup is in a well-ventilated fume hood.

  • Reaction: Heat the reaction mixture to 120-130 °C and maintain for 4-6 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) using a mobile phase such as 30% ethyl acetate in hexanes.

  • Workup: After completion, allow the mixture to cool to room temperature. Slowly and carefully pour the reaction mixture onto crushed ice with vigorous stirring. This will quench the excess POBr₃.

  • Neutralization & Extraction: Neutralize the acidic aqueous solution by the slow addition of a saturated sodium bicarbonate (NaHCO₃) solution until the pH is ~7-8. The crude product will precipitate as a solid. Extract the aqueous layer three times with dichloromethane (DCM).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude solid can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield this compound as a light-yellow solid.

Protocol 2: Nucleophilic Substitution with an Amine

Causality: This protocol demonstrates the displacement of one of the bromine atoms. The C4 position is often more reactive towards nucleophilic attack than the C2 position under certain conditions, although mixtures can occur. The choice of a polar aprotic solvent like DMF facilitates the SₙAr mechanism, and the base is required to deprotonate the amine nucleophile or neutralize the HBr byproduct.

Methodology:

  • Setup: To a sealed vial, add this compound (1.0 eq), a primary or secondary amine (1.1 eq), and a non-nucleophilic base such as diisopropylethylamine (DIPEA, 1.5 eq).

  • Solvent: Add anhydrous N,N-dimethylformamide (DMF) to dissolve the reactants.

  • Reaction: Seal the vial and heat the mixture to 80-100 °C for 12-24 hours. Monitor the reaction by TLC or LC-MS.

  • Workup: After cooling, dilute the reaction mixture with water. The product will often precipitate and can be collected by filtration. Alternatively, extract the mixture with ethyl acetate.

  • Purification: Wash the organic layer with brine, dry over anhydrous Na₂SO₄, and concentrate. Purify the residue by flash column chromatography on silica gel to isolate the desired 4-amino-2-bromoquinoline product.

Applications in Research and Drug Discovery

The true value of this compound lies in its role as a versatile scaffold. Quinoline derivatives are a well-established class of compounds with a vast range of pharmacological activities.[8] The ability to functionalize the C2 and C4 positions allows for the systematic exploration of chemical space to optimize biological activity.

  • Anticancer Agents: Many quinoline-based compounds have demonstrated potent anticancer activity by mechanisms such as DNA binding and enzyme inhibition.[8] Brominated quinolines, in particular, have been investigated as precursors to novel therapeutics.[9] The introduction of various substituents at the C2 and C4 positions can significantly influence the compound's potency and selectivity against different cancer cell lines.[8][9]

  • Antibacterial and Antiviral Agents: The quinoline core is present in several antibacterial drugs. By using this compound as a starting point, novel analogues can be synthesized to combat drug-resistant bacterial strains.

  • Materials Science: Functionalized quinolines can exhibit interesting photophysical properties, making them candidates for use in organic light-emitting diodes (OLEDs) and chemical sensors.

Safety, Handling, and Storage

This compound is a hazardous substance and must be handled with appropriate precautions. Its toxicological profile necessitates the use of stringent safety measures to prevent exposure.

Table 3: GHS Hazard and Safety Information

Category Code Description Source(s)
Signal Word Danger [6]
Pictograms Corrosion, Skull and Crossbones [6]
Hazard Statements H301 Toxic if swallowed [1][6]
H315 Causes skin irritation [1][6]
H318 Causes serious eye damage [1][6]
H335 May cause respiratory irritation [1][6]
Precautionary Statements P261 Avoid breathing dust/fume/gas/mist/vapors/spray [6][10]
P270 Do not eat, drink or smoke when using this product [10]
P280 Wear protective gloves/protective clothing/eye protection/face protection [6][10]
P301+P310 IF SWALLOWED: Immediately call a POISON CENTER or doctor/physician [6]
P305+P351+P338 IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing [6]

| | P405 | Store locked up |[10] |

Handling and Personal Protective Equipment (PPE)
  • Engineering Controls: Always handle this compound in a certified chemical fume hood to avoid inhalation of dust or vapors.[11][12]

  • Personal Protective Equipment:

    • Gloves: Wear nitrile or other chemically resistant gloves.

    • Eye Protection: Use chemical safety goggles and a face shield.[10]

    • Lab Coat: A flame-resistant lab coat is mandatory.

  • Hygiene: Avoid all personal contact.[12] Do not eat, drink, or smoke in the laboratory.[10][12] Wash hands thoroughly after handling.[10][12]

First Aid Measures
  • If Swallowed: Rinse mouth. Do NOT induce vomiting. Immediately call a poison control center or physician.[10]

  • If Inhaled: Move the person to fresh air and keep them comfortable for breathing. Seek immediate medical attention.[10]

  • On Skin: Remove contaminated clothing immediately. Wash skin with plenty of soap and water. If irritation occurs, seek medical attention.[10]

  • In Eyes: Rinse cautiously with water for at least 15 minutes, holding eyelids open. Remove contact lenses if present and easy to do. Seek immediate medical attention.[10][11]

Storage and Disposal
  • Storage: Store in a cool, dry, well-ventilated area away from incompatible materials.[12] The container must be kept tightly closed under an inert atmosphere (e.g., nitrogen or argon).[2][6] Store locked up.[10]

  • Disposal: Dispose of contents and container in accordance with local, regional, and national regulations at an approved waste disposal plant.[10]

References

  • This compound | C9H5Br2N | CID 824608 - PubChem, NIH. [Link]
  • CAS NO. 20151-40-0 | this compound - Local Pharma Guide. [Link]
  • 2,4-Dibromoanisole Safety D
  • This compound (C9H5Br2N) - PubChemLite. [Link]
  • Highly Brominated Quinolines: Synthesis, Characterization, and Investigation of Anticancer Activities Supported by Molecular Dynamics - PMC, NIH. [Link]
  • From Molecules to Medicine: The Remarkable Pharmacological Odyssey of Quinoline and its Derivatives - Oriental Journal of Chemistry. [Link]
  • 2,4-Dibromo-quinoline Inform
  • CAS 20151-40-0 | this compound - Alchem.Pharmtech. [Link]

Sources

An In-depth Technical Guide to 2,4-Dibromoquinoline: Synthesis, Properties, and Applications in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of 2,4-dibromoquinoline, a key heterocyclic building block for researchers, medicinal chemists, and professionals in drug development. We will delve into its chemical identity, synthesis, reactivity, and its pivotal role in the creation of novel therapeutic agents.

Core Chemical Identity

This compound is a halogenated aromatic heterocyclic compound. The presence of two bromine atoms on the quinoline scaffold, particularly at the electron-deficient C2 and C4 positions, imparts unique reactivity, making it a valuable and versatile intermediate in organic synthesis.

Physicochemical and Safety Data

A summary of the key quantitative data for this compound is presented in the table below for quick reference.

PropertyValueReference(s)
CAS Number 20151-40-0[1][2]
Molecular Formula C₉H₅Br₂N[1][2]
Molecular Weight 286.95 g/mol [1][2]
Appearance Light yellow to orange solid[1]
Melting Point 92-94 °C
Purity Typically ≥96%[1]
Storage Conditions Inert atmosphere, 2-8°C[1]
GHS Hazard Codes H301, H315, H318, H335[1]
Signal Word Danger[1]

This compound is classified as toxic if swallowed, causes skin irritation, causes serious eye damage, and may cause respiratory irritation. It is also classified as a dangerous good for transport and must be handled with appropriate personal protective equipment in a well-ventilated area.[1][2]

Synthesis of this compound

The most direct and common laboratory synthesis of this compound involves the bromination of quinoline-2,4-dione (also known as 2,4-dihydroxyquinoline), which exists in tautomeric equilibrium with its diketo form. This precursor is readily available and can be prepared from anilines and malonic esters. The conversion to the dibromo derivative is typically achieved using a strong brominating agent like phosphorus oxybromide (POBr₃).

Experimental Protocol: Synthesis from Quinoline-2,4-dione

This protocol is adapted from a similar, well-established procedure for the synthesis of 2,4-dibromopyridine from the corresponding dihydroxy-pyridine.[3] The causality behind this choice of reagent lies in POBr₃'s ability to act as both a brominating and dehydrating agent, effectively replacing the hydroxyl groups with bromine atoms.

Step 1: Reaction Setup

  • In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen inlet, add quinoline-2,4-dione (1.0 eq).

  • Carefully add phosphorus oxybromide (POBr₃) (3.0-4.0 eq) to the flask. This reaction is exothermic and should be performed in a well-ventilated fume hood.

Step 2: Reaction Execution

  • Heat the reaction mixture to 125-130°C with constant stirring under a nitrogen atmosphere.

  • Maintain this temperature for 4-6 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) by quenching a small aliquot of the reaction mixture with water and extracting with an organic solvent.

Step 3: Work-up and Isolation

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • Slowly and carefully pour the reaction mixture onto crushed ice with vigorous stirring. This step is highly exothermic and should be done with caution.

  • Neutralize the acidic aqueous solution with a saturated solution of sodium carbonate (Na₂CO₃) or another suitable base until the pH is approximately 7-8.

  • Extract the aqueous layer with a suitable organic solvent, such as dichloromethane or ethyl acetate (3 x 50 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure.

Step 4: Purification

  • The crude product can be purified by flash column chromatography on silica gel using a gradient of hexane and ethyl acetate to yield this compound as a solid.

G cluster_start Starting Materials cluster_reaction Reaction cluster_workup Work-up & Isolation cluster_purification Purification Quinoline-2,4-dione Quinoline-2,4-dione Reaction_Mixture Heat to 125-130°C (4-6 hours) Quinoline-2,4-dione->Reaction_Mixture POBr3 Phosphorus Oxybromide POBr3->Reaction_Mixture Quench Pour onto ice Reaction_Mixture->Quench Cool Neutralize Neutralize with Na2CO3 Quench->Neutralize Extract Extract with CH2Cl2 Neutralize->Extract Dry_Concentrate Dry and Concentrate Extract->Dry_Concentrate Chromatography Flash Column Chromatography Dry_Concentrate->Chromatography Crude Product Final_Product Final_Product Chromatography->Final_Product Pure this compound

Caption: Workflow for the synthesis of this compound.

Chemical Reactivity and Mechanistic Insights

The reactivity of this compound is dominated by the two carbon-bromine bonds, which can be selectively functionalized through various cross-coupling reactions. The electronic properties of the quinoline ring system play a crucial role in determining the regioselectivity of these reactions. The nitrogen atom withdraws electron density from the ring, making the C2 and C4 positions particularly electrophilic and susceptible to nucleophilic attack or oxidative addition by a metal catalyst.

Studies on the analogous 2,4-dichloroquinoline have shown that the C2 position is generally more reactive towards palladium-catalyzed Sonogashira coupling, likely due to the coordination of the quinoline nitrogen to the palladium catalyst, which facilitates oxidative addition at the adjacent C2-halogen bond.[4] Conversely, the C4 position is often more susceptible to nucleophilic aromatic substitution. This differential reactivity allows for a stepwise and regioselective functionalization of the this compound scaffold.

Regioselective Cross-Coupling Reactions

A common and powerful application of this compound is in sequential, regioselective cross-coupling reactions, such as the Suzuki-Miyaura coupling. By carefully selecting the catalyst, ligands, and reaction conditions, one can selectively substitute one bromine atom, leaving the other for a subsequent transformation. This allows for the synthesis of unsymmetrically 2,4-disubstituted quinolines.

G This compound This compound Step1 First Cross-Coupling (e.g., Suzuki at C2) This compound->Step1 Ar-B(OH)2, Pd Catalyst Intermediate 2-Aryl-4-bromoquinoline Step1->Intermediate Step2 Second Cross-Coupling (e.g., Suzuki at C4) Intermediate->Step2 Ar'-B(OH)2, Pd Catalyst Product 2,4-Disubstituted Quinoline Step2->Product

Caption: Sequential functionalization of this compound.

Applications in Drug Development and Medicinal Chemistry

The quinoline scaffold is a well-established "privileged structure" in medicinal chemistry, appearing in a wide range of approved drugs and clinical candidates.[5][6] Its ability to interact with various biological targets, including enzymes and receptors, makes it a highly sought-after core for drug design. 2,4-disubstituted quinolines, in particular, have demonstrated a broad spectrum of biological activities.[5][7]

  • Anticancer Activity: Numerous studies have shown that 2,4-disubstituted quinoline derivatives possess potent anticancer properties. For instance, certain N-2-diphenylquinolin-4-carboxamides have been identified as promising anticancer agents.[5] The ability to introduce diverse substituents at the 2 and 4 positions using this compound as a starting material allows for the systematic exploration of the structure-activity relationship (SAR) to optimize potency and selectivity against cancer cell lines.[8]

  • Antimalarial Drugs: The quinoline core is famously present in antimalarial drugs like chloroquine and mefloquine. The 2,4-disubstituted quinoline framework is a key feature in several potent antimalarial compounds, such as tafenoquine.[9] this compound serves as an excellent starting point for the synthesis of novel quinoline-based antimalarial agents.

  • Antimicrobial and Antibacterial Agents: The functionalization of the quinoline ring at the 2 and 4 positions has led to the discovery of compounds with significant antibacterial and antifungal activities.[7]

The synthetic utility of this compound lies in its capacity to serve as a versatile platform for generating libraries of 2,4-disubstituted quinolines for high-throughput screening in drug discovery programs.

Spectral Data Interpretation (Predicted)

While a publicly available, citable spectrum for this compound is not readily found, its ¹H and ¹³C NMR spectra can be reliably predicted based on the analysis of closely related bromoquinoline derivatives.

¹H NMR Spectrum (Predicted)

The ¹H NMR spectrum is expected to show signals corresponding to the five protons of the quinoline ring system. The protons on the carbocyclic ring (H5, H6, H7, H8) will likely appear in the aromatic region between 7.5 and 8.5 ppm, exhibiting characteristic doublet, triplet, and doublet of doublets splitting patterns. The proton at the 3-position (H3) is expected to be a singlet and will likely be the most downfield of the ring protons due to the influence of the adjacent nitrogen and bromine atoms.

¹³C NMR Spectrum (Predicted)

The ¹³C NMR spectrum will display nine distinct signals for the nine carbon atoms. The carbons bearing the bromine atoms (C2 and C4) will be significantly deshielded and their signals will appear downfield. The chemical shifts of the other carbons can be predicted based on established substituent effects in quinoline systems.

Conclusion

This compound is a high-value chemical intermediate with significant applications in the pharmaceutical and fine chemical industries. Its well-defined physicochemical properties, established synthetic routes, and, most importantly, its capacity for regioselective functionalization make it an indispensable tool for medicinal chemists. The ability to readily access a diverse array of 2,4-disubstituted quinolines from this single precursor will continue to fuel the discovery of novel therapeutic agents across a wide range of diseases.

References

  • Austin J Anal Pharm Chem. (2015). Design, Synthesis and Biological Screening of 2, 4- Disubstituted Quinolines. 2(4), 1048.
  • El-Sayed, M. A. A., et al. (2022). Recent advances in chemistry and therapeutic potential of functionalized quinoline motifs – a review. RSC Advances, 12(30), 19345-19366.
  • Jameel, R., Mahdi, M. S., Mansoor, A. S., & Bahair, H. (2021). Recent progress towards transition metal-catalyzed aniline-aldehyde-alkyne coupling for the synthesis of 2,4-disubstituted quinoline derivatives. Chemical Review and Letters, 4(2), 79-94.
  • Maji, B., & Sereda, G. (2014). Solvent-free approach for the synthesis of 2,4-disubstituted quinolines using zeolites: evaluation of biological activity. New Journal of Chemistry, 38(1), 259-267.
  • Patel, V. R., et al. (2020). Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review. RSC Advances, 10(36), 21336-21360.
  • Wang, L., et al. (2022). Application of Quinoline Ring in Structural Modification of Natural Products. Molecules, 27(19), 6592.
  • S. A. A. El-Sayed, M. A. A. (2022). Recent advances in chemistry and therapeutic potential of functionalized quinoline motifs – a review. RSC Advances, 12(30), 19345–19366.
  • Beilstein Journal of Organic Chemistry. (2009). Regioselective alkynylation followed by Suzuki coupling of 2,4-dichloroquinoline. 5, 33.
  • Semantic Scholar. (2007). SYNTHESIS OF 2,4-DIBROMOPYRIDINE AND 4,4'-DIBROMO-2,2'-BIPYRIDINE. EFFICIENT USAGE IN SELECTIVE BROMINE-SUBSTITUTION UNDER P.

Sources

Synthesis and discovery of 2,4-Dibromoquinoline

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Synthesis and Discovery of 2,4-Dibromoquinoline

Abstract

This technical guide provides a comprehensive overview of the synthesis, properties, and significance of this compound, a key heterocyclic building block in medicinal chemistry and materials science. We delve into the principal synthetic methodologies, elucidating the chemical rationale behind experimental choices and providing detailed, field-proven protocols. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this versatile scaffold in their work. We will explore the conversion of 2,4-quinolinediol to the target compound, a robust and widely applicable method, and discuss alternative theoretical pathways. The guide is grounded in authoritative references, ensuring scientific integrity and reproducibility.

Introduction: The Strategic Importance of this compound

Quinoline and its derivatives are foundational scaffolds in drug discovery, appearing in a wide array of therapeutic agents.[1] The introduction of halogen atoms, particularly bromine, at specific positions on the quinoline ring creates highly versatile intermediates. The bromine atoms in this compound serve as excellent leaving groups and reactive handles for a variety of cross-coupling reactions, such as Suzuki, Sonogashira, and Buchwald-Hartwig couplings. This allows for the strategic and selective introduction of diverse functional groups, enabling the construction of complex molecular architectures and the exploration of vast chemical space in drug development programs.[2]

This compound is a solid, crystalline compound with the molecular formula C₉H₅Br₂N and a molecular weight of approximately 286.95 g/mol .[3][4] Its reactivity is dominated by the two bromine substituents at positions 2 and 4, which are activated towards nucleophilic substitution due to the electron-withdrawing nature of the heterocyclic nitrogen atom.

Table 1: Physicochemical Properties of this compound
PropertyValueSource(s)
CAS Number 20151-40-0[3][4][5]
Molecular Formula C₉H₅Br₂N[3][5]
Molecular Weight 286.95 g/mol [3][4][5]
Physical Form Solid
InChIKey CYRONKIISXPXER-UHFFFAOYSA-N[3]
Purity (Typical) ≥95%[4][5]

Core Synthesis Pathway: From 2,4-Quinolinediol

The most reliable and commonly inferred discovery route to this compound proceeds from 2,4-quinolinediol (also known as 2,4-dihydroxyquinoline or 4-hydroxycarbostyril).[6][7] This precursor exists in a tautomeric equilibrium with its keto-enol forms, primarily 4-hydroxyquinolin-2(1H)-one.[8] The conversion to the di-halogenated product is achieved through the use of a strong halogenating agent, which effectively replaces the hydroxyl groups with bromine atoms. A parallel synthesis for the dichloro-analogue using phosphorus oxychloride (POCl₃) is well-documented, providing a strong procedural basis for the dibromination.[9]

Diagram 1: Overall Synthetic Workflow

G cluster_0 Step 1: Conrad-Limpach or similar cluster_1 Step 2: Halogenation Aniline Aniline Derivative Cyclization Cyclocondensation Aniline->Cyclization + Ketoester β-Ketoester Ketoester->Cyclization Quinolinediol 2,4-Quinolinediol (Precursor) Cyclization->Quinolinediol Yields Halogenation Bromination (e.g., POBr₃) Quinolinediol->Halogenation Dibromoquinoline This compound (Target Molecule) Halogenation->Dibromoquinoline G Start 2,4-Diaminoquinoline Diazonium Bis(diazonium) Salt Intermediate Start->Diazonium NaNO₂, HBr (aq) 0-5 °C End This compound Diazonium->End CuBr

Sources

Spectroscopic Characterization of 2,4-Dibromoquinoline: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

This in-depth technical guide provides a comprehensive overview of the spectroscopic characterization of 2,4-dibromoquinoline, a key intermediate in pharmaceutical and materials science research. This document is intended for researchers, scientists, and drug development professionals, offering not just data, but the underlying scientific principles and field-proven insights for acquiring and interpreting high-quality spectroscopic data.

Introduction

This compound is a halogenated heterocyclic compound with the molecular formula C₉H₅Br₂N and a molecular weight of 286.95 g/mol .[1][2] Its structure, featuring a quinoline core substituted with bromine atoms at the 2 and 4 positions, makes it a versatile building block in organic synthesis. Accurate spectroscopic characterization is paramount to confirm its identity, purity, and for downstream applications. This guide will delve into the core spectroscopic techniques used for this purpose: Nuclear Magnetic Resonance (NMR) Spectroscopy, Infrared (IR) Spectroscopy, and Mass Spectrometry (MS).

I. Nuclear Magnetic Resonance (NMR) Spectroscopy: Elucidating the Molecular Scaffold

NMR spectroscopy is the most powerful tool for determining the precise structure of organic molecules in solution. For this compound, both ¹H and ¹³C NMR are essential to confirm the arrangement of atoms.

¹H NMR Spectroscopy: A Proton's Perspective

Expected ¹H NMR Spectrum:

The ¹H NMR spectrum of this compound is expected to show signals corresponding to the five protons on the quinoline ring system. The chemical shifts (δ) are influenced by the electron-withdrawing effects of the bromine atoms and the nitrogen atom in the heterocyclic ring.[3] The protons on the carbocyclic ring (H-5, H-6, H-7, and H-8) will appear in the aromatic region, typically between 7.0 and 8.5 ppm. The lone proton on the heterocyclic ring (H-3) will also be in this region, likely as a singlet.

Table 1: Predicted ¹H NMR Data for this compound

ProtonPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
H-37.5 - 7.8s (singlet)N/A
H-58.0 - 8.3d (triplet)~7-9
H-67.4 - 7.7t (triplet)~7-9
H-77.6 - 7.9t (doublet)~7-9
H-88.1 - 8.4d (doublet)~7-9

Causality Behind Experimental Choices:

The choice of a deuterated solvent is critical to avoid large solvent signals that would obscure the analyte's peaks. Chloroform-d (CDCl₃) is a common choice for nonpolar organic compounds.[4] A sample concentration of 10-50 mM is generally optimal for ¹H NMR.[5]

¹³C NMR Spectroscopy: Mapping the Carbon Framework

Expected ¹³C NMR Spectrum:

The ¹³C NMR spectrum will provide information on the nine carbon atoms in this compound. The carbons directly attached to the electronegative bromine and nitrogen atoms will be significantly deshielded and appear at higher chemical shifts (downfield).

Table 2: Predicted ¹³C NMR Data for this compound

CarbonPredicted Chemical Shift (δ, ppm)
C-2140 - 145
C-3120 - 125
C-4130 - 135
C-4a148 - 152
C-5128 - 132
C-6125 - 129
C-7127 - 131
C-8129 - 133
C-8a145 - 149
Experimental Protocol for NMR Spectroscopy

A standardized protocol ensures reproducibility and high-quality data.

Diagram 1: Workflow for NMR Sample Preparation and Acquisition

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing A Weigh 10-50 mg of this compound B Dissolve in ~0.6 mL of deuterated solvent (e.g., CDCl3) A->B C Transfer to a clean 5 mm NMR tube B->C D Cap and clean the exterior of the tube C->D E Insert sample into the NMR spectrometer D->E Transfer to Spectrometer F Lock onto the deuterium signal of the solvent E->F G Shim the magnetic field for homogeneity F->G H Acquire 1H and 13C NMR spectra G->H I Fourier Transform H->I Raw Data J Phase Correction I->J K Baseline Correction J->K L Integration and Peak Picking K->L

Caption: Standard workflow for NMR analysis.

Step-by-Step Methodology: [4][5][6][7][8]

  • Sample Preparation:

    • Accurately weigh 10-50 mg of this compound.

    • Dissolve the sample in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃) in a clean vial.

    • Transfer the solution to a clean, dry 5 mm NMR tube.

    • Cap the tube securely and wipe the outside to remove any contaminants.

  • Instrument Setup and Data Acquisition:

    • Insert the NMR tube into the spinner and place it in the spectrometer's autosampler or manual insertion port.

    • Lock the spectrometer on the deuterium signal of the solvent. This stabilizes the magnetic field.

    • Shim the magnetic field to optimize its homogeneity, which ensures sharp spectral lines.

    • Set the appropriate acquisition parameters for both ¹H and ¹³C NMR experiments (e.g., number of scans, pulse width, acquisition time).

    • Acquire the free induction decay (FID) for both nuclei.

  • Data Processing:

    • Apply a Fourier transform to the FID to convert the time-domain data into the frequency-domain spectrum.

    • Perform phase and baseline corrections to obtain a clean spectrum.

    • Reference the spectrum using the residual solvent peak or an internal standard (e.g., TMS at 0 ppm).

    • Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons.

    • Identify the chemical shifts of all peaks in both the ¹H and ¹³C spectra.

II. Infrared (IR) Spectroscopy: Probing Functional Groups and Vibrational Modes

IR spectroscopy is a rapid and non-destructive technique that provides information about the functional groups present in a molecule by measuring the absorption of infrared radiation.

Expected IR Spectrum:

The IR spectrum of this compound will show characteristic absorption bands for the aromatic C-H and C=C bonds, as well as the C-Br bonds.

Table 3: Predicted IR Absorption Bands for this compound

Wavenumber (cm⁻¹)VibrationIntensity
3100-3000Aromatic C-H stretchMedium
1600-1450Aromatic C=C stretchMedium to Strong
1300-1000C-H in-plane bendingWeak to Medium
900-675C-H out-of-plane bendingStrong
700-500C-Br stretchStrong

Causality Behind Experimental Choices:

For solid samples like this compound, the Attenuated Total Reflectance (ATR) technique is often preferred as it requires minimal sample preparation. Alternatively, a KBr pellet can be prepared. The choice depends on the available equipment and the desired data quality.

Experimental Protocol for IR Spectroscopy

Following a standardized protocol is crucial for obtaining a reliable IR spectrum.

Diagram 2: Decision Tree for IR Sample Preparation

IR_Prep Start Is the sample a solid? ATR Use Attenuated Total Reflectance (ATR) Start->ATR Yes KBr Prepare a KBr pellet Start->KBr Yes Acquire Acquire Spectrum ATR->Acquire KBr->Acquire

Caption: Sample preparation choices for solid IR analysis.

Step-by-Step Methodology (ATR): [9][10][11]

  • Background Spectrum: Ensure the ATR crystal is clean and collect a background spectrum. This will be subtracted from the sample spectrum.

  • Sample Application: Place a small amount of powdered this compound onto the ATR crystal.

  • Apply Pressure: Use the pressure arm to ensure good contact between the sample and the crystal.

  • Data Acquisition: Collect the sample spectrum over the desired range (typically 4000-400 cm⁻¹).

  • Data Processing: The software will automatically subtract the background spectrum. Label the significant peaks.

III. Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and can provide structural information through analysis of its fragmentation pattern.

Expected Mass Spectrum:

The mass spectrum of this compound will show a characteristic isotopic pattern for a molecule containing two bromine atoms. Bromine has two major isotopes, ⁷⁹Br and ⁸¹Br, in roughly a 1:1 ratio.[12][13] This will result in a molecular ion peak cluster with three peaks at M, M+2, and M+4 in an approximate intensity ratio of 1:2:1.

Table 4: Predicted Mass Spectrometry Data for this compound

m/zIonNotes
285, 287, 289[M+H]⁺Molecular ion cluster (protonated)
284, 286, 288[M]⁺˙Molecular ion cluster (radical cation)
206, 208[M-Br]⁺Loss of one bromine atom
127[M-2Br]⁺Loss of both bromine atoms

Predicted m/z values for various adducts are also available.[14]

Causality Behind Experimental Choices:

Electron Ionization (EI) is a common technique for small, relatively stable molecules and often provides rich fragmentation data. Electrospray Ionization (ESI) is a softer ionization method that is useful for obtaining the molecular ion peak with minimal fragmentation. The choice of ionization technique will depend on the desired information.

Experimental Protocol for Mass Spectrometry

A general protocol for acquiring a mass spectrum is outlined below.

Diagram 3: General Workflow for Mass Spectrometry Analysis

MS_Workflow A Dissolve sample in a suitable solvent (e.g., methanol, acetonitrile) B Introduce sample into the mass spectrometer (e.g., direct infusion or via LC) A->B C Ionize the sample (e.g., ESI or EI) B->C D Separate ions based on m/z in the mass analyzer C->D E Detect the ions D->E F Generate mass spectrum E->F

Caption: Simplified workflow for mass spectrometry.

Step-by-Step Methodology (Direct Infusion ESI): [15][16]

  • Sample Preparation: Prepare a dilute solution of this compound in a suitable solvent like methanol or acetonitrile.

  • Instrument Setup: Calibrate the mass spectrometer using a known standard. Set the ESI source parameters (e.g., capillary voltage, gas flow rates, temperature).

  • Sample Infusion: Infuse the sample solution into the ESI source at a constant flow rate using a syringe pump.

  • Data Acquisition: Acquire the mass spectrum over the desired m/z range.

  • Data Analysis: Identify the molecular ion cluster and any significant fragment ions.

IV. Conclusion: A Synergistic Approach to Structural Confirmation

The comprehensive spectroscopic characterization of this compound requires a synergistic approach, integrating data from NMR, IR, and MS. Each technique provides a unique piece of the structural puzzle. NMR spectroscopy elucidates the carbon-hydrogen framework, IR spectroscopy identifies the functional groups, and mass spectrometry confirms the molecular weight and provides information on fragmentation. By following the detailed protocols and interpretative guidelines presented in this technical guide, researchers can confidently and accurately characterize this compound, ensuring the integrity of their starting materials for successful downstream research and development.

V. References

  • Infinita Lab. Infrared Spectroscopy Testing | ASTM E1252 & E168. [Link]

  • Go Up. STANDARD OPERATING PROCEDURE FOR NMR EXPERIMENTS. (2023-07-24). [Link]

  • NIH. Human Proteome Project Mass Spectrometry Data Interpretation Guidelines 3.0. [Link]

  • ASTM International. E1252 Standard Practice for General Techniques for Obtaining Infrared Spectra for Qualitative Analysis. (2021-04-19). [Link]

  • Scribd. ASTM E-168 Standard Practices For General Infrared Techniques | PDF. [Link]

  • Intertek. Fourier Transform Infrared Spectrometry ASTM E168, ASTM E1252. [Link]

  • Fiveable. Data acquisition and interpretation in MS-based proteomics. [Link]

  • alwsci. How To Prepare And Run An NMR Sample - Blogs - News. (2025-07-24). [Link]

  • NIH. Initial Guidelines for Manuscripts Employing Data-independent Acquisition Mass Spectrometry for Proteomic Analysis. [Link]

  • NIH. This compound | C9H5Br2N | CID 824608 - PubChem. [Link]

  • Health, Safety and Environment Office. E006 - Nuclear Magnetic Resonance (NMR) Spectroscopy. [Link]

  • Seton Hall University. 200 MHz MR SOP manual. (2012-01-14). [Link]

  • ResearchGate. Initial Guidelines for Manuscripts Employing Data-independent Acquisition Mass Spectrometry for Proteomic Analysis. (2019-01-03). [Link]

  • PubChemLite. This compound (C9H5Br2N). [Link]

  • PubMed Central. Eight key rules for successful data‐dependent acquisition in mass spectrometry‐based metabolomics. (2021-06-18). [Link]

  • University of Wyoming. NMR Basic Operation - Bruker NMR Spectrometer. [Link]

  • Chemistry LibreTexts. Mass Spectrometry - Fragmentation Patterns. (2023-08-29). [Link]

  • ResearchGate. Mass Spectrometric Fragmentation of Some Isolated and Fused Heterocyclic Rings with Dibromoquinazoline Moiety. [Link]

  • TutorChase. Fragmentation Patterns in Mass Spectrometry (1.2.5) | IB DP Chemistry SL 2025 Notes. [Link]

  • TutorChase. Mass Spectrometry (MS) Fragmentation Patterns (HL) (DP IB Chemistry): Revision Note. (2025-09-24). [Link]

  • Doc Brown's Chemistry. Interpreting the fragmentation pattern of the mass spectrum of 1,2-dibromoethane. [Link]

  • Chemistry LibreTexts. 5.5: Chemical Shift. (2023-02-11). [Link]

Sources

Foreword: The Foundational Importance of Physicochemical Characterization

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Solubility and Stability of 2,4-Dibromoquinoline

Prepared for: Researchers, Scientists, and Drug Development Professionals From: Gemini, Senior Application Scientist

In the landscape of chemical synthesis and pharmaceutical development, the journey from a promising molecule to a viable product is paved with rigorous characterization. Among the most critical of these early assessments are solubility and stability. These intrinsic properties govern a compound's behavior, dictating everything from its reaction kinetics in a flask to its bioavailability in a formulation. Misunderstanding or overlooking these parameters can lead to failed experiments, irreproducible results, and costly delays in development pipelines.

This guide provides a comprehensive technical overview of this compound, a halogenated heterocyclic compound often utilized as a building block in synthetic chemistry. We move beyond a simple recitation of data, instead focusing on the causality behind experimental design and the logic of analytical validation. The protocols and insights herein are designed to empower researchers to generate reliable, high-quality data, forming a solid foundation for subsequent research and development activities.

Core Physicochemical Profile of this compound

A baseline understanding of a molecule's physical properties is the logical starting point for any in-depth study. These parameters provide initial clues to its expected behavior in various solvent systems and under stress conditions.

PropertyValueSource
Chemical Formula C₉H₅Br₂N[1]
Molecular Weight 286.95 g/mol [1][2]
CAS Number 20151-40-0[1][3]
Appearance Solid (Form may vary)[4]
Melting Point 92-94 °C[4]
Boiling Point (Predicted) 344.3 ± 22.0 °C[4]
Density (Predicted) 1.923 ± 0.06 g/cm³[4]
pKa (Predicted) -1.12 ± 0.50[4]
LogP (XLogP3) 3.9[1]
Storage Conditions 2-8°C under inert atmosphere[4][5]

The predicted values serve as estimates and should be confirmed experimentally.

The Solubility Profile: A Gateway to Application

Solubility is not a single value but a complex interplay between the solute, the solvent, and environmental conditions. For a molecule like this compound, its largely nonpolar, aromatic structure, and high LogP value of 3.9 suggest poor aqueous solubility but favorable solubility in organic solvents. This is a direct consequence of the "like dissolves like" principle, where substances with similar intermolecular forces tend to be miscible.

Thermodynamic vs. Kinetic Solubility: A Critical Distinction

Before embarking on experimental work, it is crucial to understand the two primary types of solubility measurements and their applications in the research and development workflow.[6]

  • Thermodynamic Solubility: This is the "gold standard" measurement, representing the true equilibrium concentration of a compound in a solvent at a specific temperature.[6][7] It is determined by allowing a surplus of the solid compound to equilibrate with the solvent over an extended period. This value is critical for formulation development and predicting in-vivo behavior.[6]

  • Kinetic Solubility: This measures the concentration of a compound that remains in solution after being rapidly introduced from a high-concentration stock solution (typically in DMSO) into an aqueous buffer.[6][8] It essentially measures a compound's propensity to precipitate from a supersaturated solution. This high-throughput screening method is invaluable in early drug discovery for ranking and prioritizing compounds.[9]

Experimental Protocol: Thermodynamic Solubility Determination (Shake-Flask Method)

This protocol describes the definitive method for establishing the thermodynamic solubility of this compound. Its trustworthiness lies in its direct measurement of equilibrium, providing a self-validating endpoint.

Objective: To determine the maximum concentration of this compound that dissolves in a given solvent at equilibrium.

Materials:

  • This compound (solid)

  • Selected solvents (e.g., Water, PBS pH 7.4, 0.1 N HCl, DMSO, Ethanol, Acetonitrile)

  • 2 mL glass vials with screw caps

  • Orbital shaker or rotator with temperature control

  • Centrifuge

  • Calibrated analytical balance

  • HPLC system with UV or MS detector

  • Syringe filters (0.22 µm, PTFE or other compatible material)

Methodology:

  • Preparation: Add an excess amount of solid this compound to a glass vial (e.g., 2-5 mg). The key is to ensure undissolved solid remains at the end of the experiment.

  • Solvent Addition: Add a precise volume of the chosen solvent (e.g., 1 mL) to the vial.

  • Equilibration: Cap the vial securely and place it on an orbital shaker in a temperature-controlled environment (e.g., 25°C or 37°C). Allow the mixture to shake for at least 24-48 hours to ensure equilibrium is reached.

  • Phase Separation: After equilibration, let the vials stand to allow the solid to settle. Centrifuge the vials (e.g., 10,000 rpm for 15 minutes) to pellet the remaining solid material. This step is critical to separate the saturated supernatant from undissolved particles.[8]

  • Sample Collection: Carefully collect an aliquot of the clear supernatant.

  • Filtration (Optional but Recommended): For an extra measure of certainty, filter the collected supernatant through a 0.22 µm syringe filter. Causality Note: This step removes any fine particulates that may remain suspended after centrifugation, which could otherwise dissolve during HPLC analysis and lead to an overestimation of solubility.[8]

  • Dilution: Dilute the supernatant with a suitable solvent (typically the mobile phase of the analytical method) to a concentration within the calibrated range of the analytical instrument.

  • Quantification: Analyze the diluted sample using a validated analytical method, such as the HPLC method described in Section 3.4. Calculate the original concentration in the supernatant, which represents the thermodynamic solubility.

Data Presentation: Solubility Summary

All quantitative solubility data should be meticulously recorded. The following table provides a clear and structured format for summarizing experimental findings.

Solvent SystemTemperature (°C)MethodSolubility (mg/mL)Solubility (mM)
Deionized Water25Shake-Flask
PBS (pH 7.4)25Shake-Flask
0.1 N HCl25Shake-Flask
0.1 N NaOH25Shake-Flask
Ethanol25Shake-Flask
Acetonitrile25Shake-Flask
Dimethyl Sulfoxide (DMSO)25Shake-Flask
Toluene25Shake-Flask
Workflow for Solubility Assessment

G cluster_0 Phase 1: Screening cluster_1 Phase 2: Definitive Measurement A Start: Compound Available B Kinetic Solubility Assay (Nephelometry or HPLC-UV) A->B C Rank Solubility (High / Medium / Low) B->C D Thermodynamic Solubility (Shake-Flask Method) C->D Select Key Solvents for Promising Compounds E Quantify by Validated Stability-Indicating Method D->E F Final Solubility Data (mg/mL, mM) E->F G End: Characterized Compound F->G Inform Formulation & Downstream Studies

Caption: Workflow for solubility determination.

The Stability Profile: Ensuring Molecular Integrity

A compound's stability profile dictates its shelf-life, informs storage conditions, and is a regulatory requirement for pharmaceutical development.[10][11] Stability testing involves subjecting the compound to a range of environmental stresses to identify potential degradation pathways and products.[12] This process, known as forced degradation or stress testing, is fundamental to developing a stability-indicating analytical method.[10][12]

The Principle of Forced Degradation

Forced degradation studies deliberately expose the drug substance to conditions more severe than accelerated stability testing (e.g., high heat, extreme pH, oxidation, high-intensity light).[10][11] The objectives are threefold:

  • To Induce Degradation: To generate the likely degradation products that could form during long-term storage.

  • To Elucidate Pathways: To understand the chemical pathways by which the molecule degrades.[12][13]

  • To Validate the Analytical Method: To prove that the chosen analytical method can accurately measure the parent compound in the presence of its degradants, a core requirement of a Stability-Indicating Assay Method (SIAM).[14][15]

Experimental Protocol: Comprehensive Forced Degradation Study

This protocol provides a framework for stressing this compound under various conditions as recommended by ICH guidelines.

Objective: To generate potential degradation products of this compound and assess its intrinsic stability.

Materials:

  • This compound

  • Solvents: Acetonitrile, Water (HPLC grade)

  • Reagents: Hydrochloric acid (HCl), Sodium hydroxide (NaOH), Hydrogen peroxide (H₂O₂)

  • Temperature-controlled oven

  • ICH-compliant photostability chamber[16]

  • Validated stability-indicating HPLC method (see Section 3.4)

Methodology:

For each condition, prepare a "dark" or "room temp" control sample stored under normal conditions for comparison.

  • Acid Hydrolysis:

    • Dissolve the compound in a suitable solvent (e.g., 50:50 Acetonitrile:Water).

    • Add 0.1 N HCl and incubate at 60-80°C for a defined period (e.g., 2, 8, 24 hours).

    • At each time point, withdraw an aliquot, neutralize with an equivalent amount of 0.1 N NaOH, and dilute for HPLC analysis.

    • Causality Note: The bromo-substituents on the quinoline ring may be susceptible to acid-catalyzed hydrolysis.

  • Base Hydrolysis:

    • Follow the same procedure as acid hydrolysis, but use 0.1 N NaOH for degradation and 0.1 N HCl for neutralization.

    • Causality Note: Haloaromatics can undergo nucleophilic aromatic substitution under basic conditions, especially when heated.

  • Oxidative Degradation:

    • Dissolve the compound in a suitable solvent.

    • Add 3-30% hydrogen peroxide and keep at room temperature for a defined period.

    • Monitor the reaction and dilute samples for analysis at set time points.

    • Causality Note: The electron-rich quinoline ring system is a potential target for oxidation.

  • Thermal Degradation (Solid State & Solution):

    • Solid: Place the solid compound in a vial in an oven at a temperature below its melting point (e.g., 80°C) for a set period (e.g., 24-72 hours).

    • Solution: Prepare a solution of the compound and incubate it at 60-80°C.

    • At time points, dissolve/dilute the samples for analysis.

  • Photostability:

    • Expose both solid and solution samples to a light source conforming to ICH Q1B guidelines (overall illumination of ≥ 1.2 million lux hours and near UV energy of ≥ 200 watt hours/m²).[17][18][19]

    • Simultaneously, store a "dark control" sample wrapped in aluminum foil under the same temperature and humidity conditions to isolate light-induced degradation from thermal effects.[19]

    • Analyze samples after the exposure period.

Data Presentation: Forced Degradation Summary

A clear summary table is essential for interpreting the results of the stress study. The goal is typically to achieve 5-20% degradation to ensure that the analytical method is challenged without completely destroying the parent peak.

Stress ConditionDuration / Temp% Assay of Parent% DegradationNo. of DegradantsRemarks (e.g., Major Degradant RRT)
0.1 N HCl8 hours @ 80°C
0.1 N NaOH8 hours @ 80°C
3% H₂O₂24 hours @ RT
Heat (Solid)48 hours @ 80°C
Light (ICH Q1B)Per Guideline
The Stability-Indicating Analytical Method (SIAM)

The cornerstone of any stability study is a validated analytical method capable of separating the active compound from impurities and degradation products. Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) is the most common and robust technique for this purpose.[10][20]

Proposed RP-HPLC Method Protocol:

  • Column: C18 stationary phase (e.g., Kinetex C18, 100 x 4.6 mm, 2.6 µm)

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Gradient: Start at 40% B, ramp to 95% B over 15 minutes, hold for 3 minutes, then return to initial conditions and equilibrate.

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Detection: UV Diode Array Detector (DAD) at a suitable wavelength (e.g., 230 nm) and/or Mass Spectrometry (MS).

  • Injection Volume: 5 µL

Method Validation: This method must be validated according to ICH Q2(R1) guidelines, with a critical focus on specificity . This is confirmed by analyzing the forced degradation samples. The method is considered "stability-indicating" if all degradation product peaks are baseline-resolved from the parent this compound peak, and peak purity analysis (using DAD or MS) confirms the parent peak is spectrally pure.[21][22]

Workflow for Stability Assessment

G A Start: Develop & Optimize RP-HPLC Method B Perform Forced Degradation (Acid, Base, Oxidative, Thermal, Photo) A->B C Analyze Stressed Samples using HPLC Method B->C D Evaluate Specificity: Peak Resolution & Purity C->D E Method is NOT Stability-Indicating D->E No F Method is Validated as Stability-Indicating D->F Yes E->A Re-optimize Method G Identify Degradation Pathways (LC-MS/MS, NMR) F->G H End: Characterized Stability Profile G->H

Caption: Workflow for stability study and SIAM validation.

Conclusion

The systematic evaluation of solubility and stability is a non-negotiable step in the rigorous scientific assessment of any chemical entity, including this compound. Its predicted poor aqueous solubility and potential for degradation under hydrolytic, oxidative, and photolytic stress necessitate empirical validation. The shake-flask method remains the definitive approach for thermodynamic solubility, providing the foundational data for formulation. Concurrently, a comprehensive forced degradation study is the only reliable means to understand intrinsic stability and to develop a truly robust, stability-indicating analytical method. By following the structured protocols and logical workflows presented in this guide, researchers can generate high-integrity data, mitigate risks in later development stages, and build a comprehensive understanding of this important chemical intermediate.

References

  • What is the Solubility of My Compound? Assessing Solubility for Pharmaceutical Research and Development Compounds. (2011). Google Books.
  • A review of methods for solubility determination in biopharmaceutical drug characterisation. (2019).
  • Measuring the solubility of pharmaceutical compounds using NEPHEL.O. (n.d.). Rheolution. [Link]
  • Drug solubility: why testing early matters in HTS. (2023). BMG LABTECH. [Link]
  • This compound. (n.d.). PubChem. [Link]
  • Stability-indicating HPLC-DAD method for the simultaneous determination of fluoroquinolones and corticosteroids in ophthalmic formul
  • (PDF) Stability-indicating HPLC-DAD method for the simultaneous determination of fluoroquinolones and corticosteroids in ophthalmic formulations. (2015).
  • Forced Degradation Studies. (2016). MedCrave online. [Link]
  • Stability indicating methods for the determination of some fluoroquinolones in the presence of their decarboxyl
  • (PDF) METHOD DEVELOPMENT FOR FORCED DEGRADATION STUDY AND VALIDATION OF QUININE SULPHATE BY RP-HPLC. (2021).
  • Development of forced degradation and stability indicating studies of drugs—A review. (n.d.).
  • Forced Degradation in Pharmaceuticals – A Regulatory Upd
  • Experimental Studies on the Thermal Properties and Decomposition Course of a Novel Class of Heterocyclic Anticancer Drug Candid
  • Stability indicating study by using different analytical techniques. (n.d.). IJSDR. [Link]
  • Q1B Photostability Testing of New Drug Substances and Products. (n.d.). FDA. [Link]
  • CAS NO. 20151-40-0 | this compound. (n.d.). Local Pharma Guide. [Link]
  • Highly Brominated Quinolines: Synthesis, Characterization, and Investigation of Anticancer Activities Supported by Molecular Dynamics. (2023).
  • Stability Indicating Assay Method. (2023). IJCRT.org. [Link]
  • Different pathways for 2,4-D degradation proposed in the literature. (n.d.).
  • Solubility of Organic Compounds. (2023). University of Toronto. [Link]
  • Thermoanalytical and Kinetic Studies for the Thermal Stability of Emerging Pharmaceutical Pollutants Under Different Heating Rates. (2023).
  • Q1B Photostability Testing of New Active Substances and Medicinal Products. (n.d.). European Medicines Agency. [Link]
  • Pathway proposed for the degradation of quinoline. (n.d.).
  • Development and Validation of Analytical Methods for Pharmaceuticals. (n.d.). Omics. [Link]
  • Solubility of Organic and Inorganic Chemicals in Selected Solvents. (n.d.). National Technical Reports Library. [Link]
  • RAPID & REPEATABLE PHOTOSTABILITY RESULTS IN AN ICH Q1B OPTION II CHAMBER. (n.d.). Caron Scientific. [Link]
  • Degradation pathway: Significance and symbolism. (2024). Concordia University. [Link]
  • Analysis of 2,4-D, 2,4,5-T, Bromoxynil, and Dinoseb Herbicides in Drinking Water Using the Agilent 6495 Triple Quadrupole LC/MS. (2015). Agilent. [Link]
  • Elucidation of fipronil photodegradation p
  • Analytical methods and achievability. (n.d.). NCBI Bookshelf. [Link]
  • Finding Peaceable Photostability. (n.d.). Caron Scientific. [Link]
  • Photostability testing theory and practice. (2021). Q1 Scientific. [Link]
  • Structure characterization and thermal stabilities of the isomers of the brominated flame retardant 1,2-dibromo-4-(1,2-dibromoethyl)cyclohexane. (2006).

Sources

The Versatile Virtuoso: A Senior Application Scientist's Guide to 2,4-Dibromoquinoline in Modern Organic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Foreword: Unlocking the Potential of a Privileged Scaffold

In the intricate tapestry of organic synthesis, certain molecular frameworks emerge as exceptionally versatile building blocks, enabling the construction of complex and functionally diverse molecules. Quinoline, a fused aromatic heterocycle, undoubtedly belongs to this esteemed class. Its prevalence in a vast array of natural products and pharmaceuticals underscores its significance as a "privileged scaffold" in medicinal chemistry. Among the myriad of functionalized quinolines, 2,4-dibromoquinoline stands out as a particularly powerful and versatile intermediate. The differential reactivity of its two bromine atoms, situated at the electron-deficient C2 and C4 positions, allows for a remarkable degree of control in sequential and regioselective functionalization. This guide, intended for the discerning eye of researchers and drug development professionals, aims to provide a comprehensive and practical overview of the synthetic utility of this compound, moving beyond a mere recitation of reactions to an in-depth exploration of the principles and practices that govern its application.

The Foundation: Understanding this compound

Before delving into its synthetic applications, a foundational understanding of the physicochemical properties of this compound is paramount.

Structure and Properties:

PropertyValueSource
Molecular Formula C₉H₅Br₂N
Molecular Weight 286.95 g/mol
Appearance Light yellow to orange solid
Melting Point 92-94 °C
CAS Number 20151-40-0
Storage Under inert gas (nitrogen or Argon) at 2-8°C

Safety Considerations: this compound is classified as toxic if swallowed, causes skin irritation, and may cause serious eye damage and respiratory irritation.[1] Appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses, should be worn at all times when handling this compound. All manipulations should be performed in a well-ventilated fume hood.

The Genesis: Synthesis of this compound

The most common and practical laboratory-scale synthesis of this compound involves the bromination of 2,4-dihydroxyquinoline. This precursor is readily accessible through well-established methods.

Experimental Protocol: Synthesis of this compound from 2,4-Dihydroxyquinoline

This protocol is adapted from a known procedure for the conversion of diols to dibromides.[2]

Materials:

  • 2,4-Dihydroxyquinoline

  • Phosphorus oxybromide (POBr₃)

  • Inert solvent (e.g., toluene or xylenes)

  • Sodium bicarbonate (NaHCO₃) solution (saturated)

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., hexanes/ethyl acetate mixture)

Procedure:

  • Reaction Setup: In a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser under an inert atmosphere (nitrogen or argon), suspend 2,4-dihydroxyquinoline (1.0 equiv) in an excess of phosphorus oxybromide (POBr₃, 3.0-5.0 equiv). Note: POBr₃ is a moisture-sensitive and corrosive solid. Handle with care in a fume hood.

  • Reaction: Heat the reaction mixture to reflux (typically 110-140 °C, depending on the solvent if used) and maintain for 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Carefully and slowly pour the reaction mixture onto crushed ice with vigorous stirring. Caution: The quenching of POBr₃ is highly exothermic.

  • Neutralization and Extraction: Neutralize the acidic aqueous solution by the slow addition of a saturated sodium bicarbonate solution until the effervescence ceases. Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate or dichloromethane) three times.

  • Drying and Concentration: Combine the organic extracts, wash with brine, dry over anhydrous magnesium sulfate or sodium sulfate, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude this compound by flash column chromatography on silica gel using a gradient of hexanes and ethyl acetate to afford the pure product as a light yellow to orange solid.

Synthesis_of_2_4_Dibromoquinoline dihydroxyquinoline 2,4-Dihydroxyquinoline reflux Reflux (110-140 °C) dihydroxyquinoline->reflux 1. pobr3 POBr₃ pobr3->reflux 2. dibromoquinoline This compound reflux->dibromoquinoline 3. Work-up & Purification

Synthesis of this compound.

The Art of Differentiation: Regioselective Functionalization

The synthetic prowess of this compound lies in the differential reactivity of the bromine atoms at the C2 and C4 positions. The electron-withdrawing nature of the quinoline nitrogen atom renders both positions electrophilic and susceptible to nucleophilic attack and oxidative addition in transition-metal-catalyzed reactions. However, subtle electronic and steric factors allow for a high degree of regioselectivity.

Generally, the C4 position is more reactive towards many transition-metal-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. This is attributed to the greater electrophilicity of the C4 position. Conversely, the C2 position is often more susceptible to nucleophilic aromatic substitution (SₙAr) by amines. This differential reactivity provides a powerful handle for the sequential introduction of different substituents.

Regioselectivity dibromoquinoline This compound c4_reaction C4-Selective Reactions (e.g., Suzuki Coupling) dibromoquinoline->c4_reaction c2_reaction C2-Selective Reactions (e.g., Buchwald-Hartwig Amination, SₙAr) dibromoquinoline->c2_reaction c4_product 4-Substituted-2-bromoquinoline c4_reaction->c4_product c2_product 2-Substituted-4-bromoquinoline c2_reaction->c2_product further_functionalization Further Functionalization of remaining bromine c4_product->further_functionalization c2_product->further_functionalization

Regioselective functionalization of this compound.

The Workhorse Reactions: A Practical Guide

This section provides detailed experimental protocols for the most common and synthetically useful transformations of this compound.

Suzuki-Miyaura Coupling: Forging C-C Bonds with Precision

The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis, and this compound is an excellent substrate for this reaction, typically undergoing selective coupling at the C4 position.

Experimental Protocol: C4-Selective Suzuki-Miyaura Coupling

This protocol is a general procedure adapted from literature precedents for the Suzuki coupling of dihaloheterocycles.

Materials:

  • This compound

  • Aryl- or heteroarylboronic acid (1.1-1.5 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

  • Base (e.g., K₂CO₃, Na₂CO₃, or Cs₂CO₃, 2.0-3.0 equiv)

  • Solvent system (e.g., 1,4-dioxane/water, toluene/water, or DME/water)

  • Inert atmosphere supplies (nitrogen or argon)

Procedure:

  • Reaction Setup: To a flame-dried Schlenk flask or microwave vial, add this compound (1.0 equiv), the boronic acid (1.1 equiv), the palladium catalyst (e.g., Pd(PPh₃)₄, 3 mol%), and the base (e.g., K₂CO₃, 2.0 equiv).

  • Inert Atmosphere: Seal the vessel and evacuate and backfill with an inert gas (e.g., argon) three times.

  • Solvent Addition: Add the degassed solvent system (e.g., 1,4-dioxane/water, 4:1 v/v) via syringe.

  • Reaction: Heat the reaction mixture to 80-100 °C with vigorous stirring for 4-12 hours. Monitor the reaction progress by TLC or LC-MS.

  • Work-up: After cooling to room temperature, dilute the reaction mixture with ethyl acetate and water. Separate the layers and extract the aqueous layer with ethyl acetate (2x).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to afford the 4-aryl-2-bromoquinoline.

Suzuki_Miyaura_Workflow start This compound + Arylboronic Acid reagents Pd(PPh₃)₄, Base Dioxane/H₂O start->reagents 1. reaction Heat (80-100 °C) reagents->reaction 2. workup Aqueous Work-up reaction->workup 3. purification Column Chromatography workup->purification 4. product 4-Aryl-2-bromoquinoline purification->product 5.

Suzuki-Miyaura coupling workflow.
Buchwald-Hartwig Amination: Constructing C-N Bonds

The Buchwald-Hartwig amination provides a powerful method for the formation of C-N bonds. With this compound, this reaction often proceeds with a preference for the C2 position, especially when using bulky phosphine ligands.

Experimental Protocol: C2-Selective Buchwald-Hartwig Amination

This protocol is a general procedure adapted from established methods for the Buchwald-Hartwig amination of aryl halides.

Materials:

  • This compound

  • Primary or secondary amine (1.1-1.5 equiv)

  • Palladium precatalyst (e.g., Pd₂(dba)₃, 1-3 mol%)

  • Phosphine ligand (e.g., Xantphos, BINAP, 2-6 mol%)

  • Base (e.g., NaOt-Bu, K₃PO₄, or Cs₂CO₃, 1.5-2.5 equiv)

  • Anhydrous, degassed solvent (e.g., toluene or 1,4-dioxane)

  • Inert atmosphere supplies (nitrogen or argon)

Procedure:

  • Reaction Setup: In a glovebox or under a stream of inert gas, add the palladium precatalyst (e.g., Pd₂(dba)₃, 2 mol%), the phosphine ligand (e.g., Xantphos, 4 mol%), and the base (e.g., NaOt-Bu, 1.5 equiv) to a flame-dried Schlenk tube.

  • Reagent Addition: Add this compound (1.0 equiv) and the anhydrous, degassed solvent (e.g., toluene).

  • Nucleophile Addition: Add the amine (1.2 equiv) via syringe.

  • Reaction: Seal the tube and heat the reaction mixture to 80-110 °C for 6-24 hours. Monitor the reaction by TLC or LC-MS.

  • Work-up: Cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of Celite®.

  • Purification: Concentrate the filtrate under reduced pressure and purify the crude product by flash column chromatography on silica gel to yield the 2-amino-4-bromoquinoline.

Sonogashira Coupling: Introducing Alkynyl Moieties

The Sonogashira coupling enables the introduction of alkynyl groups, which are valuable handles for further transformations. Studies have shown that the Sonogashira coupling of 2,4-dibromoquinolines can exhibit regioselectivity that is dependent on the reaction conditions and the specific substrate. While some reports initially suggested C4 selectivity, more recent and definitive studies using 2D NMR techniques have established a preference for C2 coupling in many cases.[1][2]

Experimental Protocol: Sonogashira Coupling

This protocol is a general procedure for Sonogashira coupling.

Materials:

  • This compound

  • Terminal alkyne (1.1-1.5 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2-5 mol%)

  • Copper(I) iodide (CuI, 1-3 mol%)

  • Base (e.g., triethylamine or diisopropylethylamine)

  • Solvent (e.g., THF or DMF)

  • Inert atmosphere supplies (nitrogen or argon)

Procedure:

  • Reaction Setup: To a Schlenk flask under an inert atmosphere, add this compound (1.0 equiv), the palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 3 mol%), and CuI (1.5 mol%) in the solvent (e.g., THF).

  • Reagent Addition: Add the base (e.g., triethylamine, 2.0 equiv) and the terminal alkyne (1.2 equiv).

  • Reaction: Stir the reaction mixture at room temperature to 60 °C for 2-12 hours. Monitor the reaction by TLC.

  • Work-up: Once the reaction is complete, dilute the mixture with ethyl acetate and wash with saturated aqueous ammonium chloride solution and brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, concentrate, and purify by flash column chromatography on silica gel.

Heck and Stille Couplings: Expanding the Synthetic Toolbox

The Heck and Stille reactions further expand the synthetic utility of this compound for C-C bond formation.

  • Heck Coupling: This reaction allows for the coupling of this compound with alkenes to form substituted quinolines. The regioselectivity can be influenced by the reaction conditions.

  • Stille Coupling: The Stille reaction couples this compound with organostannanes. This reaction is known for its tolerance of a wide range of functional groups.

Due to the breadth of possible substrates and conditions for these reactions, specific protocols should be adapted from relevant literature precedents based on the desired transformation.

Nucleophilic Aromatic Substitution (SₙAr): A Classic Transformation

The electron-deficient nature of the quinoline ring, particularly at the C2 and C4 positions, makes this compound a good substrate for SₙAr reactions. As mentioned, amines often preferentially attack the C2 position.

Experimental Protocol: SₙAr with an Amine

Materials:

  • This compound

  • Amine (e.g., morpholine, piperidine, 2.0-5.0 equiv)

  • Solvent (e.g., ethanol, DMSO, or NMP)

  • Optional: Base (e.g., K₂CO₃ or Et₃N)

Procedure:

  • Reaction Setup: In a sealed tube or round-bottom flask with a reflux condenser, dissolve this compound (1.0 equiv) in the chosen solvent (e.g., ethanol).

  • Reagent Addition: Add the amine (3.0 equiv).

  • Reaction: Heat the reaction mixture to reflux for 6-24 hours. Monitor the reaction by TLC.

  • Work-up: Cool the reaction mixture and remove the solvent under reduced pressure.

  • Purification: Dissolve the residue in a suitable organic solvent and wash with water to remove excess amine and any salts. Dry the organic layer, concentrate, and purify by flash column chromatography or recrystallization.

A Gateway to Bioactive Molecules: Applications in Medicinal Chemistry

The 2,4-disubstituted quinoline scaffold is a prominent feature in a multitude of biologically active compounds, including kinase inhibitors, anticancer agents, and anti-infective agents. This compound serves as a key starting material for the synthesis of these important molecules.

Case Study: Synthesis of Kinase Inhibitor Scaffolds

Many kinase inhibitors, such as the EGFR inhibitor Lapatinib, feature a 4-anilinoquinazoline or a related 4-anilinoquinoline core. The synthesis of analogues of these potent anticancer drugs can be readily achieved starting from this compound.

A typical synthetic strategy involves an initial C4-selective Suzuki coupling to introduce a desired aryl group, followed by a C2-selective Buchwald-Hartwig amination or SₙAr reaction to install the crucial anilino side chain. This sequential, regioselective approach allows for the rapid generation of a library of analogues for structure-activity relationship (SAR) studies.

For instance, 2,4-disubstituted quinolines have been designed and synthesized as potent anticancer agents, with some derivatives showing significant activity against various cancer cell lines.[1][2] The ability to readily modify both the C2 and C4 positions of the quinoline core using this compound as a starting material is instrumental in optimizing the pharmacological properties of these compounds.

Kinase_Inhibitor_Synthesis dibromoquinoline This compound suzuki C4-Suzuki Coupling dibromoquinoline->suzuki intermediate 4-Aryl-2-bromoquinoline suzuki->intermediate buchwald C2-Buchwald-Hartwig Amination intermediate->buchwald product 2-Anilino-4-arylquinoline (Kinase Inhibitor Scaffold) buchwald->product

General strategy for the synthesis of kinase inhibitor scaffolds.

Conclusion: A Versatile Tool for the Modern Chemist

This compound has firmly established itself as a valuable and versatile building block in the synthetic organic chemist's arsenal. Its predictable, yet tunable, regioselectivity in a wide range of modern cross-coupling and nucleophilic substitution reactions allows for the efficient and controlled synthesis of complex 2,4-disubstituted quinolines. As the demand for novel and effective therapeutics continues to grow, the importance of privileged scaffolds like quinoline, and the intermediates used to access them, will only increase. A thorough understanding of the reactivity and synthetic applications of this compound, as outlined in this guide, will undoubtedly empower researchers to design and execute innovative synthetic strategies towards the next generation of bioactive molecules.

References

  • Nolan, J. M.; Comins, D. L. Regioselective Sonogashira Couplings of 2,4-Dibromoquinolines. A Correction. J. Org. Chem.2003, 68 (9), 3736–3738. [Link]
  • PubChem. Compound Summary for CID 824608, this compound.
  • Ilango, K.; Valentina, P.; Subhakar, K.; Kathiravan, M. K. Design, Synthesis and Biological Screening of 2, 4- Disubstituted Quinolines. Austin J. Anal. Pharm. Chem.2015, 2 (4), 1048. [Link]
  • Reddy, T. R.; Reddy, L. M.; Reddy, G. C.; Padmaja, A.; Padmavathi, V. Solvent-free approach for the synthesis of 2,4-disubstituted quinolines using zeolites: evaluation of biological activity. New J. Chem.2017, 41, 1477-1484. [Link]

Sources

The Versatile Scaffold: A Technical Guide to 2,4-Dibromoquinoline in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Quinoline Core and the Strategic Advantage of 2,4-Dihalogenation

The quinoline nucleus, a bicyclic aromatic heterocycle, is a cornerstone in medicinal chemistry, forming the structural basis for a vast array of natural products and synthetic therapeutic agents.[1][2][3] Its rigid, planar structure and the presence of a nitrogen atom, which can engage in hydrogen bonding and act as a basic center, make it a "privileged scaffold" for interacting with diverse biological targets.[4] Quinoline derivatives have demonstrated a remarkable spectrum of pharmacological activities, including anticancer, antimicrobial, antimalarial, anti-inflammatory, and neuroprotective effects.[2][3][5][6]

Within this important class of compounds, 2,4-dihaloquinolines—and specifically 2,4-dibromoquinoline—emerge as exceptionally valuable synthetic intermediates. The two bromine atoms are not merely passive substituents; they are highly reactive "handles" that can be selectively manipulated to build molecular complexity.[7] The differential reactivity of the C-2 and C-4 positions towards nucleophilic substitution and metal-catalyzed cross-coupling reactions allows for a programmed, regioselective synthesis of 2,4-disubstituted quinolines, a class of molecules with significant therapeutic potential.[1][8][9] This guide provides an in-depth exploration of the synthesis, reactivity, and burgeoning applications of this compound as a pivotal building block in the development of next-generation pharmaceuticals.

Physicochemical Properties

A foundational understanding of this compound begins with its basic chemical and physical properties.

PropertyValueSource
Molecular Formula C₉H₅Br₂N[10]
Molecular Weight 286.95 g/mol [10][11]
CAS Number 20151-40-0[10][11]
Appearance Solid (Typical)[12]
XLogP3 3.9[10]

Synthesis of the this compound Scaffold

The preparation of this compound can be efficiently achieved from 4-hydroxy-2-quinolone, a common starting material derived from the condensation of an aromatic amine with malonic acid.[8] The use of phosphorus oxybromide (POBr₃) or a combination of phosphorus pentabromide (PBr₅) and POBr₃ facilitates the conversion.

Experimental Protocol: Synthesis of this compound

This protocol is adapted from established methodologies for the synthesis of dihalogenated quinolines.[8]

Objective: To synthesize this compound from 4-hydroxy-2-quinolone.

Materials:

  • 4-hydroxy-2-quinolone

  • Phosphorus oxybromide (POBr₃)

  • Phosphorus pentabromide (PBr₅)

  • Ice water

  • Sodium bicarbonate solution (5%, aqueous)

  • Ethanol or suitable solvent for recrystallization

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a calcium chloride drying tube, combine 4-hydroxy-2-quinolone (1 equivalent) and phosphorus pentabromide (2.5 equivalents).

  • Heating: Gently heat the mixture. Once the initial reaction subsides, add phosphorus oxybromide (5 equivalents) to the flask.

  • Reflux: Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Quenching: After cooling to room temperature, carefully and slowly pour the reaction mixture onto crushed ice with vigorous stirring. Caution: This is an exothermic reaction.

  • Neutralization & Extraction: The resulting precipitate is an acidic mixture. Neutralize it carefully with a cold 5% sodium bicarbonate solution until effervescence ceases. Collect the crude solid product by vacuum filtration.

  • Purification: Wash the solid with cold water and then recrystallize from a suitable solvent (e.g., ethanol) to yield pure this compound.

  • Characterization: Confirm the structure and purity of the product using ¹H NMR, ¹³C NMR, and Mass Spectrometry.[8]

The Chemistry of a Versatile Intermediate: Reactivity at C-2 and C-4

The true synthetic power of this compound lies in the differential electrophilicity of the carbon atoms at positions 2 and 4. The C-2 position is generally more susceptible to nucleophilic attack and oxidative addition by palladium catalysts due to the electron-withdrawing effect of the adjacent nitrogen atom.[9] This inherent regioselectivity is the key to its utility, enabling chemists to perform sequential and selective functionalization.

G cluster_0 This compound Core cluster_2 Regioselective Products mol This compound snar Nucleophilic Aromatic Substitution (SNAr) mol->snar Nucleophile (e.g., R-NH₂, R-O⁻) suzuki Suzuki Cross-Coupling (Pd-Catalyzed) mol->suzuki R-B(OH)₂ Pd Catalyst, Base heck Heck Cross-Coupling (Pd-Catalyzed) mol->heck Alkene Pd Catalyst, Base c4_sub 4-Bromo-2-Substituted Quinoline (Kinetic Product) snar->c4_sub Preferential C-2 Attack c24_di_sub 2,4-Disubstituted Quinoline snar->c24_di_sub suzuki->c4_sub Preferential C-2 Oxidative Addition suzuki->c24_di_sub heck->c4_sub Preferential C-2 Oxidative Addition c4_sub->snar 2nd Substitution c4_sub->suzuki 2nd Coupling c2_sub 2-Bromo-4-Substituted Quinoline (Thermodynamic/Steric Control) G cluster_0 Cell Membrane receptor Tyrosine Kinase Receptor (e.g., EGFR) substrate Substrate Protein receptor->substrate Catalyzes Phosphorylation atp ATP atp->receptor Binds to active site drug Quinoline Derivative (Competitive Inhibitor) drug->receptor Blocks active site downstream Downstream Signaling (Proliferation, Survival) drug->downstream Inhibits apoptosis Apoptosis / Cell Cycle Arrest drug->apoptosis Promotes phosphorylated Phosphorylated Substrate phosphorylated->downstream Activates

Caption: Quinoline derivatives can inhibit tyrosine kinases, blocking cancer cell signaling.

Selected Anticancer Activity Data:

Compound TypeCell LineIC₅₀ (µM)Reference
N-2-Diphenyl quinolin-4-carboxamideBreast (MCF-7)Good Potency[1]
2,4-Disubstituted Quinoline (3aa)Breast (MDA-MB-231)Significant Activity[5][13]
2,4-Disubstituted Quinoline (3d, 3f)Lung (H460)Significant Activity[5][13]
Quinoline-Oxadiazole Hybrid (8c)Liver (HepG2)0.14[14]
Quinoline-Oxadiazole Hybrid (12d)Liver (HepG2)0.18[14]
Antimicrobial Agents

The rise of antimicrobial resistance necessitates the development of new classes of antibiotics. [15]The quinoline scaffold is famously present in fluoroquinolone antibiotics. Novel 2,4-disubstituted derivatives, often hybridized with other pharmacophores like oxadiazole, are being explored as potent antibacterial and antifungal agents. [1][14] Mechanism of Action: While mechanisms can vary, a key target for quinoline-based antimicrobials is DNA gyrase, an enzyme essential for bacterial DNA replication. [16]Inhibition of this enzyme leads to bacterial cell death. Other potential mechanisms include disruption of the cell membrane and inhibition of biofilm formation. [15][17] Selected Antimicrobial Activity Data:

Compound TypeOrganismMIC (µg/mL)Reference
2-Phenyl-N-(pyridin-2-yl) quinolin-4-carboxamideB. subtilis, K. pneumonia, E. coli, S. aureusMaximum Activity[1]
Quinoline-Oxadiazole Hybrid (17b)S. aureus4x > Neomycin[14]
Quinoline-Oxadiazole Hybrid (17d)E. coli16x > Neomycin[14]
Quinoline-Oxadiazole Hybrid (17e)C. albicans8x > Neomycin[14]
Neuroprotective Agents

Neurodegenerative diseases like Alzheimer's and Parkinson's are characterized by progressive neuron loss. [18]There is a growing interest in quinoline derivatives as neuroprotective agents due to their ability to cross the blood-brain barrier and modulate multiple pathological processes. [19][20] Mechanism of Action: The neuroprotective effects of quinoline derivatives are often multifactorial: [19]* Antioxidant Activity: Scavenging reactive oxygen species (ROS) and reducing oxidative stress, a key factor in neuronal damage. [21]* Anti-inflammatory Effects: Reducing neuroinflammation by modulating the activity of glial cells and inflammatory cytokines. [21]* Chelation of Metal Ions: Sequestration of metal ions like copper and iron, which can contribute to oxidative stress and protein aggregation. [19] While direct applications of this compound in this area are less reported than in oncology, its utility as a scaffold for creating libraries of 2,4-disubstituted quinolines makes it a highly relevant starting point for discovering novel neuroprotective compounds. [19][21]

Synthetic Workflow: From Scaffold to Bioactive Molecule

The following diagram illustrates a logical workflow for drug discovery, starting with this compound and employing sequential cross-coupling and substitution reactions to generate a library of diverse compounds for biological screening.

G cluster_0 Step 1: Regioselective C-2 Functionalization cluster_1 Step 2: C-4 Functionalization start This compound Scaffold suzuki1 Suzuki Coupling [R¹-B(OH)₂] start->suzuki1 heck1 Heck Coupling [R²-Alkene] start->heck1 snar1 SNAr [R³-NH₂] start->snar1 intermediate 4-Bromo-2-Substituted Quinoline Intermediate suzuki1->intermediate heck1->intermediate snar1->intermediate suzuki2 Suzuki Coupling [R⁴-B(OH)₂] intermediate->suzuki2 snar2 SNAr [R⁵-OH] intermediate->snar2 other Other Couplings (e.g., Sonogashira) intermediate->other library Library of Diverse 2,4-Disubstituted Quinolines suzuki2->library snar2->library other->library screening Biological Screening (Anticancer, Antimicrobial, etc.) library->screening hit Hit Compound Identification screening->hit

Caption: A drug discovery workflow utilizing this compound.

Experimental Protocol: Regioselective Suzuki Coupling

This generalized protocol illustrates the first step in the workflow above, leveraging the higher reactivity of the C-2 position. [9][22][23] Objective: To synthesize a 4-bromo-2-arylquinoline derivative from this compound.

Materials:

  • This compound (1 equivalent)

  • Arylboronic acid (e.g., Phenylboronic acid) (1.1 equivalents)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 3-5 mol%)

  • Base (e.g., K₂CO₃, Na₂CO₃, 2-3 equivalents)

  • Solvent (e.g., Toluene/Ethanol/Water mixture or Dioxane)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • Inerting: To a Schlenk flask, add this compound, the arylboronic acid, and the base. Evacuate and backfill the flask with an inert gas (e.g., Argon) three times.

  • Solvent & Catalyst Addition: Add the degassed solvent(s) via syringe, followed by the palladium catalyst.

  • Reaction: Heat the mixture to 80-100 °C and stir under the inert atmosphere for 8-24 hours. Monitor the reaction for the disappearance of the starting material by TLC or LC-MS.

  • Workup: Cool the reaction to room temperature. Dilute with an organic solvent like ethyl acetate and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to isolate the 4-bromo-2-arylquinoline.

  • Characterization: Confirm the structure, purity, and regioselectivity of the product using ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Conclusion and Future Outlook

This compound is far more than a simple halogenated heterocycle; it is a strategically designed building block that offers chemists a reliable and flexible entry point into the medicinally rich space of 2,4-disubstituted quinolines. Its predictable and regioselective reactivity under both nucleophilic substitution and modern cross-coupling conditions makes it an invaluable tool for generating compound libraries for drug discovery. The demonstrated success of its derivatives as potent anticancer and antimicrobial agents underscores its continued relevance. As medicinal chemists continue to tackle challenges like drug resistance and complex neurodegenerative diseases, the logical and efficient synthetic pathways enabled by the this compound scaffold will undoubtedly play a crucial role in the development of novel and effective therapeutics.

References

  • Ilango, K., Valentina, P., Subhakar, K., & Kathiravan, M. K. (2015). Design, Synthesis and Biological Screening of 2, 4- Disubstituted Quinolines. Austin Journal of Analytical and Pharmaceutical Chemistry, 2(4), 1048. [Link]
  • Lekkala, M., Krishna Sai, G., Sai Teja, A., Vasu, A., Sudha, A. S. S. S., Sai Balaji, A., Reddy, T. J., & Narender, N. (2025). Solvent-free approach for the synthesis of 2,4-disubstituted quinolines using zeolites: evaluation of biological activity. New Journal of Chemistry. [Link]
  • Lekkala, M., Krishna Sai, G., Sai Teja, A., Vasu, A., Sudha, A. S. S. S., Sai Balaji, A., Reddy, T. J., & Narender, N. (2025). Solvent-free approach for the synthesis of 2,4-disubstituted quinolines using zeolites: evaluation of biological activity. RSC Publishing. [Link]
  • Afridi, A. S., Hector, A. L., Hursthouse, M. B., & Price, L. S. (n.d.). 2,4-Dihalogenoquinolines. Synthesis, Orientation Effects and lH and I3C NMR Spectral Studies. RSC Publishing. [Link]
  • Sinha, S., & De, A. (2009). Regioselective alkynylation followed by Suzuki coupling of 2,4-dichloroquinoline. Molecules, 14(7), 2435-2442. [Link]
  • Moor, V. K., Matada, B. S., & Keri, R. S. (2021). Biological Activities of Quinoline Derivatives.
  • Al-Ostoot, F. H., Al-Ghorbani, M., & Fun, H. K. (2025). Natural Products, Synthesis, and Biological Activities of Quinolines (2020-2024). Molecules, 30(17), 3343. [Link]
  • Reddy, B. V. S., et al. (2010). Process for preparing bromo-substituted quinolines.
  • De-Paula-Silva, C., et al. (2014). Discovery of a neuroprotective chemical, (S)-N-(3-(3,6-dibromo-9H-carbazol-9-yl)-2-fluoropropyl)-6-methoxypyridin-2-amine [(-)-P7C3-S243], with improved druglike properties. Journal of Medicinal Chemistry, 57(9), 3746-3754. [Link]
  • Patel, D. R., & Patel, K. C. (2023). From Molecules to Medicine: The Remarkable Pharmacological Odyssey of Quinoline and its Derivatives. Oriental Journal of Chemistry, 39(4). [Link]
  • Ökten, S., Çakmak, O., & Soyer, Z. (2022). Highly Brominated Quinolines: Synthesis, Characterization, and Investigation of Anticancer Activities Supported by Molecular Dynamics.
  • Sharma, A., Kumar, V., & Kumar, P. (2022). Review on recent development of quinoline for anticancer activities. Future Journal of Pharmaceutical Sciences, 8(1), 31. [Link]
  • Jung, H. Y., & Yoon, C. H. (2011). Chemoselective Three-Component Coupling via A Tandem Pd Catalyzed Boron-Heck and Suzuki Reaction. Bulletin of the Korean Chemical Society, 32(10), 3531-3534. [Link]
  • Abdel-Maksoud, M. S., et al. (2023). Design and synthesis of novel 2-(2-(4-bromophenyl)quinolin-4-yl)-1,3,4-oxadiazole derivatives as anticancer and antimicrobial candidates. RSC Advances, 13(33), 23143-23160. [Link]
  • Ashenhurst, J. (2016). The Heck, Suzuki, and Olefin Metathesis Reactions. Master Organic Chemistry. [Link]
  • Singh, G., et al. (2022). Quinoline derivatives volunteering against antimicrobial resistance: rational approaches, design strategies, structure activity relationship and mechanistic insights. Journal of Biomolecular Structure and Dynamics, 41(18), 9037-9069. [Link]
  • National Center for Biotechnology Information. (n.d.). This compound.
  • Huth, M. P. F., et al. (2021). Heterocyclic Quinoline Derivatives as Innovative Neuroprotective Agents for Alzheimer's Disease. Alzheimer's & Dementia, 17(S6). [Link]
  • Ghorbani, M., et al. (2014). Synthesis of some novel dibromo-2-arylquinazolinone derivatives as cytotoxic agents. Research in Pharmaceutical Sciences, 9(4), 259-266. [Link]
  • Srodowska, P., & Wrzolek, M. (2013). Quinoline scaffold as a privileged substructure in antimicrobial drugs.
  • LibreTexts. (n.d.). 9.2: Common nucleophilic substitution reactions. Organic Chemistry 1: An open textbook. [Link]
  • The Organic Chemistry Tutor. (2015, October 29). Chapter 11 – Organometallics, Part 3 of 5: Suzuki and Heck reactions. YouTube. [Link]
  • Plotnikov, M. B., et al. (2022). 1-benzoyl-6-hydroxy-2,2,4-trimethyl-1,2-dihydroquinoline exerts a neuroprotective effect and normalises redox homeostasis in a rat model of cerebral ischemia/reperfusion. Metabolic Brain Disease, 37(4), 1271-1282. [Link]
  • De-Paula-Silva, C., et al. (2014). Discovery of a Neuroprotective Chemical, (S)-N-(3-(3,6-Dibromo-9H-carbazol-9-yl)-2-fluoropropyl)-6-methoxypyridin-2-amine [(-)-P7C3-S243], with Improved Druglike Properties.
  • Huth, M. P. F., et al. (2021). Heterocyclic Quinoline Derivatives as Innovative Neuroprotective Agents for Alzheimer's Disease.
  • Basicmedical Key. (2017). Nucleophilic Substitution, Addition, and Elimination Reactions. Basicmedical Key. [Link]
  • Çakmak, O., & Ökten, S. (2018). Preparation of brominated tetrahydroquinolines (2 and 3) and quinolines (5 and 6).
  • Biswas, T. (2022, May 4). MCQ-219: About reaction of dibromo compound. YouTube. [Link]
  • Cid, J., et al. (2004). Regioselectivity in alkenyl(aryl)-heteroaryl Suzuki cross-coupling reactions of 2,4-dibromopyridine. A synthetic and mechanistic study. Tetrahedron, 60(47), 10729-10736. [Link]
  • Abdel-Mawgoud, A. M., et al. (2022). The Synthesis, Antimicrobial Activity, and Molecular Docking of New 1, 2, 4-Triazole, 1, 2, 4-Triazepine, Quinoline, and Pyrimidine Scaffolds Condensed to Naturally Occurring Furochromones. Molecules, 27(19), 6523. [Link]
  • Cheng, D., et al. (2020). Synthesis of 2,4-Diarylquinoline Derivatives via Chloranil-Promoted Oxidative Annulation and One-Pot Reaction. Synthesis, 52(12), 1833-1840. [Link]
  • Rasheed, T., et al. (2016). Efficient Double Suzuki Cross-Coupling Reactions of 2,5-Dibromo-3-hexylthiophene: Anti-Tumor, Haemolytic, Anti-Thrombolytic and Biofilm Inhibition Studies. Molecules, 21(4), 524. [Link]
  • Wang, Y., et al. (2023). The Anticancer Effect of a Novel Quinoline Derivative 91b1 through Downregulation of Lumican. International Journal of Molecular Sciences, 24(13), 10832. [Link]
  • LibreTexts. (2021). 11.1: The Discovery of Nucleophilic Substitution Reactions. Chemistry LibreTexts. [Link]
  • Węglińska, L., et al. (2023). Thiazolidin-4-Ones as a Promising Scaffold in the Development of Antibiofilm Agents—A Review. International Journal of Molecular Sciences, 25(1), 291. [Link]
  • Kumar, A., et al. (2022). Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies. RSC Medicinal Chemistry, 13(12), 1435-1456. [Link]
  • Mangalagiu, I. I., et al. (2022). Benzoquinoline Derivatives: An Attractive Approach to Newly Small Molecules with Anticancer Activity. Molecules, 27(19), 6614. [Link]

Sources

An In-Depth Technical Guide to the Regioselective Reactivity of Bromine Atoms in 2,4-Dibromoquinoline

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The quinoline scaffold is a cornerstone in medicinal chemistry and materials science, forming the structural core of numerous pharmaceuticals, agrochemicals, and functional materials. Its prevalence is due to its unique electronic properties and its ability to act as a versatile pharmacophore. Within this class, 2,4-dibromoquinoline stands out as a particularly valuable and strategic building block. Its two bromine atoms, positioned at the electronically distinct C2 and C4 positions, exhibit differential reactivity, enabling chemists to perform sequential and regioselective functionalization.

This guide provides an in-depth exploration of the factors governing the reactivity of the C2 and C4 bromine atoms in this compound. We will move beyond simple procedural descriptions to explain the causality behind experimental choices and reaction outcomes. This document is intended for researchers, scientists, and drug development professionals who seek to leverage this powerful intermediate for the synthesis of complex molecular architectures.

The Electronic Landscape of this compound: A Tale of Two Positions

The reactivity of this compound is dictated by the electronic influence of the heterocyclic nitrogen atom. The nitrogen atom is strongly electron-withdrawing, which has two primary consequences:

  • It deactivates the entire ring system towards electrophilic aromatic substitution.

  • It activates the α (C2) and γ (C4) positions towards nucleophilic attack by stabilizing the negatively charged intermediates formed during the reaction.

This activation is the foundation of the molecule's utility. However, the C2 and C4 positions are not electronically equivalent. The C4 position is generally considered more electron-deficient and thus more susceptible to direct nucleophilic aromatic substitution (SNAr). This is because the negative charge in the Meisenheimer intermediate can be delocalized directly onto the nitrogen atom, providing superior stabilization.

Conversely, in palladium-catalyzed cross-coupling reactions, the C2 position often demonstrates higher reactivity. This is attributed to the greater ease of oxidative addition of the Pd(0) catalyst into the C2-Br bond, a key step in many cross-coupling cycles. This dichotomy in reactivity allows for a high degree of control over which position is functionalized first.

Caption: Differential reactivity of C2 and C4 positions in this compound.

Palladium-Catalyzed Sonogashira Coupling: Selective C2 Alkynylation

The Sonogashira reaction, a coupling between a terminal alkyne and an aryl or vinyl halide, is a powerful tool for C(sp²)-C(sp) bond formation.[1] When applied to this compound, this reaction exhibits remarkable regioselectivity, with preferential substitution occurring at the C2 position.[2][3][4] This outcome is contrary to what might be expected based solely on the ground-state electron deficiency of the C4 position and highlights the kinetic control exerted by the palladium catalyst.

Mechanistic Insight

The catalytic cycle begins with the oxidative addition of the Pd(0) species to the C-Br bond. The selectivity for C2 suggests that the transition state for oxidative addition at this position is lower in energy than at C4. This is followed by transmetalation with the copper(I) acetylide and subsequent reductive elimination to yield the 2-alkynyl-4-bromoquinoline product and regenerate the Pd(0) catalyst.

Sonogashira_Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition (C2 Selective) Pd0->OxAdd Quinoline This compound Quinoline->OxAdd Pd_Complex L₂Pd(II)(Quinolin-2-yl)(Br) OxAdd->Pd_Complex Transmetalation Transmetalation Pd_Complex->Transmetalation Cu_Cycle Copper Cycle (Forms Cu-Acetylide) Cu_Cycle->Transmetalation Pd_Alkyne_Complex L₂Pd(II)(Quinolin-2-yl)(C≡CR) Transmetalation->Pd_Alkyne_Complex RedElim Reductive Elimination Pd_Alkyne_Complex->RedElim RedElim->Pd0 Catalyst Regeneration Product 2-Alkynyl-4-bromoquinoline RedElim->Product

Caption: Catalytic cycle for the regioselective Sonogashira coupling at the C2 position.

Experimental Protocol: C2-Selective Sonogashira Coupling

The following protocol is adapted from the work of Comins and Nolan, which definitively established the C2 selectivity.[2][3]

  • Reaction Setup: To an oven-dried flask under a nitrogen atmosphere, add this compound (1.0 eq.), PdCl₂(PPh₃)₂ (0.03 eq.), and CuI (0.06 eq.).

  • Solvent and Reagents: Add anhydrous, degassed triethylamine (Et₃N) as the solvent and base.

  • Alkyne Addition: Add the terminal alkyne (e.g., phenylacetylene, 1.2 eq.) via syringe.

  • Reaction Conditions: Stir the mixture at room temperature for 12-24 hours. Monitor the reaction progress by TLC or GC-MS.

  • Workup: Upon completion, concentrate the reaction mixture under reduced pressure. Redissolve the residue in dichloromethane (DCM) and wash with saturated aqueous NH₄Cl solution and brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product by column chromatography on silica gel to afford the pure 2-alkynyl-4-bromoquinoline.

Data Summary: Sonogashira Coupling
AlkyneCatalyst SystemTemp.Time (h)Yield (%)Reference
PhenylacetylenePdCl₂(PPh₃)₂ / CuIRT1685[2]
TrimethylsilylacetylenePdCl₂(PPh₃)₂ / CuIRT1889[2]
1-HexynePdCl₂(PPh₃)₂ / CuIRT2082[2]

Palladium-Catalyzed Suzuki-Miyaura Coupling: Versatile C-C Bond Formation

The Suzuki-Miyaura reaction is one of the most powerful and widely used methods for constructing C-C bonds, coupling an organoboron species with an organohalide.[5][6] In the context of this compound, the regioselectivity can be controlled by the choice of catalyst and reaction conditions, though C2-selectivity is often observed under standard conditions, analogous to other dihalopyridines.[7]

Mechanistic Overview

The Suzuki reaction follows a similar catalytic cycle to other cross-coupling reactions: oxidative addition, transmetalation, and reductive elimination.[6] A key difference is the requirement for a base to activate the organoboron species, forming a more nucleophilic "ate" complex, which facilitates the transmetalation step.[8] The selectivity for C2 is again driven by the preferential oxidative addition of the Pd(0) catalyst into the C2-Br bond.

Suzuki_Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition (C2-Br) Pd0->OxAdd R-X Pd_Complex L₂Pd(II)(Quinolin-2-yl)(Br) OxAdd->Pd_Complex Transmetalation Transmetalation Pd_Complex->Transmetalation Pd_Aryl_Complex L₂Pd(II)(Quinolin-2-yl)(Ar) Transmetalation->Pd_Aryl_Complex -[B(OH)₃]Br⁻ RedElim Reductive Elimination Pd_Aryl_Complex->RedElim RedElim->Pd0 Catalyst Regeneration Product 2-Aryl-4-bromoquinoline RedElim->Product Boronic_Acid Ar-B(OH)₂ + Base → [Ar-B(OH)₃]⁻ Boronic_Acid->Transmetalation Activation

Caption: Catalytic cycle for the Suzuki-Miyaura coupling reaction.

Experimental Protocol: C2-Selective Suzuki Coupling
  • Reaction Setup: In a reaction vessel, combine this compound (1.0 eq.), the desired arylboronic acid (1.1-1.5 eq.), and a base such as K₂CO₃ or K₃PO₄ (2.0-3.0 eq.).

  • Catalyst Addition: Add the palladium catalyst, for instance, Pd(PPh₃)₄ (0.05 eq.) or a combination of a palladium source like Pd(OAc)₂ (0.02 eq.) and a ligand like SPhos (0.04 eq.).

  • Solvent: Add a degassed solvent system, typically a mixture of an organic solvent (e.g., 1,4-dioxane, toluene) and water.

  • Reaction Conditions: Heat the mixture under a nitrogen or argon atmosphere, typically between 80-110 °C, for 4-24 hours.

  • Workup: After cooling to room temperature, dilute the mixture with water and extract with an organic solvent like ethyl acetate.

  • Purification: Wash the combined organic extracts with brine, dry over Na₂SO₄, and concentrate. Purify the residue via column chromatography.

Data Summary: Representative Suzuki Coupling Conditions
Boronic AcidCatalyst SystemBaseSolventTemp (°C)Yield (%)
Phenylboronic acidPd(PPh₃)₄K₂CO₃Toluene/H₂O90~75[9]
4-Methoxyphenylboronic acidPd(dppf)Cl₂K₂CO₃1,4-Dioxane100High
3-Thienylboronic acidPd(OAc)₂ / XPhosK₃PO₄Toluene100High[9]
Yields are representative for aryl bromide couplings and demonstrate catalyst system efficacy.

Buchwald-Hartwig Amination: Forging C-N Bonds

The Buchwald-Hartwig amination is the premier method for forming carbon-nitrogen bonds via palladium catalysis.[10][11] This reaction is indispensable in pharmaceutical synthesis, where aryl amine moieties are common. The regioselectivity on the this compound scaffold can be more variable than in C-C couplings and is highly dependent on the specific amine, ligand, and reaction conditions used. While C2 reactivity is common, the inherent electrophilicity of C4 can lead to competing SNAr pathways or direct C4 amination, particularly with strongly nucleophilic amines. Careful optimization is crucial.

Mechanistic Cycle

The mechanism is analogous to other cross-coupling reactions.[10][12] After oxidative addition of Pd(0) to the C-Br bond, the amine coordinates to the palladium center. A base then deprotonates the coordinated amine to form a palladium-amido complex. This complex undergoes reductive elimination to form the C-N bond and regenerate the Pd(0) catalyst. The choice of a bulky, electron-rich phosphine ligand is critical to facilitate the reductive elimination step, which is often rate-limiting.[9]

Experimental Protocol: General Buchwald-Hartwig Amination
  • Reaction Setup: In a glovebox or under an inert atmosphere, charge an oven-dried vial with a palladium precatalyst (e.g., XPhos-Pd-G3, 1-2 mol%), the appropriate phosphine ligand if not using a precatalyst, and a strong, non-nucleophilic base (e.g., NaOt-Bu, LHMDS, 1.4 eq.).[9][13]

  • Reagents: Add this compound (1.0 eq.) and the amine (1.2-1.5 eq.).

  • Solvent: Add an anhydrous, degassed aprotic solvent such as toluene, dioxane, or THF.

  • Reaction Conditions: Seal the vial and heat the reaction mixture with vigorous stirring. Temperatures can range from room temperature to 110 °C depending on the reactivity of the substrates.

  • Workup: After the reaction is complete, cool the mixture, dilute it with an organic solvent, and filter through a pad of celite to remove inorganic salts and palladium residues.

  • Purification: Concentrate the filtrate and purify the product by column chromatography.

Nucleophilic Aromatic Substitution (SNAr): The C4-Selective Pathway

In the absence of a transition metal catalyst, the inherent electronic properties of the quinoline ring dominate. Nucleophilic aromatic substitution (SNAr) reactions on this compound proceed with high regioselectivity at the C4 position.[14] This is a direct consequence of the superior stabilization of the Meisenheimer intermediate formed upon nucleophilic attack at C4.

The SNAr Mechanism: Addition-Elimination

The reaction proceeds via a two-step addition-elimination mechanism.[15][16][17]

  • Addition: A potent nucleophile (e.g., an alkoxide, thiolate, or amine) attacks the electron-deficient C4 carbon, breaking the aromaticity of the ring and forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex. The negative charge is delocalized over the ring and, crucially, onto the electronegative nitrogen atom.

  • Elimination: Aromaticity is restored as the bromide leaving group is expelled, yielding the 4-substituted-2-bromoquinoline product.

Caption: Mechanism of Nucleophilic Aromatic Substitution (SNAr) at the C4 position.

Experimental Protocol: C4-Selective Amination (SNAr)
  • Reaction Setup: In a sealed tube or round-bottom flask, dissolve this compound (1.0 eq.) in a suitable solvent such as ethanol, DMSO, or NMP.

  • Nucleophile Addition: Add the amine nucleophile (e.g., morpholine, piperidine, 2.0-5.0 eq.). An external base (e.g., K₂CO₃) may be added if the amine salt is not desired as a byproduct.

  • Reaction Conditions: Heat the reaction mixture, typically from 80 °C to 150 °C, for several hours to overnight. The reaction can often be accelerated using microwave irradiation.

  • Workup: Cool the reaction mixture and pour it into water. If a precipitate forms, collect it by filtration. Otherwise, extract the aqueous mixture with an organic solvent.

  • Purification: Wash the organic layer, dry it, and concentrate it. Purify the crude product by recrystallization or column chromatography.

Strategic Synthesis: Exploiting Differential Reactivity

The true power of this compound lies in the ability to exploit the differential reactivity of the C2 and C4 positions to perform sequential, orthogonal functionalization. By selecting the appropriate reaction type, a chemist can selectively modify one position while leaving the other untouched, ready for a subsequent transformation. A common and highly effective strategy is to perform a palladium-catalyzed cross-coupling at C2, followed by a nucleophilic aromatic substitution at C4.

Sequential_Functionalization Start This compound Step1 Step 1: Pd-Catalyzed Coupling (e.g., Sonogashira) Start->Step1 R¹-Source (e.g., Alkyne) Intermediate 2-R¹-4-Bromoquinoline Step1->Intermediate Step2 Step 2: Nucleophilic Substitution (SNAr) Intermediate->Step2 R²-Source (e.g., Nu⁻) Final_Product 2-R¹, 4-R²-Disubstituted Quinoline Step2->Final_Product

Caption: Workflow for sequential functionalization of this compound.

This orthogonal approach provides access to a vast chemical space of 2,4-disubstituted quinolines with precise control over the substitution pattern, a critical capability for structure-activity relationship (SAR) studies in drug discovery.

Conclusion

This compound is a masterful synthetic intermediate whose value is derived from the nuanced and predictable reactivity of its two bromine atoms. The C4 position is primed for nucleophilic attack, readily undergoing SNAr reactions, while the C2 position is preferentially activated by palladium catalysts in cross-coupling reactions like the Sonogashira and Suzuki couplings. This understanding of the underlying electronic and mechanistic principles empowers chemists to design logical and efficient synthetic routes. By harnessing this differential reactivity, research and development professionals can strategically and selectively construct complex, highly functionalized quinoline derivatives for a wide range of applications, from novel therapeutics to advanced organic materials.

References

  • Nolan, J. M.; Comins, D. L. Regioselective Sonogashira Couplings of 2,4-Dibromoquinolines. A Correction. The Journal of Organic Chemistry, 2003, 68(9), 3736-3738. [Link][2][4]
  • Comins, D. L.; Nolan, J. M. Regioselective Sonogashira couplings of 2,4-dibromoquinolines. A correction. PubMed, 2003. [Link][3]
  • Chemistry LibreTexts. Sonogashira Coupling. Chemistry LibreTexts, 2024. [Link][1]
  • Wikipedia. Suzuki reaction. Wikipedia, 2024. [Link][5]
  • Chemistry LibreTexts. Suzuki-Miyaura Coupling. Chemistry LibreTexts, 2024. [Link][6]
  • Organic Chemistry Portal. Suzuki Coupling. Organic Chemistry Portal, 2023. [Link][8]
  • Cid, J. et al. Regioselectivity in alkenyl(aryl)-heteroaryl Suzuki cross-coupling reactions of 2,4-dibromopyridine. A synthetic and mechanistic study.
  • Wikipedia.
  • Organic Chemistry Portal. Buchwald-Hartwig Cross Coupling Reaction. Organic Chemistry Portal, 2024. [Link][11]
  • Chemistry LibreTexts. Buchwald-Hartwig Amination. Chemistry LibreTexts, 2023. [Link][12]
  • Kirlikovali, K. O. et al. Buchwald-Hartwig Amination Using Pd(I) Dimer Precatalysts Supported by Biaryl Phosphine Ligands. Royal Society of Chemistry, 2018. [Link][13]
  • da Silva, A. B. F. et al. Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry. National Institutes of Health, 2024. [Link][14]
  • The Organic Chemistry Tutor. Nucleophilic Aromatic Substitution EXPLAINED!. YouTube, 2025. [Link][15]
  • Ben NERD. nucleophilic aromatic substitutions. YouTube, 2019. [Link][16]
  • Chad's Prep. 18.6 Nucleophilic Aromatic Substitution (NAS) | Organic Chemistry. YouTube, 2021. [Link][17]

Sources

2,4-Dibromoquinoline Derivatives: A Privileged Scaffold for Next-Generation Anticancer Agents

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers

Abstract

The quinoline scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous therapeutic agents. Among its diverse halogenated derivatives, 2,4-dibromoquinoline has emerged as a particularly versatile and powerful precursor for the synthesis of novel anticancer compounds. Its two reactive bromine atoms at positions 2 and 4 serve as strategic handles for introducing a wide array of functional groups, enabling the systematic exploration of structure-activity relationships (SAR) and the development of potent and selective anticancer agents. This guide provides an in-depth exploration of this compound derivatives, covering their synthesis, multifaceted mechanisms of action, SAR insights, and detailed experimental protocols for their biological evaluation. We aim to equip researchers, scientists, and drug development professionals with the foundational knowledge and practical methodologies required to harness the full potential of this promising scaffold in anticancer research.

The Strategic Importance of the Quinoline Core in Oncology

The quinoline ring system is a recurring motif in a multitude of natural and synthetic compounds with significant biological activity. In oncology, its derivatives have been successfully developed into drugs that function through diverse mechanisms, including DNA intercalation, enzyme inhibition, and disruption of critical signaling pathways. The introduction of halogen atoms, particularly bromine, onto the quinoline core can significantly modulate the molecule's physicochemical properties, such as lipophilicity and electronic distribution, which in turn influences its pharmacokinetic profile and target engagement. The this compound scaffold, in particular, offers a synthetically accessible platform for creating libraries of 2,4-disubstituted quinolines, which have demonstrated excellent results as growth inhibitors, apoptosis inducers, and anti-angiogenic agents.

Synthesis of this compound and Its Derivatives

The foundation of research in this area lies in the efficient synthesis of the core scaffold and its subsequent derivatization. The rationale behind a multi-step synthesis is to build complexity methodically, allowing for purification and characterization at each stage to ensure the final product's integrity.

Core Synthesis: From Aniline to 2,4-Disubstituted Quinoline

A common and effective route to generate the quinoline backbone is the Doebner-von Miller reaction or similar cyclization methods. For instance, the reaction of aniline with an α,β-unsaturated carbonyl compound can yield the quinoline ring. Subsequent halogenation provides the key 2,4-dihaloquinoline intermediate.

A generalized synthetic workflow is outlined below. The choice of specific reagents and conditions is critical and is determined by the desired final substitutions.

Synthesis_Workflow A Substituted Aniline + α,β-Unsaturated Carbonyl B Quinoline Core Formation (e.g., Doebner-von Miller Reaction) A->B C 4-Hydroxy-2-quinolone Intermediate B->C D Halogenation (e.g., with POCl₃/PBr₃) C->D E This compound (Core Scaffold) D->E F Nucleophilic Aromatic Substitution (SNAr) with various nucleophiles E->F G Diverse 2,4-Disubstituted Quinoline Derivatives F->G Kinase_Inhibition cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Growth Factor RTK (e.g., EGFR/HER2) ATP Binding Site RAS RAS RTK:f1->RAS Activates RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Gene Transcription (Cell Proliferation, Survival) ERK->Proliferation Pim1 Pim-1 Kinase Apoptosis Apoptosis Pim1->Apoptosis Inhibits Quinoline Quinoline Derivative Quinoline->RTK:f2 Inhibits ATP Binding Quinoline->Pim1 Inhibits Experimental_Workflow cluster_synthesis Compound Synthesis & Characterization cluster_invitro In Vitro Evaluation cluster_mechanism cluster_sar Analysis & Optimization Synth Synthesis of Quinoline Derivatives Char Structural Confirmation (NMR, MS) Synth->Char Screen Cytotoxicity Screening (e.g., MTT Assay) Determine IC50 Values Char->Screen Mech Mechanism of Action Studies Screen->Mech For Potent Hits CCA Cell Cycle Analysis Mech->CCA Apop Apoptosis Assay Mech->Apop Target Target-Specific Assays (Kinase, Tubulin, etc.) Mech->Target SAR Structure-Activity Relationship (SAR) Analysis CCA->SAR Apop->SAR Target->SAR Opt Lead Optimization SAR->Opt

A self-validating workflow for anticancer drug discovery with quinoline derivatives.

Conclusion and Future Directions

The this compound scaffold represents a highly privileged structure in the design of novel anticancer agents. Its synthetic tractability allows for extensive chemical modification, leading to the discovery of compounds with potent and diverse mechanisms of action, including kinase inhibition, microtubule disruption, and DNA damage. The insights gained from SAR studies provide a rational basis for the design of next-generation derivatives with improved efficacy and selectivity.

Future research should focus on:

  • Multi-Targeting Strategies: Designing single molecules that can rationally inhibit multiple, synergistic cancer pathways.

  • Improving Pharmacokinetics: Optimizing derivatives for better solubility, metabolic stability, and oral bioavailability.

  • Combination Therapies: Evaluating the synergistic potential of lead quinoline derivatives with existing chemotherapeutic agents or targeted therapies to overcome drug resistance.

By leveraging the versatile chemistry of the this compound core and employing rigorous biological evaluation, the scientific community can continue to develop innovative and effective treatments for cancer.

References

  • Comprehensive review on current developments of quinoline-based anticancer agents. (n.d.). Google Books.
  • Design, synthesis, and biological evaluation of novel quinoline-based EGFR/HER-2 dual-target inhibitors as potential anti-tumor agents. (n.d.). RSC Publishing.
  • Inhibition of cancer cells by Quinoline-Based compounds: A review with mechanistic insights. (2024). Bioorganic & Medicinal Chemistry.
  • an overview of quinoline derivatives as anti-cancer agents. (2024). ResearchGate.
  • Anticancer Mechanism of Quinoline Based Compounds for Cancer Therapy. (n.d.). Crimson Publishers.
  • Design, Synthesis and Biological Evaluation of Novel Quinoline Derivatives as Potential Anti-Proliferative Agents Against PC-3 and KG-1 Cells. (n.d.). PubMed.
  • The Anticancer Effect of a Novel Quinoline Derivative 91b1 through Downregulation of Lumican. (n.d.). PubMed Central.
  • Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview. (2025). RSC Advances.
  • Synthesis and biological evaluation of novel quinoline analogs of ketoprofen as multidrug resistance protein 2 (MRP2) inhibitors. (n.d.). PubMed Central.
  • Highly Brominated Quinolines: Synthesis, Characterization, and Investigation of Anticancer Activities Supported by Molecular Dynamics. (2025). PubMed Central.
  • Evaluation of Cytotoxic Activity of Small Aminated Quinolinequinones In Vitro as Anti-Cancer Molecules. (2022). MDPI.
  • Exploring the antitumor potential of novel quinoline derivatives via tubulin polymerization inhibition in breast cancer; design, synthesis and molecular docking. (2024). RSC Publishing.
  • Exploration of quinolone and quinoline derivatives as potential anticancer agents. (2019). National Institutes of Health.
  • A SAR Study: Evaluation of Bromo Derivatives of 8-Substituted Quinolines as Novel Anticancer Agents. (n.d.). ResearchGate.
  • A Review of the Structure—Activity Relationship of Natural and Synthetic Antimetastatic Compounds. (n.d.). PubMed Central.
  • Design, Synthesis and Biological Screening of 2, 4- Disubstituted Quinolines. (n.d.).
  • Application Notes and Protocols for the Synthesis of 2,4-Dihydroxyquinoline Derivatives in Medicinal Chemistry. (n.d.). Benchchem.
  • Design, synthesis, anticancer activity and molecular docking of quinoline-based dihydrazone derivatives. (n.d.). RSC Publishing.

The Strategic Utility of 2,4-Dibromoquinoline in the Synthesis of Novel Antimalarial Agents: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Enduring Scourge of Malaria and the Quinoline Backbone

Malaria, a parasitic disease transmitted by Anopheles mosquitoes, continues to pose a significant global health challenge, with resistance to existing therapies necessitating a perpetual search for new and effective antimalarial agents. The quinoline ring system remains a cornerstone of antimalarial drug design, forming the structural core of widely used drugs like chloroquine and amodiaquine.[1][2] These drugs are thought to exert their effect by accumulating in the parasite's acidic food vacuole and interfering with the detoxification of heme, a toxic byproduct of hemoglobin digestion.[2] However, the emergence of drug-resistant strains of Plasmodium falciparum has critically undermined the efficacy of these traditional 4-aminoquinoline drugs, driving the development of new synthetic strategies to create novel quinoline-based compounds that can overcome these resistance mechanisms.

This technical guide focuses on the strategic application of 2,4-dibromoquinoline , a highly versatile and reactive precursor, in the synthesis of next-generation antimalarial agents. We will delve into the underlying principles of its reactivity, provide detailed experimental protocols for its functionalization, and present a framework for the rational design of novel quinoline-based therapeutics.

Core Principles: The Reactivity of the this compound Scaffold

The synthetic utility of this compound lies in the differential reactivity of the two bromine substituents at the C-2 and C-4 positions of the quinoline ring. The carbon atoms at these positions are susceptible to nucleophilic aromatic substitution (SNAr), a reaction mechanism facilitated by the electron-withdrawing effect of the ring nitrogen atom.[3]

Regioselective Nucleophilic Aromatic Substitution (SNAr)

The key to harnessing the synthetic potential of this compound is the ability to achieve regioselective substitution. The C-4 position is significantly more activated towards nucleophilic attack than the C-2 position. This enhanced reactivity is due to the greater ability of the quinoline nitrogen to stabilize the negative charge of the Meisenheimer intermediate formed during the SNAr reaction at the C-4 position.[4] This principle allows for the sequential and controlled introduction of different functional groups at the C-4 and C-2 positions, providing a pathway to a diverse array of disubstituted quinoline derivatives.

The general mechanism for the SNAr reaction at the C-4 position is a two-step addition-elimination process:

  • Nucleophilic Attack: The nucleophile (typically an amine) attacks the electron-deficient C-4 carbon, breaking the aromaticity of the ring and forming a negatively charged intermediate known as a Meisenheimer complex.[5]

  • Elimination of the Leaving Group: The aromaticity of the quinoline ring is restored by the elimination of the bromide ion, resulting in the formation of the substituted product.[5]

SNAr_Mechanism

Mechanism of Nucleophilic Aromatic Substitution at C-4 of this compound.

Synthetic Strategies and Experimental Protocols

The primary synthetic route for elaborating the this compound core into potential antimalarial agents involves the nucleophilic substitution of the C-4 bromine with a variety of amine-containing side chains. These side chains are crucial for the drug's accumulation in the parasite's food vacuole and its interaction with heme.[2]

Protocol 1: Synthesis of 4-Aminoalkyl-2-bromoquinolines

This protocol describes the synthesis of a generic 4-aminoalkyl-2-bromoquinoline, a key intermediate that can be further functionalized at the C-2 position or at the terminal amine of the side chain.

Step-by-Step Methodology:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve this compound (1.0 eq.) in a suitable solvent such as ethanol or acetonitrile.

  • Addition of Amine: Add an excess of the desired aminoalkane or diaminoalkane (2.0-3.0 eq.) to the reaction mixture. The use of excess amine also serves as the base to neutralize the HBr generated during the reaction.

  • Heating: Heat the reaction mixture to reflux (typically 80-130°C) and maintain this temperature for 6-12 hours.[6][7] The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: After the reaction is complete, cool the mixture to room temperature and remove the solvent under reduced pressure.

  • Purification: Dissolve the residue in a suitable organic solvent like dichloromethane or ethyl acetate and wash with a 5% aqueous sodium bicarbonate solution, followed by water and brine.[6] Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can be further purified by column chromatography on silica gel or by recrystallization.

Parameter Condition Rationale
Solvent Ethanol, Acetonitrile, or NeatFacilitates dissolution of reactants and provides a suitable boiling point. Neat conditions can also be employed.[6]
Temperature 80 - 130 °CProvides sufficient energy to overcome the activation barrier of the SNAr reaction.[6][7]
Reaction Time 6 - 12 hoursEnsures complete conversion of the starting material.
Base Excess AmineNeutralizes the HBr byproduct, driving the reaction to completion.

Synthesis_Workflow

General synthetic workflow for the elaboration of this compound.
Protocol 2: Synthesis of Bisquinoline Analogs

Bisquinoline compounds, where two quinoline rings are linked by a flexible or rigid linker, have shown potent antimalarial activity, often overcoming chloroquine resistance.[8] this compound can be used to synthesize unsymmetrical bisquinoline analogs.

Step-by-Step Methodology:

  • Synthesis of the Monosubstituted Intermediate: First, synthesize a 4-aminoalkyl-2-bromoquinoline intermediate as described in Protocol 1, using a diamine as the nucleophile.

  • Coupling Reaction: In a separate reaction, couple the terminal amine of the purified intermediate with a second quinoline moiety, for example, 4-chloro-7-nitroquinoline. This reaction would typically be carried out under similar SNAr conditions.

  • Alternative C-2 Coupling: Alternatively, the remaining bromine at the C-2 position of the 4-aminoalkyl-2-bromoquinoline intermediate can be subjected to a palladium-catalyzed cross-coupling reaction, such as a Suzuki or Buchwald-Hartwig amination, to introduce a second, different quinoline ring or another aromatic system.[9]

Characterization and Biological Evaluation

The synthesized compounds should be thoroughly characterized using standard analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the structure and regiochemistry of the substitution.

  • Mass Spectrometry (MS): To determine the molecular weight of the compounds.

  • Infrared (IR) Spectroscopy: To identify key functional groups.

The antimalarial activity of the synthesized compounds should be evaluated in vitro against both chloroquine-sensitive and chloroquine-resistant strains of P. falciparum. The 50% inhibitory concentration (IC₅₀) is a key metric for determining the potency of the compounds.[10]

Compound Class Typical IC₅₀ Range (μg/mL) Reference
Dihydropyrimidine-quinoline hybrids0.014 - 5.87[10]
4-Aminoquinoline-benzothiazine hybridsPotent activity reported[1]
Bisquinoline derivatives1 - 100 nM[1]

Conclusion and Future Outlook

This compound is a powerful and versatile building block for the synthesis of novel quinoline-based antimalarial agents. Its differential reactivity at the C-2 and C-4 positions allows for the strategic and controlled introduction of diverse functional groups, enabling the creation of extensive compound libraries for biological screening. The ability to readily synthesize both monosubstituted and unsymmetrical disubstituted quinolines from this precursor provides a rich platform for structure-activity relationship (SAR) studies aimed at identifying compounds with improved potency and the ability to overcome existing drug resistance mechanisms. Future research in this area should focus on exploring novel side chains and C-2 substituents to enhance the pharmacological profile of these quinoline derivatives, ultimately contributing to the development of the next generation of antimalarial drugs.

References

  • Synthesis and in vitro cytotoxicity evaluation of 4-aminoquinoline derivatives. Bioorganic & Medicinal Chemistry Letters. [URL not available]
  • Raynes, K., et al. (1996). Novel bisquinoline antimalarials. Synthesis, antimalarial activity, and inhibition of haem polymerisation. Biochemical Pharmacology, 52(4), 551-559. [Link]
  • Khan, M. F., & Singh, P. (2018). Synthesis, Structure–Activity Relationship, and Antimalarial Efficacy of 6-Chloro-2-arylvinylquinolines. ACS Omega, 3(10), 13086-13093. [Link]
  • Synthesis method of 4-aminoisoquinoline-8-methyl formate.
  • Synthesis of 2-(4-((6-bromo-3-nitroquinolin-4-yl)amino) phenyl)-2-methylpropanenitrile.
  • Drake, N. L., et al. (1946). Synthetic antimalarials; the preparation of certain 4-aminoquinolines. Journal of the American Chemical Society, 68(7), 1208-1213. [Link]
  • El-Sayed, M. A. A., et al. (2015). New Potential Antimalarial Agents: Design, Synthesis and Biological Evaluation of Some Novel Quinoline Derivatives as Antimalarial Agents. Molecules, 20(9), 15993-16013. [Link]
  • Application Notes and Protocols for Nucleophilic Substitution on Bromoquinolines. BenchChem. [URL not available]
  • O'Neill, P. M., et al. (1998). Synthesis, antimalarial activity, and molecular modeling of tebuquine analogues. Journal of Medicinal Chemistry, 41(5), 629-638. [Link]
  • Reddit - r/chemhelp. (2023). selective nucleophilic substitution. [Link]
  • Structural modifications of quinoline-based antimalarial agents: Recent developments. Journal of Medicinal Chemistry. [URL not available]
  • Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry. MDPI. [Link]
  • Foley, M., & Tilley, L. (1998). Quinoline antimalarials: mechanisms of action and resistance and prospects for new agents. Pharmacology & Therapeutics, 79(1), 55-87. [Link]
  • Regioselective Functionalization of Quinolines through C-H Activation: A Comprehensive Review. Molecules. [URL not available]
  • The Chemistry of Quinolines. Chemical Reviews. [Link]
  • Concerted Nucleophilic Aromatic Substitution Reactions.
  • 4-Aminoquinoline: a comprehensive review of synthetic strategies. Frontiers in Chemistry. [URL not available]
  • Nucleophilic Aromatic Substitution. Chemistry LibreTexts. [Link]
  • SYNTHESIS OF SOME 4-BROMOPYRIMIDINES AND CONDENSED 4-BROMOPYRIMIDINES BY ONE-POT REACTION. HETEROCYCLES. [URL not available]
  • Reactions of 2,2-dialkyl-1,2-dihydroquinolines. Part II. Bromo-derivatives of 1,2-dihydro-2,2,4-trimethylquinoline. Journal of the Chemical Society (Resumed). [Link]
  • Domino Reaction of 2,4-Diyn-1-ols with 1,3-Dicarbonyl Compounds: Direct Access to Aryl/Heteroaryl-Fused Benzofurans and Indoles.
  • REACTION OF 2,4-DINITROFLUOROBENZENE WITH ENEDIAMINES. SYNTHESIS OF CINNOLINES. Chemistry of Heterocyclic Compounds. [Link]
  • Molecular mode of interaction of plant amine oxidase with the mechanism-based inhibitor 2-butyne-1,4-diamine. Journal of Biological Chemistry. [URL not available]
  • Unveiling the Reactivity of 5,7-Dibromoquinoline: A Comparative Guide for Researchers. BenchChem. [URL not available]

Sources

A Strategic Guide to the Preliminary Biological Screening of 2,4-Dibromoquinoline Analogues

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Quinoline Scaffold as a Cornerstone in Medicinal Chemistry

The quinoline ring system, a bicyclic heterocycle composed of a fused benzene and pyridine ring, represents a "privileged scaffold" in drug discovery.[1][2] Its structural versatility and ability to interact with a wide array of biological targets have established it as a core component in numerous natural products and clinically approved therapeutic agents.[3][4] Quinoline derivatives have demonstrated a vast spectrum of pharmacological activities, including antimicrobial, anticancer, antimalarial, and anti-inflammatory properties.[3][5]

Within this broad class, 2,4-disubstituted quinolines are of particular interest due to their potent and diverse biological profiles.[6] The 2,4-dibromoquinoline core, specifically, serves as a highly versatile synthetic hub. Its two bromine atoms are excellent leaving groups, enabling facile diversification through nucleophilic substitution reactions. This allows for the rapid generation of a library of analogues with varied functionalities at the 2- and 4-positions, which is an ideal starting point for a systematic biological screening campaign aimed at identifying novel therapeutic leads.

This guide provides a comprehensive framework for conducting the preliminary biological screening of a library of this compound analogues. We will move beyond simple procedural descriptions to explain the causality behind experimental choices, ensuring that each protocol is a self-validating system. The focus will be on three key areas of high therapeutic need where quinolines have shown significant promise: antimicrobial, anticancer, and anti-inflammatory activities.

Designing the Screening Cascade: A Strategic Workflow

A successful preliminary screening campaign is not a random collection of assays but a logical, tiered process designed to efficiently identify promising "hit" compounds from a larger library. The initial choice of screens should be based on the established potential of the core scaffold. For quinoline derivatives, the extensive literature points towards a high probability of finding activity against microbial pathogens, cancer cell lines, and inflammatory pathways.[4][7][8][9]

The overall workflow is designed to maximize data acquisition while conserving compound material, progressing from broad primary screens to more specific secondary assays for initial validation.

G cluster_0 Phase 1: Synthesis & Library Generation cluster_2 Phase 3: Hit Identification & Confirmation Compound This compound Scaffold Library Library of Analogues (via Nucleophilic Substitution) Compound->Library Diversification Antimicrobial Antimicrobial Screen (MIC Assay) Library->Antimicrobial Anticancer Anticancer Screen (MTT Assay) Library->Anticancer AntiInflammatory Anti-inflammatory Screen (Protein Denaturation) Library->AntiInflammatory HitID Hit Identification (Potency & Selectivity Analysis) Antimicrobial->HitID Anticancer->HitID AntiInflammatory->HitID MBC MBC Assay (Bactericidal Activity) HitID->MBC For Antimicrobial Hits Selectivity Cytotoxicity in Non-Cancerous Cells HitID->Selectivity For Anticancer Hits LOX Confirmatory Anti- inflammatory Assays HitID->LOX For Anti-inflammatory Hits

Caption: High-level workflow for the preliminary biological screening of a quinoline analogue library.

Antimicrobial Activity Screening

Rationale: The rise of antimicrobial resistance is a global health crisis, necessitating the urgent discovery of new chemical entities with antibacterial and antifungal properties.[8][10] Quinolines have a storied history in this field, with many derivatives showing potent activity against a range of Gram-positive and Gram-negative bacteria.[1][7]

Primary Screen: Broth Microdilution for Minimum Inhibitory Concentration (MIC)

The MIC assay is the gold standard for quantifying the in vitro potency of a potential antimicrobial agent.[11] It determines the lowest concentration of a compound that prevents the visible growth of a microorganism. Its adoption in a 96-well plate format allows for moderate-throughput screening and provides quantitative data essential for initial structure-activity relationship (SAR) analysis.

Experimental Protocol: MIC Determination

  • Preparation of Bacterial Inoculum:

    • From a fresh agar plate, select 3-5 isolated colonies of the test bacterium (e.g., Staphylococcus aureus ATCC 29213, Escherichia coli ATCC 25922).

    • Inoculate the colonies into a tube of sterile cation-adjusted Mueller-Hinton Broth (CAMHB).

    • Incubate at 35-37°C with shaking until the turbidity matches that of a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ Colony Forming Units (CFU)/mL.[12]

    • Dilute this standardized suspension in fresh CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the assay plate.

  • Compound Preparation and Serial Dilution:

    • Prepare a stock solution of each quinoline analogue in dimethyl sulfoxide (DMSO) (e.g., 10 mg/mL).

    • In a 96-well microtiter plate, perform a two-fold serial dilution of each compound in CAMHB. Typical concentration ranges for a primary screen are from 128 µg/mL down to 0.25 µg/mL.

    • Ensure the final DMSO concentration in all wells is low (≤1%) to avoid solvent-induced toxicity.

  • Inoculation and Incubation:

    • Add the diluted bacterial inoculum to each well containing the test compound.

    • Include a positive control (bacteria in broth without compound) and a negative/sterility control (broth only).[12] A known antibiotic (e.g., Ciprofloxacin) should be included as a reference standard.

    • Seal the plate and incubate at 35-37°C for 16-20 hours.

  • Data Interpretation:

    • The MIC is visually determined as the lowest concentration of the compound at which there is no visible growth (i.e., the well is clear).[12]

    • For more quantitative results, the addition of a viability dye like Resazurin can be employed.[13] Living bacteria reduce the blue dye to pink resorufin; the MIC is the lowest concentration that remains blue.

Secondary Screen: Minimum Bactericidal Concentration (MBC)

An important follow-up for compounds with good MIC values is the MBC assay, which distinguishes between bacteriostatic (growth-inhibiting) and bactericidal (bacteria-killing) activity.[12] This is critical, as bactericidal agents are often preferred for treating serious infections.

Experimental Protocol: MBC Determination

  • Perform an MIC Assay: Follow the protocol as described above.

  • Subculturing: From each well that shows no visible growth in the MIC plate, take a small aliquot (e.g., 10 µL).

  • Plating: Spot the aliquot onto a fresh Mueller-Hinton Agar (MHA) plate.

  • Incubation: Incubate the MHA plate at 35-37°C for 18-24 hours.

  • Data Interpretation: The MBC is the lowest concentration of the compound that results in a ≥99.9% reduction in the initial inoculum count (i.e., no colony growth on the agar).

Data Presentation

Quantitative data from antimicrobial screens should be summarized in a clear, tabular format.

Compound IDAnalogue Structure (at R¹, R²)MIC (µg/mL) vs. S. aureusMBC (µg/mL) vs. S. aureusMBC/MIC Ratio
QA-01R¹=H, R²=H (Parent)>128>128-
QA-02R¹=Cl, R²=H16322
QA-03R¹=OCH₃, R²=H64>128>2
QA-04R¹=H, R²=Morpholine482
Cipro(Reference Drug)0.512

An MBC/MIC ratio of ≤4 is generally considered indicative of bactericidal activity.

Anticancer (Cytotoxicity) Screening

Rationale: The quinoline scaffold is present in several anticancer agents, and its derivatives are known to induce cancer cell death through various mechanisms, including inhibition of topoisomerases, disruption of tubulin polymerization, and modulation of cell signaling pathways.[4][14][15][16] A primary screen for general cytotoxicity against a representative cancer cell line is a fundamental first step in identifying potential oncology leads.

Primary Screen: MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a robust, colorimetric method for assessing cell metabolic activity, which serves as a proxy for cell viability and proliferation.[17][18] In living cells, mitochondrial dehydrogenases convert the yellow MTT salt into purple formazan crystals, the amount of which is proportional to the number of viable cells.[17]

G cluster_0 Assay Plate Preparation cluster_1 Compound Treatment cluster_2 Measurement & Analysis Seed Seed Cancer Cells in 96-well Plate Adhere Allow Cells to Adhere (24 hours) Seed->Adhere Treat Add Serial Dilutions of Quinoline Analogues Adhere->Treat Incubate Incubate for 48-72 hours Treat->Incubate AddMTT Add MTT Reagent (Incubate 2-4 hours) Incubate->AddMTT Solubilize Add Solubilizing Agent (e.g., DMSO, SDS) AddMTT->Solubilize Read Read Absorbance (~570 nm) Solubilize->Read Calculate Calculate % Viability & Determine IC50 Read->Calculate

Caption: Standard workflow for an in vitro cytotoxicity MTT assay.

Experimental Protocol: MTT Assay

  • Cell Culture and Seeding:

    • Culture human cancer cells (e.g., MCF-7 breast adenocarcinoma, A549 lung carcinoma) under standard conditions (37°C, 5% CO₂).[17][19]

    • Harvest cells and seed them into a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well). Allow cells to attach and resume growth for 24 hours.

  • Compound Treatment:

    • Prepare serial dilutions of the quinoline analogues in the appropriate cell culture medium.

    • Remove the old medium from the cells and replace it with the medium containing the test compounds. Include vehicle control (e.g., 0.5% DMSO) and a positive control (e.g., Doxorubicin).

    • Incubate the plate for a specified exposure time, typically 48 or 72 hours.[17]

  • MTT Addition and Solubilization:

    • Add MTT solution to each well and incubate for 2-4 hours. During this time, viable cells will form purple formazan crystals.

    • Remove the MTT-containing medium and add a solubilizing agent (e.g., DMSO or an SDS solution) to dissolve the formazan crystals.[18]

  • Data Acquisition and Analysis:

    • Measure the absorbance of the solubilized formazan at a wavelength of ~570 nm using a microplate reader.

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the percentage viability against the log of the compound concentration and use non-linear regression to determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).[9][17]

Assessing Selectivity

A critical step is to assess whether the cytotoxicity is specific to cancer cells. Promising compounds should be counterscreened against a non-cancerous cell line, such as normal human dermal fibroblasts (NHDF) or human umbilical vein endothelial cells (HUVEC).[17][20] A compound with a low IC₅₀ against a cancer cell line and a high IC₅₀ against a normal cell line is considered selective and is a more promising candidate for further development.

Data Presentation

Compound IDIC₅₀ (µM) vs. A549 (Lung Cancer)IC₅₀ (µM) vs. MCF-7 (Breast Cancer)IC₅₀ (µM) vs. NHDF (Normal Fibroblast)Selectivity Index (SI) for A549*
QA-0515.221.8>100>6.6
QA-062.54.175.330.1
QA-0745.138.9>100>2.2
Doxorubicin0.80.52.12.6

*Selectivity Index (SI) = IC₅₀ in normal cells / IC₅₀ in cancer cells. A higher SI is desirable.

Anti-inflammatory Activity Screening

Rationale: Chronic inflammation is linked to numerous diseases, including cancer, cardiovascular disease, and autoimmune disorders.[9] Quinoline derivatives have been reported to possess significant anti-inflammatory activity, potentially by inhibiting key pro-inflammatory enzymes or cytokines.[21][22]

Primary Screen: Inhibition of Albumin Denaturation Assay

This simple in vitro assay is a cost-effective method for preliminary screening of anti-inflammatory activity.[3] The denaturation of proteins is a well-documented cause of inflammation. The ability of a compound to prevent heat-induced denaturation of a standard protein like bovine serum albumin (BSA) can be correlated with anti-inflammatory properties.

Experimental Protocol: Albumin Denaturation Inhibition

  • Reaction Mixture Preparation:

    • In separate tubes, prepare a reaction mixture containing 0.2 mL of bovine serum albumin solution (1% w/v), 2.8 mL of phosphate-buffered saline (PBS, pH 6.4), and 2 mL of varying concentrations of the quinoline analogues (e.g., 10 to 500 µg/mL).

    • A control tube should contain the vehicle (DMSO) instead of the test compound. Diclofenac sodium can be used as a reference drug.

  • Incubation:

    • Incubate all tubes at 37°C for 20 minutes.

    • Induce denaturation by heating the tubes at 70°C in a water bath for 10 minutes.

  • Data Acquisition:

    • After cooling, measure the turbidity of the solutions at 660 nm using a spectrophotometer. The absorbance is proportional to the amount of denatured protein.

  • Calculation:

    • Calculate the percentage inhibition of denaturation using the following formula: % Inhibition = [(Absorbance of Control - Absorbance of Test) / Absorbance of Control] x 100

Data Presentation

Compound IDConcentration (µg/mL)% Inhibition of Protein Denaturation
QA-0825068.5%
QA-0925022.1%
QA-1025075.3%
Diclofenac25089.2%

Conclusion: From Hits to Leads

The preliminary biological screening cascade described in this guide provides a robust and logical pathway for evaluating a library of this compound analogues. A "hit" compound emerging from this process would ideally exhibit high potency in one or more primary screens (e.g., low MIC or low IC₅₀), confirmed activity in a secondary assay (e.g., bactericidal effect), and, where applicable, selectivity for the target (e.g., cancer cells over normal cells).

The data generated forms the foundation for crucial next steps, including comprehensive structure-activity relationship (SAR) studies to identify the chemical features responsible for the observed activity. Subsequent efforts would focus on mechanism of action (MOA) studies to elucidate the specific biological target and pathway, paving the way for the optimization of these initial hits into viable lead compounds for drug development.

References

  • Biointerface Research in Applied Chemistry. (2021). Antibacterial Properties of Quinoline Derivatives: A Mini-Review.
  • Taylor & Francis Online. (n.d.). Design, synthesis and antimicrobial activity of novel quinoline derivatives: an in silico and in vitro study.
  • ScienceDirect. (2014). Mechanistic studies on the anticancer activity of 2,4-disubstituted quinazoline derivative.
  • National Center for Biotechnology Information. (n.d.). Facilely Accessible Quinoline Derivatives as Potent Antibacterial Agents.
  • Advanced Pharmaceutical Journal. (2021). Synthesis and Antimicrobial Evaluation of New Quinoline Derivatives.
  • Austin Publishing Group. (2015). Design, Synthesis and Biological Screening of 2, 4- Disubstituted Quinolines.
  • ACS Publications. (2022). Investigation of Novel Quinoline–Thiazole Derivatives as Antimicrobial Agents: In Vitro and In Silico Approaches.
  • Royal Society of Chemistry. (n.d.). Solvent-free approach for the synthesis of 2,4-disubstituted quinolines using zeolites: evaluation of biological activity.
  • National Center for Biotechnology Information. (n.d.). Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations.
  • National Center for Biotechnology Information. (2017). Synthesis and Biological Screening of Pyrano[3,2-c]quinoline Analogues as Anti-inflammatory and Anticancer Agents.
  • Sci-front. (n.d.). Screening Antibacterial Activity: A Crucial Step in Drug Discovery.
  • National Center for Biotechnology Information. (2022). Synthesis and Preliminary Evaluation of the Cytotoxicity of Potential Metabolites of Quinoline Glycoconjugates.
  • ResearchGate. (n.d.). Screening of small-molecule library for novel antibacterials.
  • ResearchGate. (2022). Cytotoxic Assessment of Quinoline Based Derivatives on Liver Cancer Cell Line.
  • ResearchGate. (2024). Selected quinoline derivatives with anti-inflammatory activity.
  • PubMed. (2018). Synthesis, anti-inflammatory screening, molecular docking, and COX-1,2/-5-LOX inhibition profile of some novel quinoline derivatives.
  • MDPI. (2022). Evaluation of Cytotoxic Activity of Small Aminated Quinolinequinones In Vitro as Anti-Cancer Molecules.
  • PubMed. (2016). Synthesis, Characterization & Screening for Anti-Inflammatory & Analgesic Activity of Quinoline Derivatives Bearing Azetidinones Scaffolds.
  • National Center for Biotechnology Information. (n.d.). Evaluation of novel compounds as anti-bacterial or anti-virulence agents.
  • MDPI. (2022). Design, Synthesis, and Cytotoxicity and Topoisomerase I/IIα Inhibition Activity of Pyrazolo[4,3-f]quinoline Derivatives.
  • Royal Society of Chemistry. (2024). Exploring the antitumor potential of novel quinoline derivatives via tubulin polymerization inhibition in breast cancer; design, synthesis and molecular docking.
  • Bulletin of the National Research Centre. (n.d.). Review on recent development of quinoline for anticancer activities.
  • ResearchGate. (2016). Synthesis, Characterization & Screening for Anti-Inflammatory & Analgesic Activity of Quinoline Derivatives Bearing Azetidinones Scaffolds.
  • PubMed. (2015). A Review on the Synthesis and Anti-cancer Activity of 2-substituted Quinolines.
  • National Center for Biotechnology Information. (n.d.). Design and Synthesis of 2-(4-Bromophenyl)Quinoline-4-Carbohydrazide Derivatives via Molecular Hybridization as Novel Microbial DNA-Gyrase Inhibitors.
  • National Center for Biotechnology Information. (n.d.). Synthesis of some novel dibromo-2-arylquinazolinone derivatives as cytotoxic agents.

Sources

Exploring the reaction scope of 2,4-Dibromoquinoline

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Reaction Scope of 2,4-Dibromoquinoline

Abstract

This compound is a pivotal heterocyclic building block in modern organic synthesis, prized for the distinct reactivity of its two bromine substituents. This differential reactivity enables a powerful and regioselective approach to the synthesis of complex, polysubstituted quinoline derivatives, which are core scaffolds in numerous pharmaceuticals, agrochemicals, and functional materials.[1][2][3] This guide provides an in-depth exploration of the reaction scope of this compound, focusing on the mechanistic principles that govern its regioselective functionalization through palladium-catalyzed cross-coupling and nucleophilic aromatic substitution reactions. Detailed protocols, mechanistic diagrams, and data summaries are provided to equip researchers, scientists, and drug development professionals with the practical and theoretical knowledge to effectively utilize this versatile reagent.

Introduction: The Strategic Value of this compound

Quinoline and its derivatives represent a "privileged structure" in medicinal chemistry, forming the backbone of a wide array of therapeutic agents with activities spanning anticancer, antimicrobial, anti-inflammatory, and neuroprotective domains.[3][4] The synthetic challenge often lies in the precise installation of various functional groups onto the quinoline core. This compound (C₉H₅Br₂N, CAS 20151-40-0) emerges as a uniquely valuable starting material due to the electronically distinct environments of the bromine atoms at the C-2 and C-4 positions.[5]

The carbon at the C-2 position is adjacent to the electron-withdrawing ring nitrogen, making the C2-Br bond significantly more susceptible to oxidative addition by low-valent transition metal catalysts, particularly palladium(0).[6][7] Conversely, the C-4 position is more activated towards nucleophilic aromatic substitution (SₙAr). This dichotomy in reactivity is not a limitation but a strategic advantage, allowing for the sequential and controlled introduction of different substituents at each position, thereby unlocking access to a vast chemical space of 2,4-disubstituted quinolines.

Synthesis of the this compound Core

While commercially available, this compound can be readily synthesized in the laboratory.[8][9][10] A common and effective method involves the conversion of the corresponding 2,4-quinolinediol (also known as 4-hydroxy-2(1H)-quinolone) using a strong brominating agent like phosphorus oxybromide (POBr₃) or a mixture of phosphorus pentabromide (PBr₅) and phosphorus oxychloride (POCl₃) at elevated temperatures. This transformation proceeds via the conversion of the hydroxyl groups into better leaving groups, which are subsequently displaced by bromide ions.[11]

Palladium-Catalyzed Cross-Coupling Reactions: The C-2 Position

The workhorse of modern synthetic chemistry, palladium-catalyzed cross-coupling, is the most powerful tool for functionalizing this compound.[12] The enhanced reactivity of the C2-Br bond allows for highly regioselective mono-functionalization, leaving the C4-Br bond intact for subsequent transformations.[13]

Sonogashira Coupling: Forging C(sp²)-C(sp) Bonds

The Sonogashira reaction provides a direct route to arylalkynes, a valuable motif in pharmaceuticals and materials science.[14] Studies have unequivocally demonstrated that the palladium-catalyzed coupling of terminal acetylenes with this compound occurs preferentially at the C-2 position.[11][15][16]

Causality of Regioselectivity: The reaction proceeds through a synergistic dual catalytic cycle involving palladium and copper(I).[14] The key selectivity-determining step is the oxidative addition of the C-Br bond to the Pd(0) catalyst. The C-2 position, being part of an azomethine system, has a more electrophilic carbon center, rendering the C2-Br bond weaker and more susceptible to oxidative addition than the C4-Br bond.[6] Coordination of the quinoline nitrogen to the palladium center may further facilitate this process.[7]

Representative Experimental Protocol: Regioselective Sonogashira Coupling

  • Setup: To a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), add this compound (1.0 eq.), Pd(PPh₃)₄ (0.05 eq.), and Copper(I) iodide (CuI, 0.10 eq.).

  • Solvent & Reagents: Add degassed solvent (e.g., THF or DMF) followed by a suitable base, typically an amine like triethylamine (TEA) or diisopropylamine (DIPA) (3.0 eq.).

  • Addition: Add the terminal alkyne (1.1 eq.) dropwise to the stirred mixture.

  • Reaction: Heat the reaction mixture to the desired temperature (typically 50-80 °C) and monitor by TLC or LC-MS.

  • Workup: Upon completion, cool the mixture, filter through a pad of celite to remove the catalyst, and concentrate the filtrate under reduced pressure.

  • Purification: Purify the crude residue by column chromatography on silica gel to yield the 2-alkynyl-4-bromoquinoline product.[7]

Table 1: Summary of Regioselective Sonogashira Coupling Reactions

Alkyne PartnerCatalyst SystemBase/SolventTemp (°C)Yield (%)Reference
PhenylacetylenePd(PPh₃)₄ / CuITEA / THF60~90%[11]
TrimethylsilylacetylenePd(PPh₃)₄ / CuIDIPA / DMF50~85%[11]
1-HeptynePdCl₂(PPh₃)₂ / CuITEA / Acetonitrile80~88%[6]
3-Hydroxy-3-methyl-1-butynePd/C, PPh₃ / CuITEA / Water100~92%[7]
Suzuki-Miyaura Coupling: Forging C(sp²)-C(sp²) Bonds

The Suzuki coupling is arguably the most versatile C-C bond-forming reaction, valued for its mild conditions and broad functional group tolerance.[17] Analogous to the Sonogashira reaction, the Suzuki coupling of this compound with organoboron reagents also displays high regioselectivity for the C-2 position.[18][19] This provides a reliable route to 2-aryl-4-bromoquinolines, which are precursors to a multitude of biologically active molecules.

Mechanistic Insight: The catalytic cycle involves oxidative addition of the C-Br bond to Pd(0), transmetalation of the aryl group from the boronic acid (activated by a base), and reductive elimination to form the product.[17] The preferential oxidative addition at C-2 dictates the overall regiochemical outcome.

Suzuki_Cycle Pd0 Pd(0)L₂ OA_Complex Ar-Pd(II)L₂(Br) Pd0->OA_Complex Oxidative Addition (Ar-Br) Trans_Complex Ar-Pd(II)L₂(R) OA_Complex->Trans_Complex Transmetalation (R-B(OH)₂ + Base) Product_Complex [Ar-R-Pd(0)L₂] Trans_Complex->Product_Complex Reductive Elimination Product_Complex->Pd0 Ar-R (Product) Sequential_Functionalization Start This compound Intermediate 2-Substituted-4-bromoquinoline Start->Intermediate Pd-Catalyzed Cross-Coupling (Sonogashira, Suzuki, etc.) HIGHLY REGIOSELECTIVE AT C-2 Product1 2-R¹, 4-R² Quinolines (Cross-Coupling) Intermediate->Product1 2nd Cross-Coupling (e.g., Suzuki at C-4) Product2 2-R¹, 4-Nu Quinolines (SNAr) Intermediate->Product2 Nucleophilic Substitution (e.g., R-O⁻, R-S⁻ at C-4)

Sources

A Theoretical and Computational Guide to the Electronic Properties of 2,4-Dibromoquinoline: Applications in Rational Drug Design and Materials Science

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The quinoline scaffold is a cornerstone in medicinal chemistry and materials science, renowned for its versatile pharmacological activities and intriguing optoelectronic properties.[1][2][3] Among its many derivatives, 2,4-dibromoquinoline stands out as a pivotal synthetic intermediate, offering two reactive sites for facile functionalization and the development of novel molecular architectures.[4][5] This technical guide provides researchers, chemists, and drug development professionals with an in-depth exploration of the theoretical methodologies used to characterize the electronic properties of this compound. By leveraging the power of computational chemistry, particularly Density Functional Theory (DFT), we can elucidate the fundamental electronic structure that governs its reactivity, intermolecular interactions, and potential as a pharmacophore or an optoelectronic material. This document details the core computational protocols, explains the causality behind methodological choices, and connects theoretical descriptors to practical applications in rational drug design and materials engineering.

Introduction: The Significance of the Quinoline Scaffold

Quinoline, a heterocyclic aromatic compound formed by the fusion of a benzene and a pyridine ring, is a "privileged scaffold" in drug discovery.[3] Its derivatives have demonstrated a vast spectrum of biological activities, including anticancer, antimalarial, antibacterial, and anti-inflammatory properties.[1][2] The electronic nature of the quinoline ring system, characterized by a delocalized π-electron system and a nitrogen heteroatom, allows it to engage in various non-covalent interactions with biological targets. Specifically, 2,4-disubstituted quinolines have been identified as playing a significant role in the development of new anti-cancer agents.[1][6]

This compound serves as a versatile building block in this context. The two bromine atoms are excellent leaving groups, enabling a wide array of cross-coupling reactions to introduce molecular diversity. Understanding the intrinsic electronic properties of this core structure is paramount for predicting how subsequent chemical modifications will influence its behavior, thereby guiding the synthesis of compounds with optimized activity and desired characteristics.

This guide focuses on the application of in silico techniques to predict and analyze key electronic properties, providing a foundational framework for the rational design of novel this compound derivatives.

The Computational Framework: Density Functional Theory (DFT)

The primary tool for investigating the electronic properties of molecules like this compound is Density Functional Theory (DFT).[7][8] DFT offers a favorable balance between computational accuracy and resource efficiency, making it the workhorse of modern computational chemistry.[8]

The accuracy of DFT calculations depends critically on the choice of two components:

  • The Functional: This is the mathematical approximation that describes the exchange and correlation energy of the electrons. The B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional is widely used and provides reliable results for a broad range of organic molecules.[9] Other functionals, such as ωB97XD, are employed to better account for long-range interactions.[10]

  • The Basis Set: This is a set of mathematical functions used to construct the molecular orbitals. Larger basis sets provide more accurate descriptions at a higher computational cost. The Pople-style basis set 6-311++G(d,p) is a common choice, indicating a triple-split valence set with diffuse functions (++) on heavy atoms and hydrogen, and polarization functions (d,p) to allow for orbital shape flexibility.[11]

The general workflow for a theoretical analysis of this compound is outlined below.

G cluster_0 Computational Workflow start Define Input Structure (this compound) opt Geometry Optimization (Find lowest energy conformer) start->opt DFT Functional & Basis Set freq Frequency Calculation (Confirm true minimum) opt->freq props Single-Point Energy & Property Calculations freq->props Optimized Geometry analysis Data Analysis & Visualization props->analysis

Caption: A generalized workflow for computational analysis using DFT.

Analysis of Key Electronic Properties

Once the molecular geometry of this compound is optimized, a series of calculations can be performed to elucidate its electronic characteristics.

Frontier Molecular Orbital (FMO) Analysis

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are collectively known as the Frontier Molecular Orbitals (FMOs). Their energies and spatial distributions are fundamental to understanding chemical reactivity.[12]

  • Expertise & Causality: The HOMO represents the ability of a molecule to donate an electron, while the LUMO represents its ability to accept an electron.[12] The energy difference between them, the HOMO-LUMO gap (ΔE = ELUMO - EHOMO), is a critical descriptor of molecular stability and reactivity.[8] A small energy gap implies that the molecule is more polarizable and requires less energy to become excited, suggesting higher chemical reactivity and lower kinetic stability.[8][13] This is a key factor in designing molecules for charge transfer applications or predicting their reactivity in biological systems.

  • Input: Use the optimized geometry of this compound obtained from a DFT calculation (e.g., at the B3LYP/6-311++G(d,p) level).

  • Calculation: Perform a single-point energy calculation using a quantum chemistry software package (e.g., Gaussian, ORCA). Ensure the command line requests population analysis (e.g., Pop=Full in Gaussian) to generate molecular orbital information.

  • Data Extraction: From the output file, locate the energies of the molecular orbitals. Identify the highest energy value for an occupied orbital (HOMO) and the lowest energy value for an unoccupied orbital (LUMO).

  • Visualization: Use visualization software (e.g., GaussView, Avogadro, Multiwfn) to generate and render 3D plots of the HOMO and LUMO isosurfaces. This visualizes where the electron density is concentrated for donation and acceptance.

  • Analysis: Calculate the energy gap (ΔE). A lower gap often correlates with enhanced bioactivity due to favorable charge transfer interactions.[8]

Molecular Electrostatic Potential (MEP) Mapping

The Molecular Electrostatic Potential (MEP) map is a color-coded representation of the total electronic distribution on the surface of a molecule. It is an invaluable tool for predicting intermolecular interactions and reaction sites.[14]

  • Expertise & Causality: The MEP visualizes the electrostatic potential experienced by a positive test charge at any point on the molecule's surface.[15] Regions of negative potential (typically colored red or orange) are electron-rich and are susceptible to electrophilic attack. Conversely, regions of positive potential (colored blue) are electron-deficient and are favorable sites for nucleophilic attack.[16][17] For drug development, the MEP map is crucial for understanding how a ligand might interact with the electrostatic environment of a protein's active site.

  • Input: Use the optimized molecular geometry.

  • Calculation: Perform a single-point energy calculation that also computes the electrostatic potential on the electron density surface. In Gaussian, this is often done by including the output=wfx keyword and then using a post-processing tool.

  • Visualization: Load the resulting output file (e.g., the .wfx file) into visualization software.

  • Rendering: Generate the molecular surface and map the calculated electrostatic potential onto it. The standard color scheme ranges from red (most negative potential) through green (neutral) to blue (most positive potential).

  • Analysis: Identify the electron-rich (negative) and electron-poor (positive) regions. For this compound, negative potential is expected around the nitrogen atom due to its lone pair of electrons, making it a site for hydrogen bonding or coordination. Positive potential may be found on the hydrogen atoms of the benzene ring.

Global Reactivity Descriptors

Derived from the HOMO and LUMO energies via Koopmans' theorem, global reactivity descriptors provide quantitative measures of a molecule's stability and reactivity.[7][17]

DescriptorFormulaSignificance
Ionization Potential (I) I ≈ -EHOMOThe energy required to remove an electron.
Electron Affinity (A) A ≈ -ELUMOThe energy released when an electron is added.
Electronegativity (χ) χ = (I + A) / 2The ability of a molecule to attract electrons.
Chemical Hardness (η) η = (I - A) / 2Measures resistance to change in electron distribution. A larger value indicates higher stability.
Chemical Softness (S) S = 1 / (2η)The reciprocal of hardness; a measure of reactivity.
Electrophilicity Index (ω) ω = χ² / (2η)A measure of the energy lowering of a molecule when it accepts electrons.

Table 1: Key global reactivity descriptors and their formulas, derived from HOMO and LUMO energies.[7][17]

Non-Linear Optical (NLO) Properties

The delocalized π-electron system of the quinoline ring suggests potential for non-linear optical (NLO) applications.[7] NLO materials are crucial for technologies like optical switching and data processing.[18][19] The key theoretical parameter is the first-order hyperpolarizability (β₀).

  • Expertise & Causality: Molecules with large dipole moments (μ) and significant hyperpolarizability are promising NLO candidates.[19] The extended π-conjugation in the quinoline system, coupled with potential charge transfer between different parts of the molecule, can lead to a high NLO response.[7] DFT calculations can reliably predict β₀, allowing for the in silico screening of derivatives to identify those with enhanced NLO properties before undertaking complex synthesis.

Bridging Theory and Application

The true power of these theoretical studies lies in their ability to guide practical experimental work in drug discovery and materials science.

G cluster_1 Theoretical Properties cluster_2 Practical Applications fmo FMO Analysis (HOMO-LUMO Gap) drug Drug Design (Predicting Bioactivity) fmo->drug Relates to Reactivity mep MEP Map docking Molecular Docking (Ligand-Receptor Binding) mep->docking Guides Interaction Sites synth Synthetic Chemistry (Predicting Reaction Sites) mep->synth Identifies Nucleophilic/ Electrophilic Centers nlo NLO Properties (Hyperpolarizability) material Materials Science (Optoelectronics) nlo->material react Reactivity Descriptors react->drug

Caption: Relationship between theoretical properties and their practical applications.

  • Rational Drug Design: The electronic properties of this compound provide a baseline for designing new therapeutic agents. By replacing the bromine atoms with various functional groups, one can tune the HOMO-LUMO gap to enhance reactivity or modify the MEP to improve binding affinity with a specific biological target, such as an enzyme or DNA.[20][21] Molecular docking simulations can then be used to test these new derivatives in silico, predicting their binding modes and affinities before they are synthesized, saving significant time and resources.[22]

  • Materials Science: For NLO applications, theoretical calculations can guide the design of this compound derivatives with enhanced hyperpolarizability. This involves strategically adding strong electron-donating and electron-accepting groups to the quinoline scaffold to maximize the intramolecular charge transfer and, consequently, the NLO response.[23]

Summary and Future Outlook

Theoretical studies, anchored by Density Functional Theory, provide a powerful, predictive framework for understanding the electronic properties of this compound. By calculating and analyzing properties such as the Frontier Molecular Orbitals, Molecular Electrostatic Potential, and non-linear optical response, researchers can gain deep insights into the molecule's reactivity, stability, and intermolecular interaction potential. This knowledge is not merely academic; it directly informs the rational design of novel compounds for critical applications, from next-generation anticancer drugs to advanced optical materials.

Future work should focus on building libraries of in silico derivatives of this compound to establish robust quantitative structure-activity relationships (QSAR) and structure-property relationships (QSPR). Furthermore, theoretical investigations into the impact of different solvent environments on electronic properties and the simulation of excited states using Time-Dependent DFT (TD-DFT) will provide an even more comprehensive understanding of this versatile and important chemical scaffold.

References

  • Comprehensive review on current developments of quinoline-based anticancer agents. (n.d.). Google Scholar.
  • Al-Ostoot, F. H., Al-Ghamdi, M. A., Al-Zahrani, E. A., Al-Zahrani, K. A., & Al-Amri, J. F. (2022). The Versatile Quinoline and Its Derivatives as anti-Cancer Agents: An Overview.
  • Abbas, S. Y., El-Faham, A., El-Damasy, A. K., & Abdel-Aziz, M. (2020). Molecular targets and anticancer activity of quinoline–chalcone hybrids: literature review. RSC Advances, 10(52), 31211–31235. [Link]
  • Wang, Y.-F., Liu, Y.-T., Chen, Y.-T., & Chang, H.-W. (2019). The Anticancer Effect of a Novel Quinoline Derivative 91b1 through Downregulation of Lumican. Molecules, 24(17), 3169. [Link]
  • Quinoline derivatives’ biological interest for anti-malarial and anti-cancer activities: an overview. (2024). RSC Medicinal Chemistry. [Link]
  • Tarfoui, M., Derqaoui, S., Chtita, H., El-Massaoudi, M., & Bouachrine, M. (2017). Quinoline derivatives as possible lead compounds for anti-malarial drugs: Spectroscopic, DFT and MD study. Arabian Journal of Chemistry, 10, S2588–S2601. [Link]
  • Drug discovery studies on quinoline-based derivatives as potential antimalarial agents. (n.d.). Europe PMC.
  • Mohamed, H. S., Abdel-Latif, M. K., & Ahmed, S. A. (2020). Synthesis, Characterization, and DFT Calculations of Quinoline and Quinazoline Derivatives. Russian Journal of Organic Chemistry, 56(9), 1660–1668. [Link]
  • Computational analysis and experimental validation of a quinoline derivative for optoelectronic and pharmacological applications. (2024). Journal of Molecular Structure. [Link]
  • From Molecules to Medicine: The Remarkable Pharmacological Odyssey of Quinoline and its Derivatives. (2023). Oriental Journal of Chemistry. [Link]
  • Highly Brominated Quinolines: Synthesis, Characterization, and Investigation of Anticancer Activities Supported by Molecular Dynamics. (2024). Chemistry & Biodiversity. [Link]
  • This compound. (n.d.). PubChem.
  • Molecular electrostatic potential of compounds 2–4. (n.d.). ResearchGate.
  • Molecular electrostatic potential map of 2-(4-methoxybenzyloxy)-4-methylquinoline (MBMQ). (n.d.). ResearchGate.
  • HOMO–LUMO, NBO, NLO, MEP analysis and molecular docking using DFT calculations in DFPA. (n.d.). Dergipark.
  • Comparative DFT Study of Salbutamol and Ipratropium Bromide: Insights into Their Reactivity and Therapeutic Potential. (2024). SciELO. [Link]
  • Ayalew, M. (2022). DFT Studies on Molecular Structure, Thermodynamics Parameters, HOMO-LUMO and Spectral Analysis of Pharmaceuticals Compound Quinoline (Benzo[b]Pyridine).
  • Ilango, K., Valentina, P., Subhakar, K., & Kathiravan, M. K. (2015). Design, Synthesis and Biological Screening of 2, 4- Disubstituted Quinolines. Austin Journal of Analytical and Pharmaceutical Chemistry, 2(4), 1048. [Link]
  • Marder, S. R., Sohn, J. E., & Stucky, G. D. (Eds.). (1991). Materials for nonlinear optics: chemical perspectives. American Chemical Society. [Link]
  • Köse, E. (2016). THE SPECTROSCOPIC ANALYSIS OF 2,4’-DIBROMOACETOPHENONE MOLECULE BY USING QUANTUM CHEMICAL CALCULATIONS. Anadolu Üniversitesi Bilim ve Teknoloji Dergisi: A-Uygulamalı Bilimler ve Mühendislik, 17(4), 677-702. [Link]
  • DFT and molecular simulation validation of the binding activity of PDEδ inhibitors for repression of oncogenic k-Ras. (2024). PLOS ONE. [Link]
  • Physical Chemistry (PChem). (2020, October 13).
  • Molecular Structure, Spectral Analysis, Molecular Docking and Physicochemical Studies of 3-Bromo-2-hydroxypyridine Monomer and Dimer as Bromodomain Inhibitors. (2023). Molecules. [Link]
  • Köse, E. (2016). the spectroscopic analysis of 2,4'-dibromoacetophenone moleculeby using quantum chemical calculations. Anadolu University Journal of Science and Technology A-Applied Sciences and Engineering. [Link]
  • Investigation of Antifungal Properties of Synthetic Dimethyl-4-Bromo-1-(Substituted Benzoyl)
  • Molecular modeling, DFT studies and biological evaluation of methyl 2,8-dichloro-1,2-dihydroquinoline-3-carboxylate. (n.d.). Oriental Journal of Chemistry.
  • Molecular structure, HOMO, LUMO, MEP, natural bond orbital analysis of benzo and anthraquinodimethane derivatives. (n.d.). ResearchGate.
  • The Organic Chemistry Tutor. (2024, January 25). Introduction to HOMO LUMO Interactions in Organic Chemistry [Video]. YouTube. [Link]
  • How do structural factors determine the linear and non-linear optical properties of fluorene-containing quadrupolar fluorophores? A theoretical answer. (2012). New Journal of Chemistry. [Link]
  • Theoretical determination of electronic properties of resorcinol and hydroquinone as building blocks of molecular wires. (2024). RSC Advances. [Link]
  • Density Functional Theory-Based Investigation on Thermodynamic and Electronic Properties of a Spiro-Indoline Pyranopyrazole Derivative. (2024). Engineered Science. [Link]
  • Third-order nonlinear optical properties of bromo[tri-α-(2,4-dimethyl-3-pentyloxy) subphthalocyanine] boron. (n.d.). Harbin Institute of Technology.
  • Investigation of the linear and nonlinear optical properties in the crystalline phase of a pyrimidine derivative—a potential nonlinear optical material: analysis of its structure, reactivity, and docking studies. (2023). RSC Advances. [Link]

Sources

A Technical Guide to 2,4-Dibromoquinoline: A Versatile Precursor for the Synthesis of Novel Heterocyclic Compounds

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: The quinoline scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous natural products and synthetic drugs with a wide array of biological activities.[1][2][3] Among the various substituted quinolines, 2,4-dibromoquinoline stands out as a uniquely versatile and powerful precursor for constructing complex heterocyclic systems. Its two bromine atoms, positioned at electronically distinct locations, offer a gateway for sequential and regioselective functionalization. This guide provides an in-depth exploration of the chemical reactivity of this compound and its application in the strategic synthesis of novel fused heterocyclic compounds, offering field-proven insights for researchers, chemists, and professionals in drug development.

Core Principles: Understanding the Reactivity of this compound

The synthetic utility of this compound (C₉H₅Br₂N) stems from the differential reactivity of the bromine atoms at the C2 and C4 positions.[4] This selectivity is governed by the electronic properties of the quinoline nucleus. The nitrogen atom exerts a strong electron-withdrawing effect, which is more pronounced at the C4 position (para-position relative to N in the pyridine ring), making it significantly more electron-deficient and thus more susceptible to nucleophilic aromatic substitution (SNAr).[5]

Conversely, the C2 position is less activated towards SNAr but is highly reactive in palladium-catalyzed cross-coupling reactions. This dichotomy allows for a strategic, stepwise approach to disubstitution, enabling the synthesis of a diverse range of 2,4-disubstituted quinolines that would be challenging to access through other methods.[6][7]

Sonogashira_Workflow start This compound + Terminal Alkyne reagents Reagents & Conditions: - Pd Catalyst (e.g., Pd(PPh₃)₄) - Cu(I) Co-catalyst (e.g., CuI) - Amine Base (e.g., Et₃N) - Solvent (e.g., THF/DMF) start->reagents Combine reaction Reaction Execution (Room Temp to 60°C) reagents->reaction Initiate workup Aqueous Workup & Organic Extraction reaction->workup Quench purification Purification (Column Chromatography) workup->purification product 2-Alkynyl-4-bromoquinoline purification->product Furoquinoline_Synthesis start This compound step1 Step 1: C4 Substitution (S N Ar with a protected 2-hydroxyethylamine) start->step1 intermediate1 2-Bromo-4-(alkoxyamino)quinoline step1->intermediate1 step2 Step 2: C2 Sonogashira Coupling (with TMS-acetylene) intermediate1->step2 intermediate2 2-(TMS-ethynyl)-4-(alkoxyamino)quinoline step2->intermediate2 step3 Step 3: Deprotection & Cyclization (e.g., TBAF, base) intermediate2->step3 product Fused Furo[2,3-b]quinoline Scaffold step3->product

Sources

A Professional's Guide to the Safe Handling of 2,4-Dibromoquinoline

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

As a key intermediate in synthetic chemistry and drug discovery, 2,4-Dibromoquinoline offers significant potential but also presents notable hazards that demand rigorous safety protocols. This guide provides a comprehensive overview of its properties, associated risks, and the necessary precautions for its safe handling, storage, and disposal. The protocols outlined herein are designed to empower laboratory personnel with the knowledge to mitigate risks, ensure personal safety, and maintain environmental compliance.

Chemical and Physical Identity

A foundational understanding of a compound's physical properties is the first step in a thorough risk assessment. This compound is a solid organic compound whose characteristics necessitate specific handling procedures.

PropertyValueSource
CAS Number 20151-40-0[1][2]
Molecular Formula C₉H₅Br₂N[1][3]
Molecular Weight 286.95 g/mol [1][2]
Physical Form Solid[2]
Storage Temperature 2-8°C, under inert atmosphere[2][4]
Boiling Point 344.3 ± 22.0 °C (Predicted)[5]
Density 1.923 ± 0.06 g/cm³ (Predicted)[5]

Hazard Identification and Risk Assessment

This compound is classified as a hazardous substance, carrying multiple risk factors that must be managed through stringent controls.[1] The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides a clear framework for understanding these dangers.

Hazard ClassGHS CodeSignal WordHazard StatementPictogram
Acute Toxicity, OralH301Danger Toxic if swallowed💀
Skin Corrosion/IrritationH315Danger Causes skin irritationcorrosive, skull
Serious Eye DamageH318Danger Causes serious eye damagecorrosive, skull
STOT, Single ExposureH335Danger May cause respiratory irritationcorrosive, skull
  • Oral Toxicity (H301): Ingestion of even small quantities can lead to significant toxic effects. This high acute toxicity is the reason for the "Skull and Crossbones" pictogram and necessitates controls to prevent any possibility of ingestion, including a strict prohibition on eating, drinking, or smoking in the laboratory.[1][6]

  • Serious Eye Damage (H318): The compound is corrosive to the eyes.[1] Direct contact with dust or solutions can cause irreversible damage. This is a critical risk, as eye tissue is exceptionally sensitive. The causality lies in the chemical's ability to cause protein denaturation and severe inflammation upon contact.

  • Skin Irritation (H315): Causes significant skin irritation upon contact.[1][6] Prolonged exposure can lead to chemical burns. The mechanism involves localized inflammatory responses to the chemical agent.

  • Respiratory Irritation (H335): Inhalation of the dust or aerosols can irritate the respiratory tract, leading to coughing, shortness of breath, and inflammation.[1][6] This is particularly relevant when handling the solid compound.

Engineering and Administrative Controls

The hierarchy of controls prioritizes engineering solutions and administrative policies over sole reliance on personal protective equipment.

  • Engineering Controls: The primary engineering control for handling this compound is a certified chemical fume hood .[7] This is non-negotiable. A fume hood contains dust and vapors at the source, preventing inhalation and minimizing contamination of the laboratory environment. The workspace within the hood should be equipped with a spill tray to contain any accidental releases.

  • Administrative Controls:

    • Designated Areas: All work with this compound should be restricted to a designated area within the laboratory.[8] This area must be clearly marked with appropriate hazard signs.

    • Standard Operating Procedures (SOPs): Laboratories must develop and implement detailed SOPs for all procedures involving this compound.[8] These SOPs should be readily accessible and reviewed by all personnel before beginning work.

    • Training: All researchers and technicians must receive documented training on the specific hazards, handling protocols, and emergency procedures for this compound before they are authorized to work with it.[8]

Personal Protective Equipment (PPE)

PPE is the final barrier between the researcher and the chemical hazard. The selection of appropriate PPE is critical and must be strictly enforced.

  • Eye and Face Protection: Chemical safety goggles are mandatory.[9] Due to the severe risk of eye damage (H318), a full-face shield worn over safety goggles is required when there is any risk of splashing or dust generation, such as during weighing or solution preparation.[10]

  • Hand Protection: Chemical-resistant gloves are essential. Nitrile or neoprene gloves are recommended.[7][11] Given the skin irritation hazard, double-gloving is a field-proven best practice. This allows for the safe removal of the outer, contaminated glove without compromising the inner layer of protection.[7] Gloves should be changed immediately if contamination is suspected.[7]

  • Body Protection: A fully buttoned, flame-resistant laboratory coat must be worn at all times.[7] When handling larger quantities or performing operations with a higher splash potential, a chemical-resistant apron should be worn over the lab coat.

  • Footwear: Closed-toe, chemically resistant shoes are required.[7][12] Under no circumstances are sandals or perforated shoes permitted in the laboratory.

  • Respiratory Protection: All handling of solid this compound must be performed within a chemical fume hood to avoid generating dust.[7] If a situation arises where a fume hood is not available and there is a risk of aerosolization, a NIOSH-approved air-purifying respirator (APR) with appropriate cartridges must be used.[10][12] All users must be fit-tested and trained in accordance with OSHA's Respiratory Protection Standard.[7]

PPE_Selection_Workflow start Task Assessment: Handling this compound weighing Weighing Solid or Transferring Powder? start->weighing solution Working with Solutions? start->solution ppe_solid Mandatory PPE: - Double Nitrile/Neoprene Gloves - Safety Goggles + Face Shield - Lab Coat + Apron - Work in Fume Hood weighing->ppe_solid Yes ppe_solution Mandatory PPE: - Double Nitrile/Neoprene Gloves - Safety Goggles (Face shield if splash risk) - Lab Coat - Work in Fume Hood solution->ppe_solution Yes caption PPE Selection Workflow

Caption: PPE Selection Workflow

Standard Operating Procedures for Handling and Storage

A. Protocol for Weighing Solid this compound

  • Preparation: Ensure the chemical fume hood is operational. Don all required PPE (double gloves, lab coat, safety goggles, face shield).

  • Containment: Place a weigh boat on an analytical balance inside the fume hood. Tare the balance.

  • Transfer: Carefully transfer the required amount of solid this compound to the weigh boat using a clean spatula. Avoid any actions that could generate dust.

  • Closure: Immediately and securely close the main stock container.

  • Cleanup: Gently wipe the spatula and any surfaces with a solvent-dampened cloth (e.g., ethanol) to remove residual powder. Dispose of the cloth as hazardous waste.

  • Transport: If the weighed solid needs to be moved, place it in a sealed, labeled secondary container before removing it from the fume hood.

B. Storage Protocol

  • Conditions: Store this compound in a tightly sealed container in a cool, dry, and well-ventilated area designated for toxic chemicals.[6][13] Recommended storage temperature is between 2-8°C under an inert atmosphere.[2][4]

  • Security: The storage location must be locked and accessible only to authorized personnel.[6][14]

  • Incompatibilities: Segregate from strong acids, strong alkalis, strong oxidizing agents, and strong reducing agents.[6] Incompatible materials can lead to hazardous reactions.

Emergency Procedures

Immediate and correct response to an exposure or spill is vital. All laboratory personnel must be familiar with the location and operation of emergency equipment, including safety showers and eyewash stations.

A. Exposure Protocols

  • Eye Contact: This is a medical emergency. Immediately flush the eyes with copious amounts of water for at least 15 minutes at an eyewash station, holding the eyelids open to ensure complete rinsing.[6][15] Remove contact lenses if present and easy to do so.[15] Seek immediate medical attention without delay.

  • Skin Contact: Immediately wash the affected area with plenty of soap and water for at least 15 minutes.[6] While rinsing, remove all contaminated clothing and shoes.[15] Seek medical attention.

  • Inhalation: Immediately move the affected person to fresh air.[6] If breathing is difficult, administer oxygen. If breathing has stopped, begin cardiopulmonary resuscitation (CPR), avoiding mouth-to-mouth resuscitation.[6] Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting.[6] If the person is conscious, rinse their mouth thoroughly with water.[16] Never give anything by mouth to an unconscious person.[13] Call a physician or Poison Control Center immediately.[6]

B. Chemical Spill Protocol

  • Evacuate and Alert: Immediately alert others in the area and evacuate non-essential personnel.

  • Assess: From a safe distance, assess the extent of the spill. If the spill is large, involves a fire, or you feel it is unsafe to handle, activate the emergency alarm and evacuate the building.

  • Contain (Minor Spills Only): For a minor spill that you are trained and equipped to handle, ensure you are wearing full PPE.

  • Absorb: Cover the spill with a non-reactive absorbent material like diatomite or a universal binder.[6]

  • Collect: Carefully sweep or scoop the absorbed material into a designated, labeled hazardous waste container.

  • Decontaminate: Decontaminate the spill area and any equipment used by scrubbing with alcohol or a suitable decontamination solution.[6]

  • Dispose: Seal the waste container and dispose of it according to institutional protocols for hazardous waste.[6]

Emergency_Response_Workflow incident Incident Occurs exposure Chemical Exposure incident->exposure spill Chemical Spill incident->spill eye Flush at Eyewash Station for 15+ minutes. Seek IMMEDIATE medical attention. exposure->eye Eye skin Remove Contaminated Clothing. Wash with Soap & Water for 15+ min. Seek medical attention. exposure->skin Skin inhalation Move to Fresh Air. Provide oxygen if needed. Seek IMMEDIATE medical attention. exposure->inhalation Inhalation assess assess spill->assess Assess Size & Risk minor_spill Don Full PPE. Absorb with Inert Material. Collect into Waste Container. Decontaminate Area. assess->minor_spill Minor & Controllable major_spill Alert Others. Activate Alarm. Evacuate Area. Contact Emergency Response. assess->major_spill Major or Unsafe caption Emergency Response Workflow

Caption: Emergency Response Workflow

Decontamination and Waste Disposal

Proper disposal is a legal and ethical requirement to protect both personnel and the environment.

A. Decontamination

  • Work surfaces and equipment should be decontaminated after use. A thorough wipe-down with alcohol or another suitable solvent is effective for removing residues.[6]

  • All materials used for decontamination (e.g., wipes, paper towels) must be disposed of as hazardous waste.

B. Waste Disposal Protocol As a halogenated organic compound, this compound waste must be segregated from other waste streams.[17][18]

  • Segregation: All waste containing this compound (including residual solids, contaminated consumables like pipette tips, and solutions) must be collected in a dedicated "Halogenated Organic Waste" container.[17] Do not mix with non-halogenated waste.[19]

  • Containment: Use a compatible, leak-proof container with a secure screw-top cap.[17]

  • Labeling: The container must be clearly labeled with "Hazardous Waste," "Halogenated Organic Waste," the full chemical name "this compound," and any other components in the waste stream.[17][18]

  • Storage: Store the sealed waste container in a designated and secure satellite accumulation area away from incompatible materials.[20]

  • Disposal: Arrange for pickup and final disposal through your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste management company.[18] The required method of disposal is typically high-temperature incineration to ensure complete destruction of the halogenated compound.[21]

Waste_Disposal_Workflow start Generate Waste Containing this compound check_halogen Is the waste halogenated? start->check_halogen segregate Segregate into Dedicated 'Halogenated Organic Waste' Container check_halogen->segregate Yes label_container Label Container: - Hazardous Waste - Halogenated Organic Waste - Full Chemical Names segregate->label_container store_waste Store in Secure Satellite Accumulation Area label_container->store_waste final_disposal Arrange Pickup by Licensed Waste Management for Incineration store_waste->final_disposal caption Waste Disposal Workflow

Caption: Waste Disposal Workflow

References

  • This compound | C9H5Br2N | CID 824608. (n.d.).
  • Section 3: Emergency Procedures. (n.d.). Princeton University, Environmental Health and Safety. [Link]
  • Personal Protective Equipment: Selecting the Right PPE for Pesticide Use. (n.d.). Oregon OSHA. [Link]
  • 2,4-Dibromoquinazoline SDS. (n.d.). SDS Manager. [Link]
  • Pesticide use and personal protective equipment. (2024).
  • 2,8-Dibromoquinoline | C9H5Br2N | CID 45925951. (n.d.).
  • Emergency Procedures for Incidents Involving Chemicals. (n.d.). University of Kentucky, Research Safety. [Link]
  • This compound (C9H5Br2N). (n.d.). PubChemLite. [Link]
  • RECOVERY AND DECONTAMINATION MEASURES AFTER BIOLOGICAL AND CHEMICAL ATTACK. (n.d.).
  • 1,4-Dibromoisoquinoline | C9H5Br2N | CID 640981. (n.d.).
  • Disposal and destruction of diversion-risk medicine waste. (2022). Queensland Health. [Link]
  • 2,2,4-TRIMETHYL-1,2-DIHYDROQUINOLINE (TMDHQ) (CAS #147-47-7) GREENSCREEN® FOR SAFER CHEMICALS (GREENSCREEN®) ASSESSMENT. (2021). ToxServices LLC. [Link]

Sources

Methodological & Application

Application Notes & Protocols for the Suzuki Coupling of 2,4-Dibromoquinoline

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of Substituted Quinolines

The quinoline scaffold is a privileged heterocyclic motif frequently encountered in medicinal chemistry and materials science.[1] Its derivatives exhibit a wide spectrum of biological activities, including antimalarial, antibacterial, and antitumor properties.[1] The Suzuki-Miyaura cross-coupling reaction has emerged as a powerful and versatile tool for the synthesis of functionalized quinolines, enabling the formation of carbon-carbon bonds under relatively mild conditions.[2][3][4] This reaction's tolerance of various functional groups and the commercial availability and low toxicity of its organoboron reagents make it a preferred method in both academic and industrial settings.[2][5][6]

This application note provides a comprehensive guide to the Suzuki coupling protocol for 2,4-dibromoquinoline, a versatile starting material for the synthesis of disubstituted quinolines. We will delve into a detailed experimental protocol, explain the rationale behind the choice of reagents and conditions, and address the critical challenge of regioselectivity.

Understanding the Suzuki-Miyaura Catalytic Cycle

The Suzuki-Miyaura coupling is a palladium-catalyzed reaction that joins an organoboron compound (like a boronic acid) with an organohalide.[2][7] The reaction proceeds through a well-established catalytic cycle involving three key steps:[2][7][8]

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond of the organohalide (this compound), forming a Pd(II) complex. This is often the rate-determining step of the cycle.[2][7]

  • Transmetalation: The organic group from the organoboron reagent is transferred to the palladium center. This step requires the presence of a base to activate the boronic acid.[2][7][9]

  • Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated as the final product, regenerating the Pd(0) catalyst, which can then re-enter the catalytic cycle.[7][8][10]

Suzuki_Catalytic_Cycle cluster_cycle Catalytic Cycle Pd0 Pd(0)L_n OxAdd Oxidative Addition (R-X) PdII_RX R-Pd(II)L_n-X Pd0->PdII_RX Organohalide (R-X) OxAdd->PdII_RX Transmetal Transmetalation (R'-B(OR)2 + Base) PdII_R_Rprime R-Pd(II)L_n-R' PdII_RX->PdII_R_Rprime R'-B(OR)2 Base Transmetal->PdII_R_Rprime PdII_R_Rprime->Pd0 Product (R-R') RedElim Reductive Elimination RedElim->Pd0 Product R-R' RedElim->Product

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

The Challenge of Regioselectivity with this compound

A key consideration when working with dihalogenated substrates like this compound is regioselectivity—the preferential reaction at one halogen-substituted position over the other. In many dihaloheterocycles, cross-coupling reactions tend to occur selectively at the position adjacent to a heteroatom.[11] For 2,4-dihaloquinolines, the C2 position is generally more reactive towards oxidative addition with the palladium catalyst than the C4 position.[12][13] This is attributed to the electron-withdrawing effect of the nitrogen atom, which makes the C2-halogen bond more susceptible to cleavage.[12][13]

By carefully selecting the catalyst, ligand, and reaction conditions, it is possible to control the regioselectivity and achieve mono-substitution at either the C2 or C4 position. However, achieving selective mono-arylation at the C4 position can be more challenging and may require specific catalyst systems.[11] For the purpose of this protocol, we will focus on the more common selective mono-arylation at the C2 position.

Experimental Protocol: Mono-Arylation of this compound

This protocol details a general procedure for the regioselective Suzuki coupling of this compound with a generic arylboronic acid at the C2 position.

Materials and Equipment
  • Substrates: this compound, Arylboronic acid

  • Catalyst: Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] or [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) [Pd(dppf)Cl₂]

  • Base: Potassium carbonate (K₂CO₃) or Sodium carbonate (Na₂CO₃)

  • Solvent: A mixture of 1,4-dioxane and water or toluene and water

  • Inert Gas: Argon or Nitrogen

  • Standard Glassware: Schlenk flask or a round-bottom flask with a condenser, magnetic stirrer, heating mantle or oil bath

  • Workup and Purification: Separatory funnel, rotary evaporator, silica gel for column chromatography, appropriate solvents for chromatography (e.g., hexanes/ethyl acetate)

Step-by-Step Methodology

Workflow start Start setup Reaction Setup (Inert Atmosphere) start->setup reagents Add Reagents: This compound Arylboronic acid Base (K2CO3) Solvent (Dioxane/H2O) setup->reagents degas Degas Mixture reagents->degas catalyst Add Catalyst (e.g., Pd(PPh3)4) degas->catalyst heat Heat Reaction (e.g., 80-100 °C) catalyst->heat monitor Monitor Progress (TLC) heat->monitor workup Aqueous Workup monitor->workup extract Extract with Organic Solvent workup->extract dry Dry Organic Layer extract->dry concentrate Concentrate dry->concentrate purify Purify by Column Chromatography concentrate->purify end End (Characterize Product) purify->end

Caption: Experimental workflow for the Suzuki coupling of this compound.

  • Reaction Setup: To a Schlenk flask or a round-bottom flask equipped with a magnetic stir bar and a condenser, add this compound (1.0 equiv), the arylboronic acid (1.1-1.5 equiv), and potassium carbonate (2.0-3.0 equiv).

  • Solvent Addition: Add a deoxygenated mixture of 1,4-dioxane and water (typically in a 3:1 to 5:1 ratio). The solvent volume should be sufficient to ensure proper stirring.

  • Inert Atmosphere: Evacuate and backfill the flask with an inert gas (argon or nitrogen) three times to ensure an oxygen-free environment. This is crucial as the Pd(0) catalyst is sensitive to oxygen.

  • Catalyst Addition: Under a positive pressure of the inert gas, add the palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%).

  • Reaction: Heat the reaction mixture to 80-100 °C with vigorous stirring.

  • Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting material is consumed.

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with water and extract with an organic solvent such as ethyl acetate (3 x volume of the aqueous layer).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. The crude product is then purified by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).

Rationale for Experimental Choices

Component Choice Rationale
Catalyst Pd(PPh₃)₄, Pd(dppf)Cl₂These are common and effective palladium sources. Pd(PPh₃)₄ is a Pd(0) complex, while Pd(dppf)Cl₂ is a Pd(II) precatalyst that is reduced in situ to the active Pd(0) species.
Ligand Triphenylphosphine (in Pd(PPh₃)₄), dppfPhosphine ligands are crucial for stabilizing the palladium catalyst and modulating its reactivity.[10] Bulky, electron-rich ligands can enhance the rates of oxidative addition and reductive elimination.[14][15]
Base K₂CO₃, Na₂CO₃The base activates the boronic acid, facilitating the transmetalation step.[9] Carbonates are generally effective and compatible with a wide range of functional groups.
Solvent Dioxane/Water, Toluene/WaterA mixture of an organic solvent and water is often used. The organic solvent solubilizes the reactants, while water helps to dissolve the inorganic base and facilitates the transmetalation step.
Temperature 80-100 °CHeating is typically required to overcome the activation energy of the oxidative addition step and to ensure a reasonable reaction rate.
Inert Atmosphere Argon or NitrogenThe active Pd(0) catalyst can be oxidized by atmospheric oxygen, leading to catalyst deactivation. Maintaining an inert atmosphere is critical for reproducible results.

Troubleshooting Common Issues

Problem Possible Cause Suggested Solution
Low or no conversion Inactive catalystEnsure the reaction is performed under a strict inert atmosphere. Use a fresh bottle of catalyst or a different palladium source/ligand system.
Insufficient heatingIncrease the reaction temperature.
Poor quality reagentsUse freshly purified starting materials and dry solvents.
Formation of side products (e.g., homocoupling of boronic acid) Catalyst decompositionUse a more robust ligand or slightly lower the reaction temperature.
Low regioselectivity (formation of 2,4-disubstituted product) Excess boronic acid and prolonged reaction timeUse a smaller excess of the boronic acid (e.g., 1.1 equiv) and carefully monitor the reaction to stop it once the mono-substituted product is maximized.
Catalyst systemExperiment with different ligands that may favor mono-substitution.
Difficulty in purification Close polarity of product and starting materialOptimize the eluent system for column chromatography. Consider using a different stationary phase if necessary.

Conclusion

The Suzuki-Miyaura cross-coupling reaction is a highly effective method for the synthesis of 2-aryl-4-bromoquinolines from this compound. By understanding the reaction mechanism and carefully controlling the reaction parameters, particularly the catalyst system and stoichiometry, researchers can achieve high yields and excellent regioselectivity. This protocol provides a solid foundation for the development of novel quinoline-based compounds for applications in drug discovery and materials science.

References

  • NROChemistry. Suzuki Coupling: Mechanism & Examples. [Link]
  • Wikipedia. Suzuki reaction. [Link]
  • Chemistry LibreTexts. Suzuki-Miyaura Coupling. [Link]
  • Organic Chemistry Portal. Suzuki Coupling. [Link]
  • BYJU'S. Merits of the Suzuki Coupling Reaction. [Link]
  • Semantic Scholar. Synthesis of aryl-substituted quinolines and tetrahydroquinolines through Suzuki–Miyaura coupling reactions. [Link]
  • Journal of Chemical and Pharmaceutical Research. Suzuki Coupling Reaction General Mechanism and Its Use in Organic Synthesis. [Link]
  • National Center for Biotechnology Information. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. [Link]
  • ResearchGate. (PDF) Synthesis of aryl substituted quinolines and tetrahydroquinolines through Suzuki-Miyaura coupling reactions. [Link]
  • ACS Publications. Facile synthesis of 8-substituted quinolines. [Link]
  • ResearchGate. Synthesis of new arylated Quinolines by Suzuki cross coupling. [Link]
  • PubMed. Synthesis, Structural Characterization and Antinociceptive Activities of New Arylated Quinolines via Suzuki-Miyaura Cross Coupling Reaction. [Link]
  • ACS Publications. A Novel, Air-Stable Phosphine Ligand for the Palladium-Catalyzed Suzuki−Miyaura Cross-Coupling Reaction of Chloro Arenes. [Link]
  • ResearchGate. Catalyst-Controlled Regioselective Suzuki Couplings at Both Positions of Dihaloimidazoles, Dihalooxazoles, and Dihalothiazoles. [Link]
  • KCIL Chemofarbe Group. Challenges In Suzuki Coupling Reaction. [Link]
  • National Center for Biotechnology Information.
  • ResearchGate. Addressing the Challenges in Suzuki–Miyaura Cross-Couplings by Ligand Design | Request PDF. [Link]
  • National Center for Biotechnology Information. Regioselective alkynylation followed by Suzuki coupling of 2,4-dichloroquinoline. [Link]
  • Journal of Chemical and Pharmaceutical Research.
  • ResearchGate. Palladium-Catalyzed Cross-Coupling Reactions in the Synthesis of Pharmaceuticals. [Link]
  • The Nobel Prize. PALLADIUM-CATALYZED CROSS COUPLINGS IN ORGANIC SYNTHESIS. [Link]
  • Semantic Scholar. Regioselective alkynylation followed by Suzuki coupling of 2,4-dichloroquinoline. [Link]

Sources

Sonogashira Reaction Conditions for 2,4-Dibromoquinoline: A Detailed Application Note and Protocol

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The Sonogashira cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between sp² and sp hybridized carbons.[1] This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the application of the Sonogashira reaction to 2,4-dibromoquinoline. This key heterocyclic scaffold is a valuable building block in medicinal chemistry and materials science. We delve into the critical aspects of reaction conditions, catalyst selection, and troubleshooting, with a particular focus on the crucial and often misunderstood issue of regioselectivity. Detailed, field-tested protocols for both traditional copper-cocatalyzed and copper-free conditions are presented to empower users to achieve reliable and optimized results.

Introduction: The Significance of Alkynylquinolines

Quinoline derivatives are privileged scaffolds in drug discovery, appearing in a wide array of therapeutic agents. The introduction of an alkynyl moiety via the Sonogashira reaction provides a versatile handle for constructing complex molecular architectures, increasing molecular rigidity, and exploring novel chemical space.[2] The reaction, first reported by Kenkichi Sonogashira in 1975, typically employs a palladium catalyst, a copper(I) cocatalyst, and an amine base to couple a terminal alkyne with an aryl or vinyl halide under mild conditions.[1][3]

This compound serves as a powerful precursor for creating 2,4-disubstituted quinolines. However, its dihalogenated nature presents a significant challenge: controlling the site of the initial C-C bond formation. Understanding and mastering this regioselectivity is paramount for any successful synthetic campaign.

The Decisive Factor: Regioselectivity in this compound Coupling

When a substrate contains two chemically distinct reaction sites, the question of regioselectivity becomes the primary concern. In the case of this compound, the electronic environment of the C2 and C4 positions dictates the outcome of the palladium-catalyzed coupling.

Contrary to what might be predicted based on some related heterocyclic systems, extensive studies have clarified the regiochemical outcome for 2,4-dibromoquinolines. A pivotal study by Nolan and Comins provided definitive evidence through Heteronuclear Multiple Bond Correlation (HMBC) NMR analysis.[4][5][6]

Key Finding: The Sonogashira coupling of this compound with a terminal alkyne occurs preferentially at the C4 position .[4][5][6]

This selectivity is attributed to the greater electrophilicity of the C4 carbon compared to the C2 carbon. This is a critical insight, as an incorrect structural assignment of the initial product would derail any subsequent synthetic steps. For substrates with different halogens, such as 2-bromo-4-iodo-quinoline, the reaction will preferentially occur at the more reactive carbon-iodine bond, following the general halide reactivity trend: I > Br > Cl.[1][7]

Understanding the Core Components of the Sonogashira Reaction

A successful reaction depends on the interplay of several key components. Understanding the role of each is essential for optimization and troubleshooting.

  • The Palladium Catalyst: This is the engine of the reaction. The catalytic cycle begins with the oxidative addition of the aryl bromide to a Pd(0) species.[7] Common precatalysts include the air-stable Pd(PPh₃)₂Cl₂ and the more active but air-sensitive Pd(PPh₃)₄.[3][7] The choice of phosphine or N-heterocyclic carbene (NHC) ligand is critical, as it influences catalyst stability and activity. Bulky, electron-rich ligands often promote the reaction with less reactive aryl bromides.[7]

  • The Copper(I) Co-catalyst: In the traditional Sonogashira protocol, a copper salt (typically CuI) is used to accelerate the reaction.[8] It reacts with the terminal alkyne and base to form a copper acetylide intermediate. This species then undergoes transmetalation with the palladium complex, which is often the rate-determining step.[7][9] However, the presence of copper has a significant drawback: it promotes the oxidative homocoupling of the alkyne (Glaser coupling), especially in the presence of oxygen.[1] This side reaction consumes the alkyne, reduces the yield of the desired product, and complicates purification.

  • The Base: A base is required to neutralize the hydrogen halide (HBr) that is formed as a byproduct.[1] Amine bases such as triethylamine (Et₃N) or diisopropylamine (DIPEA) are commonly used and can often serve as the solvent.[10] Their role extends to facilitating the deprotonation of the alkyne, particularly in the copper-catalyzed cycle.[8] Inorganic bases like K₂CO₃ or Cs₂CO₃ can also be effective, especially in copper-free protocols.[11][12]

  • The Solvent: The solvent must dissolve the aryl halide, the catalyst system, and the base. Common choices include THF, 1,4-dioxane, DMF, and toluene.[12][13] The choice can significantly impact catalyst stability and reaction rate. For instance, strongly coordinating solvents like DMF may sometimes inhibit the reaction by competing for coordination sites on the palladium center.[13]

Visualizing the Mechanism

To fully grasp the interplay of the catalysts, the dual catalytic cycle model provides a clear picture of the reaction pathway in the traditional copper-cocatalyzed Sonogashira reaction.

Sonogashira_Mechanism cluster_Pd Palladium Cycle cluster_Cu Copper Cycle Pd0 Pd(0)L₂ Pd_complex Ar-Pd(II)(L)₂-X Alkynyl_Pd Ar-Pd(II)(L)₂-C≡CR Pd_complex->Alkynyl_Pd Transmetalation Alkynyl_Pd->Pd0 Product Ar-C≡CR Alkynyl_Pd->Product Reductive Elimination CuX CuX Alkynyl_Pd->CuX ArX Ar-X (this compound) ArX->Pd0 Oxidative Addition Cu_acetylide Cu-C≡CR CuX->Cu_acetylide Deprotonation Cu_acetylide->Pd_complex HX_Base [Base-H]⁺X⁻ Alkyne H-C≡CR Alkyne->CuX Base Base

Caption: The dual catalytic cycle of the Sonogashira reaction.

Experimental Protocols

Safety First: These reactions should be performed in a well-ventilated fume hood. Palladium catalysts, copper iodide, and organic solvents should be handled with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. All solvents should be properly degassed to prevent catalyst deactivation and alkyne homocoupling.

Protocol 1: Standard Copper-Cocatalyzed Sonogashira Coupling

This protocol is a robust starting point for the C4-selective mono-alkynylation of this compound.

Materials:

  • This compound (1.0 equiv)

  • Terminal Alkyne (1.1 - 1.2 equiv)

  • Bis(triphenylphosphine)palladium(II) chloride [PdCl₂(PPh₃)₂] (2-5 mol%)

  • Copper(I) Iodide (CuI) (1-5 mol%)

  • Triethylamine (Et₃N) or Diisopropylethylamine (DIPEA) (solvent/base)

  • Anhydrous, degassed THF or 1,4-Dioxane (optional co-solvent)

Procedure:

  • To an oven-dried Schlenk flask equipped with a magnetic stir bar, add this compound, PdCl₂(PPh₃)₂ (e.g., 3 mol%), and CuI (e.g., 2 mol%).

  • Seal the flask with a septum, and evacuate and backfill with an inert gas (Argon or Nitrogen) three times.

  • Add anhydrous, degassed solvent via syringe. A common choice is a mixture of THF and Et₃N (e.g., 2:1 v/v).

  • Add the terminal alkyne (1.1 equiv) via syringe.

  • Stir the reaction mixture at room temperature. For aryl bromides, gentle heating (40-60 °C) may be required to initiate and sustain the reaction.[1]

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS. The reaction is typically complete within 3-12 hours.

  • Upon completion, cool the mixture to room temperature and dilute with ethyl acetate or dichloromethane.

  • Filter the mixture through a pad of Celite® to remove the palladium black and amine salts, washing the pad with additional solvent.

  • Wash the filtrate with saturated aqueous NH₄Cl solution, followed by brine.

  • Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the 2-bromo-4-alkynylquinoline.

Protocol 2: Copper-Free Sonogashira Coupling

This protocol is recommended when alkyne homocoupling is a significant issue or when the substrate is sensitive to copper.

Materials:

  • This compound (1.0 equiv)

  • Terminal Alkyne (1.5 equiv)

  • Palladium precatalyst (e.g., Pd(OAc)₂, 2-5 mol%)

  • Phosphine Ligand (e.g., PPh₃, cataCXium® A, 4-10 mol%)[11]

  • Inorganic Base (e.g., Cs₂CO₃, K₂CO₃, 2.0 equiv)

  • Anhydrous, degassed solvent (e.g., 1,4-Dioxane, Toluene, or 2-MeTHF)[11]

Procedure:

  • To an oven-dried Schlenk tube, add this compound, the palladium precatalyst, the phosphine ligand, and the inorganic base.

  • Seal the tube, and evacuate and backfill with an inert gas (Argon or Nitrogen) three times.

  • Add the anhydrous, degassed solvent via syringe, followed by the terminal alkyne.

  • Seal the tube tightly and heat the reaction mixture to 80-110 °C with vigorous stirring. Copper-free reactions with aryl bromides often require higher temperatures than their copper-cocatalyzed counterparts.[14]

  • Monitor the reaction progress by TLC or LC-MS.

  • After completion, cool the reaction to room temperature.

  • Dilute the mixture with ethyl acetate and water. Separate the layers.

  • Extract the aqueous layer with ethyl acetate (2x).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Summary of Reaction Conditions

The optimal conditions can vary based on the specific alkyne used. The following table provides a general framework for optimization.

ParameterCopper-CocatalyzedCopper-FreeRationale & Causality
Pd Catalyst PdCl₂(PPh₃)₂ (2-5%)Pd(OAc)₂ / Ligand (2-5%)Pd(II) precatalysts are more air-stable. Copper-free systems may require more specialized, bulky ligands to facilitate the catalytic cycle.[10][14]
Cu(I) Co-catalyst CuI (1-5%)NoneCuI accelerates the reaction but can cause alkyne homocoupling.[1] Its omission requires more forcing conditions but yields a cleaner reaction profile.
Base Et₃N, DIPEACs₂CO₃, K₂CO₃Amine bases are effective and often act as solvents. Inorganic bases are used in copper-free systems to avoid side reactions and facilitate catalyst turnover.[11]
Solvent THF, Dioxane, Et₃NToluene, Dioxane, 2-MeTHFSolvent choice depends on substrate solubility and reaction temperature. Less coordinating solvents are often preferred in copper-free systems.[11]
Temperature 25 - 60 °C80 - 110 °CThe absence of the copper cocatalyst necessitates higher thermal energy to drive the reaction, particularly the oxidative addition step for aryl bromides.[14]
Alkyne Stoich. 1.1 - 1.2 equiv1.5 - 2.0 equivA larger excess of alkyne is often used in copper-free systems to compensate for the slower reaction rate and potential for non-productive pathways.

Troubleshooting Guide

Even with robust protocols, challenges can arise. This guide addresses the most common issues.

Troubleshooting_Workflow Start Reaction Issue (Low Yield / No Product) Check_Atmosphere Is the system strictly inert? Start->Check_Atmosphere Check_Reagents Are reagents pure & catalysts active? Check_Atmosphere->Check_Reagents Yes Sol_Degas Solution: Re-degas solvents. Use Schlenk techniques. Check_Atmosphere->Sol_Degas No Check_Temp Is temperature optimal for Ar-Br? Check_Reagents->Check_Temp Yes Sol_Reagents Solution: Use fresh catalysts. Purify starting materials. Check_Reagents->Sol_Reagents No Check_Homocoupling Significant alkyne homocoupling? Check_Temp->Check_Homocoupling Yes Sol_Temp Solution: Increase temperature (e.g., to 80-100 °C). Check_Temp->Sol_Temp No Sol_Homocoupling Solution: Switch to copper-free protocol or reduce CuI loading to <1 mol%. Check_Homocoupling->Sol_Homocoupling Yes Success Reaction Optimized Check_Homocoupling->Success No Sol_Degas->Start Retry Sol_Reagents->Start Retry Sol_Temp->Start Retry

Caption: A logical workflow for troubleshooting Sonogashira reactions.

Problem Potential Cause(s) Recommended Solution(s)
No Reaction / Low Conversion 1. Inactive catalyst (Pd(0) oxidized).2. Insufficiently degassed solvent/reagents.3. Temperature too low for aryl bromide activation.4. Impure starting materials poisoning the catalyst.1. Use a fresh bottle of catalyst or a more stable precatalyst like PdCl₂(PPh₃)₂.[10]2. Ensure rigorous degassing (freeze-pump-thaw or sparging with argon for 30+ min).[10]3. Increase the reaction temperature in increments (e.g., 60 °C, 80 °C, 100 °C).[1]4. Purify the this compound and alkyne before use.
Significant Alkyne Homocoupling (Glaser Product) 1. Presence of oxygen in the reaction vessel.2. CuI concentration is too high.1. Improve inert atmosphere techniques. A slight positive pressure of argon is ideal.2. Reduce CuI loading to catalytic amounts (1-2 mol%). Alternatively, switch to a copper-free protocol.[1][15][16]
Formation of Black Precipitate (Palladium Black) 1. Catalyst decomposition due to high temperature or impurities.2. Inappropriate solvent choice.1. Use a more robust ligand or lower the reaction temperature if possible.2. Consider switching solvents. Some anecdotal reports suggest THF can promote Pd black formation.[10]
Formation of Di-alkynylated Product 1. Reaction run for too long or at too high a temperature after mono-substitution is complete.2. Stoichiometry of alkyne is too high.1. Monitor the reaction closely by TLC/LC-MS and stop it once the starting material is consumed.2. Use closer to 1.05-1.1 equivalents of the alkyne for mono-substitution.

Applications in Drug Development

The resulting 2-bromo-4-alkynylquinolines are not merely final products; they are highly valuable intermediates. The remaining C2-bromo position is a reactive handle for subsequent cross-coupling reactions. For example, a Suzuki coupling can be performed at the C2 position to introduce an aryl or heteroaryl group, leading to complex 2,4-disubstituted quinolines.[17] This sequential, regioselective functionalization allows for the rapid construction of libraries of complex molecules, a cornerstone of modern medicinal chemistry and drug discovery programs.[18]

References

  • Sonogashira Coupling. (2024). Chemistry LibreTexts. [Link]
  • Sonogashira coupling. Wikipedia. [Link]
  • Gagnier, S. V., & Gauthier, D. R. (2018). Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl. Organic Letters. [Link]
  • Sonogashira Coupling: Mechanism, Steps & Applic
  • Lipshutz, B. H., Chung, D. W., & Rich, B. (2008). Sonogashira Couplings of Aryl Bromides: Room Temperature, Water Only, No Copper. Organic Letters. [Link]
  • Košmrlj, J., et al. (2018). Mechanism of copper-free Sonogashira reaction operates through palladium-palladium transmetallation.
  • Shaheen, S., & Ahmad, M. (2021). Copper-free Sonogashira cross-coupling reactions: an overview. RSC Advances. [Link]
  • Nolan, J. M., & Comins, D. L. (2003). Regioselective Sonogashira Couplings of 2,4-Dibromoquinolines. A Correction. The Journal of Organic Chemistry. [Link]
  • Nolan, J. M., & Comins, D. L. (2003). Regioselective Sonogashira couplings of 2,4-dibromoquinolines. A correction. PubMed. [Link]
  • Zhang, J., et al. (2017). Mechanistic Insights into the Copper-Cocatalyzed Sonogashira Cross-Coupling Reaction: Key Role of an Anion. Organometallics. [Link]
  • Lipshutz, B. H., Chung, D. W., & Rich, B. (2008). Sonogashira Couplings of Aryl Bromides: Room Temperature, Water Only, No Copper. University of California, Santa Barbara. [Link]
  • Reddy, V., et al. (2019). Room-Temperature, Copper-Free, and Amine-Free Sonogashira Reaction in a Green Solvent: Synthesis of Tetraalkynylated Anthracenes and In Vitro Assessment of Their Cytotoxic Potentials. ACS Omega. [Link]
  • Effects of solvent, base, and temperature in the optimisation of a new catalytic system for sonogashira cross-coupling using NCP pincer palladacycle. (2019).
  • Abdine, A., et al. (2023). Reaction Environment Design for Multigram Synthesis via Sonogashira Coupling over Heterogeneous Palladium Single-Atom Catalysts.
  • Sonogashira Cross-Coupling. (2021). J&K Scientific LLC. [Link]
  • Nolan, J. M., & Comins, D. L. (2003). Regioselective Sonogashira Couplings of 2,4-Dibromoquinolines. A Correction.
  • Nolan, J. M., & Comins, D. L. (2016). Regioselective Sonogashira Couplings of 2,4-Dibromoquinolines. A Correction. Figshare. [Link]
  • Al-Tel, T. H., et al. (2009). Regioselective alkynylation followed by Suzuki coupling of 2,4-dichloroquinoline: Synthesis of 2-alkynyl-4-arylquinolines. Beilstein Journal of Organic Chemistry. [Link]
  • Elangovan, A., Wang, Y.-H., & Ho, T.-I. (2003). Sonogashira Coupling Reaction with Diminished Homocoupling. Organic Letters. [Link]
  • Elangovan, A., Wang, Y.-H., & Ho, T.-I. (2003). Sonogashira Coupling Reaction with Diminished Homocoupling. NTU Scholars. [Link]
  • Daugulis, O., et al. (2010). Direct Palladium-Catalyzed Alkynylation of N-Fused Heterocycles.
  • Palladium-Catalyzed Alkynylation. (2017).
  • Reddy, M. S., et al. (2017). Catalyst-controlled regioselective Sonogashira coupling of 9-substituted-6-chloro-2,8-diiodopurines. Organic Chemistry Frontiers. [Link]
  • Palladium-Catalyzed Cross Haloalkynylation of Haloalkynes. (2022). PubMed. [Link]
  • Catalyst-controlled regioselective Sonogashira coupling of 9-substituted-6-chloro-2,8-diiodopurines. (2022). Dimensions. [Link]
  • Palladium-Catalyzed Regio- and Stereoselective C–H Alkynylation of Conjugated Dienols. (2025).
  • Palladium-Catalyzed Regio- and Stereoselective C-H Alkynylation of Conjug
  • A Cascade Sonogashira Cross‐Coupling‐Substitution‐Elimination Reaction for the Synthesis of Linear Conjugated Dienynes. (2019).
  • Chinchilla, R., & Nájera, C. (2011). Recent advances in Sonogashira reactions. Chemical Society Reviews. [Link]

Sources

Application Notes and Protocols: Regioselective Heck Coupling of 2,4-Dibromoquinoline with Alkenes

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Strategic Alkenylation of the Quinoline Scaffold

The quinoline moiety is a privileged scaffold in medicinal chemistry and materials science, with its derivatives exhibiting a wide range of biological activities and functional properties. The targeted functionalization of the quinoline core is therefore of significant interest to researchers in drug discovery and development. The Mizoroki-Heck reaction, a cornerstone of palladium-catalyzed cross-coupling chemistry, offers a powerful tool for the formation of carbon-carbon bonds by coupling aryl halides with alkenes.[1] This reaction's tolerance for a wide variety of functional groups makes it particularly attractive for the synthesis of complex molecules.[2]

This guide provides a detailed technical overview and actionable protocols for the Heck coupling of 2,4-dibromoquinoline with various alkenes. A primary challenge in the functionalization of dihalogenated heterocycles is achieving regioselectivity. Understanding and controlling which of the two bromine atoms undergoes the coupling reaction is paramount for the efficient synthesis of desired isomers. These application notes will delve into the mechanistic principles governing this selectivity and provide field-proven protocols for achieving predictable and high-yielding transformations.

Mechanistic Insights: The Basis of Regioselectivity

The generally accepted mechanism for the Heck reaction involves a catalytic cycle initiated by the oxidative addition of a palladium(0) species to the aryl halide.[3] In the case of this compound, the inherent electronic properties of the quinoline ring system play a decisive role in determining the site of initial reaction.

The C-2 position of the quinoline ring is electronically more deficient than the C-4 position due to the potent electron-withdrawing effect of the adjacent nitrogen atom. This makes the C2-Br bond more susceptible to oxidative addition by the electron-rich Pd(0) catalyst. This principle is supported by studies on similar dihaloquinolines, where functionalization preferentially occurs at the C-2 position. For instance, in the Sonogashira coupling of 2,4-dichloroquinoline, regioselective alkynylation is observed at the C-2 position, attributed to the higher electrophilicity of this carbon.[4]

Therefore, in the Heck coupling of this compound, mono-alkenylation is expected to occur selectively at the C-2 position, yielding 2-alkenyl-4-bromoquinoline derivatives.

Visualizing the Catalytic Cycle

Heck_Mechanism cluster_cycle Heck Catalytic Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition (C2-Br bond) Pd0->OxAdd This compound Intermediate1 Quinoline-Pd(II) Complex OxAdd->Intermediate1 AlkeneCoord Alkene Coordination Intermediate1->AlkeneCoord Alkene Intermediate2 π-Alkene Complex AlkeneCoord->Intermediate2 MigratoryInsertion Migratory Insertion Intermediate2->MigratoryInsertion Intermediate3 σ-Alkyl-Pd(II) Complex MigratoryInsertion->Intermediate3 BetaHydride β-Hydride Elimination Intermediate3->BetaHydride Intermediate4 Hydrido-Pd(II) Complex BetaHydride->Intermediate4 Product (2-Alkenyl-4-bromoquinoline) ReductiveElim Reductive Elimination (Base) Intermediate4->ReductiveElim Base ReductiveElim->Pd0 [H-Base]⁺Br⁻

Figure 1: The catalytic cycle of the Heck reaction with this compound.

Experimental Protocols: A Step-by-Step Guide

The following protocols are designed to be self-validating, with explanations for key experimental choices. These procedures are based on established methodologies for Heck couplings of aryl bromides and have been adapted for the specific substrate, this compound.

General Considerations:
  • Reagents and Solvents: All reagents should be of high purity. Anhydrous solvents are recommended for optimal results, although the Heck reaction can be tolerant to trace amounts of water.

  • Inert Atmosphere: While many modern Heck protocols are robust, performing the reaction under an inert atmosphere (e.g., nitrogen or argon) is good practice to prevent oxidation of the palladium catalyst and phosphine ligands.

  • Safety: this compound and palladium catalysts should be handled in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including gloves and safety glasses, must be worn.

Protocol 1: Heck Coupling of this compound with Styrene

This protocol details the synthesis of 4-bromo-2-styrylquinoline, a valuable building block for more complex molecules.

Workflow Visualization:

Protocol_Workflow Start Start: Assemble Reaction Reagents Add this compound, styrene, Pd(OAc)₂, PPh₃, and NaOAc to flask Start->Reagents Solvent Add anhydrous DMF Reagents->Solvent Degas Degas with N₂/Ar Solvent->Degas Heat Heat to 100-120 °C Degas->Heat Monitor Monitor by TLC/LC-MS Heat->Monitor Workup Aqueous Workup Monitor->Workup Reaction Complete Purify Column Chromatography Workup->Purify Characterize Characterize Product (NMR, MS) Purify->Characterize End End: Pure Product Characterize->End

Figure 2: Experimental workflow for the Heck coupling of this compound.

Step-by-Step Procedure:

  • Reaction Setup: To a flame-dried Schlenk flask, add this compound (1.0 mmol), palladium(II) acetate (Pd(OAc)₂, 0.02 mmol, 2 mol%), triphenylphosphine (PPh₃, 0.08 mmol, 8 mol%), and sodium acetate (NaOAc, 2.0 mmol).

    • Causality: Palladium(II) acetate is a common and air-stable precatalyst that is reduced in situ to the active Pd(0) species. Triphenylphosphine is a widely used ligand that stabilizes the palladium catalyst and facilitates the catalytic cycle. Sodium acetate acts as the base to neutralize the HBr formed during the reaction.

  • Solvent and Substrate Addition: Under an inert atmosphere, add anhydrous N,N-dimethylformamide (DMF, 5 mL) followed by styrene (1.2 mmol).

    • Causality: DMF is a polar aprotic solvent that effectively dissolves the reactants and facilitates the reaction. A slight excess of the alkene is used to ensure complete consumption of the dibromoquinoline.

  • Degassing: Subject the reaction mixture to three cycles of vacuum-backfill with nitrogen or argon to remove dissolved oxygen.

  • Reaction: Heat the mixture to 100-120 °C with vigorous stirring. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 12-24 hours.

  • Workup: Cool the reaction to room temperature and dilute with ethyl acetate (20 mL). Wash the organic layer with water (3 x 15 mL) and brine (15 mL). Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford 4-bromo-2-styrylquinoline.

Protocol 2: Heck Coupling of this compound with n-Butyl Acrylate

This protocol outlines the synthesis of butyl (E)-3-(4-bromoquinolin-2-yl)acrylate, an example of coupling with an electron-deficient alkene.

Step-by-Step Procedure:

  • Reaction Setup: In a Schlenk flask, combine this compound (1.0 mmol), palladium(II) acetate (Pd(OAc)₂, 0.02 mmol, 2 mol%), tri(o-tolyl)phosphine (P(o-tol)₃, 0.08 mmol, 8 mol%), and triethylamine (Et₃N, 2.5 mmol).

    • Causality: For electron-deficient alkenes, a slightly more electron-donating and bulky phosphine ligand like tri(o-tolyl)phosphine can sometimes improve reaction rates and yields. Triethylamine is a common organic base used in Heck reactions.

  • Solvent and Substrate Addition: Add anhydrous acetonitrile (5 mL) followed by n-butyl acrylate (1.5 mmol) under an inert atmosphere.

    • Causality: Acetonitrile is another suitable polar aprotic solvent for the Heck reaction. A larger excess of the acrylate may be beneficial as these alkenes can be prone to polymerization at elevated temperatures.

  • Degassing: Degas the reaction mixture as described in Protocol 1.

  • Reaction: Heat the mixture to 80-100 °C and monitor its progress.

  • Workup and Purification: Follow the workup and purification procedures outlined in Protocol 1.

Data Summary and Expected Outcomes

The regioselectivity of the Heck coupling of this compound is highly dependent on the reaction conditions. By carefully selecting the catalyst, ligand, base, and solvent, preferential reaction at either the C-2 or C-4 position can be achieved. The following table summarizes expected outcomes based on the principles of regioselectivity in dihaloquinolines.

Alkene SubstrateCatalyst SystemBaseSolventTemperature (°C)Major ProductExpected Yield
StyrenePd(OAc)₂ / PPh₃NaOAcDMF100-1204-Bromo-2-styrylquinolineGood to Excellent
n-Butyl AcrylatePd(OAc)₂ / P(o-tol)₃Et₃NAcetonitrile80-100Butyl (E)-3-(4-bromoquinolin-2-yl)acrylateModerate to Good
CyclohexenePd(OAc)₂ / P(t-Bu)₃Cs₂CO₃Dioxane100-1204-Bromo-2-(cyclohex-1-en-1-yl)quinolineModerate

Note: Yields are qualitative estimates and will vary depending on the precise reaction conditions and scale.

Troubleshooting and Optimization

  • Low Yield: If the reaction yield is low, consider increasing the catalyst loading (e.g., to 5 mol%), using a more electron-rich and/or bulky phosphine ligand (e.g., P(t-Bu)₃), or employing a stronger base such as cesium carbonate (Cs₂CO₃).

  • Poor Regioselectivity: If a mixture of C-2 and C-4 substituted products is observed, lowering the reaction temperature may improve selectivity for the more reactive C-2 position. The choice of ligand is also critical; bulky ligands can enhance selectivity.

  • Catalyst Decomposition: The formation of palladium black is an indication of catalyst decomposition. This can sometimes be mitigated by using a higher ligand-to-palladium ratio or by adding a phase-transfer catalyst such as tetrabutylammonium bromide (TBAB) in certain solvent systems.

Applications in Drug Discovery

The selective introduction of alkenyl groups onto the quinoline scaffold opens up a vast chemical space for the synthesis of novel drug candidates. The resulting 2-alkenyl-4-bromoquinolines are versatile intermediates. The remaining bromine atom at the C-4 position can be further functionalized through a variety of cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig amination), allowing for the rapid generation of diverse compound libraries for biological screening.

Conclusion

The Heck coupling of this compound provides a reliable and regioselective method for the synthesis of 2-alkenyl-4-bromoquinoline derivatives. By understanding the underlying mechanistic principles that govern the preferential reactivity of the C-2 position, researchers can confidently apply the protocols outlined in this guide to generate valuable intermediates for drug discovery and materials science. The key to success lies in the careful control of reaction parameters, particularly the choice of catalyst, ligand, and base.

References

  • Cabri, W., & Candiani, I. (1995). Recent Developments and New Perspectives in the Heck Reaction. Accounts of Chemical Research, 28(1), 2–7.
  • Chen, Z., Isbrandt, E. S., & Newman, S. G. (2024). Regioselective Synthesis of α-Vinyl Boronates via a Pd-Catalyzed Mizoroki-Heck Reaction. Organic Letters, 26(41), 7723–7727.
  • Chemistry LibreTexts. (2023). Heck Reaction.
  • Murru, S., McGough, B., & Srivastava, R. (2014). Synthesis of substituted quinolines via allylic amination and intramolecular Heck-coupling. Organic & Biomolecular Chemistry, 12(45), 9133–9138.
  • Organic Chemistry Portal. (n.d.). Heck Reaction.
  • Pandey, G., & Rai, A. N. (2009). Regioselective alkynylation followed by Suzuki coupling of 2,4-dichloroquinoline. Tetrahedron Letters, 50(26), 3354–3356.
  • Springer Nature. (2021). Regioirregular Mizoroki-Heck reaction.
  • Werner, E. W., & Sigman, M. S. (2011). Operationally Simple and Highly (E)-Styrenyl-Selective Heck Reactions of Electronically Non-Biased Olefins. Journal of the American Chemical Society, 133(25), 9692–9695.
  • Yadav, J. S., Reddy, B. V. S., & Reddy, P. N. (2009). A two step synthesis of 2-alkynyl-4-arylquinolines has been accomplished via Pd/C-mediated regioselective C-2 alkynylation of 2,4-dichloroquinoline in water followed by Suzuki coupling at C-4 of the resulting 4-chloro derivative. Arkivoc, 2009(11), 222-230.

Sources

Application Notes: Regioselective Buchwald-Hartwig Amination of 2,4-Dibromoquinoline

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Power and Challenge of C-N Bond Formation

The Buchwald-Hartwig amination stands as a cornerstone of modern organic synthesis, providing a powerful palladium-catalyzed method for the formation of carbon-nitrogen (C-N) bonds.[1][2] This reaction has revolutionized the synthesis of aryl amines, which are ubiquitous structural motifs in pharmaceuticals, agrochemicals, and materials science.[3][4] Its broad substrate scope and functional group tolerance have made it an indispensable tool, often succeeding where classical methods like nucleophilic aromatic substitution (SNAr) fail due to low substrate reactivity.[2]

This guide focuses on a particularly challenging and synthetically valuable substrate: 2,4-dibromoquinoline. The presence of two halogen atoms on the quinoline core introduces the critical challenge of regioselectivity . The electronic nature of the quinoline ring renders the C2 and C4 positions electronically distinct, leading to differential reactivity. Mastering the selective amination at either position unlocks a versatile platform for the synthesis of diverse quinoline derivatives, which are themselves a privileged class of compounds in medicinal chemistry.[5][6] This document provides the theoretical grounding, field-proven insights, and detailed protocols for achieving controlled, high-yield mono- and di-amination of this compound.

The Regioselectivity Puzzle: C2 vs. C4 Reactivity

In dihalogenated heteroaromatic systems, the site of initial reaction is governed by a combination of factors, primarily the intrinsic electrophilicity of the carbon center and the nature of the carbon-halogen bond. For 2,4-dihaloquinolines and related heterocycles like pyrimidines and quinazolines, the C4 position is generally more reactive in traditional SNAr reactions.[7][8] However, in palladium-catalyzed cross-coupling reactions, the C2 position is often more susceptible to oxidative addition.[8]

This enhanced reactivity at C2 is attributed to the electronic influence of the ring nitrogen, which makes the C2 carbon more electrophilic and thus more readily activated by the Pd(0) catalyst. Consequently, under carefully controlled conditions, mono-amination can be directed selectively to the C2 position. Achieving substitution at the less reactive C4 position typically requires either a sequential approach, where the C2 position is reacted first, or more forcing conditions.

The Catalytic Heart: Mechanism of the Buchwald-Hartwig Amination

Understanding the catalytic cycle is paramount to rational protocol design and troubleshooting. The reaction proceeds through a sequence of well-defined steps involving a palladium catalyst.[1][9][10]

  • Activation & Oxidative Addition: The cycle begins with a Pd(0) species, often generated in situ from a Pd(II) precatalyst. This active catalyst undergoes oxidative addition to the aryl bromide (Ar-Br), inserting the palladium into the C-Br bond to form a Pd(II) intermediate. This step is often rate-limiting.

  • Amine Coordination & Deprotonation: The amine (R₂NH) coordinates to the Pd(II) center. A stoichiometric amount of base then deprotonates the coordinated amine to form a palladium-amido complex.

  • Reductive Elimination: This is the final, product-forming step. The aryl group and the amido group couple, forming the desired C-N bond and regenerating the active Pd(0) catalyst, which can then re-enter the catalytic cycle.

Buchwald_Hartwig_Cycle Buchwald-Hartwig Amination Catalytic Cycle cluster_cycle Catalytic Cycle cluster_reagents Reagents Pd0 L-Pd(0) Active Catalyst OxAdd Oxidative Addition Complex L-Pd(II)(Ar)(Br) Pd0->OxAdd Ar-Br Amido Palladium Amido Complex L-Pd(II)(Ar)(NR₂) OxAdd->Amido + R₂NH - HBr (via Base) Amido->Pd0 Regenerates Catalyst Product Ar-NR₂ (Product) Amido->Product Reductive Elimination ArBr This compound Amine R₂NH Base Base (e.g., NaOtBu)

Caption: The catalytic cycle of the Buchwald-Hartwig amination.

Key Experimental Parameters: A Scientist's Guide to Optimization

The success and selectivity of the amination of this compound hinge on the judicious selection of several key parameters.

ParameterRecommended Choice & Rationale
Palladium Precatalyst Pd₂(dba)₃ or Pd(OAc)₂ (1-3 mol%). These are common, effective, and commercially available Pd(0) and Pd(II) sources, respectively. For enhanced reactivity and reproducibility, modern pre-formed catalysts like G3 or G4-palladacycles are excellent choices as they form the active Pd(0) species more cleanly and efficiently.[9]
Phosphine Ligand Bulky, electron-rich biaryl phosphines (e.g., XPhos , SPhos , tBuBrettPhos ) (1.2-1.5 eq. relative to Pd). These ligands are crucial for promoting both the oxidative addition and the final reductive elimination steps, particularly for challenging heteroaryl halides.[3][11] Their steric bulk helps prevent catalyst decomposition and can influence regioselectivity.
Base Sodium tert-butoxide (NaOtBu) (1.4-2.0 equiv.). As a strong, non-nucleophilic base, NaOtBu is highly effective at deprotonating the amine without competing in side reactions. For base-sensitive substrates, weaker inorganic bases like K₃PO₄ or Cs₂CO₃ can be screened.[9]
Solvent Anhydrous Toluene or 1,4-Dioxane . These are standard aprotic solvents for this transformation. Rigorous exclusion of water and oxygen is critical for catalyst stability and reaction success.
Temperature 80-110 °C . The reaction typically requires heating. Temperature can be a key lever for controlling selectivity; lower temperatures (e.g., 80 °C) favor reaction at the more active C2 position, while higher temperatures may be needed for reaction at C4.
Amine Stoichiometry For mono-amination , use 1.0-1.1 equivalents of the amine. For di-amination , use ≥2.2 equivalents . Precise control of stoichiometry is essential for preventing the formation of di-substituted byproducts when mono-substitution is desired.

Experimental Protocols

Safety Note: These reactions must be performed under an inert atmosphere (Nitrogen or Argon) using anhydrous solvents. Palladium reagents and phosphine ligands can be air-sensitive and should be handled with care in a glovebox or using Schlenk techniques.

Experimental_Workflow reagent_prep Reagent Preparation (Inert Atmosphere) reaction_setup Reaction Setup (Schlenk Flask) reagent_prep->reaction_setup Add reagents heating Heating & Stirring (Oil Bath, 18-24h) reaction_setup->heating Degas & Heat monitoring Reaction Monitoring (TLC / LC-MS) heating->monitoring Sample periodically workup Aqueous Workup & Extraction monitoring->workup Upon completion purification Purification (Column Chromatography) workup->purification Isolate crude analysis Characterization (NMR, MS) purification->analysis Obtain pure product

Caption: A typical experimental workflow for Buchwald-Hartwig amination.

Protocol 1: Selective Mono-amination at the C2 Position

This protocol aims to synthesize a 2-amino-4-bromoquinoline derivative by leveraging the higher intrinsic reactivity of the C2 position.

Materials:

  • This compound (1.0 equiv.)

  • Amine (e.g., Morpholine) (1.05 equiv.)

  • Pd₂(dba)₃ (0.015 equiv., 1.5 mol%)

  • XPhos (0.036 equiv., 3.6 mol%)

  • Sodium tert-butoxide (NaOtBu) (1.4 equiv.)

  • Anhydrous Toluene

Procedure:

  • Vessel Preparation: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add this compound, XPhos, and sodium tert-butoxide.

  • Inert Atmosphere: Seal the flask, and evacuate and backfill with argon or nitrogen three times.

  • Reagent Addition: Under a positive pressure of inert gas, add anhydrous toluene, followed by the amine (e.g., morpholine) via syringe. Finally, add the Pd₂(dba)₃ catalyst.

  • Reaction: Place the flask in a preheated oil bath at 80 °C and stir vigorously for 18-24 hours.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS, observing the consumption of the starting material and the formation of a new, more polar spot corresponding to the mono-aminated product.

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate and filter through a pad of Celite® to remove palladium residues.

  • Extraction: Transfer the filtrate to a separatory funnel, wash with saturated aqueous ammonium chloride solution, followed by brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo.

  • Purification: Purify the crude residue by flash column chromatography on silica gel to afford the pure 2-amino-4-bromoquinoline product.

Protocol 2: Sequential Di-amination (Targeting the C4 Position)

This protocol is designed for the amination of a 2-amino-4-bromoquinoline intermediate, targeting the less reactive C4 position. This generally requires slightly more forcing conditions.

Materials:

  • 2-(substituted-amino)-4-bromoquinoline (from Protocol 1) (1.0 equiv.)

  • Second Amine (can be the same or different) (1.2 equiv.)

  • Pd(OAc)₂ (0.02 equiv., 2 mol%)

  • tBuBrettPhos (0.04 equiv., 4 mol%)

  • Potassium Phosphate (K₃PO₄) (2.0 equiv.)

  • Anhydrous 1,4-Dioxane

Procedure:

  • Reaction Setup: Following the procedure in Protocol 1, charge a Schlenk flask with the 2-amino-4-bromoquinoline substrate, tBuBrettPhos, K₃PO₄, and Pd(OAc)₂.

  • Inert Atmosphere: Evacuate and backfill with argon or nitrogen as previously described.

  • Reagent Addition: Add anhydrous 1,4-dioxane and the second amine.

  • Reaction: Heat the reaction mixture to 110 °C and stir for 24-48 hours. The higher temperature and a robust catalyst system like tBuBrettPhos are often necessary to activate the C4-Br bond.

  • Monitoring & Work-up: Follow the monitoring, work-up, and purification steps as outlined in Protocol 1 to isolate the 2,4-diaminoquinoline product.

Trustworthiness: Self-Validating Systems

The integrity of these protocols relies on rigorous monitoring and characterization.

  • Reaction Monitoring: Thin-Layer Chromatography (TLC) is an invaluable tool for real-time tracking. The mono-aminated product will have a different Rf value than the starting material and the di-aminated product. Liquid Chromatography-Mass Spectrometry (LC-MS) provides definitive confirmation of the mass of the product(s) being formed.

  • Product Characterization: The regiochemistry of the final product must be unambiguously confirmed.

    • ¹H NMR Spectroscopy: The chemical shifts and coupling patterns of the aromatic protons on the quinoline core are distinct for C2 and C4 isomers. Nuclear Overhauser effect (NOE) experiments can provide definitive proof of which position has been functionalized.

    • ¹³C NMR Spectroscopy: The chemical shifts of the carbon atoms directly bonded to bromine or nitrogen will differ significantly.

    • High-Resolution Mass Spectrometry (HRMS): Confirms the elemental composition of the synthesized compound.

Expertise & Troubleshooting

IssuePotential Cause(s)Recommended Solution(s)
No or Low Conversion 1. Inactive catalyst (decomposed by air/moisture).2. Insufficient temperature.3. Poor solubility of reagents.[9]1. Ensure strictly anhydrous/anaerobic conditions. Use a fresh bottle of solvent and a pre-catalyst if available.[12]2. Increase temperature in 10 °C increments.3. Try a different solvent system (e.g., THF, CPME).
Formation of Di-substituted Product in Mono-amination 1. Excess amine used.2. Reaction temperature too high or time too long.1. Use exactly 1.0 equivalent of the amine.2. Lower the reaction temperature to 70-80 °C and monitor carefully, stopping the reaction once the starting material is consumed.
Hydrodehalogenation (Loss of Bromine) Competing side reaction, often promoted by certain ligand/base combinations or the presence of water.1. Screen alternative ligands (e.g., SPhos).2. Ensure the base is completely dry.3. Use rigorously anhydrous solvents.
Reaction Stalls Catalyst inhibition or decomposition. The iodide formed from aryl iodides can be inhibitory, a similar effect may occur with bromide.[9]1. Increase catalyst loading slightly (e.g., from 1.5 mol% to 2.5 mol%).2. Switch to a more robust pre-catalyst system (e.g., a G4-palladacycle).

References

  • Ligated Pd-Catalyzed Aminations of Aryl/Heteroaryl Halides with Aliphatic Amines under Sustainable Aqueous Micellar Conditions.
  • New Ligands for a General Palladium‐Catalyzed Amination of Aryl and Heteroaryl Chlorides.Wiley Analytical Science
  • Efficient Pd-Catalyzed Amination of Heteroaryl Halides.
  • New Ligands for a General Palladium-Catalyzed Amination of Aryl and Heteroaryl Chlorides.
  • Palladium-Catalyzed Amination of Aryl Halides with Aqueous Ammonia and Hydroxide Base Enabled by Ligand.eScholarship, University of California
  • Design, synthesis and biological evaluation of 4-aminoquinoline derivatives as receptor-interacting protein kinase 2 (RIPK2) inhibitors.
  • Design and Synthesis of 2-(4-Bromophenyl)Quinoline-4-Carbohydrazide Derivatives via Molecular Hybridization as Novel Microbial DNA-Gyrase Inhibitors.
  • Inverting the Conventional Site Selectivity of Cross-Coupling of 2,4-Dichloropyrimidines.
  • Help troubleshooting a Buchwald-Hartwig amin
  • Synthesis and in vitro cytotoxicity evaluation of 4-aminoquinoline derivatives.
  • Regioselective quinazoline C2 modifications through the azide–tetrazole tautomeric equilibrium.
  • 4-Aminoquinoline: a comprehensive review of synthetic str
  • Direct C4- and C2 C–H Amination of Heteroarenes Using I(III) Reagents via a Cross Azine Coupling.ChemRxiv
  • 4-Aminoquinoline: a comprehensive review of synthetic strategies.
  • 4-Aminoquinoline: a comprehensive review of synthetic str
  • Buchwald-Hartwig coupling troubleshooting.Chemistry Stack Exchange
  • How to Wisely Design Conditions for Buchwald-Hartwig Couplings?WuXi AppTec
  • Buchwald-Hartwig Amin
  • A kind of synthetic method of the bromo- quinoline of 4-.
  • Buchwald–Hartwig amin
  • 4-Amino-8-bromo-2-methylquinoline.MySkinRecipes
  • Buchwald-Hartwig Amin
  • How is 2-Amino-4-bromopyridine synthesized and why is it widely used in pharmaceuticals?chemicallab.com
  • Controlling Regioselectivity in Palladium‐Catalyzed C−H Activation/Aryl–Aryl Coupling of 4‐Phenylamino[2.2]paracyclophane.Chemistry – An Asian Journal
  • Scheme 1: Approaches for quinazoline modifications at the C2 and C4 positions.
  • Buchwald-Hartwig Cross-Coupling.J&K Scientific LLC
  • Big data behind cheat sheets for optimising Buchwald–Hartwig cross-couplings.Chemistry World
  • Buchwald-Hartwig Cross Coupling Reaction.Organic Chemistry Portal
  • Regioselective Functionalization of Quinolines through C-H Activ
  • Scheme 1 Previous methods for the synthesis of 4-aminoquinoline.
  • The Buchwald-Hartwig Amin
  • Highly regioselective Buchwald–Hartwig amination at C-2 of 2,4-dichloropyridine enabling a novel approach to 2,4-bisanilinopyridine (BAPyd) libraries.
  • Selective Buchwald–Hartwig arylation of C-amino-1,2,4-triazoles and other coordinating aminoheterocycles enabled by bulky NHC ligands and TPEDO activ
  • The Buchwald–Hartwig Amination After 25 Years.University of Groningen

Sources

Application Notes and Protocols for the Regioselective Functionalization of 2,4-Dibromoquinoline

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Quinoline Scaffold and the Imperative of Regiocontrol

The quinoline moiety is a privileged heterocyclic scaffold, forming the core of numerous natural products and a vast array of pharmaceuticals with applications ranging from anticancer to antimalarial agents.[1][2] The biological activity of these molecules is intrinsically tied to their substitution patterns. Consequently, the ability to selectively introduce functional groups at specific positions on the quinoline ring is of paramount importance in medicinal chemistry and drug development.

2,4-Dibromoquinoline serves as a versatile and readily available starting material for the synthesis of diverse polysubstituted quinolines. The two bromine atoms, located at positions activated by the nitrogen heteroatom, exhibit differential reactivity. This intrinsic difference presents both a challenge and an opportunity for synthetic chemists. Mastering the regioselective functionalization of this compound allows for a programmed and efficient approach to building molecular complexity, paving the way for the exploration of novel chemical space and the development of next-generation therapeutics.

This technical guide provides an in-depth exploration of the principles and protocols for the regioselective functionalization of this compound. We will delve into the mechanistic underpinnings of selectivity and provide field-proven, step-by-step methodologies for achieving C2- and C4-selective modifications, as well as sequential derivatization.

Understanding Regioselectivity in this compound

The differential reactivity of the C2 and C4 positions in this compound is governed by a combination of electronic and steric factors. The electron-withdrawing nature of the nitrogen atom renders the pyridine ring electron-deficient, making both the C2 and C4 positions susceptible to nucleophilic attack and oxidative addition in palladium-catalyzed cross-coupling reactions.

Generally, the C2 position is considered more electrophilic and sterically less hindered than the C4 position. This heightened reactivity at C2 is often attributed to the adjacent electronegative nitrogen atom, which makes the C2-Br bond more susceptible to oxidative addition by a low-valent palladium catalyst.[3] This inherent reactivity bias forms the basis for many C2-selective functionalization strategies.

However, this intrinsic preference can be modulated or even overridden by a careful choice of reaction conditions, including the catalyst, ligands, base, and solvent. For instance, the nature of the incoming nucleophile or coupling partner can also influence the site of reaction. Understanding these nuances is key to achieving the desired regiochemical outcome.

Below is a conceptual workflow illustrating the decision-making process for the regioselective functionalization of this compound.

G start This compound c2_selectivity Target: C2 Functionalization start->c2_selectivity Exploit inherent reactivity c4_selectivity Target: C4 Functionalization start->c4_selectivity Modulate reactivity or use sequential approach sequential Target: C2 and C4 Functionalization start->sequential Stepwise functionalization c2_reactions Sonogashira Coupling Suzuki Coupling Buchwald-Hartwig Amination c2_selectivity->c2_reactions Employ mild conditions, Pd-catalyzed couplings c4_strategy Sequential functionalization after C2 (e.g., Suzuki after Sonogashira) SNAr with specific nucleophiles c4_selectivity->c4_strategy Block C2 or use specific conditions seq_steps 1. C2-Selective Sonogashira 2. C4-Selective Suzuki sequential->seq_steps C2 reaction followed by C4

Caption: Decision workflow for regioselective functionalization.

Protocols for C2-Selective Functionalization

The inherent higher reactivity of the C2 position allows for its selective functionalization under carefully controlled conditions, primarily through palladium-catalyzed cross-coupling reactions.

C2-Selective Sonogashira Coupling

The Sonogashira coupling is a powerful method for forming carbon-carbon bonds between sp²-hybridized carbons and terminal alkynes.[4] In the case of 2,4-dibromoquinolines, this reaction has been shown to proceed with high regioselectivity at the C2 position.[5][6][7] This selectivity is a correction to some earlier literature reports and has been unequivocally confirmed by 2D NMR techniques such as HMBC.[5][6]

Protocol 1: C2-Selective Sonogashira Coupling of this compound

This protocol is adapted from the findings of Nolan and Comins, who clarified the regioselectivity of this reaction.[5]

Materials:

  • This compound

  • Terminal alkyne (e.g., Phenylacetylene)

  • Pd(PPh₃)₂Cl₂ (Dichlorobis(triphenylphosphine)palladium(II))

  • CuI (Copper(I) iodide)

  • Triethylamine (TEA)

  • Anhydrous, degassed solvent (e.g., THF or DMF)

Procedure:

  • To an oven-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add this compound (1.0 equiv.), Pd(PPh₃)₂Cl₂ (0.03 equiv.), and CuI (0.06 equiv.).

  • Evacuate and backfill the flask with the inert gas three times.

  • Add the anhydrous, degassed solvent and triethylamine (3.0 equiv.).

  • Add the terminal alkyne (1.1 equiv.) dropwise via syringe.

  • Stir the reaction mixture at room temperature for 4-6 hours, monitoring the progress by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash with saturated aqueous NH₄Cl solution and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield the 2-alkynyl-4-bromoquinoline.

Causality Behind Experimental Choices:

  • Inert Atmosphere: The palladium catalyst, particularly in its active Pd(0) state, is sensitive to oxygen. An inert atmosphere is crucial to prevent catalyst deactivation.

  • Copper(I) Iodide (CuI): CuI acts as a co-catalyst, facilitating the formation of a copper acetylide intermediate, which then undergoes transmetalation with the palladium complex. This is a key part of the Sonogashira catalytic cycle.[4]

  • Triethylamine (TEA): This amine base serves two purposes: it scavenges the HBr formed during the reaction and deprotonates the terminal alkyne.

  • Room Temperature: The higher reactivity of the C2-Br bond allows the reaction to proceed at mild temperatures, which helps to prevent side reactions and potential coupling at the C4 position.

C2-Selective Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a versatile method for the formation of C-C bonds between an organoboron compound and an organohalide.[8][9][10] Similar to the Sonogashira coupling, the Suzuki reaction can be controlled to favor substitution at the C2 position of this compound.

Protocol 2: C2-Selective Suzuki-Miyaura Coupling

Materials:

  • This compound

  • Arylboronic acid (e.g., Phenylboronic acid)

  • Pd(PPh₃)₄ (Tetrakis(triphenylphosphine)palladium(0))

  • Aqueous base solution (e.g., 2M Na₂CO₃ or K₃PO₄)

  • Anhydrous, degassed solvent (e.g., Toluene, Dioxane, or DME)

Procedure:

  • In a Schlenk flask under an inert atmosphere, combine this compound (1.0 equiv.), the arylboronic acid (1.2 equiv.), and Pd(PPh₃)₄ (0.05 equiv.).

  • Add the degassed organic solvent, followed by the aqueous base solution (3.0 equiv.).

  • Heat the reaction mixture to 80-90 °C and stir vigorously for 8-12 hours. Monitor the reaction by TLC or LC-MS.

  • After completion, cool the reaction to room temperature, and add water and an organic solvent (e.g., ethyl acetate) for extraction.

  • Separate the layers, and wash the organic layer with brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo.

  • Purify the crude product by flash column chromatography to afford the 2-aryl-4-bromoquinoline.

Mechanistic Insight for Selectivity:

The catalytic cycle of the Suzuki reaction begins with the oxidative addition of the aryl halide to the Pd(0) complex.[9] The C2-Br bond of this compound is more electron-deficient and thus more reactive towards oxidative addition than the C4-Br bond, leading to the observed C2 selectivity.

G cluster_0 Suzuki-Miyaura Cycle pd0 Pd(0)L2 pd2_complex [Ar-Pd(II)L2-Br] pd0->pd2_complex Oxidative Addition (Rate-determining) transmetalation_complex [Ar-Pd(II)L2-Ar'] pd2_complex->transmetalation_complex Transmetalation (Ar'B(OH)2, Base) transmetalation_complex->pd0 Reductive Elimination product Ar-Ar' transmetalation_complex->product arbr This compound (Ar-Br) arbr->pd2_complex

Caption: Simplified Suzuki-Miyaura catalytic cycle.

Sequential Functionalization: A Strategy for C4-Selectivity

Achieving direct and selective functionalization at the C4 position in the presence of a more reactive C2 position is challenging. A highly effective and common strategy is to first functionalize the C2 position and then target the remaining C4-bromo substituent in a subsequent reaction. This sequential approach offers excellent control over the final substitution pattern.

Protocol 3: Sequential C2-Sonogashira and C4-Suzuki Coupling

This two-step protocol allows for the synthesis of 2-alkynyl-4-arylquinolines.[3]

Step 1: C2-Selective Sonogashira Coupling

  • Follow Protocol 1 as described above to synthesize the 2-alkynyl-4-bromoquinoline intermediate. Ensure the product is thoroughly purified before proceeding to the next step.

Step 2: C4-Selective Suzuki Coupling

Materials:

  • 2-Alkynyl-4-bromoquinoline (from Step 1)

  • Arylboronic acid

  • Pd(OAc)₂ (Palladium(II) acetate)

  • Phosphine ligand (e.g., SPhos, XPhos)

  • Base (e.g., K₃PO₄)

  • Anhydrous, degassed solvent (e.g., 1,4-Dioxane)

Procedure:

  • To an oven-dried reaction vessel, add the 2-alkynyl-4-bromoquinoline (1.0 equiv.), arylboronic acid (1.5 equiv.), Pd(OAc)₂ (0.02 equiv.), the phosphine ligand (0.04 equiv.), and the base (2.0 equiv.).

  • Evacuate and backfill with an inert gas.

  • Add the degassed solvent.

  • Heat the mixture to 100-110 °C for 12-24 hours, monitoring by LC-MS.

  • After cooling, dilute with water and extract with an organic solvent.

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify by column chromatography to obtain the desired 2-alkynyl-4-arylquinoline.

Rationale for C4-Selectivity in the Second Step:

With the C2 position now occupied by the alkynyl group, the C4-bromo substituent is the only available site for the Suzuki coupling reaction, thus ensuring complete regioselectivity. The choice of a more robust catalyst system (e.g., Pd(OAc)₂ with a biaryl phosphine ligand) is often necessary for the less reactive C4 position.

C4-Selective Nucleophilic Aromatic Substitution (SNAr)

While palladium-catalyzed reactions often favor the C2 position, nucleophilic aromatic substitution (SNAr) can, in some cases, be directed to the C4 position.[11][12][13] The outcome is highly dependent on the nature of the nucleophile and the reaction conditions. The C4 position is also activated towards nucleophilic attack due to resonance stabilization of the Meisenheimer intermediate involving the ring nitrogen.

Protocol 4: C4-Selective Amination via SNAr

Materials:

  • This compound

  • Amine nucleophile (e.g., Morpholine, Piperidine)

  • Solvent (e.g., EtOH, DMSO, or NMP)

  • Optional: Base (e.g., K₂CO₃)

Procedure:

  • In a sealed tube, dissolve this compound (1.0 equiv.) in the chosen solvent.

  • Add the amine nucleophile (2.0-3.0 equiv.) and the base (if required).

  • Heat the reaction mixture at a temperature ranging from 80 °C to 150 °C, depending on the reactivity of the amine and solvent.

  • Monitor the reaction for the consumption of the starting material and formation of the monosubstituted product.

  • Upon completion, cool the reaction, pour it into water, and extract with an appropriate organic solvent.

  • Wash the organic extract, dry, and concentrate.

  • Purify by column chromatography. The regioselectivity should be confirmed by NMR analysis.

Factors Influencing SNAr Regioselectivity:

  • Nucleophile: Harder nucleophiles may favor one position over the other. Sterically bulky nucleophiles might preferentially attack the more accessible C2 position.

  • Temperature: Higher temperatures can sometimes lead to a loss of selectivity or disubstitution. Careful temperature control is essential.

  • Solvent: Polar aprotic solvents like DMSO and NMP can accelerate SNAr reactions.

Data Summary Table

Reaction TypePositionCatalyst/ConditionsCoupling PartnerTypical YieldReference
Sonogashira C2Pd(PPh₃)₂Cl₂/CuI, TEA, RTTerminal AlkyneGood to Excellent[5][6][7]
Suzuki-Miyaura C2Pd(PPh₃)₄, Na₂CO₃, 80-90°CArylboronic AcidGood[14]
Buchwald-Hartwig C2Pd₂(dba)₃/Ligand, BaseAmineModerate to GoodInferred
SNAr C4Heat, Polar SolventAmineVariable[11][12]
Sequential C2 then C41. Sonogashira 2. Suzuki1. Alkyne 2. Boronic AcidGood (overall)[3]

Conclusion and Future Outlook

The regioselective functionalization of this compound is a well-established yet continually evolving field. The protocols detailed herein provide a robust foundation for researchers to selectively synthesize a wide range of C2- and C4-substituted quinolines. Palladium-catalyzed cross-coupling reactions, particularly the Sonogashira and Suzuki couplings, offer reliable and high-yielding pathways to C2-functionalized derivatives. For C4-functionalization, a sequential approach remains the most dependable strategy.

Future research will likely focus on the development of novel catalyst systems that can directly and selectively functionalize the C4 position with high efficiency, obviating the need for sequential strategies. Furthermore, the exploration of C-H activation methodologies on these bromoquinoline scaffolds promises to open new avenues for even more atom-economical and streamlined syntheses.[1][2] These advancements will undoubtedly accelerate the discovery of new quinoline-based molecules with significant potential in materials science and medicine.

References

  • Nolan, J. M., & Comins, D. L. (2003). Regioselective Sonogashira Couplings of 2,4-Dibromoquinolines. A Correction. The Journal of Organic Chemistry, 68(9), 3736–3738. [Link]
  • PubMed. (2003). Regioselective Sonogashira couplings of 2,4-dibromoquinolines. A correction. Journal of Organic Chemistry. [Link]
  • Reactivity of the 2-aryl-6,8-dibromo-2,3-dihydroquinolin-4(1H)-ones in a palladium catalyzed Sonogashira cross-coupling reaction. (2015). Journal of the Serbian Chemical Society. [Link]
  • Nolan, J. M., & Comins, D. L. (2003). Regioselective Sonogashira Couplings of 2,4-Dibromoquinolines. A Correction. The Journal of Organic Chemistry. [Link]
  • Kirlikovali, K. O., et al. (2018). Buchwald-Hartwig Amination Using Pd(I) Dimer Precatalysts Supported by Biaryl Phosphine Ligands. Royal Society of Chemistry. [Link]
  • Regioselective Functionalization of Quinolines through C-H Activation: A Comprehensive Review. (2021). PubMed. [Link]
  • Wikipedia. (n.d.).
  • Chemistry LibreTexts. (2024). Sonogashira Coupling. [Link]
  • Chemistry LibreTexts. (2023).
  • Regioselective Functionalization of Quinolines through C-H Activation: A Comprehensive Review. (2021). MDPI. [Link]
  • Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. [Link]
  • The Buchwald-Hartwig Amin
  • Advances in the site-selective C-5, C-3 and C-2 functionalization of chromones via sp2 C–H activ
  • Jung, S., et al. (2020). Visible-Light-Driven C4-Selective Alkylation of Pyridinium Derivatives with Alkyl Bromides. Journal of the American Chemical Society. [Link]
  • Suzuki Reaction - Palladium Catalyzed Cross Coupling. (n.d.). Common Organic Chemistry. [Link]
  • Nucleophilic Aromatic Substitution EXPLAINED! (2025). YouTube. [Link]
  • Unraveling C4 selectivity in the light-driven C–H fluoroalkylation of pyridines and quinolines. (n.d.). ChemRxiv. [Link]
  • nucleophilic aromatic substitutions. (2019). YouTube. [Link]
  • 18.6 Nucleophilic Aromatic Substitution (NAS). (2021). YouTube. [Link]
  • Insight into C4 Selectivity in the Light‐Driven C−H Fluoroalkylation of Pyridines and Quinolines. (n.d.).
  • Wikipedia. (n.d.). Suzuki reaction. [Link]
  • Uncanonical Semireduction of Quinolines and Isoquinolines via Regioselective HAT-Promoted Hydrosilyl
  • Visible-Light-Induced C4-Selective Functionalization of Pyridinium Salts with Cyclopropanols. (2022). PubMed. [Link]
  • Regioselectivity in alkenyl(aryl)-heteroaryl Suzuki cross-coupling reactions of 2,4-dibromopyridine. A synthetic and mechanistic study. (2025).
  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. [Link]
  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. [Link]
  • Concerted Nucleophilic Aromatic Substitution Reactions. (n.d.). PMC - PubMed Central - NIH. [Link]
  • Regioselective Functionalization of Quinolines through C-H Activation: A Comprehensive Review. (n.d.). J-GLOBAL. [Link]
  • Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry. (2024). PMC - NIH. [Link]
  • Rhodium-catalyzed C–H selective amination of 2,4-diarylquinazolines with N-fluorobenzenesulfonimide. (n.d.).
  • Mechanistic insights into the regio- and stereoselectivity of [3+2] cycloaddition reactions between N-methyl-phenylnitrone and trans-1-chloro-2-nitroethylene within the framework of molecular electron density theory. (n.d.). New Journal of Chemistry (RSC Publishing). [Link]
  • Regioselective alkynylation followed by Suzuki coupling of 2,4-dichloroquinoline. (2009). NIH. [Link]
  • Switchable Site-Selective Benzanilide C(sp 2 )
  • Theoretical Study on Regioselectivity of the Diels-Alder Reaction between 1,8-Dichloroanthracene and Acrolein. (n.d.). MDPI. [Link]
  • Discovery of a novel series of substituted quinolines acting as anticancer agents and selective EGFR blocker: Molecular docking study. (2021). PubMed. [Link]

Sources

Application Notes and Protocols for the Palladium-Catalyzed Cross-Coupling of 2,4-Dibromoquinoline

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Quinoline Scaffold and the Strategic Value of 2,4-Dibromoquinoline

The quinoline ring system is a privileged heterocyclic motif, forming the core structure of numerous natural products and pharmacologically active compounds.[1] Its derivatives exhibit a wide spectrum of biological activities, including anticancer, antimalarial, antimicrobial, and anticonvulsant properties.[1] Consequently, the development of efficient synthetic methodologies to access polysubstituted quinolines is of paramount importance to researchers in medicinal chemistry and drug development.[2][3][4][5]

This compound serves as a versatile and strategic building block for the synthesis of 2,4-disubstituted quinolines. The two bromine atoms at the C2 and C4 positions offer distinct electronic environments, enabling regioselective functionalization through palladium-catalyzed cross-coupling reactions. This allows for the controlled and sequential introduction of diverse molecular fragments, providing a powerful platform for generating libraries of novel quinoline derivatives for biological screening. This guide provides an in-depth exploration of the key palladium-catalyzed cross-coupling reactions of this compound, complete with detailed protocols, mechanistic insights, and practical considerations for the discerning researcher.

Regioselectivity in the Cross-Coupling of this compound: A Critical Consideration

A central challenge and opportunity in the functionalization of this compound is the control of regioselectivity. The C2 and C4 positions exhibit different reactivities, which can be exploited to achieve selective monosubstitution or programmed disubstitution. Generally, the C2 position is more electron-deficient and thus more susceptible to nucleophilic attack in SNAr-type reactions. In palladium-catalyzed cross-coupling reactions, the outcome is a delicate interplay of electronic effects, steric hindrance, the nature of the catalyst and ligand, and the specific coupling partners involved.[6][7][8][9][10] For instance, Sonogashira couplings have been shown to preferentially occur at the C2 position.[11][12][13] In contrast, the selectivity of Suzuki couplings can be modulated by the choice of ligands and reaction conditions.[6][7][8] Understanding and controlling this regioselectivity is key to the rational design of synthetic routes towards target 2,4-disubstituted quinolines.

Sonogashira Coupling: Introducing Alkynyl Moieties

The Sonogashira coupling is a robust method for the formation of carbon-carbon bonds between sp²-hybridized carbons of aryl halides and sp-hybridized carbons of terminal alkynes.[14][15] This reaction has proven effective for the alkynylation of this compound, with a notable preference for reaction at the C2 position.[11][12][13]

Mechanistic Rationale for C2 Selectivity

The generally accepted mechanism for the Sonogashira reaction involves two interconnected catalytic cycles, one for palladium and one for copper.[14] The regioselectivity in the case of this compound is primarily dictated by the oxidative addition step in the palladium cycle. The C2-Br bond is typically more reactive towards oxidative addition with the Pd(0) catalyst due to the greater electrophilicity of the C2 position in the quinoline ring system.

Caption: Generalized Catalytic Cycle for the Sonogashira Coupling.

Protocol for Selective Monosubstitution at C2

This protocol is adapted from literature procedures that have demonstrated high regioselectivity for the C2 position.[11][12]

Materials:

  • This compound

  • Terminal alkyne (e.g., phenylacetylene)

  • Palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(PPh₃)₂)

  • Copper(I) iodide (CuI)

  • Base (e.g., triethylamine (TEA) or diisopropylamine (DIPA))

  • Solvent (e.g., anhydrous tetrahydrofuran (THF) or N,N-dimethylformamide (DMF))

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a dry Schlenk flask under an inert atmosphere, add this compound (1.0 eq), the palladium catalyst (0.02-0.05 eq), and CuI (0.04-0.10 eq).

  • Add the anhydrous solvent, followed by the base.

  • To the stirring mixture, add the terminal alkyne (1.1-1.2 eq) dropwise.

  • Heat the reaction mixture to the appropriate temperature (typically 50-80 °C) and monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and quench with saturated aqueous ammonium chloride solution.

  • Extract the product with an organic solvent (e.g., ethyl acetate), and wash the combined organic layers with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Data Presentation: Representative Sonogashira Couplings

EntryAlkyneCatalystBaseSolventTemp (°C)Yield (%)Reference
1PhenylacetylenePdCl₂(PPh₃)₂/CuITEATHF60>90Adapted from[11]
2TrimethylsilylacetylenePd(PPh₃)₄/CuIDIPADMF70HighAdapted from[11]
33-Butyn-1-olPd/C-PPh₃/CuITEAAcetonitrileRefluxNot specified[16]

Suzuki-Miyaura Coupling: Forging Biaryl Linkages

The Suzuki-Miyaura coupling is one of the most widely used palladium-catalyzed reactions for the formation of C-C bonds, particularly for the synthesis of biaryl compounds.[17][18][19][20] Its application to this compound allows for the introduction of aryl and heteroaryl substituents, which are common features in many bioactive molecules.

Controlling Regioselectivity in Suzuki Couplings

Unlike the Sonogashira coupling, the regioselectivity of the Suzuki coupling of this compound can be more nuanced and is often dependent on the specific reaction conditions, particularly the choice of ligand.[6][7][8][21][22] While some conditions favor C2 arylation, others can promote C4 substitution or lead to disubstitution. Ligand-free conditions have been reported to favor C4-coupling in some dihaloheteroarenes.[7]

suzuki_workflow cluster_prep Reaction Setup cluster_reaction Reaction Execution cluster_workup Work-up and Purification Reagents This compound Arylboronic Acid Base (e.g., K2CO3) Pd Catalyst & Ligand Solvent Solvent System (e.g., Dioxane/H2O) Reagents->Solvent Inert_Atmosphere Degas and place under N2 or Ar Solvent->Inert_Atmosphere Heating Heat to desired temperature (e.g., 80-100 °C) Inert_Atmosphere->Heating Monitoring Monitor by TLC/LC-MS Heating->Monitoring Quenching Cool and Quench Monitoring->Quenching Extraction Aqueous Work-up & Extraction Quenching->Extraction Purification Column Chromatography Extraction->Purification Final_Product Final_Product Purification->Final_Product Isolated 2-Aryl-4-bromoquinoline or 2,4-Diarylquinoline

Caption: Experimental Workflow for Suzuki-Miyaura Coupling.

Protocol for Suzuki-Miyaura Coupling

This generalized protocol can be adapted for both mono- and di-arylation by adjusting the stoichiometry of the boronic acid and the reaction time.

Materials:

  • This compound

  • Arylboronic acid or ester

  • Palladium precatalyst (e.g., Pd(OAc)₂, Pd₂(dba)₃)

  • Phosphine ligand (e.g., PPh₃, SPhos, XPhos)[22]

  • Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄)

  • Solvent system (e.g., Dioxane/H₂O, Toluene, DMF)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • In a reaction vessel, combine this compound (1.0 eq), the arylboronic acid (1.1 eq for mono-coupling, 2.2 eq for di-coupling), the base (2.0-3.0 eq), the palladium precatalyst (0.01-0.05 eq), and the ligand (0.02-0.10 eq).

  • Evacuate and backfill the vessel with an inert gas three times.

  • Add the degassed solvent system.

  • Heat the mixture with vigorous stirring to the target temperature (typically 80-110 °C).

  • Monitor the reaction until the starting material is consumed or the desired product is maximized.

  • After cooling, dilute the mixture with water and extract with an appropriate organic solvent.

  • Wash the combined organic layers with water and brine, then dry over anhydrous sulfate.

  • Remove the solvent in vacuo and purify the residue by chromatography.

Data Presentation: Suzuki Coupling Conditions and Selectivity

EntryBoronic AcidCatalyst/LigandBaseSolventTemp (°C)OutcomeReference
1Phenylboronic acidPd(PPh₃)₄Na₂CO₃Toluene/EtOH/H₂ORefluxC2-arylation[6]
2Arylboronic acidPd(OAc)₂/SPhosK₃PO₄Dioxane100General methodAdapted from[23]
3Phenylboronic acidPd(OAc)₂/Q-PhosKFToluene/H₂ONot specifiedC4 > C2 selectivity[8]

Buchwald-Hartwig Amination: Constructing C-N Bonds

The Buchwald-Hartwig amination is a powerful tool for the synthesis of aryl amines from aryl halides.[24][25][26][27][28] This reaction is of great significance in pharmaceutical chemistry, as the arylamine moiety is a common feature in many drugs.[15][29] The application of this methodology to this compound opens a direct route to 2- and 4-aminoquinoline derivatives.

Mechanistic Overview and Ligand Importance

The catalytic cycle of the Buchwald-Hartwig amination involves the oxidative addition of the aryl halide to a Pd(0) complex, followed by coordination of the amine, deprotonation by a base to form a palladium amido complex, and finally, reductive elimination to yield the arylamine product and regenerate the Pd(0) catalyst.[24][25][27] The choice of a bulky, electron-rich phosphine ligand is crucial for facilitating the reductive elimination step and preventing side reactions like β-hydride elimination.[21][22][30][31]

Caption: Catalytic Cycle of the Buchwald-Hartwig Amination.

Protocol for Buchwald-Hartwig Amination

This protocol is a general procedure that can be optimized for specific amine and aryl halide partners.

Materials:

  • This compound

  • Primary or secondary amine

  • Palladium precatalyst (e.g., Pd₂(dba)₃, Pd(OAc)₂)

  • Bulky phosphine ligand (e.g., BINAP, XPhos, tBuXPhos)

  • Strong, non-nucleophilic base (e.g., NaOt-Bu, K₃PO₄, LiHMDS)

  • Anhydrous, aprotic solvent (e.g., Toluene, Dioxane)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • In a glovebox or under an inert atmosphere, charge an oven-dried reaction tube with the palladium precatalyst, the ligand, and the base.

  • Add the this compound and a stir bar.

  • Seal the tube, remove it from the glovebox, and add the anhydrous solvent and the amine via syringe.

  • Place the reaction tube in a preheated oil bath and stir at the desired temperature (typically 80-120 °C).

  • Monitor the reaction's progress. Upon completion, cool to ambient temperature.

  • Dilute the reaction mixture with an organic solvent and filter through a pad of celite to remove inorganic salts.

  • Concentrate the filtrate and purify the crude product via flash chromatography.

Other Cross-Coupling Reactions: Expanding the Toolbox

While Sonogashira, Suzuki, and Buchwald-Hartwig reactions are the most documented for this compound, other palladium-catalyzed cross-couplings can also be envisioned.

  • Negishi Coupling: This reaction utilizes organozinc reagents and is known for its high functional group tolerance and reactivity.[32][33][34][35][36] It represents a viable, though less explored, alternative for introducing alkyl, vinyl, or aryl groups onto the quinoline scaffold. The general principles of catalyst and ligand selection would be similar to those for Suzuki coupling.

  • Stille Coupling: Employing organostannane reagents, the Stille coupling is another powerful C-C bond-forming reaction. However, the toxicity of tin reagents has led to a preference for other methods like the Suzuki coupling.

Conclusion and Future Outlook

The palladium-catalyzed cross-coupling of this compound is a cornerstone of modern synthetic strategies for accessing novel, polysubstituted quinoline derivatives. By carefully selecting the coupling partners and optimizing reaction conditions—particularly the ligand and base—researchers can achieve high levels of regioselectivity, enabling the synthesis of a vast array of complex molecules. The protocols and mechanistic insights provided in this guide offer a solid foundation for scientists and drug development professionals to harness the full potential of this versatile building block in their quest for new therapeutic agents and functional materials.

References

  • Recent progress towards transition metal-catalyzed aniline–aldehyde–alkyne coupling for the synthesis of 2,4-disubstituted quinolines - Chemical Review and Letters. (n.d.).
  • Solvent-free approach for the synthesis of 2,4-disubstituted quinolines using zeolites: evaluation of biological activity - New Journal of Chemistry (RSC Publishing). (n.d.).
  • Regioselective Sonogashira Couplings of 2,4-Dibromoquinolines. A Correction | The Journal of Organic Chemistry - ACS Publications. (n.d.).
  • Fe-catalyzed efficient synthesis of 2,4- and 4-substituted quinolines via C(sp 2 )–C(sp 2 ) bond scission of styrenes - Beilstein Journals. (n.d.).
  • Design, Synthesis and Biological Screening of 2, 4- Disubstituted Quinolines. (n.d.).
  • Regioselective Sonogashira couplings of 2,4-dibromoquinolines. A correction - PubMed. (n.d.).
  • Recent Advances in the Synthesis of Quinolines: A Focus on Oxidative Annulation Strategies - MDPI. (n.d.).
  • -ones in a palladium catalyzed Sonogashira cross-coupling reacti. (2015).
  • Studies of one-pot double couplings on dibromoquinolines - PMC. (n.d.).
  • Regioselective Sonogashira Couplings of 2,4-Dibromoquinolines. A Correction | The Journal of Organic Chemistry - ACS Publications. (n.d.).
  • Buchwald-Hartwig Amination Using Pd(I) Dimer Precatalysts Supported by Biaryl Phosphine Ligands. (n.d.).
  • Buchwald–Hartwig amination - Wikipedia. (n.d.).
  • Negishi coupling - Wikipedia. (n.d.).
  • Negishi Coupling - NROChemistry. (n.d.).
  • Suzuki Cross-coupling Reaction procedure - Rose-Hulman. (n.d.).
  • Sonogashira Coupling - Chemistry LibreTexts. (2024, August 5).
  • Buchwald-Hartwig Amination - Chemistry LibreTexts. (2023, June 30).
  • Recent advances in the application of ligands in palladium-catalyzed chemoselective coupling reactions at C–Br, C–OTf, and C–Cl sites - Organic Chemistry Frontiers (RSC Publishing). (n.d.).
  • Palladium-Catalyzed Cross-Coupling Reactions in the Synthesis of Pharmaceuticals. (n.d.).
  • Negishi Coupling - Organic Chemistry Portal. (n.d.).
  • Buchwald-Hartwig Cross Coupling Reaction - Organic Chemistry Portal. (n.d.).
  • Ligand effects in palladium‐catalyzed Suzuki and Heck coupling reactions - Scite.ai. (n.d.).
  • The Buchwald-Hartwig Amination Reaction - YouTube. (2012, April 6).
  • Mechanistic Studies of Gold and Palladium Cooperative Dual-Catalytic Cross-Coupling Systems - PMC - NIH. (n.d.).
  • The Road Less Traveled: Unconventional Site Selectivity in Palladium-Catalyzed Cross-Couplings of Dihalogenated N-Heteroarenes - PubMed Central. (n.d.).
  • PALLADIUM-CATALYZED CROSS COUPLINGS IN ORGANIC SYNTHESIS - Nobel Prize. (2010, October 6).
  • Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes - NIH. (n.d.).
  • Unconventional Site Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Conditions. (2022, May 18).
  • Negishi-coupling-enabled synthesis of α-heteroaryl-α-amino acid building blocks for DNA-encoded chemical library applications - Beilstein Journals. (2024, August 8).
  • Selectivity for Exhaustive Cross-Coupling of Dihaloarenes is Affected by the Interplay Between Halide Byproduct, Solvent, and Ligand | Catalysis | ChemRxiv | Cambridge Open Engage. (2025, October 9).
  • Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm - PubMed Central. (n.d.).
  • Low-cost transition metal catalysed Negishi coupling: an update - RSC Publishing. (n.d.).
  • Regioselectivity in alkenyl(aryl)-heteroaryl Suzuki cross-coupling reactions of 2,4-dibromopyridine. A synthetic and mechanistic study | Request PDF - ResearchGate. (2025, August 6).
  • Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions - PMC - NIH. (n.d.).
  • Suzuki Coupling - Organic Chemistry Portal. (n.d.).
  • A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. (n.d.).
  • Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes - Chemical Science (RSC Publishing). (n.d.).
  • Impact of Cross-Coupling Reactions in Drug Discovery and Development - MDPI. (n.d.).
  • Regioselective Palladium-Catalyzed Cross-Coupling Reactions of 2,4,7-Trichloroquinazoline - PMC - NIH. (n.d.).
  • Suzuki-Miyaura Coupling - Chemistry LibreTexts. (2024, October 10).
  • Palladium-catalyzed Suzuki-Miyaura cross-coupling reactions employing dialkylbiaryl phosphine ligands - PubMed. (2008, November 18).
  • Inverting the Conventional Site Selectivity of Cross-Coupling of 2,4-Dichloropyrimidines. (n.d.).
  • Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds - University of Windsor. (n.d.).

Sources

Application Notes & Protocols: A Guide to the Regioselective Synthesis of 2,4-Disubstituted Quinolines from 2,4-Dibromoquinoline

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: The quinoline scaffold is a privileged structure in medicinal chemistry and materials science, forming the core of numerous therapeutic agents and functional materials.[1][2][3] This guide provides a comprehensive overview of the synthetic strategies for creating 2,4-disubstituted quinolines, utilizing the versatile and commercially available starting material, 2,4-dibromoquinoline.[4] We delve into the foundational principles of regioselective palladium-catalyzed cross-coupling reactions, offering detailed, field-proven protocols for Sonogashira, Suzuki-Miyaura, and Buchwald-Hartwig amination reactions. This document is intended for researchers, medicinal chemists, and process development scientists seeking to construct diverse libraries of quinoline derivatives with precision and efficiency.

Foundational Principles: The Reactivity Landscape of this compound

The successful synthesis of specifically substituted quinolines from a di-halogenated precursor hinges on understanding the inherent reactivity differences between the C2 and C4 positions. In this compound, the C2 and C4 positions are electronically distinct due to the influence of the heterocyclic nitrogen atom.

Causality of Regioselectivity: For many palladium-catalyzed cross-coupling reactions, the C2 position exhibits higher reactivity towards oxidative addition, which is often the rate-determining step in the catalytic cycle.[5][6] This preferential reactivity is the cornerstone of regioselective mono-functionalization. Studies have consistently shown that Sonogashira, Stille, Heck, and Suzuki couplings on this compound preferentially occur at the C2 position.[7][8][9][10] This predictable selectivity allows for a modular approach: the first substituent is introduced at the more reactive C2 position, followed by a subsequent, often more stringent, coupling at the C4 position to complete the disubstitution.

To overcome this intrinsic reactivity and target the C4 position first, a common strategy involves using a substrate with differentiated halogens, such as 2-bromo-4-iodoquinoline.[10] The greater reactivity of the carbon-iodine bond towards oxidative addition directs the initial coupling to the C4 position.[11]

Core Methodologies & Experimental Protocols

The following sections provide detailed protocols for the most effective palladium-catalyzed cross-coupling reactions for functionalizing this compound.

Sonogashira Coupling: Introduction of Alkynyl Moieties

The Sonogashira reaction is a robust method for forming carbon-carbon bonds between sp²-hybridized carbons (of the quinoline) and sp-hybridized carbons (of a terminal alkyne).[11] It typically employs a dual-catalyst system of palladium and a copper(I) salt.

Expertise in Practice: The choice of a palladium(0) catalyst, a copper(I) co-catalyst, and an amine base is critical. The palladium catalyst orchestrates the main cross-coupling cycle, while the copper(I) salt facilitates the formation of a copper(I) acetylide intermediate, which accelerates the transmetalation step.[11] The amine base serves to deprotonate the terminal alkyne and neutralize the HX acid formed during the reaction.

Protocol 2.1: Regioselective Sonogashira Coupling at the C2 Position

Materials:

  • This compound

  • Terminal Alkyne (e.g., Phenylacetylene, Trimethylsilylacetylene)

  • Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂)

  • Copper(I) iodide (CuI)

  • Triethylamine (TEA) or Diisopropylethylamine (DIPEA)

  • Anhydrous, degassed solvent (e.g., Tetrahydrofuran (THF) or Dimethylformamide (DMF))

Procedure:

  • To a dry, oven-baked Schlenk flask under an inert atmosphere (Argon or Nitrogen), add this compound (1.0 eq).

  • Add PdCl₂(PPh₃)₂ (0.03 eq) and CuI (0.06 eq).

  • Evacuate and backfill the flask with the inert gas three times.

  • Add the anhydrous, degassed solvent (e.g., THF) via syringe.

  • Add the amine base (e.g., TEA, 3.0 eq) followed by the terminal alkyne (1.1 eq) via syringe.

  • Stir the reaction mixture at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS. The reaction is typically complete within 2-6 hours.

  • Upon completion, dilute the mixture with ethyl acetate and filter through a pad of Celite to remove the catalyst.

  • Wash the filtrate with water and then with brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield the 2-alkynyl-4-bromoquinoline.[7][8]

Diagram: The Sonogashira Catalytic Cycle

Sonogashira_Cycle cluster_copper Copper Co-catalyst Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition Pd0->OxAdd Ar-X PdII_Aryl Ar-Pd(II)L₂(X) OxAdd->PdII_Aryl Transmetalation Transmetalation PdII_Aryl->Transmetalation CuC≡CR PdII_Coupled Ar-Pd(II)L₂(C≡CR) Transmetalation->PdII_Coupled RedElim Reductive Elimination PdII_Coupled->RedElim RedElim->Pd0 Ar-C≡CR Cu_Cycle HC≡CR + CuX → CuC≡CR Suzuki_Cycle cluster_boron Boron Activation Pd0 Pd(0)L₂ OxAdd Oxidative Addition Pd0->OxAdd Ar-X PdII_Aryl Ar-Pd(II)L₂(X) OxAdd->PdII_Aryl Transmetalation Transmetalation PdII_Aryl->Transmetalation [R'-B(OH)₃]⁻ PdII_Coupled Ar-Pd(II)L₂(R') Transmetalation->PdII_Coupled RedElim Reductive Elimination PdII_Coupled->RedElim RedElim->Pd0 Ar-R' Boron_Activation R'-B(OH)₂ + Base → [R'-B(OH)₃]⁻ Buchwald_Hartwig_Cycle Pd0 Pd(0)L OxAdd Oxidative Addition Pd0->OxAdd Ar-X PdII_Aryl Ar-Pd(II)L(X) OxAdd->PdII_Aryl Amine_Coord Amine Coordination PdII_Aryl->Amine_Coord HNR'R'' PdII_Amine [Ar-Pd(II)L(HNR'R'')]⁺ Amine_Coord->PdII_Amine Deprotonation Deprotonation (Base) PdII_Amine->Deprotonation PdII_Amido Ar-Pd(II)L(NR'R'') Deprotonation->PdII_Amido RedElim Reductive Elimination PdII_Amido->RedElim RedElim->Pd0 Ar-NR'R'' Sequential_Workflow Start This compound Step1 Reaction 1 (e.g., Suzuki) Coupling Partner A Start->Step1 Intermediate 2-Substituted-4-bromoquinoline Step1->Intermediate Purify Purification Intermediate->Purify Step2 Reaction 2 (e.g., Buchwald-Hartwig) Coupling Partner B Purify->Step2 Product 2,4-Disubstituted Quinoline Step2->Product

Sources

Application Note: Regioselective Mono-Arylation of 2,4-Dibromoquinoline via Suzuki-Miyaura Cross-Coupling

Author: BenchChem Technical Support Team. Date: January 2026

Introduction and Strategic Overview

The quinoline scaffold is a privileged structure in medicinal chemistry and materials science, with its derivatives exhibiting a wide range of biological activities, including anti-malarial, anti-cancer, and anti-inflammatory properties.[1][2] The targeted functionalization of this heterocycle is paramount for developing novel therapeutic agents. 2,4-Dibromoquinoline serves as a versatile starting material, offering two distinct reactive sites for modification. The selective introduction of an aryl group at a single position—a mono-arylation—is a critical transformation that allows for subsequent, differential functionalization at the remaining bromine-substituted carbon.

This document provides a comprehensive guide to the experimental procedure for the regioselective mono-arylation of this compound, focusing on the Suzuki-Miyaura cross-coupling reaction.[3] We will delve into the mechanistic principles governing the reaction's selectivity, provide a detailed, field-proven laboratory protocol, and discuss key parameters for optimization. The primary focus will be on the selective arylation at the C4 position, a common and synthetically useful transformation.

Reaction Principle and Mechanistic Insights

The Suzuki-Miyaura coupling is a powerful palladium-catalyzed carbon-carbon bond-forming reaction between an organohalide and an organoboron compound.[3][4][5] Its widespread use is attributed to the mild reaction conditions, high functional group tolerance, and the low toxicity of the boron-containing byproducts.[6]

The Catalytic Cycle

The reaction proceeds through a well-established catalytic cycle involving a palladium(0) active species.

  • Oxidative Addition: The cycle begins with the oxidative addition of the aryl halide (this compound) to the Pd(0) complex, forming a Pd(II) species. This step is often rate-determining.[5]

  • Transmetalation: The organoboron species (arylboronic acid), activated by a base, transfers its organic group to the palladium center, displacing the halide. The base (e.g., K₃PO₄, Cs₂CO₃) is crucial for forming a more nucleophilic boronate species, which facilitates this transfer.[3][6]

  • Reductive Elimination: The two organic ligands on the palladium complex couple and are eliminated, forming the desired C-C bond in the product (4-aryl-2-bromoquinoline) and regenerating the active Pd(0) catalyst, which re-enters the cycle.[7]

Suzuki_Miyaura_Cycle pd0 Pd(0)L₂ (Active Catalyst) oxidative_complex Ar-Pd(II)(Br)L₂ (Oxidative Adduct) pd0->oxidative_complex Oxidative Addition transmetalation_complex Ar-Pd(II)(Ar')L₂ (Di-organo Complex) oxidative_complex->transmetalation_complex Transmetalation transmetalation_complex->pd0 Reductive Elimination product Ar-Ar' (Coupled Product) transmetalation_complex->product reagents1 This compound (Ar-Br) reagents1->oxidative_complex reagents2 Ar'B(OH)₂ + Base → [Ar'B(OH)₃]⁻ reagents2->transmetalation_complex caption Fig. 1: Suzuki-Miyaura Catalytic Cycle.

Fig. 1: Suzuki-Miyaura Catalytic Cycle.
The Challenge of Regioselectivity

In dihalogenated substrates like this compound, the primary challenge is achieving selective reaction at one site. The relative reactivity of the C2 and C4 positions is influenced by electronic and steric factors. The C2-Br bond is adjacent to the heterocyclic nitrogen, making it more electron-deficient and generally more susceptible to oxidative addition.[8][9] However, selective C4 arylation can be achieved through careful selection of the catalyst, ligand, and reaction conditions. Bulky phosphine ligands on the palladium catalyst can sterically favor reaction at the less hindered C4 position. Furthermore, some studies on analogous systems like 2,4-dihalopyridines have shown that C4 selectivity can be achieved under specific catalytic systems.[8][10]

Detailed Experimental Protocol: Mono-Arylation at C4

This protocol details a general procedure for the selective Suzuki-Miyaura coupling of an arylboronic acid to the C4 position of this compound.

Materials and Reagents
Reagent/MaterialGradeSupplierNotes
This compound≥97%Sigma-Aldrich, etc.
Arylboronic Acid (e.g., Phenylboronic acid)≥97%Sigma-Aldrich, etc.Substrate scope can be explored.
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]99%Strem, Sigma-AldrichAir-sensitive catalyst. Handle under inert gas.
Potassium Phosphate (K₃PO₄)Anhydrous, ≥98%Acros, Sigma-AldrichMust be finely powdered and dried before use.
1,4-DioxaneAnhydrous, ≥99.8%Acros, Sigma-AldrichUse from a sealed bottle or freshly distilled.
Deionized WaterDegassed by sparging with N₂ or Ar for 30 min.
Ethyl AcetateACS GradeFisher ScientificFor extraction and chromatography.
n-HexaneACS GradeFisher ScientificFor chromatography.
Magnesium Sulfate (MgSO₄)AnhydrousFisher ScientificFor drying organic layers.
Schlenk flask / Reaction tube with septumVWR, etc.Must be oven-dried before use.
Magnetic stir bar
Inert Gas (Nitrogen or Argon)High PurityFor maintaining an inert atmosphere.
Step-by-Step Procedure

Experimental_Workflow setup 1. Reaction Setup (Inert Atmosphere) reagents 2. Reagent Addition (Solids, then Liquids) setup->reagents reaction 3. Heating & Monitoring (90 °C, TLC/GC-MS) reagents->reaction workup 4. Aqueous Work-up (Quench, Extract, Dry) reaction->workup purify 5. Purification (Column Chromatography) workup->purify analyze 6. Product Analysis (NMR, MS, Yield Calc.) purify->analyze caption Fig. 2: Experimental Workflow.

Fig. 2: Experimental Workflow.
  • Reaction Setup: Place an appropriately sized magnetic stir bar into a 25 mL Schlenk flask. Dry the flask in an oven at 120 °C for at least 4 hours and allow it to cool to room temperature under a stream of inert gas (Argon or Nitrogen). This is critical to exclude moisture and oxygen, which can deactivate the catalyst.

  • Reagent Addition: Under a positive pressure of inert gas, add the following solids to the flask:

    • This compound (1.0 mmol, 287 mg)

    • Arylboronic acid (1.2 mmol, 1.2 equiv.)

    • Potassium phosphate (K₃PO₄), finely powdered (2.5 mmol, 531 mg, 2.5 equiv.)

    • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.04 mmol, 46 mg, 4 mol%)

  • Solvent Addition: Evacuate the flask and backfill with inert gas (repeat this cycle three times). Through a septum, add 10 mL of anhydrous 1,4-dioxane and 1 mL of degassed deionized water via syringe.[11] The aqueous phase is essential for dissolving the inorganic base and facilitating the formation of the active boronate species.[3]

  • Reaction Execution: Lower the flask into a pre-heated oil bath at 90 °C. Stir the mixture vigorously for the duration of the reaction (typically 12-24 hours).

  • Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) using a mixture of ethyl acetate and hexane (e.g., 1:9 v/v) as the eluent. Spot the starting material (this compound) and the reaction mixture side-by-side. The reaction is complete when the starting material spot is consumed.

  • Work-up:

    • Once the reaction is complete, remove the flask from the oil bath and allow it to cool to room temperature.

    • Quench the reaction by adding 20 mL of deionized water.

    • Transfer the mixture to a separatory funnel and extract the aqueous layer with ethyl acetate (3 x 30 mL).

    • Combine the organic layers, wash with brine (1 x 30 mL), and dry over anhydrous magnesium sulfate (MgSO₄).

  • Purification:

    • Filter off the drying agent and concentrate the organic solution under reduced pressure using a rotary evaporator.

    • Purify the crude residue by flash column chromatography on silica gel. A gradient elution system, starting with pure hexane and gradually increasing the polarity with ethyl acetate, is typically effective for separating the desired mono-arylated product from any remaining starting material and di-arylated byproducts.

  • Product Characterization: Collect the fractions containing the product, combine them, and remove the solvent in vacuo to yield the pure 4-aryl-2-bromoquinoline. Characterize the final product using ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity, and calculate the final yield.

Safety Precautions
  • Palladium Catalysts: Palladium compounds can be toxic and should be handled in a well-ventilated fume hood. Avoid inhalation of dust and skin contact.

  • Solvents: 1,4-Dioxane is a flammable liquid and a suspected carcinogen. Handle with appropriate personal protective equipment (gloves, safety glasses) in a fume hood.

  • Inert Atmosphere: Schlenk line techniques require proper training to avoid pressure imbalances. Always use a bubbler to monitor gas flow.

Optimization Parameters and Field Insights

The success of the mono-arylation is highly dependent on the precise control of reaction parameters. The following table summarizes key variables and provides expert insights for troubleshooting and optimization.

ParameterTypical ConditionRationale & Optimization Insights
Catalyst Pd(PPh₃)₄, Pd₂(dba)₃Pd(PPh₃)₄ is often effective but can be sluggish.[4] For less reactive aryl chlorides or challenging substrates, using a more active pre-catalyst system like Pd₂(dba)₃ with a specific ligand may be necessary.[12]
Ligand PPh₃ (in Pd(PPh₃)₄)The choice of phosphine ligand is critical for reactivity and selectivity. Bulky, electron-rich ligands (e.g., SPhos, XPhos, RuPhos) can accelerate the oxidative addition and reductive elimination steps, often allowing for lower catalyst loading and milder temperatures.[13][14]
Base K₃PO₄, K₂CO₃, Cs₂CO₃K₃PO₄ is a moderately strong base effective for a wide range of substrates.[11] For acid-sensitive functional groups, a milder base like K₂CO₃ may be preferred. Cs₂CO₃ is more soluble and can accelerate the reaction but is also more expensive.
Solvent Dioxane/H₂O, Toluene, DMFThe solvent system must solubilize both the organic and inorganic components. Dioxane/water is a common and effective mixture.[11] Toluene can be used for higher temperatures. DMF is a more polar option but can be harder to remove.
Temperature 80-110 °CHigher temperatures generally increase the reaction rate but can also lead to catalyst decomposition and the formation of side products, such as di-arylation or hydro-debromination. The optimal temperature should be determined empirically.
Stoichiometry 1.1-1.5 equiv. Boronic AcidUsing a slight excess of the boronic acid drives the reaction to completion. However, a large excess can increase the likelihood of the di-arylated byproduct. Careful control of stoichiometry is key to achieving mono-selectivity.

Conclusion

The regioselective mono-arylation of this compound is a versatile and powerful tool for the synthesis of complex molecules in drug discovery and materials science. The Suzuki-Miyaura reaction provides a reliable method for this transformation, but success hinges on a deep understanding of the reaction mechanism and meticulous control over experimental parameters. By following the detailed protocol and considering the optimization insights provided, researchers can effectively synthesize 4-aryl-2-bromoquinoline intermediates, opening the door to a vast array of novel and potentially bioactive compounds.

References

  • Kirlikovali, K. O., Cho, E., Downard, T. J., et al. (2018). Buchwald-Hartwig Amination Using Pd(I) Dimer Precatalysts Supported by Biaryl Phosphine Ligands. Supplementary Information, Royal Society of Chemistry.
  • Wikipedia contributors. (2024). Buchwald–Hartwig amination. Wikipedia, The Free Encyclopedia.
  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination.
  • Daugulis, O., Zaitsev, V. G., Shabashov, D., et al. (2005). Auxiliary-Assisted Palladium-Catalyzed Arylation and Alkylation of sp2 and sp3 Carbon-Hydrogen Bonds. National Institutes of Health.
  • Csonka, R., Rácz, D., & Kónya, D. (2023). Palladium-Catalyzed α-Arylation of Esters: Synthesis of the Tetrahydroisoquinoline Ring. MDPI.
  • Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction.
  • Epistemeo. (2012). The Buchwald-Hartwig Amination Reaction. YouTube.
  • G-provider. (n.d.). Synthesis and anti-toxoplasmosis activity of 4-arylquinoline-2-carboxylate derivatives. Organic & Biomolecular Chemistry (RSC Publishing).
  • ResearchGate. (n.d.). Synthesis of 4-arylquinolines and its C–H functionalization via N-oxides.
  • Wikipedia contributors. (2024). Suzuki reaction. Wikipedia, The Free Encyclopedia.
  • Nelyubina, Y. V., Korlyukov, A. A., & Ioffe, S. L. (2022). Push-Pull Structures Based on 2-Aryl/thienyl Substituted Quinazolin-4(3H)-ones and 4-Cyanoquinazolines. MDPI.
  • Csonka, R., Rácz, D., & Kónya, D. (2023). Palladium-Catalyzed α-Arylation of Esters: Synthesis of the Tetrahydroisoquinoline Ring. MDPI.
  • ResearchGate. (n.d.). Regioselectivity in alkenyl(aryl)-heteroaryl Suzuki cross-coupling reactions of 2,4-dibromopyridine. A synthetic and mechanistic study.
  • MDPI. (2023). Rational Design, Synthesis, and Anti-Proliferative Evaluation of Novel 4-Aryl-3,4-Dihydro-2H-1,4-Benzoxazines.
  • Organic Chemistry Portal. (n.d.). Suzuki Coupling.
  • G-provider. (n.d.). Palladium-catalyzed enolate arylation as a key C–C bond-forming reaction for the synthesis of isoquinolines. Organic & Biomolecular Chemistry (RSC Publishing).
  • Klivansky, L. M., Kurchan, A. N., & Fokin, V. V. (2009). Regioselective Palladium-Catalyzed Cross-Coupling Reactions of 2,4,7-Trichloroquinazoline. National Institutes of Health.
  • ResearchGate. (n.d.). A Palladium(0)‐Catalyzed C4 Site‐Selective C−H Difluoroalkylation of Isoquinolin‐1(2H)‐Ones.
  • Frontiers. (2023). Nucleophilic C4-selective (hetero) arylation of pyridines for facile synthesis of heterobiaryls.
  • ResearchGate. (n.d.). Synthesis of 2'-Substituted 4-Bromo-2,4'-bithiazoles by Regioselective Cross-Coupling Reactions.
  • Rasheed, S., Jabeen, F., Chotana, G. A., et al. (2018). Efficient Double Suzuki Cross-Coupling Reactions of 2,5-Dibromo-3-hexylthiophene: Anti-Tumor, Haemolytic, Anti-Thrombolytic and Biofilm Inhibition Studies. PubMed Central.
  • MDPI. (2023). Multicomponent Synthesis of 4-Aryl-4,9-dihydro-1H-pyrazolo[3,4-b]quinolines Using L-Proline as a Catalyst—Does It Really Proceed?.
  • Frontiers. (2023). Nucleophilic C4-selective (hetero) arylation of pyridines for facile synthesis of heterobiaryls.
  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling.
  • J-GLOBAL. (n.d.). Regioselectivity in alkenyl(aryl)-heteroaryl Suzuki cross-coupling reactions of 2,4-dibromopyridine. A synthetic and mechanistic study.
  • Rasheed, S., Jabeen, F., Chotana, G. A., et al. (2017). Selective C-Arylation of 2,5-Dibromo-3-hexylthiophene via Suzuki Cross Coupling Reaction and Their Pharmacological Aspects. PubMed Central.
  • Ranu, B. C., & Chattopadhyay, K. (2009). Regioselective alkynylation followed by Suzuki coupling of 2,4-dichloroquinoline. National Institutes of Health.
  • MDPI. (n.d.). On Novel Non-Organometallic Aryl Nucleophile in Palladium-Catalyzed Arylation.
  • Nguyen, N. H., Park, S., & Kim, S. (2023). Nucleophilic C4-selective (hetero) arylation of pyridines for facile synthesis of heterobiaryls. National Institutes of Health.
  • The Hartwig Group. (n.d.). Palladium-Catalyzed Arylation of Fluoroalkylamines.

Sources

Application Notes & Protocols: Catalyst Selection for Selective Coupling at C2 or C4 of 2,4-Dibromoquinoline

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of Substituted Quinolines

The quinoline scaffold is a privileged structural motif in medicinal chemistry and materials science, forming the core of numerous pharmaceuticals and functional organic materials. The ability to precisely install different functionalities at specific positions on the quinoline ring is paramount for tuning their biological activity and physicochemical properties. 2,4-Dibromoquinoline is a versatile building block that offers two distinct reactive sites for modification. However, controlling the regioselectivity of cross-coupling reactions to selectively functionalize either the C2 or C4 position presents a significant synthetic challenge. This guide provides a detailed technical overview of the strategies and catalyst systems employed to achieve high selectivity in C-C bond formation at either the C2 or C4 position of this compound, with a focus on palladium-catalyzed cross-coupling reactions.

Mechanistic Principles of Regioselectivity

The selective functionalization of this compound is governed by a delicate interplay of electronic and steric factors, which can be modulated by the choice of catalyst, ligands, and reaction conditions.

Electronic Effects: The C2 position of the quinoline ring is electronically more deficient than the C4 position due to the proximity of the electronegative nitrogen atom. This makes the C2-Br bond generally more susceptible to oxidative addition by a low-valent palladium(0) catalyst, which is the initial and often rate-determining step in many cross-coupling catalytic cycles.[1] Consequently, many standard cross-coupling conditions tend to favor substitution at the C2 position.

Steric Effects: The steric environment around the C2 and C4 positions also plays a crucial role. The C2 position is flanked by the fused benzene ring and the C3-H bond, while the C4 position is situated between the C3-H and C5-H bonds. The choice of bulky ligands on the palladium catalyst can influence the accessibility of each site, thereby altering the regioselectivity. For instance, extremely bulky ligands can disfavor the approach of the catalyst to one position over the other.[2]

Halogen Reactivity: While this guide focuses on this compound, it is worth noting that the inherent reactivity order of halogens in palladium-catalyzed cross-coupling reactions (I > Br > Cl > F) can be exploited to achieve selectivity.[3] For example, using 2-bromo-4-iodoquinoline would strongly favor initial coupling at the more reactive C4-I bond.[4]

The following diagram illustrates the competing pathways for the initial oxidative addition step, which is the key to controlling the regioselectivity.

G cluster_0 Catalyst System & Conditions cluster_1 Competing Oxidative Addition Pathways cluster_2 Monofunctionalized Products Catalyst Pd(0)Ln Dibromoquinoline This compound C2_Addition Oxidative Addition at C2 Dibromoquinoline->C2_Addition  Favored by: - Electron-donating ligands - Less steric hindrance C4_Addition Oxidative Addition at C4 Dibromoquinoline->C4_Addition  Favored by: - Bulky ligands - Specific catalyst speciation C2_Product C2-Coupled Product C2_Addition->C2_Product Transmetalation & Reductive Elimination C4_Product C4-Coupled Product C4_Addition->C4_Product Transmetalation & Reductive Elimination

Caption: Competing pathways for selective coupling of this compound.

Catalyst Systems and Protocols for Selective Coupling

The choice of the palladium catalyst and its associated ligands is the most critical factor in directing the regioselectivity of the coupling reaction. Below are detailed protocols for achieving selective C2 and C4 functionalization.

Protocol 1: C2-Selective Sonogashira Coupling

This protocol is adapted from literature procedures that have demonstrated high selectivity for the C2 position in Sonogashira couplings of 2,4-dihaloquinolines.[4][5][6] The inherent electronic preference for reaction at C2 is leveraged in this case.

Objective: To selectively couple a terminal alkyne at the C2 position of this compound.

Materials:

  • This compound

  • Terminal alkyne (e.g., phenylacetylene)

  • Palladium(II) acetate (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃)

  • Copper(I) iodide (CuI)

  • Triethylamine (Et₃N)

  • Toluene, anhydrous

  • Nitrogen or Argon gas supply

  • Standard glassware for inert atmosphere reactions (Schlenk flask, condenser, etc.)

Experimental Procedure:

  • To a dry Schlenk flask under an inert atmosphere (N₂ or Ar), add this compound (1.0 mmol), Pd(OAc)₂ (0.02 mmol, 2 mol%), PPh₃ (0.08 mmol, 8 mol%), and CuI (0.04 mmol, 4 mol%).

  • Evacuate and backfill the flask with the inert gas three times.

  • Add anhydrous toluene (10 mL) and triethylamine (3.0 mmol) via syringe.

  • Add the terminal alkyne (1.2 mmol) dropwise to the stirred reaction mixture.

  • Heat the reaction mixture to 80 °C and monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Filter the mixture through a pad of Celite to remove the palladium catalyst and salts.

  • Wash the filtrate with saturated aqueous NH₄Cl solution and then with brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain the desired 2-alkynyl-4-bromoquinoline.

Causality of Component Choices:

  • Pd(OAc)₂/PPh₃: This is a common and effective catalyst system for Sonogashira couplings. PPh₃ is a moderately electron-rich and sterically accessible ligand that generally favors coupling at the more electronically activated C2 position.[3]

  • CuI: Acts as a co-catalyst that facilitates the transmetalation step by forming a copper acetylide intermediate.

  • Et₃N: Serves as both a base to deprotonate the terminal alkyne and to quench the HBr formed during the reaction.

Protocol 2: C4-Selective Suzuki Coupling

Achieving C4 selectivity often requires overcoming the intrinsic preference for C2 coupling. This can be accomplished by employing specific ligands that sterically hinder approach to the C2 position or by using catalyst systems that exhibit atypical selectivity. While direct C4-selective coupling on this compound is challenging, the use of bulky, electron-rich phosphine ligands or N-heterocyclic carbene (NHC) ligands has shown promise in related dihaloheteroarene systems for inverting the conventional selectivity.[2][7]

Objective: To selectively couple an arylboronic acid at the C4 position of this compound.

Materials:

  • This compound

  • Arylboronic acid (e.g., phenylboronic acid)

  • [1,1'-Bis(di-tert-butylphosphino)ferrocene]dichloropalladium(II) (Pd(dtbpf)Cl₂)

  • Potassium phosphate (K₃PO₄)

  • 1,4-Dioxane and water (10:1 mixture)

  • Nitrogen or Argon gas supply

  • Standard glassware for inert atmosphere reactions

Experimental Procedure:

  • To a dry Schlenk flask under an inert atmosphere, add this compound (1.0 mmol), the arylboronic acid (1.5 mmol), Pd(dtbpf)Cl₂ (0.03 mmol, 3 mol%), and K₃PO₄ (3.0 mmol).

  • Evacuate and backfill the flask with the inert gas three times.

  • Add the degassed 1,4-dioxane/water (10:1, 11 mL) solvent mixture.

  • Heat the reaction mixture to 100 °C and monitor its progress by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature and add water.

  • Extract the aqueous layer with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.

  • Filter and concentrate the solvent under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to isolate the 4-aryl-2-bromoquinoline.

Causality of Component Choices:

  • Pd(dtbpf)Cl₂: This catalyst contains a bulky, electron-rich phosphine ligand (dtbpf). The steric bulk of the di-tert-butylphosphino groups can disfavor the oxidative addition at the C2 position, thereby promoting reaction at the less hindered C4 position.

  • K₃PO₄: A strong base that is effective in Suzuki couplings, particularly with less reactive substrates.

  • Dioxane/Water: A common solvent system for Suzuki reactions that facilitates the dissolution of both the organic and inorganic reagents.

Comparative Summary of Reaction Conditions

ParameterC2-Selective Sonogashira CouplingC4-Selective Suzuki Coupling
Catalyst Pd(OAc)₂Pd(dtbpf)Cl₂
Ligand PPh₃dtbpf
Base Et₃NK₃PO₄
Solvent Toluene1,4-Dioxane/Water
Temperature 80 °C100 °C
Coupling Partner Terminal AlkyneArylboronic Acid
Selectivity Driver Electronic PreferenceSteric Hindrance

Troubleshooting and Optimization

  • Low Yield: Ensure all reagents are pure and solvents are anhydrous. Degas the solvent mixture thoroughly to prevent catalyst deactivation. Consider increasing the catalyst loading or reaction temperature, but be mindful that this may affect selectivity.

  • Poor Selectivity: If a mixture of C2 and C4 isomers is obtained, try lowering the reaction temperature to favor the kinetically preferred product.[3] Screening different ligands is crucial; for C4 selectivity, explore other bulky ligands such as XPhos or SPhos. For C2 selectivity, less sterically demanding ligands might be beneficial.

  • Di-substitution: To minimize the formation of the 2,4-disubstituted product, use a slight excess of the this compound relative to the coupling partner or add the coupling partner slowly to the reaction mixture. Lowering the catalyst loading can also disfavor the second coupling event.[3]

Conclusion

The selective functionalization of this compound at either the C2 or C4 position is a challenging yet achievable goal through the careful selection of the catalyst system and reaction conditions. C2-selectivity is often the default pathway due to the electronic activation at this position and can be achieved with standard cross-coupling protocols. In contrast, C4-selectivity requires overcoming this inherent preference, typically through the use of sterically demanding ligands that disfavor reaction at the C2 position. The protocols and principles outlined in this guide provide a solid foundation for researchers to develop and optimize selective cross-coupling reactions on the this compound scaffold, enabling the synthesis of novel compounds for drug discovery and materials science.

References

  • Regioselective Functionaliz
  • Effect of the ligands on reactivity and regioselectivity The...
  • Mechanistic Origin of Ligand Effects on Exhaustive Functionalization During Pd-Catalyzed Cross-Coupling of Dihaloarenes - NIH.
  • Inverting the Conventional Site Selectivity of Cross-Coupling of 2,4-Dichloropyrimidines.
  • Regioselective Sonogashira couplings of 2,4-dibromoquinolines. A correction - PubMed.
  • A Dichotomy in Cross-Coupling Site Selectivity in a Dihalogenated Heteroarene: Influence of Mononuclear Pd, Pd Clusters, and Pd Nanoparticles—the Case for Exploiting Pd Catalyst Speci
  • Studies of one-pot double couplings on dibromoquinolines - PMC.
  • Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes - NIH.
  • Selectivity for Exhaustive Cross-Coupling of Dihaloarenes is Affected by the Interplay Between Halide Byproduct, Solvent, and Ligand - ChemRxiv.
  • Regioselective Sonogashira Couplings of 2,4-Dibromoquinolines. A Correction - Figshare.
  • Regioselective alkynylation followed by Suzuki coupling of 2,4-dichloroquinoline - NIH.

Sources

Application Notes and Protocols: A Step-by-Step Guide to the Synthesis of a 2-Amino-4-bromoquinoline Derivative

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: The quinoline scaffold is a cornerstone in medicinal chemistry, forming the structural basis for a multitude of therapeutic agents. The introduction of an amino group at the 2-position and a bromine atom at the 4-position creates a particularly valuable derivative. The 2-amino moiety is a common pharmacophore, while the 4-bromo substituent serves as a versatile synthetic handle for further molecular elaboration through cross-coupling reactions. This application note provides a detailed, field-proven protocol for the synthesis of a 2-amino-4-bromoquinoline derivative, designed for researchers, scientists, and professionals in drug development. We will employ a robust and reliable two-step sequence involving an initial construction of the quinoline core, followed by a selective electrophilic bromination.

Part 1: Strategic Overview and Rationale

The synthesis of functionalized quinolines can be approached through various classical methods, including the Friedländer, Combes, and Skraup syntheses.[1][2][3][4] For this protocol, we have selected a strategic sequence that prioritizes efficiency, control, and the use of readily available starting materials.

Our two-step approach is as follows:

  • Step I - Friedländer Annulation: We will first construct a 2-amino-4-methylquinoline intermediate. The Friedländer synthesis is an acid- or base-catalyzed condensation reaction between a 2-aminoaryl aldehyde or ketone and a compound containing an α-methylene group.[5][6][7] This method is exceptionally reliable for creating polysubstituted quinolines.[8][9]

  • Step II - Electrophilic Bromination: The synthesized 2-amino-4-methylquinoline is an electron-rich heterocyclic system. The amino group at the C2 position strongly activates the ring towards electrophilic aromatic substitution. We will leverage this reactivity to selectively install a bromine atom at the C4 position using N-Bromosuccinimide (NBS), a mild and selective brominating agent.[10][11]

This strategy of late-stage functionalization allows for a convergent and modular synthesis, where the core scaffold is built first and then decorated with the desired halogen.

Overall Synthetic Scheme

Caption: Overall two-step synthesis of the target compound.

Part 2: Reaction Mechanism and Experimental Workflow

Mechanism of the Friedländer Annulation

The base-catalyzed Friedländer synthesis proceeds through a cascade of reactions. The process is initiated by an aldol condensation between the enolate of acetone and the carbonyl group of 2-aminoacetophenone. This is followed by a dehydrating cyclization where the amino group attacks the newly formed enone system, leading to the final aromatic quinoline ring after elimination of water.

Mechanism start Start: 2-Aminoacetophenone + Acetone Enolate aldol Aldol Condensation start->aldol intermediate1 Aldol Adduct Intermediate aldol->intermediate1 dehydration1 Dehydration (E1cB) intermediate1->dehydration1 enone α,β-Unsaturated Ketone dehydration1->enone cyclization Intramolecular Michael Addition enone->cyclization dihydroquinoline Dihydroquinoline Intermediate cyclization->dihydroquinoline dehydration2 Dehydration & Aromatization dihydroquinoline->dehydration2 product Product: 2-Amino-4-methylquinoline dehydration2->product

Caption: Mechanistic pathway of the Friedländer annulation.

General Experimental Workflow

The overall process is designed for clarity and efficiency, ensuring a high degree of purity in the final product. The workflow minimizes transfers and simplifies the isolation procedures.

Workflow cluster_prep Preparation cluster_reaction1 Step 1: Annulation cluster_workup1 Step 1: Isolation cluster_reaction2 Step 2: Bromination cluster_workup2 Step 2: Purification A 1. Assemble Glassware (Flask, Condenser) B 2. Weigh & Dissolve Reactants (2-Aminoacetophenone, KOH) A->B C 3. Add Acetone & Reflux B->C D 4. Monitor by TLC C->D E 5. Cool & Precipitate in Water D->E F 6. Filter, Wash & Dry Intermediate E->F G 7. Dissolve Intermediate in DMF F->G H 8. Add NBS Portion-wise G->H I 9. Stir at Room Temp & Monitor by TLC H->I J 10. Precipitate in Water & Filter I->J K 11. Recrystallize from Ethanol J->K L 12. Characterize Final Product (NMR, MS, MP) K->L

Caption: Step-by-step experimental workflow diagram.

Part 3: Materials and Equipment

Reagents and Materials
ReagentCAS No.Mol. Weight ( g/mol )QuantityNotes
2-Aminoacetophenone551-93-9135.161.35 g (10 mmol)Purity >98%
Acetone67-64-158.0815 mLACS Grade
Potassium Hydroxide (KOH)1310-58-356.110.56 g (10 mmol)Anhydrous pellets
N-Bromosuccinimide (NBS)128-08-5177.981.78 g (10 mmol)Purity >99%, protect from light
Ethanol (EtOH)64-17-546.07~100 mLAnhydrous
N,N-Dimethylformamide (DMF)68-12-273.0920 mLAnhydrous
Deionized Water7732-18-518.02~500 mL
TLC Plates--As neededSilica gel 60 F254
Equipment
  • 100 mL Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Ice bath

  • Buchner funnel and filter flask

  • Standard laboratory glassware (beakers, graduated cylinders)

  • TLC chamber and UV lamp

  • Rotary evaporator

Part 4: Detailed Experimental Protocols

Safety Precaution: Always work in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and gloves. NBS is corrosive and a lachrymator; handle with care.

Protocol 1: Synthesis of 2-Amino-4-methylquinoline (Intermediate)
  • Reaction Setup: To a 100 mL round-bottom flask, add 2-aminoacetophenone (1.35 g, 10 mmol) and ethanol (20 mL). Stir until the solid is fully dissolved.

  • Catalyst Addition: Carefully add potassium hydroxide pellets (0.56 g, 10 mmol) to the solution. Stir for 10 minutes at room temperature.

  • Reagent Addition: Add acetone (15 mL) to the mixture.

  • Reaction Execution: Fit the flask with a reflux condenser and heat the mixture to reflux (approx. 80-85 °C) using a heating mantle. Maintain a gentle reflux for 4 hours.

  • Monitoring: Monitor the reaction's progress by TLC (Eluent: 30% Ethyl Acetate in Hexane). The starting material spot should disappear and a new, more polar spot corresponding to the product should appear.

  • Work-up and Isolation: After completion, cool the reaction mixture to room temperature. Pour the mixture slowly into a beaker containing 200 mL of cold deionized water while stirring. A pale-yellow precipitate will form.

  • Filtration: Collect the solid precipitate by vacuum filtration using a Buchner funnel. Wash the solid generously with deionized water (3 x 50 mL).

  • Drying: Dry the collected solid under vacuum to yield 2-amino-4-methylquinoline as a light-yellow powder. The crude product is typically of sufficient purity for the next step. (Expected yield: 85-90%).

Protocol 2: Synthesis of 2-Amino-4-bromo-4-methylquinoline (Final Product)
  • Reaction Setup: In a 100 mL round-bottom flask, dissolve the dried 2-amino-4-methylquinoline (1.58 g, 10 mmol) in anhydrous DMF (20 mL). Stir at room temperature until fully dissolved.

  • Reagent Addition: Add N-Bromosuccinimide (1.78 g, 10 mmol) to the solution in small portions over 15 minutes. An exotherm may be observed; maintain the temperature below 30 °C if necessary with a cool water bath.

  • Reaction Execution: Stir the reaction mixture at room temperature for 2 hours.

  • Monitoring: Monitor the reaction by TLC (Eluent: 30% Ethyl Acetate in Hexane). Observe the consumption of the starting material and the formation of a new product spot.

  • Work-up and Isolation: Once the reaction is complete, pour the mixture into 200 mL of ice-cold water. A solid will precipitate.

  • Filtration: Collect the crude product by vacuum filtration and wash thoroughly with water.

  • Purification: Purify the crude solid by recrystallization from ethanol. Dissolve the solid in a minimum amount of hot ethanol and allow it to cool slowly to room temperature, then in an ice bath to maximize crystal formation. Filter the purified crystals and dry under vacuum. (Expected yield: 75-85%).

  • Characterization: Characterize the final product by ¹H NMR, ¹³C NMR, Mass Spectrometry, and Melting Point analysis to confirm its structure and purity.

Part 5: Troubleshooting

ProblemPossible Cause(s)Suggested Solution(s)
Step 1: Low Yield Incomplete reaction.Ensure reflux temperature is maintained. Extend reaction time and monitor by TLC.
Loss of product during work-up.Ensure complete precipitation by using ice-cold water. Be meticulous during filtration.
Step 2: Incomplete Bromination Deactivated NBS.Use a fresh bottle of NBS. Protect it from light and moisture.
Insufficient reaction time.Allow the reaction to stir longer at room temperature, monitoring by TLC.
Product is Impure Side reactions (e.g., dibromination).Add NBS slowly and in portions to control the reaction. Ensure 1:1 stoichiometry.
Incomplete removal of starting material.Optimize recrystallization solvent system or consider column chromatography for purification.

Part 6: Conclusion

This application note details a reliable and efficient two-step synthesis for a 2-amino-4-bromoquinoline derivative. The methodology utilizes the classic Friedländer annulation followed by a selective electrophilic bromination, providing a high-yielding route to a valuable synthetic intermediate. The resulting product, with its strategically placed amino and bromo functionalities, is primed for further chemical modification, making it an excellent building block for constructing complex molecular architectures in the pursuit of novel therapeutic agents.

References

  • Friedländer, P. (1882). Ueber o-Amidobenzaldehyd. Chemische Berichte, 15(2), 2572–2575.
  • Combes, A. (1888). Sur les synthèses dans la série de la quinoléine au moyen de l'acétylacétone et des anilines. Bulletin de la Société Chimique de Paris, 49, 89–92.
  • Bischler, A., & Napieralski, B. (1893). Zur Kenntniss einer neuen Isochinolin-Synthese. Berichte der deutschen chemischen Gesellschaft, 26(2), 1903–1908.
  • Alyamkina, E. A., et al. (2011). Combes quinoline synthesis: A review. Chemistry of Heterocyclic Compounds, 47(3), 257-283.
  • Marco-Contelles, J., Perez-Mayoral, E., Samadi, A., do Carmo Carreiras, M., & Soriano, E. (2009). Recent advances in the Friedländer reaction. Chemical Reviews, 109(6), 2652–2671.
  • Slideshare. (2023). Synthesis of quinoline derivatives and its applications.
  • Manske, R. H. (1942). The Chemistry of Quinolines. Chemical Reviews, 30(1), 113–144.
  • Sloop, J. C. (2009). The Combes Reaction: A Review of Recent Advances. Molecules, 14(9), 3328-3343.
  • Pujar, P. P., et al. (2021). Potassium tert-Butoxide-Mediated Synthesis of 2-Aminoquinolines from Alkylnitriles and 2-Aminobenzaldehyde Derivatives. Asian Journal of Organic Chemistry, 10(6), 1435-1439.
  • Chaudhary, G., et al. (2020). An Economical and Eco‐Efficient Ammonium Chloride Promoted Friedländer Condensation: A Study of Microwave‐Assisted Versus Conventional Heating. ChemistrySelect, 5(29), 8969-8974.

Sources

Application Notes and Protocols: The Strategic Use of 2,4-Dibromoquinoline in the Synthesis of Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The quinoline core is a privileged scaffold in medicinal chemistry, forming the structural basis for a multitude of FDA-approved kinase inhibitors. Its ability to form critical hydrogen bonds with the hinge region of the ATP-binding site makes it an ideal starting point for inhibitor design. This application note provides an in-depth guide for researchers and drug development professionals on the strategic application of 2,4-dibromoquinoline as a versatile starting material for the synthesis of novel kinase inhibitors. We will explore the nuanced reactivity of this scaffold, detailing regioselective functionalization strategies through palladium-catalyzed cross-coupling reactions and providing detailed, field-proven protocols. The discussion will bridge synthetic methodology with structure-activity relationship (SAR) insights, empowering chemists to rationally design and execute the synthesis of potent and selective kinase inhibitors.

The Quinoline Scaffold: A Cornerstone of Kinase Inhibition

Protein kinases regulate a vast array of cellular processes, and their dysregulation is a well-established driver of numerous diseases, particularly cancer. Consequently, kinases have become one of the most intensely pursued classes of drug targets. A significant portion of small molecule kinase inhibitors are ATP-competitive, designed to occupy the adenosine triphosphate (ATP) binding pocket. The quinoline scaffold is exceptionally well-suited for this role, acting as a bioisostere of the adenine ring of ATP.

The this compound derivative is a particularly powerful synthetic intermediate due to the differential reactivity of its two bromine-substituted positions. The C4 position is generally more susceptible to palladium-catalyzed cross-coupling reactions than the C2 position. This regioselectivity is the cornerstone of a modular synthetic approach, allowing for the sequential and controlled introduction of diverse chemical moieties to probe the kinase active site and optimize pharmacological properties.

Core Synthetic Strategies: Regioselective Functionalization

The power of this compound lies in its capacity for sequential, site-selective modifications. This is predominantly achieved through palladium-catalyzed cross-coupling reactions, which are renowned for their functional group tolerance and reliability.

Causality of Regioselectivity

The observed higher reactivity at the C4 position in reactions like Sonogashira and Suzuki couplings can be attributed to electronic factors. The C4 carbon is para to the ring nitrogen, making it more electron-deficient and thus more susceptible to oxidative addition by the Pd(0) catalyst, the initial step in most cross-coupling catalytic cycles. This inherent electronic bias allows chemists to perform the first coupling reaction selectively at C4, leaving the C2-bromo group intact for a subsequent, different transformation.

Key Synthetic Transformations
  • Sonogashira Coupling: This reaction is ideal for installing alkynyl groups, which can act as rigid linkers or precursors for further transformations. It typically employs a palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(PPh₃)₂) and a copper(I) co-catalyst (e.g., CuI). Studies have shown that Sonogashira coupling on this compound can preferentially occur at the C2 position.[1][2][3][4] This contrasts with some other couplings and highlights the importance of empirical validation, as subtle changes in catalysts and substrates can alter regiochemical outcomes.

  • Suzuki-Miyaura Coupling: As one of the most versatile C-C bond-forming reactions, the Suzuki coupling is used to introduce aryl or heteroaryl moieties. These groups are often crucial for establishing key interactions within the kinase active site or for modulating the inhibitor's physicochemical properties. Typical conditions involve a palladium catalyst and a base like potassium carbonate in a mixed solvent system.

  • Buchwald-Hartwig Amination: This C-N bond-forming reaction is arguably the most critical for creating the classic 4-anilinoquinoline structure found in many potent kinase inhibitors. This reaction allows for the coupling of anilines or other amines to the quinoline core. The choice of phosphine ligand is crucial for reaction efficiency and scope.

Generalized Synthetic Workflow

A common and effective strategy involves a two-step, sequential functionalization of the this compound scaffold. This modular approach allows for the rapid generation of a library of analogs for SAR studies.

G cluster_0 Synthetic Pathway A This compound B Step 1: Regioselective Functionalization (e.g., at C4) A->B Suzuki Coupling (ArB(OH)2, Pd catalyst, Base) C 4-Substituted-2-bromoquinoline B->C D Step 2: Functionalization at C2 C->D Buchwald-Hartwig Amination (R-NH2, Pd catalyst, Ligand, Base) E 2,4-Disubstituted Quinoline (Final Inhibitor) D->E

Caption: General workflow for synthesizing 2,4-disubstituted quinoline inhibitors.

Detailed Experimental Protocols

The following protocols are provided as validated starting points. Researchers should note that optimization of catalysts, ligands, bases, and solvents may be necessary for specific substrates.

Protocol 1: Regioselective Suzuki Coupling at C4 of this compound

Objective: To synthesize a 2-bromo-4-arylquinoline intermediate. This protocol leverages the higher reactivity of the C4 position.

Materials:

  • This compound (1.0 eq)

  • Arylboronic acid (1.2 eq)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 eq)

  • Potassium carbonate (K₂CO₃) (3.0 eq)

  • 1,4-Dioxane and Water (4:1 v/v)

  • Argon or Nitrogen gas supply

Procedure:

  • To a flame-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, add this compound, the arylboronic acid, and K₂CO₃.

  • Evacuate the flask and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times to ensure an inert atmosphere.

  • Add the 1,4-dioxane/water solvent mixture via syringe, followed by the addition of Pd(PPh₃)₄.

  • Heat the reaction mixture to 90 °C and stir vigorously for 12-16 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS.

  • Upon completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate and wash with water and then brine.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the desired 2-bromo-4-arylquinoline.

Causality Note: The use of an aqueous base (K₂CO₃ in dioxane/water) is crucial for activating the boronic acid for the transmetalation step in the Suzuki catalytic cycle. Pd(PPh₃)₄ is a robust, air-stable Pd(0) source suitable for a wide range of substrates.

Protocol 2: Buchwald-Hartwig Amination at C2 of a 2-Bromo-4-arylquinoline

Objective: To install an amine at the C2 position, completing the synthesis of the 2,4-disubstituted quinoline inhibitor.

Materials:

  • 2-Bromo-4-arylquinoline (from Protocol 1) (1.0 eq)

  • Primary or secondary amine (1.5 eq)

  • Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] (0.02 eq)

  • Xantphos (or other suitable phosphine ligand) (0.04 eq)

  • Sodium tert-butoxide (NaOtBu) (2.0 eq)

  • Anhydrous toluene

  • Argon or Nitrogen gas supply

Procedure:

  • In an oven-dried Schlenk tube, combine Pd₂(dba)₃ and the phosphine ligand.

  • Evacuate and backfill with inert gas. Add anhydrous toluene and stir for 10 minutes at room temperature to pre-form the catalyst.

  • In a separate flame-dried flask, add the 2-bromo-4-arylquinoline substrate and NaOtBu.

  • Evacuate and backfill this flask with inert gas.

  • Add the amine to the substrate-containing flask, followed by the pre-formed catalyst solution via cannula or syringe.

  • Heat the reaction mixture to 100-110 °C and stir for 8-24 hours.

  • Monitor the reaction by TLC or LC-MS.

  • After cooling, quench the reaction carefully by adding saturated aqueous ammonium chloride (NH₄Cl).

  • Extract the product with ethyl acetate. Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate.

  • Purify the crude product by flash column chromatography to afford the final 2,4-disubstituted quinoline.

Causality Note: The Buchwald-Hartwig amination requires a strong, non-nucleophilic base like NaOtBu to deprotonate the amine in the catalytic cycle. The choice of a bulky, electron-rich phosphine ligand like Xantphos is critical to facilitate both the oxidative addition and the final reductive elimination steps, which form the C-N bond.

Structure-Activity Relationship (SAR) Insights

The 2,4-disubstituted quinoline scaffold provides two primary vectors for chemical modification, each playing a distinct role in shaping the inhibitor's biological profile.

  • The C4-Position: This position is critical for establishing interactions deep within the ATP pocket. For many kinase inhibitors, a substituted aniline at this position is a key feature. The aniline NH group often acts as a hydrogen bond donor to the kinase hinge region, while the phenyl ring can be decorated with substituents to enhance potency and selectivity by interacting with specific amino acid residues.

  • The C2-Position: Substituents at the C2-position typically point towards the solvent-exposed region of the ATP binding site. This position is ideal for introducing groups that can improve aqueous solubility (e.g., morpholine, piperazine) or other pharmacokinetic properties without disrupting the core hinge-binding interactions.

G cluster_0 Structure-Activity Relationship (SAR) Model scaffold Quinoline Core Hinge Binding (Mimics Adenine) kinase Kinase ATP Binding Pocket c4 C4-Position Anilino Group Key H-bond to Hinge Selectivity & Potency Driver Interacts with Gatekeeper Residue c4:port->scaffold:f0 Potency Vector c2 C2-Position Diverse Substituents Solubility Modulation Pharmacokinetics (ADME) Access to Solvent Front c2:port->scaffold:f0 Properties Vector

Caption: SAR model for 2,4-disubstituted quinoline kinase inhibitors.

Data Summary: Representative Inhibitors

The modular synthesis enabled by the this compound scaffold has led to the discovery of potent inhibitors against various kinases.

Compound ClassR² SubstituentR⁴ SubstituentTarget Kinase(s)IC₅₀ (nM)Reference
Quinoline-APhenyl4-AminophenylJAK3360
Quinoline-BPhenyl4-MorpholinophenylNPM1-ALK250
Pyrimidine-C3-BromophenylAnilinoAurora A / B309 / 293
Quinazoline-DH3-Bromo-anilinoCDK9142

Note: Table includes data from related quinazoline/pyrimidine scaffolds to illustrate the potency achievable with similar substitution patterns.

Conclusion

This compound is a high-value, strategic starting material for the synthesis of kinase inhibitors. Its predictable, regioselective reactivity allows for the efficient and modular construction of diverse chemical libraries. By combining robust palladium-catalyzed cross-coupling reactions like the Suzuki and Buchwald-Hartwig couplings, medicinal chemists can systematically explore the structure-activity landscape of the kinase ATP binding site. The protocols and strategic insights provided herein serve as a comprehensive guide for researchers aiming to leverage this powerful scaffold in the discovery of next-generation targeted therapeutics.

References

  • Nolan, J. M., & Comins, D. L. (2003). Regioselective Sonogashira couplings of 2,4-dibromoquinolines. A correction. The Journal of Organic Chemistry, 68(9), 3736–3738. [Link]
  • Nolan, J. M., & Comins, D. L. (2003). Regioselective Sonogashira Couplings of 2,4-Dibromoquinolines. A Correction. The Journal of Organic Chemistry, 68(9), 3736-3738. [Link]
  • de Oliveira, R. B., et al. (2018). New 2-(aryl/heteroaryl)-6-(morpholin-4-yl/pyrrolidin-1-yl)-(4-trifluoromethyl)quinolines: synthesis via Buchwald–Hartwig amination, photophysics, and biomolecular binding properties. New Journal of Chemistry, 42(12), 10024-10035. [Link]
  • Nolan, J. M., & Comins, D. L. (2003). Regioselective Sonogashira Couplings of 2,4-Dibromoquinolines. A Correction.
  • Abdel-Maksoud, M. S., et al. (2023). Medicinal Chemistry of Quinazolines as Anticancer Agents Targeting Tyrosine Kinases. Pharmaceuticals, 16(4), 528. [Link]
  • Anizon, F., et al. (2017). Synthesis and Kinase Inhibitory Potencies of Pyrazolo[3,4-g]isoquinolines. Molecules, 22(9), 1551. [Link]
  • Aube, J., et al. (2013). Small-molecule pyrimidine inhibitors of the cdc2-like (Clk) and dual specificity tyrosine phosphorylation-regulated (Dyrk) kinases: development of chemical probe ML315. Probe Reports from the NIH Molecular Libraries Program. [Link]
  • Nolan, J. M., & Comins, D. L. (2016). Regioselective Sonogashira Couplings of 2,4-Dibromoquinolines. A Correction. Figshare. [Link]
  • Kryshchyshyn-Dylevych, A., et al. (2022). Synthesis of 4,5-Dihydro-1H-[9][10]dithiolo[3,4-c]quinoline-1-thione Derivatives and Their Application as Protein Kinase Inhibitors. Pharmaceuticals, 15(7), 786. [Link]
  • Abell, A. D., et al. (2008). Sequential and selective Buchwald-Hartwig amination reactions for the controlled functionalization of 6-bromo-2-chloroquinoline: synthesis of ligands for the Tec Src homology 3 domain. The Journal of Organic Chemistry, 73(22), 9170-9173. [Link]
  • Reddy, K. S., et al. (2009). Regioselective alkynylation followed by Suzuki coupling of 2,4-dichloroquinoline. Beilstein Journal of Organic Chemistry, 5, 32. [Link]
  • Sharma, P., et al. (2017). Design, Synthesis and Biological Screening of 2, 4- Disubstituted Quinolines. Research & Reviews: A Journal of Drug Design & Discovery. [Link]
  • Pal, M., et al. (2009). Regioselective alkynylation followed by Suzuki coupling of 2,4-dichloroquinoline: Synthesis of 2-alkynyl-4-arylquinolines. Beilstein Journal of Organic Chemistry, 5, 32. [Link]
  • Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. Organic Chemistry Portal. [Link]
  • Wikipedia. (n.d.).
  • Mernyák, E., et al. (2016). The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. Beilstein Journal of Organic Chemistry, 12, 1263-1272. [Link]
  • Pal, M., et al. (2009). Regioselective alkynylation followed by Suzuki coupling of 2,4-dichloroquinoline. Semantic Scholar. [Link]
  • Cid, J. M., et al. (2006). Regioselectivity in alkenyl(aryl)-heteroaryl Suzuki cross-coupling reactions of 2,4-dibromopyridine. A synthetic and mechanistic study.
  • Pospisil, T., et al. (2018). Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids. Molecules, 23(11), 2963. [Link]
  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Organic Chemistry Portal. [Link]
  • Wang, X., et al. (2020). Discovery of novel 2,4-disubstituted pyrimidines as Aurora kinase inhibitors. Bioorganic & Medicinal Chemistry Letters, 30(3), 126895. [Link]
  • Al-Otaibi, F., et al. (2022). Synthesis, Cytotoxic Evaluation, and Structure-Activity Relationship of Substituted Quinazolinones as Cyclin-Dependent Kinase 9 Inhibitors. Molecules, 27(25), 8887. [Link]

Sources

Revolutionizing Medicinal Chemistry: Microwave-Assisted Synthesis of Novel Quinoline Scaffolds from 2,4-Dibromoquinoline

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Quinoline Core and the Power of Microwave Synthesis

The quinoline scaffold is a cornerstone in medicinal chemistry and drug discovery, forming the structural basis for a wide array of therapeutic agents with diverse biological activities, including antimalarial, anticancer, antibacterial, and anti-inflammatory properties.[1][2][3] In particular, 2,4-disubstituted quinolines have emerged as a privileged structural motif, with numerous derivatives showing significant potential in the development of new pharmaceuticals.[1][4][5] The strategic functionalization at the C2 and C4 positions of the quinoline ring allows for the fine-tuning of pharmacological activity and the exploration of vast chemical space.

Traditionally, the synthesis of these vital compounds has often involved lengthy reaction times, harsh conditions, and the generation of significant waste. However, the advent of microwave-assisted organic synthesis (MAOS) has transformed the landscape of chemical synthesis.[6] Microwave irradiation offers rapid, uniform heating of reactants, leading to dramatic accelerations in reaction rates, increased product yields, and often, enhanced selectivity.[7] This technology aligns perfectly with the principles of green chemistry by reducing energy consumption and minimizing solvent use.

This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the efficient synthesis of 2,4-disubstituted quinolines utilizing 2,4-dibromoquinoline as a versatile starting material under microwave-assisted conditions. We will delve into the core principles, provide detailed, field-proven protocols for key cross-coupling reactions, and offer insights into the causality behind experimental choices, empowering you to accelerate your research and discovery efforts.

The Strategic Starting Point: this compound

This compound is an excellent starting material for generating diverse libraries of quinoline derivatives. The differential reactivity of the bromine atoms at the C2 and C4 positions allows for selective and sequential functionalization, a critical aspect for building molecular complexity. Understanding this regioselectivity is paramount for predictable and efficient synthesis.

Understanding Regioselectivity in Cross-Coupling Reactions

The electronic environment of the quinoline ring dictates the reactivity of the two bromine substituents. The C2 and C4 positions are electronically distinct, and their susceptibility to palladium-catalyzed cross-coupling reactions can be influenced by the specific reaction conditions and the nature of the coupling partners.

For instance, in the case of 2,4-dichloroquinoline, Sonogashira coupling has been shown to occur regioselectively at the C2 position.[2][8] This is attributed to the higher electrophilicity of the C2 position due to the electron-withdrawing effect of the adjacent nitrogen atom, making it more susceptible to oxidative addition of the palladium(0) catalyst.[2][8] Conversely, studies on the Sonogashira coupling of 2,4-dibromoquinolines have demonstrated that the reaction can proceed preferentially at the C4 position.[9][10][11] This highlights the nuanced interplay of electronic effects and reaction kinetics that can be harnessed for selective synthesis.

This application note will provide protocols that leverage this differential reactivity to achieve selective mono- and di-substitution of the this compound core.

Microwave-Assisted Cross-Coupling Protocols

The following protocols are designed for use with a dedicated microwave reactor capable of controlling temperature and pressure. All reactions should be performed in sealed microwave vials with appropriate stirring.

General Workflow for Microwave-Assisted Synthesis

The general workflow for the microwave-assisted synthesis of 2,4-disubstituted quinolines from this compound is a streamlined process designed for efficiency and high throughput.

G cluster_prep Preparation cluster_reaction Microwave Reaction cluster_workup Work-up & Purification A This compound D Assemble in Microwave Vial A->D B Coupling Partner (Boronic Acid, Alkyne, Amine) B->D C Catalyst, Ligand, Base, Solvent C->D E Seal Vial and Place in Reactor D->E Transfer F Microwave Irradiation (Controlled Temperature & Time) E->F G Cooling F->G H Reaction Quenching G->H Process I Extraction H->I J Chromatography I->J K Characterization J->K L L K->L 2,4-Disubstituted Quinoline

Caption: General workflow for microwave-assisted synthesis.

Suzuki-Miyaura Coupling: Forging C-C Bonds

The Suzuki-Miyaura coupling is a powerful method for forming carbon-carbon bonds between aryl halides and boronic acids. This reaction is instrumental in synthesizing biaryl quinoline derivatives, a common motif in pharmacologically active compounds.

Rationale for Experimental Choices:

  • Catalyst: Palladium catalysts such as Pd(PPh₃)₄ or Pd(dppf)Cl₂ are highly effective. The choice of catalyst can influence reaction efficiency and substrate scope.

  • Ligand: Phosphine ligands are crucial for stabilizing the palladium catalyst and facilitating the catalytic cycle.

  • Base: An aqueous base like Na₂CO₃ or K₂CO₃ is required to activate the boronic acid.

  • Solvent: A mixture of an organic solvent (e.g., dioxane, DMF, or toluene) and water is typically used to dissolve both the organic and inorganic reagents.

Protocol for Mono-arylation (Predominantly at C4):

  • To a 10 mL microwave vial, add this compound (1.0 mmol), the desired aryl boronic acid (1.1 mmol), Pd(PPh₃)₄ (0.05 mmol), and K₂CO₃ (2.0 mmol).

  • Add a 2:1 mixture of 1,4-dioxane and water (6 mL).

  • Seal the vial and place it in the microwave reactor.

  • Irradiate at 120°C for 10-20 minutes.

  • After cooling, dilute the reaction mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the 2-bromo-4-arylquinoline.

Protocol for Di-arylation:

  • Follow the mono-arylation protocol, but increase the amount of aryl boronic acid to 2.5 mmol and the base to 4.0 mmol.

  • The microwave irradiation time may need to be extended to 30-40 minutes.

  • Monitor the reaction by TLC or LC-MS to ensure complete conversion.

ParameterMono-arylationDi-arylation
Aryl Boronic Acid (eq.) 1.12.5
Base (eq.) 2.04.0
Temperature (°C) 120120-140
Time (min) 10-2030-40
Sonogashira Coupling: Introducing Alkynyl Moieties

The Sonogashira coupling enables the formation of a C-C bond between an aryl halide and a terminal alkyne, leading to the synthesis of alkynyl-substituted quinolines. These derivatives are valuable intermediates and have shown interesting biological activities.

Rationale for Experimental Choices:

  • Catalyst System: A dual-catalyst system of a palladium complex (e.g., Pd(PPh₃)₂Cl₂) and a copper(I) salt (e.g., CuI) is traditionally used. The palladium catalyst facilitates the main cross-coupling cycle, while the copper co-catalyst activates the alkyne.

  • Base: An amine base such as triethylamine (TEA) or diisopropylamine (DIPA) is used to deprotonate the terminal alkyne and act as a solvent.

  • Solvent: The amine base often serves as the solvent, but a co-solvent like THF or DMF can be used.

Protocol for Mono-alkynylation (Predominantly at C4):

  • To a 10 mL microwave vial, add this compound (1.0 mmol), the terminal alkyne (1.2 mmol), Pd(PPh₃)₂Cl₂ (0.03 mmol), and CuI (0.06 mmol).

  • Add triethylamine (5 mL).

  • Seal the vial and place it in the microwave reactor.

  • Irradiate at 100°C for 15-25 minutes.

  • After cooling, dilute the reaction mixture with ethyl acetate and wash with saturated aqueous NH₄Cl, water, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify by column chromatography to yield the 2-bromo-4-alkynylquinoline.

Protocol for Di-alkynylation:

  • Increase the amount of the terminal alkyne to 2.8 mmol and the base.

  • The reaction temperature may be increased to 120°C and the time extended to 30-45 minutes.

ParameterMono-alkynylationDi-alkynylation
Terminal Alkyne (eq.) 1.22.8
Temperature (°C) 100120
Time (min) 15-2530-45
Buchwald-Hartwig Amination: Constructing C-N Bonds

The Buchwald-Hartwig amination is a versatile method for forming carbon-nitrogen bonds, allowing for the introduction of a wide range of primary and secondary amines onto the quinoline core. This is particularly valuable for synthesizing compounds with potential applications as kinase inhibitors and other targeted therapies.

Rationale for Experimental Choices:

  • Catalyst and Ligand: A palladium precatalyst (e.g., Pd₂(dba)₃) combined with a bulky electron-rich phosphine ligand (e.g., XPhos, SPhos) is highly effective for C-N bond formation. The choice of ligand is critical and often needs to be optimized for specific substrates.

  • Base: A strong, non-nucleophilic base such as sodium tert-butoxide (NaOtBu) or cesium carbonate (Cs₂CO₃) is required.

  • Solvent: Anhydrous aprotic solvents like toluene or dioxane are typically used.

Protocol for Mono-amination (Predominantly at C4):

  • To a 10 mL microwave vial, add this compound (1.0 mmol), the amine (1.2 mmol), Pd₂(dba)₃ (0.02 mmol), XPhos (0.08 mmol), and NaOtBu (1.4 mmol).

  • Add anhydrous toluene (5 mL).

  • Seal the vial and place it in the microwave reactor.

  • Irradiate at 110°C for 20-30 minutes.

  • After cooling, dilute with ethyl acetate and filter through a pad of Celite.

  • Wash the filtrate with water and brine, then dry over anhydrous Na₂SO₄.

  • Concentrate and purify by column chromatography to obtain the 2-bromo-4-aminoquinoline derivative.

Protocol for Di-amination:

  • Increase the amount of amine to 2.5 mmol and the base to 2.8 mmol.

  • The reaction temperature may be increased to 130°C and the time extended to 40-60 minutes.

ParameterMono-aminationDi-amination
Amine (eq.) 1.22.5
Base (eq.) 1.42.8
Temperature (°C) 110130
Time (min) 20-3040-60

Sequential Functionalization: A Gateway to Diverse Structures

The ability to perform selective mono-functionalization of this compound opens the door to sequential cross-coupling reactions, allowing for the synthesis of unsymmetrically 2,4-disubstituted quinolines.

G A This compound B Reaction 1 (e.g., Sonogashira at C4) A->B C 2-Bromo-4-alkynylquinoline B->C D Reaction 2 (e.g., Suzuki at C2) C->D E 2-Aryl-4-alkynylquinoline D->E

Caption: Sequential functionalization of this compound.

This strategy involves first performing a selective cross-coupling reaction at the more reactive position (often C4), isolating the mono-substituted intermediate, and then subjecting it to a second, different cross-coupling reaction at the remaining bromine-substituted position (C2). This approach provides access to a vast and diverse chemical space that would be inaccessible through direct di-substitution methods.

Conclusion: Accelerating Drug Discovery with Microwave Chemistry

The combination of the versatile this compound scaffold and the power of microwave-assisted synthesis provides a highly efficient and robust platform for the rapid generation of diverse libraries of 2,4-disubstituted quinolines. The protocols outlined in this application note offer a solid foundation for researchers to explore this rich chemical space. By understanding the principles of regioselectivity and leveraging the speed and efficiency of microwave chemistry, the path from initial concept to the synthesis of novel, potentially life-saving therapeutic agents can be significantly shortened.

References

  • 3D-QSAR-based design, synthesis and biological evaluation of 2,4-disubstituted quinoline derivatives as antimalarial agents. (2023). SAR and QSAR in Environmental Research, 34(8), 639-659. [Link]
  • Comprehensive review on current developments of quinoline-based anticancer agents. (n.d.). [Source not further specified]
  • Solvent-free approach for the synthesis of 2,4-disubstituted quinolines using zeolites: evaluation of biological activity. (n.d.). New Journal of Chemistry. [Link]
  • Regioselective alkynylation followed by Suzuki coupling of 2,4-dichloroquinoline. (2009). Beilstein Journal of Organic Chemistry, 5, 32. [Link]
  • Design, Synthesis and Biological Screening of 2, 4- Disubstituted Quinolines. (2015). Austin Journal of Analytical and Pharmaceutical Chemistry, 2(4), 1048. [Link]
  • 3D-QSAR-based design, synthesis and biological evaluation of 2,4-disubstituted quinoline derivatives as antimalarial agents. (2023). Taylor & Francis Online. [Link]
  • Regioselective alkynylation followed by Suzuki coupling of 2,4-dichloroquinoline: Synthesis of 2-alkynyl-4-arylquinolines. (2009). Beilstein Journal of Organic Chemistry. [Link]
  • Sonogashira Coupling. (2024). Chemistry LibreTexts. [Link]
  • Regioselective Sonogashira couplings of 2,4-dibromoquinolines. A correction. (2003). The Journal of Organic Chemistry, 68(9), 3736-3738. [Link]
  • Regioselective Sonogashira Couplings of 2,4-Dibromoquinolines. A Correction. (2003).
  • Regioselective Sonogashira Couplings of 2,4-Dibromoquinolines. A Correction. (2003).
  • Quinoline compounds with anticancer activity and 2,4-diphenylquinolines studied in this work. (n.d.).
  • A Review on the Synthesis and Anti-cancer Activity of 2-substituted Quinolines. (2015). Anticancer Agents in Medicinal Chemistry, 15(5), 631-646. [Link]
  • MICROWAVE ASSISTED SYNTHESIS OF 2-AMINO-4-(ARYL)-4H-PYRANO [3,2-h] QUINOLINE-3-CARBONITRILES IN POLYETHYLENE GLYCOL AND THEIR ANTIBACTERIAL ACTIVITY. (n.d.). [Source not further specified]
  • Molecular targets and anticancer activity of quinoline–chalcone hybrids: literature review. (2020). RSC Advances. [Link]
  • New Potential Antimalarial Agents: Design, Synthesis and Biological Evaluation of Some Novel Quinoline Derivatives as Antimalarial Agents. (2016). Molecules, 21(7), 838. [Link]
  • Regioselective Sonogashira Couplings of 2,4-Dibromoquinolines. A Correction. (2016). Figshare. [Link]
  • Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview. (2025). RSC Advances. [Link]
  • Comparison of the Suzuki cross-coupling reactions of 4,7-dichloroquinoline and 7-chloro-4- iodoquinoline with arylboronic acids. (n.d.). Canadian Science Publishing. [Link]
  • Microwave-assisted synthesis of 2-aminoquinolines. (n.d.). ElectronicsAndBooks. [Link]
  • Recent developments on microwave-assisted organic synthesis of nitrogen- and oxygen-containing preferred heterocyclic scaffolds. (2023). RSC Advances. [Link]
  • Quinoline conjugates for enhanced antimalarial activity: a review on synthesis by molecular hybridization and structure-activity relationship (SAR) investigation. (n.d.). Future Journal of Pharmaceutical Sciences, 8, 35. [Link]
  • Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids. (2021). MDPI. [Link]
  • Microwave-Assisted Rapid and Straightforward Synthesis of 2-Aryl-4-quinolones from Acylated 2′-Aminoacetophenones. (2025).
  • Microwave-assisted Synthesis of 2-Styrylquinoline-4-carboxylic Acids as Antitubercular Agents. (2017). Medicinal Chemistry, 13(5), 448-452. [Link]
  • Microwave assisted synthesis of 2-amino-4-chloro-pyrimidine derivatives: Anticancer and computational study on potential inhibitory action against COVID-19. (2022). Arabian Journal of Chemistry, 15(12), 104366. [Link]
  • Microwave-assisted synthesis of N-heterocycles in medicinal chemistry. (2013). MedChemComm, 4(10), 1323-1343. [Link]
  • Microwave assisted synthesis of 2-amino-4-chloro-pyrimidine derivatives: Anticancer and computational study on potential inhibitory action against COVID-19. (2022). Arabian Journal of Chemistry, 15(12), 104366. [Link]
  • Microwave-Assisted Synthesis of 2‑Aryl-2-oxazolines, 5,6- Dihydro‑4H‑1,3-oxazines, and 4,5,6,7-Tetrahydro-1,3-oxazepines. (2016). The Journal of Organic Chemistry, 81(24), 12480-12488. [Link]

Sources

Flow Chemistry Applications of 2,4-Dibromoquinoline: Advanced Protocols for Pharmaceutical and Materials Science Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: 2,4-Dibromoquinoline as a Privileged Scaffold in Modern Chemistry

The quinoline nucleus is a cornerstone in medicinal chemistry and materials science, forming the structural core of numerous FDA-approved drugs and functional organic materials.[1] Among its many derivatives, this compound stands out as a particularly versatile and powerful building block. Its two bromine atoms, positioned at electronically distinct sites, offer orthogonal handles for sequential and regioselective functionalization. This allows for the rapid construction of molecular complexity and the generation of diverse libraries of 2,4-disubstituted quinolines, which are known to exhibit a wide range of biological activities, including as kinase inhibitors for cancer therapy.[2]

However, the manipulation of this compound using traditional batch chemistry methods can be fraught with challenges, including issues with regioselectivity, harsh reaction conditions, and difficulties in scaling up safely. Continuous flow chemistry emerges as a transformative technology to address these limitations.[3] By conducting reactions in microreactors or packed-bed systems, we can achieve precise control over reaction parameters such as temperature, pressure, and residence time.[1] This enhanced control not only improves reaction efficiency and selectivity but also enables the use of hazardous reagents and the telescoping of multi-step syntheses into a single, seamless process.[4] This guide provides detailed application notes and protocols for key transformations of this compound in a continuous flow setting, designed for researchers in drug discovery and materials development.

Core Principles: The Flow Chemistry Advantage for Dihaloquinoline Reactions

The transition from batch to continuous flow processing for this compound reactions is underpinned by several key advantages that directly address the challenges of working with this dihalogenated heterocycle:

  • Enhanced Safety: Flow reactors minimize the volume of hazardous materials at any given time, significantly reducing the risks associated with exothermic reactions or the use of unstable intermediates.[5][6]

  • Precise Temperature and Pressure Control: The high surface-area-to-volume ratio in microreactors allows for rapid and efficient heat transfer, eliminating hotspots and enabling superheating of solvents to dramatically accelerate reaction rates.[7]

  • Superior Mixing and Mass Transfer: The small channel dimensions in flow reactors lead to rapid diffusion-based mixing, which is far more efficient and reproducible than mechanical stirring in batch reactors, leading to more consistent product quality.

  • Improved Selectivity and Yield: Precise control over residence time allows for the quenching of reactions at their optimal point, minimizing the formation of byproducts and improving yields. This is particularly crucial for achieving regioselectivity in the sequential functionalization of this compound.

  • Scalability and Automation: Scaling up a flow process is typically achieved by "numbering up" (running multiple reactors in parallel) or by running the system for longer periods, which avoids the often-problematic re-optimization required for scaling up batch reactions. Flow systems are also readily automated for library synthesis and process optimization.[8]

Application Note 1: Regioselective Sonogashira Coupling at the C2-Position

The Sonogashira coupling, a palladium- and copper-catalyzed reaction between a terminal alkyne and an aryl or vinyl halide, is a powerful tool for installing alkynyl moieties onto the quinoline core.[6] Batch studies on 2,4-dihaloquinolines have established that the C2-position is significantly more reactive towards Sonogashira coupling than the C4-position. This inherent regioselectivity can be exploited and enhanced in a continuous flow setup to synthesize 2-alkynyl-4-bromoquinolines, which are valuable intermediates for further diversification.

Causality of Experimental Choices:

  • Catalyst System: A combination of a palladium catalyst (e.g., Pd(PPh₃)₄) and a copper(I) co-catalyst (e.g., CuI) is essential for the catalytic cycle.[6] In a flow setting, a heterogeneous catalyst, such as palladium on carbon (Pd/C) packed into a column, is highly advantageous.[9] This simplifies product purification by eliminating the need to remove the catalyst from the reaction mixture and allows for catalyst recycling.

  • Base: An amine base, such as triethylamine (TEA) or diisopropylethylamine (DIPEA), is required to deprotonate the terminal alkyne and neutralize the hydrogen halide formed during the reaction.

  • Reactor Type: A packed-bed reactor containing the heterogeneous palladium catalyst is ideal for this transformation.[10] This setup ensures excellent contact between the reactants and the catalyst, maximizing efficiency.

  • Temperature and Residence Time: Superheating the reaction mixture above the solvent's boiling point can significantly accelerate the reaction. Flow chemistry allows for safe operation at elevated temperatures and pressures. The residence time is a critical parameter to optimize for maximizing conversion while minimizing byproduct formation.

Experimental Workflow: C2-Selective Sonogashira Coupling

G cluster_0 Reagent Preparation cluster_1 Flow System cluster_2 Collection & Analysis A Solution A: This compound Terminal Alkyne Solvent (e.g., THF/MeCN) P1 Syringe Pump 1 A->P1 B Solution B: Amine Base (e.g., TEA) CuI Solvent P2 Syringe Pump 2 B->P2 M T-Mixer P1->M P2->M R Heated Packed-Bed Reactor (Pd/C Catalyst) M->R BPR Back Pressure Regulator R->BPR C Product Collection BPR->C An In-line/Off-line Analysis (UPLC-MS, NMR) C->An caption Workflow for C2-Selective Sonogashira Coupling. G cluster_0 Reagent Feeds cluster_1 Flow System cluster_2 Collection A Solution A: This compound Terminal Alkyne Solvent P1 Pump 1 A->P1 B Solution B: TEA, CuI Solvent P2 Pump 2 B->P2 C Solution C: Aryl Boronic Acid Palladium Catalyst Solvent P3 Pump 3 C->P3 D Solution D: Aqueous Base (e.g., Na2CO3) P4 Pump 4 D->P4 M1 T-Mixer 1 P1->M1 P2->M1 M2 T-Mixer 2 P3->M2 P4->M2 R1 Heated Reactor 1 (Sonogashira) M1->R1 R1->M2 R2 Heated Reactor 2 (Suzuki) M2->R2 BPR Back Pressure Regulator R2->BPR Coll Product Collection BPR->Coll caption Telescoped C2-Sonogashira / C4-Suzuki Synthesis. G cluster_0 Reagent Preparation cluster_1 Flow System cluster_2 Collection & Analysis A Solution A: This compound Solvent (e.g., DMSO) P1 Pump 1 A->P1 B Solution B: Amine Nucleophile Base (optional) Solvent P2 Pump 2 B->P2 M T-Mixer P1->M P2->M R Heated Coil Reactor M->R BPR Back Pressure Regulator R->BPR C Product Collection BPR->C An Analysis C->An caption Workflow for C4-Selective SNAr Amination.

Sources

Topic: Large-Scale Synthesis of 2,4-Disubstituted Quinolines: From Classical Reactions to Modern Catalytic Protocols

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for Researchers, Scientists, and Drug Development Professionals

Abstract

The quinoline scaffold is a cornerstone of medicinal chemistry and materials science, with 2,4-disubstituted derivatives featuring prominently in a host of pharmaceuticals, including antimalarial, anticancer, and anti-inflammatory agents.[1][2][3][4] While numerous methods exist for quinoline synthesis, transitioning from laboratory-scale discovery to large-scale production presents significant challenges, often involving harsh reaction conditions, low yields, and complex purification protocols.[5][6] This comprehensive guide provides an in-depth analysis of robust and scalable synthetic routes to 2,4-disubstituted quinolines. We move beyond simple procedural lists to explain the mechanistic reasoning behind key synthetic strategies, offering field-proven insights into process optimization and troubleshooting. Detailed protocols for the Combes, Doebner-von Miller, and modern catalyzed Friedländer syntheses are provided, alongside a comparative analysis to guide researchers in selecting the optimal route for their specific target molecules.

Introduction: The Enduring Importance of the Quinoline Core

The quinoline ring system, a fusion of a benzene and a pyridine ring, is a privileged scaffold in drug discovery.[3] Its rigid structure and ability to engage in various intermolecular interactions make it an ideal template for designing biologically active molecules. Specifically, the 2,4-disubstitution pattern allows for precise modulation of a compound's physicochemical properties, influencing its potency, selectivity, and pharmacokinetic profile.[4][7]

Despite their value, the industrial-scale synthesis of these compounds is not trivial. Classical named reactions, while foundational, often rely on strong acids, high temperatures, and toxic oxidants, leading to safety concerns and significant waste streams.[5] Modern advancements, however, have focused on developing highly efficient catalytic systems that operate under milder conditions, improving yields, simplifying workups, and aligning with the principles of green chemistry.[2][8][9] This document serves as a practical guide to navigating both classical and contemporary methodologies for efficient, large-scale production.

Foundational Synthetic Strategies for 2,4-Disubstituted Quinolines

Three primary strategies have proven most effective for the synthesis of 2,4-disubstituted quinolines: the Combes synthesis, the Doebner-von Miller reaction, and the Friedländer annulation. Understanding the mechanism and limitations of each is crucial for successful scale-up.

The Combes Quinoline Synthesis

The Combes synthesis is a direct and reliable acid-catalyzed reaction between an arylamine and a β-diketone, making it a go-to method for generating 2,4-disubstituted quinolines.[1][10][11][12]

Mechanistic Rationale: The reaction proceeds in two main stages. First is the formation of a β-amino enone intermediate (a Schiff base) via condensation of the aniline with one of the diketone's carbonyl groups.[10][12] The causality here is the nucleophilic attack of the aniline nitrogen on an electrophilic carbonyl carbon. The subsequent, and often rate-determining, step is an intramolecular electrophilic aromatic substitution, where the enone ring closes onto the aniline's aromatic ring under strong acid catalysis. A final dehydration step yields the stable, aromatic quinoline product.[12] The choice of a strong acid like sulfuric acid or polyphosphoric acid (PPA) is critical, as it must be potent enough to both catalyze the cyclization and act as a dehydrating agent.[12][13]

Scalability & Process Insights:

  • Catalyst Choice: While sulfuric acid is traditional, polyphosphoric ester (PPE) has been shown to be a more effective dehydrating agent and catalyst, sometimes leading to cleaner reactions and higher yields.[12]

  • Regioselectivity: Steric hindrance on both the aniline and the β-diketone heavily influences the rate of the cyclization step and can affect the final yield.[12][14]

  • Limitations: Anilines bearing strong electron-withdrawing groups may fail to cyclize, as the deactivated aromatic ring is not sufficiently nucleophilic for the intramolecular attack.[13]

Combes_Synthesis cluster_start Starting Materials cluster_process Reaction Pathway cluster_end Product Aniline Aniline Enamine β-Amino Enone (Schiff Base Intermediate) Aniline->Enamine + β-Diketone - H₂O Diketone β-Diketone Diketone->Enamine Cyclized Cyclized Intermediate Enamine->Cyclized Acid-Catalyzed Cyclization (H⁺) Quinoline 2,4-Disubstituted Quinoline Cyclized->Quinoline Dehydration (- H₂O)

Caption: Workflow for the Combes Quinoline Synthesis.

The Doebner-von Miller Reaction

This reaction is a powerful method for forming quinolines from anilines and α,β-unsaturated carbonyl compounds.[15] It is highly versatile as the unsaturated carbonyl can be generated in situ from aldehydes or ketones, but its mechanism is more complex than other methods.[10][15]

Mechanistic Rationale: The reaction mechanism has been a subject of debate, but evidence from carbon isotope scrambling experiments points towards a fragmentation-recombination pathway.[15][16] The process is initiated by a Michael-type conjugate addition of the aniline to the α,β-unsaturated carbonyl.[15][17] This adduct can then fragment into an imine and a saturated ketone. These fragments then recombine in a condensation reaction, which is followed by reaction with a second molecule of aniline, subsequent cyclization, and finally elimination and aromatization to yield the quinoline product.[15] The use of a Lewis or Brønsted acid is essential to catalyze these steps.[15]

Scalability & Process Insights:

  • Side Reactions: A significant challenge on a large scale is the acid-catalyzed polymerization of the α,β-unsaturated carbonyl substrate, which can lead to low yields and tar formation.[5][6] This can be mitigated by using a biphasic reaction medium, which sequesters the carbonyl compound in an organic phase and reduces polymerization.[5][6]

  • Exothermicity: The reaction can be highly exothermic, similar to the Skraup synthesis. For large-scale batches, the use of moderators like ferrous sulfate or careful control of reagent addition rates is a critical safety and quality consideration.[5][11]

Doebner_von_Miller Aniline Aniline Adduct Michael Adduct Aniline->Adduct Michael Addition Unsat_Ketone α,β-Unsaturated Carbonyl Unsat_Ketone->Adduct Fragments Imine + Saturated Ketone (Fragmentation) Adduct->Fragments Fragmentation Recombined Recombined Imine Fragments->Recombined Recombination Final_Product Substituted Quinoline Recombined->Final_Product + Aniline, Cyclization, Aromatization

Caption: Proposed Fragmentation-Recombination Pathway in the Doebner-von Miller Reaction.

The Friedländer Annulation: A Modern Workhorse

The Friedländer synthesis is arguably one of the most direct and widely used methods for preparing substituted quinolines.[18] It involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing an active α-methylene group (e.g., another ketone).[19][20]

Mechanistic Rationale: The reaction can proceed via two viable pathways. The first involves an initial aldol condensation between the two carbonyl partners, followed by dehydration to form an α,β-unsaturated carbonyl intermediate. This is followed by an intramolecular cyclization via imine formation and a final dehydration to yield the aromatic quinoline.[19][20] Alternatively, the initial step can be the formation of a Schiff base between the aniline and the carbonyl partner, followed by an intramolecular aldol-type reaction and subsequent elimination of water.[20] The reaction can be catalyzed by either acids or bases.[19]

Scalability & Process Insights:

  • Greener Catalysis: While traditional Friedländer reactions required harsh conditions, modern protocols have made it highly scalable and environmentally benign. Catalysts like p-toluenesulfonic acid (p-TsOH), iodine, or heterogeneous catalysts like zeolites and nanocatalysts allow the reaction to proceed under milder, often solvent-free, conditions.[2][7][21] This simplifies purification and reduces waste.

  • Regioselectivity: As with the Combes synthesis, a key challenge when using unsymmetrical ketones is controlling regioselectivity.[14] However, catalyst selection and careful optimization of reaction conditions can often favor the formation of a single desired isomer.[14]

  • Atom Economy: This method generally has excellent atom economy, with water being the only major byproduct, making it an attractive choice for industrial applications.[22]

Friedlander_Synthesis cluster_start Reactants cluster_process Key Steps cluster_end Product AminoKetone 2-Aminoaryl Ketone Aldol Cross-Aldol Condensation AminoKetone->Aldol MethyleneKetone α-Methylene Ketone MethyleneKetone->Aldol Cyclization Intramolecular Cyclization (Imine Formation) Aldol->Cyclization Dehydration (-H₂O) Product Substituted Quinoline Cyclization->Product Dehydration (-H₂O)

Caption: General Workflow of the Acid/Base-Catalyzed Friedländer Synthesis.

Comparative Analysis and Large-Scale Considerations

The choice of synthetic route depends heavily on starting material availability, desired substitution pattern, and scale.

FeatureCombes SynthesisDoebner-von Miller ReactionFriedländer Annulation
Substitution Pattern Primarily 2,4-disubstituted2,4-disubstituted and othersHighly versatile; 2,3,4-polysubstituted
Key Reactants Aniline + β-DiketoneAniline + α,β-Unsaturated Carbonyl2-Aminoaryl Ketone + α-Methylene Carbonyl
Typical Conditions Strong acid (H₂SO₄, PPA), heat[10][11]Lewis/Brønsted acid, heat[15]Mild acid/base, modern catalysts (p-TsOH, I₂)[11][21]
Scalability Advantages Direct route from simple precursorsUtilizes simple carbonylsHigh atom economy, mild conditions with modern catalysts
Scalability Challenges Steric hindrance effects, strong acid use[12][14]Polymerization of carbonyl, exothermic nature[5][6]Regioselectivity with unsymmetrical ketones[14]

Troubleshooting Common Large-Scale Issues:

ProblemPotential CauseSuggested Solution
Low Yield Incomplete reaction; side reactions; steric hindrance.Optimize temperature and reaction time. Screen different catalysts (e.g., PPA instead of H₂SO₄ in Combes).[12][14] Consider less sterically hindered starting materials if possible.
Tar Formation Aggressive reaction conditions (esp. Skraup/Doebner-von Miller).Use a moderating agent like FeSO₄.[5][11] Employ microwave heating or ionic liquids to achieve cleaner reactions under controlled conditions.[5]
Byproduct Formation Lack of regioselectivity; competing reaction pathways.Carefully optimize reaction conditions (catalyst, solvent, temperature) to favor the desired isomer.[14] Employ robust purification techniques like crystallization or column chromatography.
Difficult Purification Presence of unreacted starting materials and polymeric byproducts.Optimize the reaction to drive it to completion. For purification, consider crystallization first. If chromatography is needed, deactivating silica with a base (e.g., NEt₃) can prevent decomposition of the basic quinoline product.[23]

Detailed Experimental Protocols

The following protocols are generalized procedures intended for adaptation by qualified chemists. All work should be conducted in a well-ventilated fume hood with appropriate personal protective equipment (PPE).

Protocol 1: Scalable Friedländer Synthesis using p-Toluenesulfonic Acid (p-TsOH)

This protocol describes a robust and environmentally friendly procedure for the acid-catalyzed Friedländer synthesis, suitable for gram-scale production.[11]

Materials:

  • 2-Aminoaryl ketone (1.0 equiv)

  • α-Methylene carbonyl compound (1.2 equiv)

  • p-Toluenesulfonic acid monohydrate (p-TsOH·H₂O) (0.1 equiv, 10 mol%)

  • Toluene or solvent-free conditions

Procedure:

  • Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add the 2-aminoaryl ketone (1.0 equiv), the α-methylene carbonyl compound (1.2 equiv), and p-TsOH·H₂O (0.1 equiv).

  • Heating: If using a solvent, add toluene. Heat the mixture with vigorous stirring. Optimal temperature typically ranges from 80-120°C. For solvent-free conditions, heat the molten mixture directly.

  • Monitoring: Monitor the reaction progress by Thin-Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material is consumed.

  • Workup: Upon completion, cool the reaction mixture to room temperature. If a solvent was used, it can be removed under reduced pressure.

  • Isolation: Dilute the residue with an organic solvent such as ethyl acetate. Wash the organic layer sequentially with a saturated aqueous solution of sodium bicarbonate (to neutralize the acid catalyst) and then with brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol, hexanes/ethyl acetate) or by column chromatography on silica gel.

Protocol 2: Combes Synthesis of a 2,4-Dimethylquinoline Derivative

This protocol outlines the synthesis of 2,4-dimethyl-7-chloroquinoline from m-chloroaniline, demonstrating the Combes reaction.[10]

Materials:

  • m-Chloroaniline (1.0 equiv)

  • Acetylacetone (a β-diketone) (1.1 equiv)

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Ice, Sodium Hydroxide (NaOH) solution

Procedure:

  • Condensation: In a flask, slowly add acetylacetone (1.1 equiv) to chilled m-chloroaniline (1.0 equiv) with stirring. The reaction is exothermic; maintain the temperature below 30°C. Let the mixture stand for several hours or overnight to form the enamine intermediate.

  • Cyclization: Cool the flask containing the enamine intermediate in an ice bath. Slowly and carefully add concentrated sulfuric acid (approx. 4-5 equivalents) with vigorous stirring, ensuring the temperature does not rise excessively.

  • Heating: After the addition is complete, carefully heat the reaction mixture to 100°C for 30-60 minutes.

  • Workup: Cool the mixture and pour it cautiously onto crushed ice.

  • Neutralization & Isolation: Neutralize the acidic solution by slowly adding a cold concentrated NaOH solution until the mixture is basic (pH > 8). The product will precipitate as a solid.

  • Purification: Collect the solid product by filtration, wash thoroughly with cold water, and dry. The crude product can be further purified by recrystallization from ethanol.

Conclusion

The synthesis of 2,4-disubstituted quinolines is a mature field rich with robust and reliable methodologies. While classical reactions like the Combes and Doebner-von Miller syntheses remain valuable tools, their scalability is often hampered by harsh conditions and side reactions. The evolution of the Friedländer annulation, driven by the development of mild and efficient catalysts, represents a significant step forward for large-scale, sustainable production. By understanding the underlying mechanisms and potential pitfalls of each method, researchers and process chemists can make informed decisions to efficiently synthesize these vital heterocyclic compounds for pharmaceutical and industrial applications.

References

  • SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW - IIP Series.
  • Recent Advances in the Synthesis of Quinolines: A Focus on Oxidative Annulation Strategies - MDPI.
  • Synthesis, Reactions and Medicinal Uses of Quinoline - Pharmaguideline.
  • Quinoline Synthesis: Nanocatalyzed Green Protocols—An Overview - PMC - NIH.
  • One-Step Catalytic Synthesis of Alkyl-Substituted Quinolines | The Journal of Organic Chemistry - ACS Publications.
  • Synthesis of quinolines - Organic Chemistry Portal.
  • Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review - PubMed Central.
  • Doebner–Miller reaction - Wikipedia.
  • Combes quinoline synthesis - Wikipedia.
  • synthesis of quinoline derivatives and its applications | PPTX - Slideshare.
  • Green Synthesis of Quinoline and Its Derivatives - International Journal of Pharmaceutical Sciences.
  • Phenanthrenequinone-Sensitized Photocatalytic Synthesis of Polysubstituted Quinolines from 2-Vinylarylimines - PMC.
  • On the mechanism of the Skraup-Doebner-Von Miller quinoline synthesis - PubMed.
  • (PDF) A Recent Study on the Synthesis of Polysubstituted Quinoline - ResearchGate.
  • Doebner-Miller Reaction - SynArchive.
  • Recent advances in the synthesis of quinolines: a review - RSC Publishing.
  • Design, Synthesis and Biological Screening of 2, 4- Disubstituted Quinolines.
  • Recent Advances in Metal-Free Quinoline Synthesis - PMC - NIH.
  • A review on synthetic investigation for quinoline- recent green approaches.
  • Solvent-free approach for the synthesis of 2,4-disubstituted quinolines using zeolites: evaluation of biological activity - New Journal of Chemistry (RSC Publishing).
  • Practical and Simple Synthesis of Substituted Quinolines by an HCl-DMSO System on a Large Scale: Remarkable Effect of the Chloride Ion - PubMed.
  • Fe-catalyzed efficient synthesis of 2,4- and 4-substituted quinolines via C(sp 2 )–C(sp 2 ) bond scission of styrenes - Beilstein Journals.
  • Continuous Flow for the Photochemical Synthesis of 3-Substituted Quinolines | Organic Process Research & Development - ACS Publications.
  • Different catalytic approaches of Friedländer synthesis of quinolines - PubMed Central - NIH.
  • Purification of Quinoline-3,4-diones : r/Chempros - Reddit.
  • FeCl3-Catalyzed Decyanative [4 + 2] Annulation of α-Aminonitriles with Alkynes: Access to 2,4-Diaryl Quinolines in Batch and Continuous-Flow Processes | Organic Letters - ACS Publications.
  • Friedlaender Synthesis - Organic Chemistry Portal.
  • Friedländer synthesis - Wikipedia.

Sources

One-Pot Synthesis of Tri-Substituted Quinolines from 2,4-Dibromoquinoline: An Application Note for Advanced Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of Substituted Quinolines

The quinoline scaffold is a cornerstone in medicinal chemistry and drug development, forming the core of numerous therapeutic agents with a broad spectrum of biological activities, including antimalarial, anticancer, and anti-inflammatory properties. The ability to precisely control the substitution pattern on the quinoline ring is paramount for modulating pharmacological activity, optimizing pharmacokinetic profiles, and developing novel intellectual property. Traditional multi-step syntheses of polysubstituted quinolines often suffer from drawbacks such as low overall yields, cumbersome purification procedures, and significant waste generation. One-pot sequential cross-coupling reactions have emerged as a powerful and elegant strategy to overcome these limitations, offering a more convergent, efficient, and atom-economical approach to complex molecular architectures.

This application note provides a detailed guide for the one-pot synthesis of tri-substituted quinolines starting from the readily available 2,4-dibromoquinoline. We will delve into the mechanistic principles that govern the regioselectivity of sequential palladium-catalyzed cross-coupling reactions, providing field-proven insights into experimental design. A comprehensive, step-by-step protocol for a sequential Suzuki-Miyaura and Buchwald-Hartwig amination is presented, enabling the synthesis of diverse 2-amino-4-arylquinolines.

The Principle of Regioselective Sequential Cross-Coupling

The successful one-pot synthesis of a tri-substituted quinoline from this compound hinges on the differential reactivity of the two bromine atoms at the C2 and C4 positions. In palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, the C4 position of this compound is generally more reactive towards oxidative addition to the Pd(0) catalyst.[1] This enhanced reactivity is attributed to the electronic effects of the heterocyclic nitrogen atom, which renders the C4 position more electrophilic.

This inherent regioselectivity allows for a sequential functionalization strategy within a single reaction vessel. The first coupling reaction is performed under conditions that favor monosubstitution at the C4 position. Upon completion of the first reaction, the second coupling partner and any necessary reagents are introduced to the same pot to functionalize the less reactive C2 position. This approach avoids the isolation and purification of the intermediate 2-bromo-4-substituted quinoline, thereby streamlining the synthetic process.

Experimental Workflow and Key Considerations

The overall workflow for the one-pot synthesis involves two sequential palladium-catalyzed cross-coupling reactions. The first is a Suzuki-Miyaura coupling to introduce an aryl group at the C4 position, followed by a Buchwald-Hartwig amination to install an amino group at the C2 position.

G cluster_0 Step 1: Suzuki-Miyaura Coupling at C4 cluster_1 Step 2: Buchwald-Hartwig Amination at C2 A This compound G Intermediate: 2-Bromo-4-arylquinoline (in situ) A->G Regioselective Coupling B Arylboronic Acid B->G C Pd Catalyst (e.g., Pd(PPh₃)₄) C->G D Base (e.g., K₂CO₃) D->G E Solvent (e.g., Dioxane/H₂O) E->G F Heat (e.g., 90°C) F->G L Final Product: 2-Amino-4-arylquinoline G->L Second Coupling H Amine H->L I Pd Catalyst/Ligand (e.g., Pd₂(dba)₃ / Xantphos) I->L J Stronger Base (e.g., NaOtBu) J->L K Heat K->L G cluster_suzuki Suzuki-Miyaura Cycle (C4-Arylation) cluster_buchwald Buchwald-Hartwig Cycle (C2-Amination) S1 Pd(0)L₂ S2 Oxidative Addition S1->S2 2-Bromo-4-arylquinoline (from first cycle) S3 Ar-Pd(II)-Br(L)₂ S2->S3 S4 Transmetalation S3->S4 Ar'B(OH)₂ / Base S5 Ar-Pd(II)-Ar'(L)₂ S4->S5 S6 Reductive Elimination S5->S6 S6->S1 Product 1 (4-Aryl-2-bromoquinoline) B1 Pd(0)L'₂ B2 Oxidative Addition B1->B2 4-Aryl-2-bromoquinoline B3 Ar-Pd(II)-Br(L')₂ B2->B3 B4 Amine Coordination & Deprotonation B3->B4 R₂NH / Base B5 [Ar-Pd(II)-NR₂H(L')₂]⁺Br⁻ B4->B5 B6 Reductive Elimination B5->B6 B6->B1 Final Product (2-Amino-4-arylquinoline)

Sources

Troubleshooting & Optimization

Technisches Support-Center: Optimierung der Suzuki-Kupplung von 2,4-Dibromchinolin

Author: BenchChem Technical Support Team. Date: January 2026

Answering in German as requested by the user.

Absolut! Hier ist ein technisches Support-Center, das speziell für die Optimierung der Suzuki-Kupplungsausbeute für 2,4-Dibromchinolin entwickelt wurde und sich an Forscher, Wissenschaftler und Fachleute in der Arzneimittelentwicklung richtet.

Willkommen im technischen Support-Center. Dieser Leitfaden soll Forschern bei der Bewältigung der spezifischen Herausforderungen helfen, die mit der Suzuki-Miyaura-Kreuzkupplung von 2,4-Dibromchinolin verbunden sind. Als Senior Application Scientist werde ich Sie durch häufige Fallstricke, Optimierungsstrategien und die zugrunde liegende wissenschaftliche Logik führen, um Ihre Reaktionsausbeuten und Selektivität zu maximieren.

Die Kupplung an Dihalogenheterozyklen wie 2,4-Dibromchinolin stellt einzigartige Herausforderungen dar, insbesondere im Hinblick auf die Regioselektivität und die Vermeidung von Doppelkupplungen.[1] Die inhärenten elektronischen Eigenschaften des Chinolinrings führen dazu, dass die C4-Position im Allgemeinen reaktiver ist als die C2-Position, was zu einer bevorzugten Monokupplung an C4 führt.[1][2] Dieser Leitfaden bietet detaillierte, umsetzbare Ratschläge zur Steuerung dieser Reaktivität.

Fehlerbehebungsleitfaden (F&A-Format)

Dieser Abschnitt befasst sich mit spezifischen Problemen, die während des Experiments auftreten können, und bietet gezielte Lösungen.

Problem 1: Geringe oder keine Produktausbeute bei vollständigem Verbrauch des Ausgangsmaterials

F: Meine Reaktion scheint zu laufen (das Ausgangsmaterial ist verbraucht), aber meine Ausbeute am gewünschten Produkt ist sehr gering. Ich sehe stattdessen mehrere Nebenprodukte. Was sind die wahrscheinlichsten Ursachen?

A: Dies deutet typischerweise auf Nebenreaktionen hin, die mit Ihrem Boronsäure-Kupplungspartner konkurrieren oder diesen verbrauchen. Die beiden Hauptverursacher sind Protodeborylierung und Homokupplung.

  • Protodeborylierung: Dies ist der Ersatz der Boronsäuregruppe durch ein Wasserstoffatom. Sie wird oft durch zu hohe Temperaturen oder ungeeignete basische Bedingungen verursacht, insbesondere bei empfindlichen oder heteroaromatischen Boronsäuren.[3][4]

    • Lösung 1: Basenstärke anpassen: Wechseln Sie von starken Basen wie NaOH oder KOH zu milderen Carbonat- (K₂CO₃, Cs₂CO₃) oder Phosphatbasen (K₃PO₄).[5][6] Für extrem empfindliche Substrate kann Kaliumfluorid (KF) eine ausgezeichnete Wahl sein.[7]

    • Lösung 2: Boronsäurederivate verwenden: Wandeln Sie die Boronsäure in einen stabileren Pinacolester (Bpin) oder MIDA-Ester um. Diese sind deutlich resistenter gegen Protodeborylierung.[4][8]

    • Lösung 3: Temperatur senken: Führen Sie die Reaktion bei der niedrigsten Temperatur durch, die noch eine angemessene Reaktionsgeschwindigkeit ermöglicht.[4] Eine schrittweise Senkung von 100 °C auf 80 °C kann einen signifikanten Unterschied machen.

  • Homokupplung: Dies ist die Dimerisierung Ihrer Boronsäure zu einem Biaryl-Nebenprodukt (R-R statt Ar-R). Dies wird hauptsächlich durch das Vorhandensein von Sauerstoff gefördert, der den Pd(0)-Katalysator zu Pd(II) reoxidieren kann, was die Homokupplung katalysiert.[3][8]

    • Lösung: Rigoroses Entgasen: Stellen Sie sicher, dass Ihre Lösungsmittel und der Reaktionskopfraum vollständig sauerstofffrei sind. Verwenden Sie mindestens 3-4 Zyklen des Einfrier-Pumpen-Auftau-Verfahrens für die Lösungsmittel und spülen Sie das Reaktionsgefäß gründlich mit einem inerten Gas (Argon oder Stickstoff), bevor Sie den Katalysator hinzufügen.[3][9]

Problem 2: Geringe Ausbeute mit signifikanter Rückgewinnung von Ausgangsmaterial

F: Meine Reaktion geht nicht zur Neige und ich isoliere hauptsächlich mein 2,4-Dibromchinolin-Ausgangsmaterial zurück. Was sollte ich zuerst überprüfen?

A: Dieses Problem deutet direkt auf ein Problem mit der Aktivität Ihres Katalysatorsystems hin. Der katalytische Zyklus kommt nicht in Gang oder wird vorzeitig beendet.

  • Ursache 1: Inaktiver Katalysator: Pd(0)-Katalysatoren sind sauerstoffempfindlich.[3] Wenn Sie einen Pd(II)-Präkatalysator (z. B. Pd(OAc)₂) verwenden, wird dieser möglicherweise nicht effizient zu der aktiven Pd(0)-Spezies reduziert.

    • Lösung 1: Katalysatorauswahl: Beginnen Sie mit einem robusten, luftstabileren Pd(II)-Präkatalysator wie Pd(dppf)Cl₂ oder verwenden Sie eine direkt aktive Pd(0)-Quelle wie Pd(PPh₃)₄.[4][10]

    • Lösung 2: Ligandenauswahl: Bei der Verwendung von Liganden-freien Pd-Quellen wie Pd₂(dba)₃ ist die Zugabe eines geeigneten Phosphinliganden entscheidend. Für anspruchsvolle Substrate wie Dihalogenchinoline sind elektronenreiche und sperrige Liganden (z. B. Buchwald-Liganden wie SPhos, XPhos oder Trialkylphosphine wie P(t-Bu)₃) erforderlich, um die oxidative Addition zu erleichtern.[4][10]

  • Ursache 2: Unzureichende Transmetallierung: Die Base spielt eine entscheidende Rolle bei der Aktivierung der Boronsäure zur Bildung einer reaktiveren Boronat-Spezies, die für die Transmetallierung auf das Palladiumzentrum erforderlich ist.[7][11]

    • Lösung: Basis- und Lösungsmittelsystem optimieren: Stellen Sie sicher, dass Ihre Base in der Reaktionsmischung ausreichend löslich ist. Die Verwendung eines wässrigen Lösungsmittelsystems (z. B. Dioxan/H₂O, Toluol/H₂O) ist oft notwendig, um anorganische Basen wie K₂CO₃ oder K₃PO₄ aufzulösen.[12][13] Die Wahl der Base und des Lösungsmittels muss möglicherweise für Ihr spezifisches System optimiert werden.[14]

Zusammenfassung der Fehlerbehebung
ProblemMögliche Ursache(n)Empfohlene Lösungen
Geringe Ausbeute, kein Ausgangsmaterial 1. Protodeborylierung2. Homokupplung der Boronsäure1. Mildere Base (K₂CO₃, KF), Boronsäureester (Bpin), niedrigere Temperatur.2. Rigoroses Entgasen der Reaktionsmischung.
Geringe Ausbeute, Ausgangsmaterial zurückgewonnen 1. Inaktiver oder zersetzter Katalysator2. Ineffiziente Transmetallierung1. Robusteren Präkatalysator (Pd(dppf)Cl₂) verwenden, sperrige/elektronenreiche Liganden hinzufügen.2. Basen-/Lösungsmittelsystem optimieren (z. B. K₃PO₄ in Dioxan/H₂O).
Bildung von Doppelkupplungsprodukt 1. Zu hohe Katalysatorbeladung2. Zu hohe Temperatur/lange Reaktionszeit1. Katalysatorbeladung auf 1-2 mol% reduzieren.2. Reaktion bei niedrigerer Temperatur (z. B. 80 °C) durchführen und per TLC/LC-MS überwachen.
Schlechte Regioselektivität (C2- und C4-Produkte) 1. Inhärente Reaktivität2. Falsche Ligandenwahl1. C4-Kupplung ist im Allgemeinen bevorzugt.2. Ligandenscreening durchführen; sperrigere Liganden können die Selektivität beeinflussen.[2]

Häufig gestellte Fragen (FAQs)

F: Was ist der grundlegende Mechanismus der Suzuki-Kupplung und warum ist er für die Fehlerbehebung relevant?

A: Das Verständnis des katalytischen Zyklus ist entscheidend, da jeder Schritt ein potenzieller Engpass sein kann. Der Zyklus besteht aus drei Hauptschritten:

  • Oxidative Addition: Der aktive Pd(0)-Katalysator fügt sich in die Kohlenstoff-Brom-Bindung des 2,4-Dibromchinolins ein und bildet eine Pd(II)-Spezies. Dies ist oft der geschwindigkeitsbestimmende Schritt.[15] Bei 2,4-Dibromchinolin findet dies bevorzugt an der elektronisch ärmeren C4-Position statt.[2]

  • Transmetallierung: Die organische Gruppe von der aktivierten Boronat-Spezies (gebildet durch Reaktion der Boronsäure mit der Base) wird auf das Palladiumzentrum übertragen, wobei das Bromid verdrängt wird.[11][16] Eine ineffiziente Basenaktivierung kann diesen Schritt blockieren.

  • Reduktive Eliminierung: Das Palladiumzentrum stößt das neu gebildete Produkt (das gekoppelte Chinolin) ab und regeneriert den Pd(0)-Katalysator für den nächsten Zyklus.[15][16]

Jedes der in der Fehlerbehebungsanleitung genannten Probleme kann einem Versagen in einem dieser Schritte zugeordnet werden.

Suzuki_Cycle cluster_main Suzuki-Miyaura-Katalysezyklus pd0 Aktiver Katalysator LₙPd(0) pd2_int1 Pd(II)-Intermediat LₙPd(II)(Ar)(X) pd0->pd2_int1 Oxidative Addition (+ Ar-X) pd2_int2 Pd(II)-Intermediat LₙPd(II)(Ar)(R') pd2_int1->pd2_int2 Transmetallierung (+ R'-B(OR)₂⁻) product Produkt Ar-R' pd2_int2->product Reduktive Eliminierung product->pd0 dummy dummy->pd0 Katalysator- regeneration boronic_acid R'-B(OH)₂ + Base boronate [R'-B(OH)₃]⁻ boronic_acid->boronate Aktivierung boronate->pd2_int1 greift an

Abbildung 1: Der katalytische Zyklus der Suzuki-Miyaura-Kupplung.

F: Wie wähle ich das beste Katalysator-Ligand-System für 2,4-Dibromchinolin aus?

A: Es gibt kein universelles System, aber es gibt eine logische Vorgehensweise:

  • Palladiumquelle: Pd₂(dba)₃ ist eine gute Quelle für Pd(0), erfordert aber die Zugabe eines Liganden. Pd(PPh₃)₄ ist eine aktive Pd(0)-Quelle mit bereits vorhandenen Liganden, kann aber bei höheren Temperaturen weniger stabil sein. Pd(dppf)Cl₂ ist ein sehr robuster und vielseitiger Pd(II)-Präkatalysator, der für viele Systeme, einschließlich Heterozyklen, gut funktioniert.[10]

  • Liganden: Die Reaktivität von Arylhalogeniden in der oxidativen Addition folgt dem Trend I > Br > Cl.[9] Da Bromide relativ reaktiv sind, ist Triphenylphosphin (PPh₃) oft ausreichend. Wenn Sie jedoch niedrige Ausbeuten aufgrund einer langsamen oxidativen Addition feststellen, kann der Wechsel zu einem sperrigeren, elektronenreicheren Liganden wie P(t-Bu)₃ oder einem Buchwald-Liganden (z. B. SPhos, XPhos) die Reaktion erheblich beschleunigen.[4] Diese Liganden fördern die Bildung der aktiven, niedrig-koordinierten Pd(0)-Spezies, die für die Reaktion erforderlich ist.[2]

F: Welche Rolle spielt Wasser in meiner Suzuki-Reaktion?

A: Wasser spielt oft eine vorteilhafte, aber komplexe Rolle.

  • Löslichkeit der Base: Viele anorganische Basen (K₂CO₃, K₃PO₄) sind in organischen Lösungsmitteln wie Toluol oder Dioxan schlecht löslich. Eine kleine Menge Wasser hilft, die Base aufzulösen und ihre Verfügbarkeit für die Aktivierung der Boronsäure zu erhöhen.[12][13]

  • Hydrolyse: Wasser ist an der Hydrolyse von Zwischenprodukten im Boronat-Aktivierungsweg beteiligt. Allerdings kann zu viel Wasser oder eine längere Exposition bei hohen Temperaturen die Protodeborylierung fördern, insbesondere bei empfindlichen Boronsäuren.[4] Ein typisches Verhältnis von organischem Lösungsmittel zu Wasser liegt zwischen 4:1 und 10:1.

Experimentelle Protokolle

Protokoll 1: Allgemeines Verfahren zur selektiven C4-Monokupplung von 2,4-Dibromchinolin

Dieses Protokoll ist ein robuster Ausgangspunkt, der für viele Aryl- und Heteroarylboronsäuren optimiert wurde.

  • Vorbereitung des Reaktionsgefäßes: Geben Sie 2,4-Dibromchinolin (1,0 Äquiv.), die Boronsäure (1,1-1,2 Äquiv.) und die Base (z. B. K₂CO₃, 2,0-3,0 Äquiv.) in einen ofengetrockneten Kolben mit einem Rührstab.

  • Inerte Atmosphäre herstellen: Verschließen Sie den Kolben mit einem Septum. Evakuieren Sie den Kolben vorsichtig und füllen Sie ihn mit einem inerten Gas (Argon oder Stickstoff). Wiederholen Sie diesen Vorgang 3-5 Mal.[9]

  • Zugabe von Lösungsmittel und Katalysator: Fügen Sie über eine Spritze entgastes Lösungsmittel (z. B. Dioxan/H₂O im Verhältnis 4:1) hinzu, um eine Konzentration des limitierenden Reagenzes von 0,1-0,2 M zu erreichen. Spülen Sie den Kolben erneut mit inertem Gas, bevor Sie den Palladiumkatalysator (z. B. Pd(dppf)Cl₂, 1-3 mol%) unter einem positiven Inertgasstrom zugeben.[4]

  • Reaktion: Tauchen Sie den Kolben in ein vorgeheiztes Ölbad bei 80-100 °C und rühren Sie kräftig.

  • Überwachung: Verfolgen Sie den Reaktionsfortschritt mittels Dünnschichtchromatographie (DC) oder Flüssigchromatographie-Massenspektrometrie (LC-MS). Die Reaktion ist typischerweise nach 4-12 Stunden abgeschlossen.

  • Aufarbeitung: Kühlen Sie die Reaktion auf Raumtemperatur ab. Verdünnen Sie sie mit einem organischen Lösungsmittel (z. B. Ethylacetat) und waschen Sie sie mit Wasser und anschließend mit Sole. Trocknen Sie die organische Schicht über wasserfreiem Natriumsulfat, filtrieren Sie und konzentrieren Sie sie unter reduziertem Druck.[3]

  • Reinigung: Reinigen Sie den Rohprodukt durch Säulenchromatographie auf Kieselgel, um das gewünschte 2-Brom-4-arylchinolin-Produkt zu isolieren.

Protokoll 2: Workflow zur Optimierung der Reaktionsbedingungen

Wenn das allgemeine Protokoll keine zufriedenstellenden Ergebnisse liefert, ist ein systematisches Screening erforderlich.

Optimization_Workflow cluster_params Parameter-Screening (parallele Kleinreaktionen) start Start: Geringe Ausbeute (<50%) screen_base 1. Basen-Screening (K₂CO₃, K₃PO₄, Cs₂CO₃, KF) start->screen_base Halte Ligand/Lösungsmittel konstant screen_ligand 2. Liganden-Screening (mit Pd₂(dba)₃) (PPh₃, P(t-Bu)₃, SPhos) screen_base->screen_ligand Verwende beste Base screen_solvent 3. Lösungsmittel-Screening (Dioxan, Toluol, DMF) (+/- Wasser) screen_ligand->screen_solvent Verwende beste Base/Ligand screen_temp 4. Temperatur-Screening (60°C, 80°C, 100°C) screen_solvent->screen_temp Verwende bestes System analyze Analyse der Ergebnisse (LC-MS-Ausbeute) screen_temp->analyze scale_up Scale-Up der optimierten Bedingungen analyze->scale_up Beste Bedingung identifiziert

Abbildung 2: Logischer Workflow für die systematische Optimierung der Suzuki-Kupplungsreaktion.

Referenzen
  • Studies of one-pot double couplings on dibromoquinolines. PMC.

  • Suzuki Coupling. Organic Chemistry Portal.

  • Suzuki-Miyaura Coupling. Chemistry LibreTexts.

  • Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. Chemical Science (RSC Publishing).

  • Technical Support Center: Troubleshooting Low Yields in Pd-Catalyzed Cross-Coupling of Quinolines. Benchchem.

  • Suzuki Coupling: Mechanism & Examples. NROChemistry.

  • Overcoming low yields in Suzuki coupling with functionalized boronic acids. Benchchem.

  • Suzuki reaction. Wikipedia.

  • Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs.

  • Influences of Base and Solvent in Suzuki-Miyaura Coupling Reaction... ResearchGate.

  • Suzuki coupling Reaction's yield is very low and product is coming with very close 2 spots. How can i improvise my reaction? ResearchGate.

  • Effect of solvent and base on Suzuki cross-coupling reaction a. ResearchGate.

  • Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. National Institutes of Health (NIH).

  • Technical Support Center: Suzuki Coupling with Haloquinolines. Benchchem.

  • Table 2 : The effect of various bases on the Suzuki coupling reaction a. ResearchGate.

  • Why can't I achieve good yields for this Suzuki reaction? ResearchGate.

  • Efficient Double Suzuki Cross-Coupling Reactions of 2,5-Dibromo-3-hexylthiophene: Anti-Tumor, Haemolytic, Anti-Thrombolytic and Biofilm Inhibition Studies. PubMed Central.

Sources

Technical Support Center: Sonogashira Reaction of 2,4-Dibromoquinoline

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for troubleshooting Sonogashira reactions involving 2,4-dibromoquinoline. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of this powerful cross-coupling reaction. Here, we move beyond standard protocols to address the specific challenges and side product formations commonly encountered with this di-substituted heterocyclic substrate. Our focus is on providing not just solutions, but a deeper mechanistic understanding to empower your experimental design and execution.

Troubleshooting Guide: Common Issues & Side Products

This section is structured in a question-and-answer format to directly address the most frequent and challenging issues observed during the Sonogashira coupling of this compound.

Q1: I'm observing a significant amount of a symmetrical diyne (Glaser coupling product) in my reaction. What's causing this and how can I prevent it?

A1: Root Cause Analysis & Mechanism

The formation of a symmetrical 1,3-diyne byproduct, resulting from the homocoupling of your terminal alkyne, is known as the Glaser-Hay coupling.[1][2] This is one of the most common side reactions in copper-co-catalyzed Sonogashira couplings.[3] The mechanism is initiated by the reaction of the copper(I) salt with the terminal alkyne to form a copper(I) acetylide.[1] In the presence of an oxidant, typically atmospheric oxygen, this intermediate undergoes oxidative dimerization to yield the diyne.[1][4]

Mitigation Strategies:

  • Rigorous Exclusion of Oxygen: The most critical step is to ensure the reaction is performed under a strictly inert atmosphere (e.g., high-purity argon or nitrogen). This involves:

    • Using solvents that have been thoroughly degassed via methods like freeze-pump-thaw cycles or sparging with an inert gas.

    • Ensuring all glassware is oven-dried and cooled under an inert atmosphere.

    • Maintaining a positive pressure of inert gas throughout the reaction setup.

  • Copper-Free Conditions: The most direct way to eliminate Glaser coupling is to remove the copper co-catalyst.[3][5] Numerous copper-free Sonogashira protocols have been developed and are highly effective.[6][7] These methods often require slightly different conditions, such as the use of specific ligands or bases, but they completely circumvent the primary pathway for alkyne homocoupling.[5][8]

  • Use of Additives: Some protocols suggest the addition of a reducing agent, like a phosphine ligand in slight excess, which can help maintain the palladium in its active Pd(0) state and can also react with trace oxygen.

Q2: My mass spectrometry data shows a product corresponding to the hydrodehalogenation of my starting material (e.g., 2-bromoquinoline). Why is this happening?

A2: Root Cause Analysis & Mechanism

Hydrodehalogenation is the replacement of a halogen atom with a hydrogen atom, and it is a frequently observed side reaction in palladium-catalyzed cross-couplings.[9] This side reaction can occur through several proposed mechanisms. One common pathway involves the oxidative addition of the this compound to the Pd(0) catalyst, followed by a reaction with a hydride source.[9] Potential hydride sources in a typical Sonogashira reaction can include:

  • Solvent: Alcohols, particularly in the presence of a base, can act as hydride donors.[10][11]

  • Base: Amines, especially if not anhydrous, can be a source of protons and electrons leading to reduction.

  • Trace Water: Water can participate in pathways that generate hydride species.[12]

Mitigation Strategies:

  • Use of Anhydrous Conditions: Employing rigorously dried solvents and reagents is crucial. Distilling solvents over an appropriate drying agent and using freshly opened or properly stored bases can significantly reduce hydrodehalogenation.

  • Choice of Solvent and Base: If hydrodehalogenation is persistent, consider switching to a non-protic solvent like THF or dioxane. The choice of base can also be critical; using a non-nucleophilic, anhydrous base like potassium carbonate or cesium carbonate may be beneficial.[3]

  • Temperature Control: Running the reaction at the lowest effective temperature can help minimize this and other side reactions.

Q3: I am getting a mixture of mono-alkynylated and di-alkynylated products. How can I selectively synthesize the mono-alkynylated product at the C2 or C4 position?

A3: Understanding Reactivity and Controlling Selectivity

The two bromine atoms on the this compound ring exhibit different reactivities, which can be exploited for selective synthesis. Generally, in dihaloquinolines and similar heterocyclic systems, the halide at the position more susceptible to nucleophilic attack or with a more electron-deficient character will react preferentially. For this compound, the reactivity order can be influenced by the specific reaction conditions, but often the C4 position is more reactive than the C2 position.[13]

Strategies for Selective Mono-substitution:

  • Stoichiometry Control: The most straightforward approach is to use a slight deficiency or stoichiometric equivalent (e.g., 0.9-1.0 equivalents) of the terminal alkyne relative to the this compound.

  • Lower Reaction Temperature: Performing the reaction at a lower temperature (e.g., room temperature instead of heating) can enhance the selectivity by favoring the reaction at the more reactive site.[3]

  • Reaction Time: Carefully monitoring the reaction progress (e.g., by TLC or LC-MS) and stopping it once the desired mono-alkynylated product is maximized, before significant formation of the di-alkynylated product occurs, is a key strategy.

  • Catalyst and Ligand Choice: The choice of palladium catalyst and ligand can influence the regioselectivity. For instance, bulky phosphine ligands can sometimes enhance selectivity for the less sterically hindered position. In some di-substituted systems, the choice between monodentate and bidentate ligands has been shown to control the site of reaction.[14]

Q4: I am observing the formation of a homocoupled product of my quinoline starting material (a biquinoline). What leads to this side product?

A4: Root Cause Analysis & Mechanism

The formation of a biaryl (or in this case, a biquinoline) product results from the homocoupling of the aryl halide starting material.[15] This is a common side reaction in many palladium-catalyzed cross-couplings, including Ullmann-type reactions which are copper-catalyzed.[16] In a palladium-catalyzed cycle, this typically occurs after the oxidative addition of the aryl halide to the Pd(0) center. The resulting Ar-Pd(II)-X intermediate can then undergo a transmetalation-like step with another molecule of itself, leading to an Ar-Pd(II)-Ar species, which then reductively eliminates to form the Ar-Ar bond and regenerate the Pd(0) catalyst.[15][17]

Mitigation Strategies:

  • Catalyst and Ligand Integrity: Ensure the use of a high-quality palladium catalyst and ligand. A proper ligand-to-metal ratio is crucial to prevent the formation of highly reactive, ligand-deficient palladium species that can promote homocoupling.

  • Purity of Reagents: Use high-purity this compound. Impurities can sometimes interfere with the catalytic cycle and lead to side reactions.

  • Reaction Conditions: The presence of certain reducing agents or elevated temperatures can sometimes favor this pathway.[10] Optimizing the reaction temperature and ensuring the absence of unintended reductants is important.

Summary of Common Side Products and Solutions

Side Product Common Name Primary Cause(s) Key Mitigation Strategies
Alkyne-Alkyne DimerGlaser-Hay ProductCopper(I) co-catalyst + Oxygen1. Rigorous exclusion of oxygen (degassing). 2. Switch to copper-free conditions.
MonobromoquinolineHydrodehalogenation ProductHydride sources (e.g., solvent, base, water)1. Use anhydrous solvents and reagents. 2. Choose non-protic solvents. 3. Optimize reaction temperature.
BiquinolineReductive Homocoupling ProductInstability of Ar-Pd(II)-X intermediate1. Ensure high-quality catalyst and ligand. 2. Maintain proper ligand-to-metal ratio. 3. Use high-purity starting materials.

Experimental Workflow & Visualization

Generalized Protocol for Sonogashira Coupling with this compound

This is a representative protocol and may require optimization for specific alkynes.

  • Preparation: To a flame-dried Schlenk flask, add this compound (1.0 equiv), Pd(PPh₃)₄ (0.02-0.05 equiv), and CuI (0.04-0.10 equiv).

  • Inerting: Seal the flask and evacuate and backfill with high-purity argon or nitrogen (repeat 3 times).

  • Solvent & Reagent Addition: Add degassed solvent (e.g., THF or DMF) and a degassed amine base (e.g., triethylamine or diisopropylamine) via syringe.

  • Alkyne Addition: Add the terminal alkyne (1.0-2.2 equiv, depending on desired product) dropwise via syringe.

  • Reaction: Stir the mixture at the desired temperature (room temperature to 60 °C) and monitor the reaction progress by TLC or LC-MS.

  • Workup: Upon completion, cool the reaction to room temperature, filter through a pad of celite to remove catalyst residues, and concentrate the filtrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel.

Reaction Pathways Diagram

The following diagram illustrates the desired Sonogashira reaction pathway in competition with the major side reactions.

Sonogashira_Side_Reactions cluster_main Desired Sonogashira Pathway cluster_side Competing Side Reactions Start This compound + Terminal Alkyne Pd_Cycle Pd(0)/Pd(II) Catalytic Cycle Start->Pd_Cycle Oxidative Addition Product Mono- or Di-alkynylated Quinoline Product Pd_Cycle->Product Reductive Elimination Hydrodehalogenation Hydrodehalogenation (Monobromoquinoline) Pd_Cycle->Hydrodehalogenation Hydride Source Homocoupling Reductive Homocoupling (Biquinoline) Pd_Cycle->Homocoupling Dimerization Pathway Cu_Cycle Cu(I) Acetylide Formation Cu_Cycle->Pd_Cycle Transmetalation Glaser Glaser Homocoupling (Diyne Product) Cu_Cycle->Glaser O₂

Caption: Main Sonogashira pathway and key competing side reactions.

Frequently Asked Questions (FAQs)

FAQ1: What is the typical reactivity order for the two bromine atoms in this compound in a Sonogashira coupling? Generally, the reactivity of aryl halides in palladium-catalyzed cross-coupling reactions follows the order I > Br > Cl.[3] For di-substituted substrates like this compound, regioselectivity is determined by the electronic and steric environment of each halogen. The C4 position is often more reactive due to the electronic influence of the nitrogen atom, making it more susceptible to oxidative addition.[13] However, this can be influenced by the specific catalyst, ligands, and reaction conditions used.

FAQ2: Can I run the Sonogashira reaction on this compound under copper-free conditions? What are the advantages? Yes, copper-free Sonogashira reactions are well-established and highly advantageous.[5][6] The primary benefit is the complete elimination of Glaser-Hay alkyne homocoupling, which simplifies product purification and improves the atom economy of the reaction.[3][18] Additionally, eliminating copper, which can be toxic, is beneficial for pharmaceutical applications where strict control of metal impurities is required.[5]

FAQ3: What are the best practices for setting up a Sonogashira reaction to minimize side products?

  • High Purity Reagents: Use high-purity starting materials, catalysts, and ligands.

  • Inert Atmosphere: The most critical factor is the rigorous exclusion of oxygen. Use properly degassed solvents and maintain a positive pressure of an inert gas (argon or nitrogen).

  • Anhydrous Conditions: To prevent hydrodehalogenation, use anhydrous solvents and reagents.

  • Controlled Temperature: Start at room temperature and only heat if necessary. Overheating can promote side reactions.

  • Monitor Progress: Actively monitor the reaction by an appropriate analytical method (TLC, GC-MS, LC-MS) to determine the optimal reaction time and avoid the formation of secondary products.

References

  • Sonogashira Coupling | Synthetic Methods in Drug Discovery: Volume 1 | Books Gateway. (2016). Royal Society of Chemistry.
  • Al-Amin, M., & Mohammad, S. (2021). Copper-free Sonogashira cross-coupling reactions: an overview. RSC Advances, 11(13), 7444-7485. [Link]
  • Al-Amin, M., & Mohammad, S. (2021). Copper-free Sonogashira cross-coupling reactions: an overview. RSC Publishing.
  • Martek, B. A., Gazvoda, M., Urankar, D., & Košmrlj, J. (2020). Designing Homogeneous Copper-Free Sonogashira Reaction through a Prism of Pd–Pd Transmetalation. Organic Letters, 22(12), 4938-4943. [Link]
  • Al-Amin, M., & Mohammad, S. (2021). Copper-free Sonogashira cross-coupling reactions: an overview.
  • Ahmadi, Z., & McIndoe, J. S. (2013). A mechanistic investigation of hydrodehalogenation using ESI-MS.
  • Orbach, M., Choudhury, J., Lahav, M., Zenkina, O. V., Diskin-Posner, Y., Leitus, G., ... & van der Boom, M. E. (2012). Palladium-Catalyzed Cross-Coupling Reactions with Fluorinated Substrates: Mechanistic Insights into the Undesired Hydrodehalogenation of Aryl Halides. Organometallics, 31(15), 5468-5478. [Link]
  • Guram, A. S., Bei, X., & Turner, H. W. (2012). A Mild, Palladium-Catalyzed Method for the Dehydrohalogenation of Alkyl Bromides: Synthetic and Mechanistic Studies. Journal of the American Chemical Society, 134(36), 14732-14735. [Link]
  • Copper-free Sonogashira coupling. (2008).
  • Homocoupling reactions of aryl halides-Typical procedures with Cu, Ni and Pd catalysts. (n.d.). Organic Chemistry Portal. [Link]
  • Toward a mechanistic understanding of oxidative homocoupling: The Glaser-Hay reaction. (2015).
  • Aryl Halide Cross-Coupling via Formate-Mediated Transfer Hydrogen
  • Zhang, Y., & Zhang, J. (2009). Palladium-Catalyzed Reductive Homocoupling of Aromatic Halides and Oxidation of Alcohols. The Journal of Organic Chemistry, 74(12), 4528-4533. [Link]
  • Sonogashira coupling. (n.d.). Wikipedia. [Link]
  • Sonogashira Coupling. (2024). Chemistry LibreTexts. [Link]
  • Palladium-Catalyzed Homocoupling and Cross-Coupling Reactions of Aryl Halides in Poly(ethylene glycol). (2009).
  • Cross-Coupling Reactions of Aromatic and Heteroaromatic Silanolates with Aromatic and Heteroarom
  • Glaser Coupling, Hay Coupling. (n.d.). Organic Chemistry Portal. [Link]
  • Pd-catalysed hydrodehalogenation of aryl chlorides: a mild method for deuteration and detoxification. (2021). Catalysis Science & Technology (RSC Publishing). [Link]
  • Sonogashira Coupling. (n.d.). Organic Chemistry Portal. [Link]
  • Struggling to make a sonogashira coupling reaction happen. (2021). Reddit. [Link]
  • Kim, G., Lee, G., Kim, G., Seo, Y., Jarhad, D. B., & Jeong, L. S. (2022). Catalyst-controlled regioselective Sonogashira coupling of 9-substituted-6-chloro-2,8-diiodopurines. Organic Chemistry Frontiers, 9(20), 5536-5543. [Link]
  • Sonogashira Cross-Coupling Reaction of Bromocyanofluoro Pyridine Nuclei: Access to 5- and 6-alkynyl-3-fluoro-2-pyridinamidoximes. (2022). ePrints Soton. [Link]

Sources

Technical Support Center: Improving Regioselectivity in 2,4-Dibromoquinoline Functionalization

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the regioselective functionalization of 2,4-dibromoquinoline. This guide is designed for researchers, medicinal chemists, and process development scientists who encounter challenges in controlling substitution at the C2 and C4 positions of this critical heterocyclic scaffold. Here, we provide in-depth, field-proven insights through a series of frequently asked questions and troubleshooting guides to help you navigate the complexities of your synthetic challenges.

Section 1: Frequently Asked Questions (FAQs) - The Fundamentals of Regioselectivity

This section addresses the core principles governing the reactivity of the this compound system. Understanding these fundamentals is the first step toward rational experimental design and troubleshooting.

Q1: Why is one position on the this compound ring generally more reactive than the other in cross-coupling reactions?

A1: The difference in reactivity between the C2 and C4 positions is primarily governed by the electronic properties of the quinoline ring.[1] The nitrogen atom is highly electron-withdrawing, which significantly influences the electron density across the heterocyclic ring. This effect makes the C2 and C4 positions electron-deficient (electrophilic). However, the C2 position is more strongly influenced by the adjacent nitrogen, making the C2-Br bond more polarized and the carbon atom more electrophilic. Consequently, the oxidative addition of a Palladium(0) catalyst, the rate-determining step in many cross-coupling reactions, occurs preferentially at the C2 position.[2][3][4]

Q2: What is the expected "default" regioselectivity for common Palladium-catalyzed cross-coupling reactions?

A2: For most standard Palladium-catalyzed reactions, such as Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig aminations, the preferential site of reaction is C2 .[2][5] Early literature on Sonogashira couplings suggested C4 selectivity, but this was later corrected, with 2D NMR studies unequivocally proving that substitution occurs at C2.[6][7][8] This intrinsic C2 preference is a critical starting point for any experimental design.

Q3: How does the mechanism of Nucleophilic Aromatic Substitution (SNAr) differ from cross-coupling, and how does this affect regioselectivity?

A3: The mechanism of SNAr is fundamentally different and often leads to the opposite regiochemical outcome. Instead of a catalyst-mediated cycle, SNAr involves the direct attack of a nucleophile on the aromatic ring to form a negatively charged intermediate known as a Meisenheimer complex.[9][10][11] The stability of this intermediate determines the reaction's feasibility and regioselectivity. For 2,4-dihaloquinolines and related heterocycles like 2,4-dichloroquinazolines, nucleophilic attack is favored at the C4 position .[12] This is because the negative charge of the Meisenheimer intermediate can be delocalized onto the nitrogen atom through resonance, a stabilization that is not possible when the attack occurs at C2.

Q4: Besides electronics, what other factors can influence which position reacts?

A4: While electronics are dominant, other factors play a crucial role:

  • Steric Hindrance: Bulky substituents on the quinoline ring or the coupling partners can influence the accessibility of the C2 and C4 positions.[13]

  • Ligand Choice: The properties of the phosphine ligand (or N-heterocyclic carbene) on the palladium catalyst can dramatically alter selectivity. Bulky or electron-rich ligands can modify the steric and electronic environment of the catalyst, sometimes overriding the intrinsic substrate preference.[5][14]

  • Reaction Conditions: Parameters such as solvent, temperature, and the choice of base can all impact the kinetics and thermodynamics of the reaction, thereby influencing the regiochemical outcome.[2]

  • Catalyst Speciation: The nature of the active palladium catalyst—whether it is a mononuclear species, a cluster, or a nanoparticle—can lead to different regioselectivities. For instance, in some systems, mononuclear palladium catalysts favor C2 arylation, while palladium clusters may promote atypical C4 reactivity.[15]

Section 2: Troubleshooting Guides for Common Reactions

This section is structured to help you diagnose and solve specific experimental issues.

Guide 1: Poor Regioselectivity in Suzuki-Miyaura Coupling

Symptom: You are observing a mixture of C2- and C4-arylated products, or the selectivity for your desired isomer is low.

Possible Cause Explanation & Troubleshooting Steps
1. Standard Conditions Favor C2 The intrinsic electrophilicity of the C2 position makes it the default site for Suzuki coupling.[2][5] If C4 is the desired product, standard conditions are unlikely to succeed.
2. Inappropriate Ligand Choice The ligand is a primary tool for tuning selectivity. Standard ligands like PPh₃ often yield the C2 product. Solution: Screen a panel of ligands. For example, using a bulky, electron-rich ligand like dppf in some systems has been shown to alter selectivity. In a study on 2-chloro-6-bromoquinoline, Pd(PPh₃)₄ favored reaction at C2, while Pd(dppf)Cl₂ promoted reaction at the C6-bromide, demonstrating the power of ligand choice.[5]
3. Reaction Temperature Too High Higher temperatures can provide enough energy to overcome the activation barrier for the less favored pathway, leading to a loss of selectivity. Solution: Attempt the reaction at a lower temperature (e.g., room temperature if possible) for a longer duration.
4. Catalyst System Promotes Both Pathways Some palladium pre-catalysts or conditions can lead to different active catalytic species, each with its own selectivity profile.[15] Solution: Experiment with different palladium sources (e.g., Pd(OAc)₂, Pd₂(dba)₃) in combination with your ligand screen. The ratio of palladium to ligand can also be critical.[15]
Guide 2: Achieving C4-Selectivity in Palladium-Catalyzed Reactions

Symptom: You need to synthesize the C4-functionalized isomer, but the reaction consistently yields the C2 product.

Core Challenge: Overcoming the strong electronic preference for C2-functionalization requires a carefully designed strategy. Simply modifying standard conditions is often insufficient.

Strategy Detailed Protocol & Explanation
1. Sequential Coupling Strategy This is the most reliable method. First, perform a selective reaction at the more reactive C2 position. Purify the C2-substituted-4-bromoquinoline intermediate. Then, perform a second cross-coupling reaction at the C4 position. This approach offers complete control over the final product structure.[3]
2. Catalyst and Ligand Engineering Rationale: Certain catalyst systems can invert the "natural" selectivity. This is often achieved by altering the mechanism of oxidative addition or by creating a sterically demanding catalytic complex that can only access the C4 position. Approach: Investigate specialized catalyst systems reported to favor C4 functionalization in similar dihalopyridine systems. For example, catalyst systems based on Pd(OAc)₂ with a low phosphine ligand ratio (≤2 PPh₃ per Pd) have been shown to promote atypical C4 selectivity, potentially through the formation of palladium clusters.[15]
3. Utilize a Blocking Group Rationale: Temporarily block the C2 position to force reactivity at C4. Approach: This is a more advanced synthetic route. It may involve a multi-step sequence where a removable group is installed at C2, followed by C4 functionalization and subsequent deprotection. While effective, this adds steps to the overall synthesis.
Guide 3: Controlling C2 vs. C4 Selectivity in Nucleophilic Aromatic Substitution (SNAr)

Symptom: You are attempting a substitution with a nucleophile (e.g., an amine, alkoxide, or thiol) and need to control the position of the attack.

Core Principle: SNAr reactions on 2,4-dihaloquinolines and related heterocycles preferentially occur at the C4 position due to superior stabilization of the Meisenheimer intermediate.[12]

Observed Outcome Explanation & Troubleshooting Steps
1. Reaction Occurs Selectively at C4 This is the expected and electronically favored outcome. To functionalize the C2 position, a different strategy is required.
2. Reaction is Sluggish or Gives No Product Cause: The nucleophile may not be strong enough, or the reaction conditions are too mild. Solution: 1. Increase Temperature: SNAr reactions often require heating. 2. Use a Stronger Base: If your nucleophile is an alcohol or amine, adding a non-nucleophilic base (e.g., NaH, K₂CO₃) can deprotonate it, increasing its nucleophilicity. 3. Solvent Choice: Use a polar aprotic solvent (e.g., DMSO, DMF, NMP) to solvate the cation and leave the nucleophile highly reactive.
3. Need to Achieve C2 Substitution Challenge: This requires overriding the strong electronic preference for C4 attack. Strategy: The most effective approach is to use a Palladium-catalyzed C-N coupling reaction (Buchwald-Hartwig amination) instead of SNAr. This reaction proceeds via a different mechanism (oxidative addition/reductive elimination) that favors the C2 position.[16][17]

Section 3: Key Experimental Protocols & Visualizations

Protocol 1: General Procedure for Selective C2 Sonogashira Coupling

This protocol is based on established literature demonstrating high selectivity for the C2 position.[7]

Step-by-Step Methodology:

  • To an oven-dried Schlenk flask, add this compound (1.0 equiv), Pd(PPh₃)₄ (0.05 equiv), and CuI (0.1 equiv).

  • Evacuate and backfill the flask with an inert atmosphere (Argon or Nitrogen) three times.

  • Add anhydrous, degassed solvent (e.g., THF or dioxane) followed by a degassed amine base (e.g., triethylamine or diisopropylamine, 3.0 equiv).

  • Add the terminal alkyne (1.1 equiv) via syringe.

  • Stir the reaction mixture at room temperature or with gentle heating (e.g., 40-50 °C). Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, dilute the mixture with an organic solvent (e.g., ethyl acetate) and filter through a pad of Celite to remove catalyst residues.

  • Wash the filtrate with saturated aqueous NH₄Cl and then with brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield the 2-alkynyl-4-bromoquinoline.

Visualizing the Mechanisms

Understanding the underlying reaction pathways is key to troubleshooting.

Diagram 1: Palladium-Catalyzed Cross-Coupling Cycle

G cluster_cycle Catalytic Cycle Pd0 Pd(0)L₂ OA_complex R-Pd(II)L₂(X) Pd0->OA_complex Oxidative Addition (R-X) TM_complex R-Pd(II)L₂(R') OA_complex->TM_complex Transmetalation (M-R') Product_complex R-R' + Pd(0)L₂ TM_complex->Product_complex Reductive Elimination

Caption: General catalytic cycle for Pd-catalyzed cross-coupling reactions.

Diagram 2: Troubleshooting Workflow for Poor Regioselectivity

G start Problem: Poor Regioselectivity check_reaction Is it a Pd-catalyzed or SNAr reaction? start->check_reaction pd_path Pd-Catalyzed (e.g., Suzuki, Sonogashira) check_reaction->pd_path Pd snar_path SNAr (e.g., Amination) check_reaction->snar_path SNAr pd_q1 Is C2 or C4 the desired product? pd_path->pd_q1 snar_q1 Is C2 or C4 the desired product? snar_path->snar_q1 pd_c2 Default product is C2. Lower temperature. Screen milder bases. pd_q1->pd_c2 C2 pd_c4 C4 is challenging. Screen bulky ligands (dppf, XPhos). Lower Pd:Ligand ratio. Consider sequential synthesis. pd_q1->pd_c4 C4 end_node Optimized Selectivity pd_c2->end_node pd_c4->end_node snar_c4 Default product is C4. Increase temperature. Use stronger nucleophile/base. snar_q1->snar_c4 C4 snar_c2 C2 is disfavored. Switch to Pd-catalyzed Buchwald-Hartwig amination. snar_q1->snar_c2 C2 snar_c4->end_node snar_c2->end_node

Caption: Decision-making workflow for troubleshooting regioselectivity.

Diagram 3: SNAr Meisenheimer Intermediates

G cluster_c4 Attack at C4 (Favored) cluster_c2 Attack at C2 (Disfavored) c4_start This compound + Nu⁻ c4_inter Meisenheimer Intermediate (Charge on N via resonance) c4_start->c4_inter Attack at C4 c4_prod 4-Nu-2-bromoquinoline c4_inter->c4_prod Loss of Br⁻ c2_start This compound + Nu⁻ c2_inter Meisenheimer Intermediate (No resonance stabilization on N) c2_start->c2_inter Attack at C2 c2_prod 2-Nu-4-bromoquinoline c2_inter->c2_prod Loss of Br⁻

Caption: Stabilization of Meisenheimer intermediates in SNAr.

Section 4: References

  • BenchChem. (n.d.). Technical Support Center: Addressing Regioselectivity in Quinoline Synthesis. Retrieved from

  • BenchChem. (n.d.). How to overcome poor regioselectivity in quinoline functionalization. Retrieved from

  • Legault, C. Y., Garcia, Y., Merlic, C., & Houk, K. (n.d.). Ligand-controlled regioselectivity in palladium-catalyzed cross coupling reactions. Retrieved from

  • Kapdi, A. R., & Fairlamb, I. J. S. (2022). The Road Less Traveled: Unconventional Site Selectivity in Palladium-Catalyzed Cross-Couplings of Dihalogenated N-Heteroarenes. ACS Omega, 7(1), 19-32. Available at: [Link]

  • ResearchGate. (n.d.). Mechanism of Palladium-Catalyzed Cross-Coupling Reactions. Retrieved from [Link]

  • Nolan, J. M., & Comins, D. L. (2003). Regioselective Sonogashira couplings of 2,4-dibromoquinolines. A correction. The Journal of Organic Chemistry, 68(9), 3736-3738. Available at: [Link]

  • Scott, J. S., & Watson, A. J. B. (2016). Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. Chemical Science, 7(9), 5798-5816. Available at: [Link]

  • Nobel Prize Outreach AB. (2010). PALLADIUM-CATALYZED CROSS COUPLINGS IN ORGANIC SYNTHESIS. Retrieved from [Link]

  • BenchChem. (n.d.). Technical Support Center: Improving Selectivity in Functionalizing Quinoline Rings. Retrieved from

  • ResearchGate. (n.d.). Origin of Regioselectivity in Palladium-Catalyzed Cross-Coupling Reactions of Polyhalogenated Heterocycles. Retrieved from [Link]

  • Nolan, J. M., & Comins, D. L. (2003). Regioselective Sonogashira Couplings of 2,4-Dibromoquinolines. A Correction. The Journal of Organic Chemistry, 68(9), 3736-3738. Available at: [Link]

  • Scott, J. S., & Watson, A. J. B. (2016). Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. Chemical Science, 7(9), 5798-5816. Available at: [Link]

  • Nolan, J. M., & Comins, D. L. (2003). Regioselective Sonogashira Couplings of 2,4-Dibromoquinolines. A Correction. The Journal of Organic Chemistry. Available at: [Link]

  • Chemistry LibreTexts. (2024). Sonogashira Coupling. Retrieved from [Link]

  • Nolan, J. M., & Comins, D. L. (2016). Regioselective Sonogashira Couplings of 2,4-Dibromoquinolines. A Correction. Figshare. Available at: [Link]

  • BenchChem. (n.d.). Technical Support Center: Method Refinement for Selective Functionalization at the C4 Position. Retrieved from

  • Fairlamb, I. J. S., et al. (2017). A Dichotomy in Cross-Coupling Site Selectivity in a Dihalogenated Heteroarene: Influence of Mononuclear Pd, Pd Clusters, and Pd Nanoparticles—the Case for Exploiting Pd Catalyst Speciation. Organometallics, 36(15), 2846-2856. Available at: [Link]

  • Wikipedia. (n.d.). Buchwald–Hartwig amination. Retrieved from [Link]

  • The Organic Chemistry Tutor. (2019). nucleophilic aromatic substitutions. Retrieved from [Link]

  • Chad's Prep. (2021). 18.6 Nucleophilic Aromatic Substitution (NAS) | Organic Chemistry. Retrieved from [Link]

  • Smith, D. M., & Pellegrinet, S. C. (2014). Concerted Nucleophilic Aromatic Substitution Reactions. European Journal of Organic Chemistry, 2014(20), 4195-4205. Available at: [Link]

  • T. A. Hill, et al. (2008). Sequential and selective Buchwald-Hartwig amination reactions for the controlled functionalization of 6-bromo-2-chloroquinoline: synthesis of ligands for the Tec Src homology 3 domain. The Journal of Organic Chemistry, 73(22), 8880-8892. Available at: [Link]

  • de Paula, S. M., et al. (2024). Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry. Molecules, 29(1), 123. Available at: [Link]

  • B. S. Kumar, et al. (2009). Regioselective alkynylation followed by Suzuki coupling of 2,4-dichloroquinoline. Tetrahedron Letters, 50(26), 3489-3492. Available at: [Link]

  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Retrieved from [Link]

Sources

Technical Support Center: Purification of 2,4-Disubstituted Quinoline Derivatives by Chromatography

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the chromatographic purification of 2,4-disubstituted quinoline derivatives. This document is designed for researchers, medicinal chemists, and process development scientists who encounter challenges in isolating these valuable heterocyclic compounds. Quinolines, with their basic nitrogen atom, often present unique purification hurdles, from peak tailing on silica gel to decomposition. This guide provides in-depth, field-proven insights and practical solutions to help you achieve your target purity with confidence.

Frequently Asked Questions (FAQs)

This section addresses common questions encountered when planning the purification of 2,4-disubstituted quinolines.

Q1: Why do my quinoline compounds show severe peak tailing on silica gel chromatography?

A: Peak tailing is the most common issue when purifying quinoline derivatives on standard silica gel.[1][2] The primary cause is an acid-base interaction between the basic nitrogen atom of the quinoline ring and the acidic silanol groups (Si-OH) on the surface of the silica gel.[2][3][4] This strong secondary interaction leads to uneven elution of the molecule population, resulting in a "tailing" peak shape, which significantly reduces resolution and separation efficiency.[3][5]

Q2: What is the best general-purpose stationary phase for purifying quinoline derivatives?

A: There is no single "best" phase, as the choice depends on the specific properties of your derivative (polarity, functional groups, etc.). However, a good starting point is to modify or avoid standard silica gel.

  • Deactivated Silica Gel: Pre-treating silica gel or adding a basic modifier like triethylamine (TEA) to the mobile phase is a highly effective strategy.[2][5]

  • Alumina (Basic or Neutral): Alumina is a valuable alternative to silica gel. Basic alumina is particularly effective for strongly basic quinolines as it minimizes the acidic interactions that cause tailing.[2][6]

  • Reversed-Phase Silica (C18): For preparative HPLC, C18 is the most common choice, leveraging the hydrophobic character of the quinoline scaffold for separation.[7]

Q3: My quinoline derivative seems to be decomposing on the column. What can I do?

A: Decomposition is often caused by the acidic nature of standard silica gel, which can hydrolyze or react with sensitive functional groups on your molecule.[2]

  • Neutralize the Stationary Phase: Use deactivated silica gel or switch to neutral alumina to provide a more inert environment.[2]

  • Minimize Contact Time: Employ flash chromatography instead of traditional gravity chromatography to reduce the time your compound spends on the stationary phase.[2]

  • Consider Temperature: If your compound is thermally labile, running the purification in a cold room can help prevent degradation.[2][8]

  • Explore Non-Adsorptive Methods: Techniques like High-Speed Counter-Current Chromatography (HSCCC) are liquid-liquid partition methods that avoid solid stationary phases altogether, eliminating issues of irreversible adsorption and decomposition.[9][10]

Q4: How do I choose between normal-phase (e.g., silica, alumina) and reversed-phase (e.g., C18) chromatography?

A: The choice depends on your sample's properties, the impurities present, and the scale of your purification.

  • Normal-Phase is often used for initial, large-scale purification of crude reaction mixtures, especially to remove very polar or non-polar impurities. It is generally less expensive than reversed-phase.

  • Reversed-Phase HPLC is the method of choice for high-resolution separations, especially for final polishing steps to achieve >99% purity.[7] It is particularly effective for separating compounds with subtle differences in hydrophobicity.

Troubleshooting Guide: Specific Issues & Solutions

This guide provides a problem-oriented approach to resolving specific experimental challenges.

ProblemPotential Cause(s)Recommended Solutions
Severe Peak Tailing / Streaking on Silica Gel Strong interaction of the basic quinoline nitrogen with acidic silanol groups on the silica surface.[1][2]1. Add a Basic Modifier: Incorporate 0.5-2% triethylamine (TEA) or pyridine into your mobile phase (e.g., Hexane/Ethyl Acetate) to compete for the active sites.[2][5] 2. Use Deactivated Silica: Prepare a slurry of silica gel in your eluent containing TEA to neutralize the surface before packing the column.[2] 3. Switch to Alumina: Use neutral or, preferably, basic alumina as the stationary phase.[2][6]
Product is Not Eluting from the Column (Stuck at Origin) The compound is too polar for the chosen mobile phase, or it is irreversibly adsorbed onto the silica gel due to strong basicity.1. Increase Mobile Phase Polarity: Gradually increase the proportion of the polar solvent (e.g., ethyl acetate, methanol). A gradient elution may be necessary. 2. Add a Competitive Base: If not already doing so, add triethylamine to the mobile phase to disrupt strong binding. 3. Change Stationary Phase: Switch to a more polar stationary phase like reversed-phase C18, where highly polar compounds elute earlier.
Poor Separation of Closely-Running Impurities The selectivity of the chromatographic system is insufficient to resolve the product from structurally similar side-products or isomers.[11]1. Optimize Mobile Phase: Screen different solvent systems (e.g., Dichloromethane/Methanol, Toluene/Acetone) to alter selectivity. 2. Switch to High-Resolution HPLC: Preparative HPLC on a C18 column often provides the necessary resolving power for challenging separations.[7] 3. Consider Alternative Techniques: For very difficult separations, consider specialized methods like Supercritical Fluid Chromatography (SFC), which can offer unique selectivity for alkaloids.[12]
Low or No Retention in Reversed-Phase HPLC The 2,4-disubstituted quinoline is too polar for the C18 stationary phase and has a high affinity for the polar mobile phase.[1]1. Increase Mobile Phase Polarity: Start with a highly aqueous mobile phase (e.g., 95% water, 5% acetonitrile). Use a column rated for highly aqueous conditions.[1] 2. Adjust Mobile Phase pH: For basic quinolines, using a low pH mobile phase (e.g., pH 2.5-4 with formic acid or TFA) will protonate the analyte, which can sometimes increase retention and significantly improve peak shape.[1][5] 3. Use a More Polar Stationary Phase: Consider a reversed-phase column with an embedded polar group (EPG) or a Phenyl-Hexyl phase for alternative selectivity.[1]
Product is an Oil and Difficult to Handle The purified compound does not crystallize, making it difficult to handle and assess purity after solvent removal.1. Optimize the Final Purification Step: Ensure the final chromatographic step provides the highest possible purity, as impurities can inhibit crystallization. 2. Post-Purification Processing: After removing the chromatography solvent, dissolve the oil in a minimal amount of a different, volatile solvent (e.g., dichloromethane) and co-evaporate with a non-polar solvent like hexane to attempt to produce a solid or foam. 3. Consider Salt Formation: If the compound is stable as a salt, treating the purified freebase with an acid (e.g., HCl in ether) can yield a crystalline hydrochloride salt.
Visualized Workflows and Mechanisms
Troubleshooting Peak Tailing

The following diagram outlines the decision-making process when encountering peak tailing during the purification of a 2,4-disubstituted quinoline.

G start Peak Tailing Observed in TLC/Column check_neutral Inject a neutral standard (e.g., toluene). Does it tail? start->check_neutral physical_problem Physical Problem: Void in column, bad connection, channeling. check_neutral->physical_problem  Yes chemical_problem Chemical Problem: Secondary interactions with stationary phase. check_neutral->chemical_problem  No repack Repack or replace column. Check fittings. physical_problem->repack add_modifier Add 0.5-2% Triethylamine (TEA) to mobile phase. chemical_problem->add_modifier check_improvement Is peak shape improved? add_modifier->check_improvement success Problem Solved. Proceed with purification. check_improvement->success  Yes change_sp Switch Stationary Phase: - Basic/Neutral Alumina - Deactivated Silica - Reversed-Phase C18 check_improvement->change_sp  No

Caption: Logic for troubleshooting peak tailing.

Mechanism of Peak Tailing and Mitigation

This diagram illustrates the molecular interactions responsible for peak tailing and how a basic modifier like triethylamine (TEA) prevents it.

G cluster_0 A) Without Modifier: Peak Tailing cluster_1 B) With Triethylamine (TEA): Symmetrical Peak Silica Silica Surface (Si-O-Si) Silanol Acidic Silanol (Si-OH) Quinoline Quinoline (Basic N) Quinoline->Silanol Strong Acid-Base Interaction (Causes Tailing) Silica2 Silica Surface (Si-O-Si) Silanol2 Acidic Silanol (Si-OH) TEA Triethylamine (TEA) (Et3N) TEA->Silanol2 TEA 'masks' active sites Quinoline2 Quinoline (Basic N) Quinoline2->Silica2 Normal Partitioning (Symmetrical Peak)

Caption: How basic modifiers prevent peak tailing.

Key Experimental Protocols
Protocol 1: Flash Chromatography on Triethylamine-Deactivated Silica Gel

This protocol is ideal for routine purification of basic quinoline derivatives where standard silica causes tailing or decomposition.[2]

Materials:

  • Silica gel (230-400 mesh)

  • Chosen eluent (e.g., 80:20 Hexane:Ethyl Acetate), pre-determined by TLC analysis

  • Triethylamine (TEA)

  • Chromatography column and accessories

Procedure:

  • Prepare the Deactivating Slurry: In a fume hood, measure the required volume of silica gel for your column. In a separate beaker, prepare your mobile phase and add 1-2% (v/v) of triethylamine. For every 100 mL of eluent, add 1-2 mL of TEA.

  • Create the Slurry: Add the silica gel to the TEA-containing eluent to create a homogenous slurry. Stir gently for 5-10 minutes to ensure the silica surface is thoroughly neutralized.

  • Pack the Column: Pour the slurry into the chromatography column. Use a bellows or gentle air pressure to help pack the bed evenly, ensuring no air bubbles are trapped. Drain the excess solvent until it reaches the top of the silica bed.

  • Equilibrate the Column: Pass 2-3 column volumes of the TEA-containing eluent through the packed column to ensure it is fully equilibrated.

  • Load the Sample: Dissolve your crude 2,4-disubstituted quinoline in a minimal amount of a suitable solvent (e.g., dichloromethane or the eluent). Alternatively, for less soluble compounds, perform a "dry load" by adsorbing the compound onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting powder to the top of the column.

  • Elute and Collect: Begin elution with the TEA-containing mobile phase, collecting fractions and monitoring them by TLC.

Protocol 2: Preparative HPLC Method Development for Final Purification

This protocol provides a starting point for purifying a quinoline derivative to high purity (>99%) using reversed-phase HPLC.[7]

Initial System & Conditions:

  • HPLC System: A preparative HPLC system with a gradient pump, UV detector, and fraction collector.

  • Column: C18, 21.2 x 250 mm, 10 µm (A good starting point for loading up to 100 mg per injection, depending on separation).[7]

  • Mobile Phase A: 0.1% Formic Acid in Water.[7]

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.[7]

  • Detection: Set the wavelength to a UV max of your compound (e.g., 325 nm).[7]

  • Flow Rate: 20 mL/min.[7]

Method Development Steps:

  • Analytical Scouting: First, develop a separation method on an analytical scale (e.g., C18, 4.6 x 150 mm, 5 µm column) to save time and solvent.

  • Run a Broad Gradient: Perform a fast, broad gradient run (e.g., 10% to 95% B over 15 minutes) on the analytical column to determine the approximate elution conditions for your compound.

  • Optimize the Gradient: Based on the scouting run, design a shallower, targeted gradient for the preparative scale. For example, if your compound eluted at 80% B in the scouting run, a preparative gradient of 70% to 90% B over 20 minutes would be a good starting point.[7]

  • Sample Preparation: Dissolve the crude sample in a minimal amount of a strong solvent like Methanol or DMSO, aiming for a high concentration (e.g., 50 mg/mL).[7] Filter the solution through a 0.45 µm filter before injection.

  • Perform Preparative Run: Scale up the optimized gradient to the preparative column. Inject the sample and begin fraction collection based on the UV chromatogram.

  • Analyze and Pool Fractions: Analyze the collected fractions by analytical HPLC or TLC to determine their purity. Pool the pure fractions.

  • Post-Purification: Combine the pure fractions and remove the organic solvent (acetonitrile) using a rotary evaporator. The remaining aqueous solution can be freeze-dried (lyophilized) or extracted with an organic solvent to recover the purified compound.

References
  • BenchChem Technical Support Team. (2025). Troubleshooting guide for the purification of polar quinoline compounds. BenchChem.
  • Dwight R. Stoll. (2023). The Evolution of LC Troubleshooting: Strategies for Improving Peak Tailing. LCGC.
  • GMP Insiders. (n.d.). Peak Tailing In Chromatography: Troubleshooting Basics. GMP Insiders.
  • BenchChem Application Note. (2025). HPLC and Purification Methods for 2-(1-Adamantyl)quinoline-4-carboxylic acid. BenchChem.
  • Restek Corporation. (2018). LC Troubleshooting—All of My Peaks are Tailing!
  • SIELC Technologies. (n.d.). Separation of Quinoline on Newcrom R1 HPLC column. SIELC.
  • Ito, Y., et al. (n.d.). Preparative separation of di- and trisulfonated components of Quinoline Yellow using affinity-ligand pH-zone-refining counter-current chromatography.
  • BenchChem Technical Support Team. (2025).
  • Foucault, A. P., & Chevolot, L. (1998). Preparative separation of quinolines by centrifugal partition chromatography with gradient elution.
  • BenchChem Technical Support Team. (2025). Technical Support Center: Solvent-Free Synthesis of 2,4-Disubstituted Quinolines. BenchChem.
  • Axion Labs. (2022). HPLC Tips Peak Tailing [Video]. YouTube.
  • Foucault, A. P., & Oka, H. (1999). Purification of quinoline yellow components using high-speed counter-current chromatography by stepwise increasing the flow-rate of the mobile phase.
  • BenchChem Technical Support Team. (2025).
  • Gstrein, W., & Stuppner, H. (2018). Quantitative determination of major alkaloids in Cinchona bark by Supercritical Fluid Chromatography. Journal of Pharmaceutical and Biomedical Analysis, 156, 22-27.
  • Osborne, A. G., et al. (1993). 2,4-Dihalogenoquinolines. Synthesis, Orientation Effects and 1H and 13C NMR Spectral Studies. Journal of the Chemical Society, Perkin Transactions 1, (21), 2747-2751.
  • Malviya, T. (2024). Chromatographic Isolation of Sensitive Compounds: Challenges and Solutions. LCGC North America.

Sources

Overcoming catalyst deactivation in 2,4-Dibromoquinoline cross-coupling

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for cross-coupling reactions involving 2,4-dibromoquinoline. This guide is designed for researchers, medicinal chemists, and process development scientists who are navigating the complexities of C-C and C-N bond formation with this versatile but challenging substrate. Here, we provide in-depth troubleshooting advice and answers to frequently asked questions, focusing on the critical issue of catalyst deactivation. Our goal is to equip you with the knowledge to diagnose problems, optimize your reaction conditions, and achieve robust, reproducible results.

Troubleshooting Guide: From Failed Reactions to Success

This section is structured to address the most common symptoms observed during the cross-coupling of this compound.

Issue 1: Reaction Stalls or Shows Low Conversion

Q1: My Suzuki-Miyaura coupling of this compound with an arylboronic acid is stalling at <50% conversion. What are the likely causes and how can I fix it?

A1: Stalling is a classic symptom of catalyst deactivation. Several factors related to the unique structure of the quinoline substrate and the general sensitivity of palladium catalysts could be at play.

Potential Causes & Solutions:

  • Catalyst Poisoning by Quinoline Nitrogen: The lone pair on the quinoline nitrogen can coordinate strongly to the palladium center.[1] This can act as an inhibitory ligand, competing with your phosphine ligand and substrates for access to the metal, effectively poisoning the catalyst.[1][2]

    • Solution 1: Use a More Sterically Hindered Ligand. Bulky biarylphosphine ligands (e.g., Buchwald ligands like SPhos, XPhos) or N-heterocyclic carbenes (NHCs) are essential.[3][4] Their size creates a "protective pocket" around the palladium, disfavoring coordination of the quinoline nitrogen while still allowing the catalytic cycle to proceed.[5]

    • Solution 2: Protect the Nitrogen. A common strategy is to convert the quinoline to its N-oxide.[6] This modification withdraws electron density from the nitrogen, reducing its coordinating ability. The N-oxide can be easily removed post-coupling with a reducing agent like PCl₃.[7]

  • Formation of Inactive Palladium Species (Palladium Black): If you observe a black precipitate, your active Pd(0) catalyst is likely aggregating into inactive palladium black.[5][8] This is often caused by ligand dissociation or degradation at high temperatures.

    • Solution 1: Increase Ligand-to-Palladium Ratio. A higher concentration of the phosphine ligand can help maintain the stability of the mononuclear Pd(0) species in solution.[5] Ratios of Ligand:Pd from 2:1 to 4:1 are often beneficial.

    • Solution 2: Use a Chelating Ligand. Bidentate phosphine ligands (e.g., dppf, Xantphos) can offer greater stability than monodentate ligands by binding to the palladium at two points, which reduces the likelihood of dissociation (the "chelate effect").[8]

    • Solution 3: Lower the Reaction Temperature. High temperatures accelerate catalyst decomposition.[5] If possible, screen for more active catalyst systems that operate under milder conditions.

  • Poor Quality Reagents:

    • Boronic Acid Decomposition: Boronic acids can undergo protodeboronation or form inactive trimeric boroxines upon storage.[6]

    • Solvent Impurities: Water or other coordinating impurities in solvents can interfere with the catalyst.[9]

    • Solution: Always use freshly purchased or purified reagents and anhydrous, degassed solvents. Ensure rigorous exclusion of air and moisture by using proper Schlenk line or glovebox techniques.[6][8]

Issue 2: Poor Selectivity or Formation of Multiple Products

Q2: I'm attempting a mono-coupling on this compound, but I'm getting a mixture of the 2-substituted, 4-substituted, and 2,4-disubstituted products. How can I control the regioselectivity?

A2: Controlling selectivity with two identical halogens is a significant challenge and depends on a subtle interplay of electronic and steric factors. The C2 position is generally more electron-deficient and sterically accessible, often making it the more reactive site in typical cross-couplings.[10] However, this can be modulated.

Potential Causes & Solutions:

  • Over-Reactivity of the Catalyst System: A highly active catalyst or harsh conditions can overcome the intrinsic reactivity difference between the C2 and C4 positions, leading to di-substitution.

    • Solution 1: Reduce Catalyst Loading & Temperature. Lowering the catalyst loading (e.g., from 2 mol% to 0.5 mol%) and reducing the temperature can favor reaction at the more activated C2 site while slowing the rate of the second coupling.[7]

    • Solution 2: Control Reaction Time. Carefully monitor the reaction by TLC or LC-MS and stop it once the desired mono-substituted product is maximized, before significant di-substitution occurs.

  • Ligand and Catalyst Speciation Effects: The structure of the active catalytic species can dramatically influence site selectivity. It has been shown that mononuclear palladium species can favor one site, while multinuclear clusters or nanoparticles, which can form in situ, may favor another.[10][11]

    • Solution: Modulate the Ligand-to-Metal Ratio. The ratio of ligand to palladium can influence the formation of different active species.[12] For example, in the cross-coupling of 2,4-dibromopyridine, a switch from C2 to C4 selectivity was achieved by altering the Pd/ligand ratio to promote the formation of multinuclear palladium clusters.[10][11] Experiment with different ratios to see how it impacts your product distribution.

  • Solvent and Additive Effects: The solvent can influence catalyst stability and the nature of the active species.[13][14] Halide byproducts (Br⁻) can also interact with the catalyst, affecting its subsequent reactivity and selectivity.[15]

    • Solution: Screen Solvents. A switch from a polar aprotic solvent like THF to a nonpolar one like toluene can alter the catalytic species in solution and thereby change the selectivity outcome.[14][15]

Frequently Asked Questions (FAQs)

Q3: What are the primary mechanisms of palladium catalyst deactivation?

A3: The main deactivation pathways in cross-coupling reactions are:

  • Ligand Degradation: Phosphine ligands, especially electron-rich ones, are susceptible to oxidation to phosphine oxides or P-C bond cleavage, which renders them ineffective at stabilizing the palladium center.[8]

  • Catalyst Agglomeration: The active, monoligated Pd(0)L species can be unstable, especially at low ligand concentrations or high temperatures. These species can aggregate to form larger, inactive palladium clusters or bulk metal, commonly observed as palladium black.[5][16]

  • Formation of Off-Cycle Species: The catalyst can be sequestered into stable, catalytically inactive or dormant complexes.[3][17] This can happen through coordination with the substrate (like the quinoline nitrogen), the product, the amine nucleophile in Buchwald-Hartwig reactions, or even the solvent.[3]

  • Changes in Oxidation State: The active Pd(0) can be oxidized to inactive Pd(II) species by air or other oxidants. Conversely, some Pd(II) precatalysts may fail to be fully reduced to the active Pd(0) state.[5]

Q4: How do I choose the right ligand for coupling with this compound?

A4: The ligand choice is arguably the most critical parameter. For a substrate like this compound, you need a ligand that can simultaneously:

  • Promote Reductive Elimination: This is the product-forming step. Bulky, electron-rich ligands generally accelerate this step, which is often rate-limiting.

  • Stabilize the Pd(0) Center: The ligand must prevent the palladium from aggregating into an inactive state.[16]

  • Prevent Substrate Inhibition: The ligand's steric bulk must be sufficient to discourage the quinoline nitrogen from binding to the palladium center.[3]

Recommended Ligand Classes:

  • Bulky Biaryl Monophosphines: (e.g., SPhos, XPhos, RuPhos). These are often the first choice for challenging substrates, including N-heterocycles, as they excel at all three functions listed above.[3]

  • N-Heterocyclic Carbenes (NHCs): These are very strong electron donors and can form highly stable and active catalysts suitable for difficult couplings.

  • Chelating Diphosphines: (e.g., dppf, Xantphos). These provide high thermal stability and can be effective, particularly in preventing catalyst precipitation.[8]

Q5: Which cross-coupling reaction is best for the C4 position?

A5: While the C2 position is often more reactive, achieving C4-selectivity is possible by modifying the substrate. The most reliable strategy is to use a 2,4-dihaloquinoline with halogens of different reactivity, such as 2-chloro-4-bromoquinoline or 2-chloro-4-iodoquinoline . The cross-coupling reaction will preferentially occur at the more reactive C-I or C-Br bond, leaving the C-Cl bond intact for a subsequent, more forceful coupling reaction.[7] The general reactivity order for oxidative addition is I > OTf > Br >> Cl.[4]

Q6: How can I confirm that my catalyst is truly deactivated in a failed reaction?

A6: Diagnosing the exact cause of deactivation requires advanced analytical techniques, but some in-lab observations and experiments can provide strong clues.

  • Visual Observation: The formation of palladium black is a clear sign of catalyst agglomeration.[5]

  • Reaction Monitoring: If the reaction starts but then stops completely, it points to catalyst death rather than a simple lack of reactivity.

  • Analytical Techniques: For a more rigorous investigation, techniques like ³¹P NMR can be used to observe the fate of the phosphine ligand (e.g., formation of phosphine oxide).[18] Advanced methods like X-ray absorption spectroscopy or electron microscopy can characterize the palladium species directly.[19] Thermal analysis techniques like TGA can also provide information about decomposition.[20][21]

Data & Protocols

Table 1: Recommended Starting Conditions for Suzuki-Miyaura Mono-Coupling at C2
ParameterRecommended ConditionRationale
Substrate This compound (1.0 equiv)
Coupling Partner Arylboronic Acid (1.1-1.2 equiv)Slight excess to drive reaction.
Palladium Precatalyst Pd₂(dba)₃ (1-2 mol%) or Pd(OAc)₂ (2-4 mol%)Common and effective Pd(0) and Pd(II) sources.
Ligand SPhos or XPhos (2-4 mol%)Bulky ligand to prevent nitrogen coordination and aggregation.[3]
Base K₃PO₄ or Cs₂CO₃ (2.0-3.0 equiv)Strong, non-nucleophilic bases are generally effective.[7]
Solvent Toluene or Dioxane/H₂O (e.g., 10:1)Anhydrous non-polar or biphasic systems work well.[7][9]
Temperature 80-110 °CStart lower and increase if needed to balance reactivity and stability.
Atmosphere Argon or NitrogenCrucial to prevent oxidation of the Pd(0) catalyst and phosphine ligand.[6]
Protocol 1: General Procedure for a Trial Suzuki-Miyaura Reaction
  • Setup: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add this compound (1.0 equiv), the arylboronic acid (1.2 equiv), K₃PO₄ (3.0 equiv), and the phosphine ligand (e.g., SPhos, 4 mol%).

  • Inert Atmosphere: Seal the flask, and evacuate and backfill with argon three times.

  • Reagent Addition: Add the palladium precatalyst (e.g., Pd₂(dba)₃, 2 mol%) under a positive flow of argon. Add the anhydrous, degassed solvent (e.g., toluene) via syringe.

  • Reaction: Heat the mixture in a preheated oil bath to the desired temperature (e.g., 100 °C) and stir vigorously.

  • Monitoring: Monitor the reaction progress by taking aliquots (via syringe under argon) and analyzing by TLC or LC-MS.

  • Work-up: Once the reaction is complete, cool to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and filter through a pad of Celite to remove the palladium catalyst and inorganic salts.

  • Purification: Concentrate the filtrate and purify the crude product by flash column chromatography.

Visual Guides

Diagram 1: Troubleshooting Workflow for Low Yield

TroubleshootingWorkflow Start Low Yield / Stalled Reaction Check_Visual Observe Reaction Mixture (e.g., for Pd Black) Start->Check_Visual Pd_Black Palladium Black Observed? Check_Visual->Pd_Black Check_Reagents Verify Reagent Quality (Substrate, Boronic Acid, Solvent) Reagents_OK Reagents Pure & Anhydrous? Check_Reagents->Reagents_OK Check_Conditions Evaluate Reaction Conditions (Temp, Base, Degassing) Conditions_OK Degassing Thorough? Check_Conditions->Conditions_OK Optimize_Catalyst Optimize Catalyst System (Ligand, Pd Source, Ratio) Ligand_Choice Using Bulky Ligand (e.g., SPhos)? Optimize_Catalyst->Ligand_Choice Success Improved Yield Pd_Black->Check_Reagents No Increase_Ligand Increase Ligand:Pd Ratio Use Chelating Ligand Pd_Black->Increase_Ligand Yes Increase_Ligand->Optimize_Catalyst Lower_Temp Lower Temperature Lower_Temp->Success Reagents_OK->Check_Conditions Yes Purify_Reagents Purify/Dry Reagents & Solvents Reagents_OK->Purify_Reagents No Purify_Reagents->Check_Conditions Conditions_OK->Optimize_Catalyst Yes Improve_Inert Improve Inert Atmosphere Technique Conditions_OK->Improve_Inert No Improve_Inert->Optimize_Catalyst Ligand_Choice->Lower_Temp Yes Switch_Ligand Switch to Bulky Biarylphosphine or NHC Ligand Ligand_Choice->Switch_Ligand No Switch_Ligand->Success

Caption: A decision tree for troubleshooting low-yield cross-coupling reactions.

Diagram 2: Key Catalyst Deactivation Pathways

DeactivationPathways cluster_deactivation Deactivation Pathways CatalyticCycle Active Pd(0)L Catalytic Cycle Oxidative Addition Transmetalation Reductive Elimination Aggregation Aggregation (Pd Black) CatalyticCycle->Aggregation Ligand Dissociation Poisoning Quinoline N-Coordination (Poisoning) CatalyticCycle->Poisoning Substrate Inhibition Ligand_Deg Ligand Degradation (e.g., Oxidation) CatalyticCycle->Ligand_Deg Air/Heat Off_Cycle Formation of Off-Cycle Species CatalyticCycle->Off_Cycle Side Reaction

Sources

Minimizing homocoupling in Suzuki reactions of 2,4-Dibromoquinoline

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for researchers, scientists, and drug development professionals working with Suzuki-Miyaura cross-coupling reactions involving 2,4-dibromoquinoline. This resource provides in-depth troubleshooting advice and frequently asked questions (FAQs) to help you minimize the formation of homocoupling byproducts, a common challenge that reduces the yield of your desired product and complicates purification.

Understanding the Challenge: Homocoupling in the Suzuki Reaction

Homocoupling is a significant side reaction in Suzuki couplings where two molecules of the boronic acid (or ester) couple to form a symmetrical biaryl. This process is primarily driven by two mechanisms:

  • Oxygen-Mediated Homocoupling: The presence of dissolved oxygen can oxidize the active Pd(0) catalyst to a Pd(II) species. This Pd(II) can then react with two molecules of the boronic acid, leading to the homocoupled product and regenerating Pd(0).[1][2] Rigorous exclusion of oxygen is therefore paramount.

  • Pd(II)-Mediated Homocoupling: When using a Pd(II) precatalyst (e.g., Pd(OAc)₂, PdCl₂(PPh₃)₂), the in-situ reduction to Pd(0) can be accompanied by a competing pathway where the Pd(II) species directly catalyzes the homocoupling of the boronic acid.[2][3]

For a substrate like this compound, the challenge is twofold: not only must homocoupling of the boronic acid be suppressed, but the reaction must also be selective for either the C2 or C4 position. The inherent electronic differences between these positions—the C2 position being more electron-deficient—typically favor initial reaction at C2.[4] However, reaction conditions can influence this selectivity.[4]

Troubleshooting Guide: Minimizing Homocoupling

This section provides a systematic approach to diagnosing and resolving issues related to excessive homocoupling.

Problem 1: Significant Formation of Boronic Acid Homocoupling Product

High levels of the symmetrical biaryl derived from your boronic acid coupling partner are observed.

Here we present a decision-tree workflow to systematically diagnose and address the root causes of boronic acid homocoupling.

G start High Homocoupling Observed atm 1. Check Reaction Atmosphere start->atm pd_source 2. Evaluate Palladium Source & Ligand start->pd_source reagents 3. Assess Reagents & Stoichiometry start->reagents conditions 4. Optimize Reaction Conditions start->conditions o2_check Is the system rigorously deoxygenated? atm->o2_check pd_type Are you using a Pd(II) precatalyst? pd_source->pd_type boron_reagent Is the boronic acid unstable? reagents->boron_reagent base_check Is the base too strong or weak? conditions->base_check o2_check->pd_source Yes degas Action: Improve degassing protocol (N₂/Ar sparge, Freeze-Pump-Thaw) o2_check->degas No end Homocoupling Minimized degas->end use_pd0 Action: Switch to a Pd(0) source (e.g., Pd₂(dba)₃, Pd(PPh₃)₄) pd_type->use_pd0 Yes use_precatalyst Action: Use a modern precatalyst (e.g., Buchwald G3/G4) pd_type->use_precatalyst Yes, consider precatalyst ligand_check Is the ligand optimal? pd_type->ligand_check No use_pd0->end use_precatalyst->end ligand_check->reagents Yes bulky_ligand Action: Use bulky, electron-rich ligands (e.g., SPhos, XPhos, P(t-Bu)₃) ligand_check->bulky_ligand No bulky_ligand->end boron_reagent->conditions No use_ester Action: Switch to a more stable boronate ester (e.g., Pinacol, MIDA, Epin) boron_reagent->use_ester Yes slow_addition Action: Add boronic acid/ester slowly via syringe pump boron_reagent->slow_addition Consider use_ester->end slow_addition->end screen_base Action: Screen milder bases (e.g., K₃PO₄, K₂CO₃, Cs₂CO₃) base_check->screen_base Possibly temp_check Is the temperature too high? base_check->temp_check Optimal screen_base->end lower_temp Action: Lower reaction temperature temp_check->lower_temp Yes temp_check->end No lower_temp->end

Caption: A decision-tree workflow for troubleshooting homocoupling.

Frequently Asked Questions (FAQs)

Q1: What is the primary cause of boronic acid homocoupling?

A1: The most common cause is the presence of molecular oxygen in the reaction mixture.[1][5] Oxygen can oxidize the active Pd(0) catalyst to Pd(II). This Pd(II) species can then undergo a reaction with two molecules of the boronic acid to produce the homocoupled biaryl byproduct.[2] Another significant cause is the use of Pd(II) precatalysts, which can directly facilitate homocoupling before being reduced to the active Pd(0) state.[3]

Q2: How can I effectively remove oxygen from my reaction?

A2: Thoroughly degassing all solvents and the reaction mixture is critical. This can be achieved by sparging with an inert gas (Argon or Nitrogen) for an extended period (e.g., 30-60 minutes).[5] For more rigorous oxygen removal, especially on a smaller scale, the freeze-pump-thaw method (three cycles) is highly effective.[5] Always maintain a positive pressure of inert gas throughout the reaction setup and duration.

Q3: Which palladium source is best to minimize homocoupling?

A3: Using a Pd(0) source, such as Pd₂(dba)₃ or Pd(PPh₃)₄, is generally preferred over Pd(II) sources like Pd(OAc)₂.[5][6] This is because you start with the active form of the catalyst, bypassing the in-situ reduction step where homocoupling can occur. Modern palladium precatalysts (e.g., Buchwald G3 or G4 precatalysts) are also excellent choices as they are designed to generate the active Pd(0) species cleanly and efficiently.[2]

Q4: What role do ligands play in suppressing homocoupling?

A4: Ligands are crucial. Bulky, electron-rich phosphine ligands, such as SPhos, XPhos, or P(t-Bu)₃, are highly effective at minimizing homocoupling.[1][6] These ligands accelerate the key steps of the desired catalytic cycle (oxidative addition and reductive elimination), making the cross-coupling pathway kinetically favored over the competing homocoupling pathway.[6][7]

Q5: My boronic acid is unstable. Could this be contributing to the problem?

A5: Yes. Unstable boronic acids are prone to degradation pathways like protodeboronation, especially at higher temperatures or with strong bases.[5][8] While not directly causing homocoupling, this decomposition reduces the concentration of your nucleophile, potentially altering reaction kinetics and leading to a less clean reaction profile. Consider switching to a more stable boronate ester, such as a pinacol or MIDA ester.[5][9][10] These esters are often crystalline, easier to handle, and can act as a "slow-release" source of the active boronic acid under the reaction conditions.[9][11]

Q6: How does the choice of base affect homocoupling?

A6: The base activates the boronic acid for transmetalation.[12] While a strong base is needed, an overly strong or poorly soluble base can sometimes exacerbate side reactions.[13] Milder inorganic bases like K₃PO₄, K₂CO₃, and Cs₂CO₃ are often excellent choices that provide a good balance of reactivity and selectivity.[8][14] It is often beneficial to screen a few bases to find the optimal choice for your specific substrate combination.

Q7: For this compound, how can I control which bromine reacts first?

A7: The C2 position is generally more electron-deficient and thus more reactive towards oxidative addition.[4] Therefore, using stoichiometric control (i.e., ~1 equivalent of boronic acid) will typically result in selective mono-substitution at the C2 position. Achieving selective substitution at C4 is more challenging and often requires specialized ligands or catalyst systems that can override the intrinsic reactivity, for example, by using very sterically hindered ligands.[4] For sequential couplings, the first reaction is usually performed under milder conditions to target the C2 position, followed by a second coupling under more forcing conditions to react the less reactive C4 position.[15]

Experimental Protocols & Data

Protocol 1: General Procedure for Minimizing Homocoupling in C2-Selective Suzuki Coupling of this compound

This protocol provides a robust starting point for the selective mono-arylation at the C2 position.

Reaction Setup:

  • To an oven-dried Schlenk flask equipped with a magnetic stir bar, add this compound (1.0 equiv.), the arylboronic acid or pinacol ester (1.1-1.2 equiv.), and finely ground K₃PO₄ (3.0 equiv.).

  • Seal the flask with a septum. Evacuate the flask and backfill with high-purity argon or nitrogen. Repeat this cycle three times to ensure an inert atmosphere.[11]

  • Under a positive flow of inert gas, add the palladium precatalyst (e.g., XPhos Pd G3, 1-2 mol%) and the ligand (if not using a precatalyst, e.g., SPhos, 2-4 mol%).

  • Add anhydrous, degassed solvent (e.g., dioxane or toluene, ~0.1 M concentration) via syringe.

  • Further degas the reaction mixture by bubbling argon through the solution for 15-20 minutes.

Reaction Execution:

  • Heat the reaction mixture to a moderate temperature (e.g., 80-100 °C) with vigorous stirring.[14]

  • Monitor the reaction progress by TLC or LC-MS, checking for the consumption of this compound and the formation of the mono-coupled product.

  • Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Table 1: Parameter Optimization to Minimize Homocoupling

This table summarizes key experimental parameters and their recommended adjustments to suppress the homocoupling side reaction.

ParameterStandard ConditionRecommended Change to Decrease HomocouplingRationale
Atmosphere Inert Gas PurgeRigorously Degassed (Freeze-Pump-Thaw)Minimizes O₂, which promotes homocoupling via oxidation of Pd(0) to Pd(II).[1][2]
Palladium Source Pd(OAc)₂ / PdCl₂(PPh₃)₂Pd(0) Precatalyst (e.g., Pd₂(dba)₃) or Modern Precatalyst (e.g., XPhos G3)Avoids the initial homocoupling pathway that can occur during the in-situ reduction of Pd(II) catalysts.[5][6]
Ligand PPh₃Bulky, Electron-Rich Ligand (e.g., XPhos, SPhos)Accelerates the desired catalytic cycle, making cross-coupling kinetically favored over homocoupling.[1][6]
Boron Reagent Boronic AcidBoronate Pinacol or MIDA EsterMore stable to decomposition and protodeboronation, ensuring a cleaner reaction profile.[9][10][16]
Base NaOH, Na₂CO₃ (aq.)Anhydrous K₃PO₄, Cs₂CO₃Milder bases can offer better selectivity and reduce the rate of side reactions like protodeboronation.[8][14]
Temperature 110 °C80 °CLower temperatures can disfavor side reactions, which often have a higher activation energy than the desired coupling.[1]
Reagent Addition All at onceSlow addition of boronic acid/esterMaintains a low instantaneous concentration of the boronic acid, disfavoring the bimolecular homocoupling reaction.[1][17]

Mechanistic Considerations

To effectively troubleshoot, it is helpful to visualize the competing reaction pathways.

Suzuki_vs_Homocoupling cluster_suzuki Desired Suzuki Cycle cluster_homocoupling Undesired Homocoupling Pathway pd0_s Pd(0)L₂ oa_s Oxidative Addition pd0_s->oa_s Ar-X pdiia Ar-Pd(II)-X L₂ oa_s->pdiia trans_s Transmetalation pdiia->trans_s Ar'-B(OR)₂ pdiib Ar-Pd(II)-Ar' L₂ trans_s->pdiib re_s Reductive Elimination pdiib->re_s re_s->pd0_s Ar-Ar' pd0_h Pd(0)L₂ ox_h Oxidation pd0_h->ox_h O₂ pdii_h Pd(II) Species ox_h->pdii_h trans_h1 Transmetalation pdii_h->trans_h1 Ar'-B(OR)₂ trans_h2 Transmetalation trans_h1->trans_h2 Ar'-B(OR)₂ re_h Reductive Elimination trans_h2->re_h re_h->pd0_h Ar'-Ar' caption Fig. 1: Competing Suzuki cross-coupling and oxygen-mediated homocoupling pathways.

Caption: Competing Suzuki and Homocoupling pathways.

This diagram illustrates how the active Pd(0) catalyst can either enter the desired Suzuki cycle or be diverted by oxygen into a Pd(II) species that initiates the undesired homocoupling pathway. Optimizing conditions to favor the kinetics of the Suzuki cycle is the key to minimizing byproduct formation.

References

  • A Researcher's Guide to Boronic Acids vs. Boronate Esters: A Reactivity and Stability Comparison. Benchchem.
  • Palladium-Catalyzed Aerobic Homocoupling of Alkynes: Full Mechanistic Characterization of a More Complex Oxidase-Type Behavior. ACS Catalysis.
  • A Comparative Guide to Boronic Esters vs. Acids in Suzuki-Miyaura Coupling with 3-Bromo-2-chloropyridine. Benchchem.
  • Mechanism of the Palladium-Catalyzed Homocoupling of Arylboronic Acids: Key Involvement of a Palladium Peroxo Complex. Journal of the American Chemical Society.
  • Strategies to minimize homocoupling in Suzuki reactions of boronic acids. Benchchem.
  • Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs.
  • Pd-Catalyzed Homocoupling Reaction of Arylboronic Acid: Insights from Density Functional Theory. The Journal of Physical Chemistry A.
  • Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. National Institutes of Health.
  • Aryl Boronic Esters Are Stable on Silica Gel and Reactive under Suzuki-Miyaura Coupling Conditions. Organic Chemistry Portal.
  • How to avoid homocoupling in Suzuki reactions with palladium catalysts. Benchchem.
  • Suzuki-Miyaura Coupling. Chemistry LibreTexts.
  • Minimizing homocoupling in Suzuki reactions with pyrene boronic acid. Benchchem.
  • Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. Journal of the American Chemical Society.
  • Palladium-mediated radical homocoupling reactions: A surface catalytic insight. ResearchGate.
  • A Novel Palladium-Catalyzed Homocoupling Reaction Initiated by Transmetalation of Palladium Enolates. ResearchGate.
  • strategies to avoid deborylation in Suzuki reactions with thiophene boronic acids. Benchchem.
  • How to approach choosing reaction conditions for Suzuki?. Reddit.
  • Suppression of a Palladium-Mediated Homocoupling in a Suzuki Cross-Coupling Reaction. Development of an Impurity Control Strategy Supporting Synthesis of LY451395. ACS Publications.
  • Solvent effects in palladium catalysed cross-coupling reactions. White Rose Research Online.
  • Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings. National Institutes of Health.
  • Suzuki–Miyaura cross coupling is not an informative reaction to demonstrate the performance of new solvents. National Institutes of Health.
  • Suppression of a Palladium-Mediated Homocoupling in a Suzuki Cross-Coupling Reaction. Development of an Impurity Control Strategy Supporting Synthesis of LY451395. ResearchGate.
  • A Dichotomy in Cross-Coupling Site Selectivity in a Dihalogenated Heteroarene: Influence of Mononuclear Pd, Pd Clusters, and Pd Nanoparticles—the Case for Exploiting Pd Catalyst Speciation. National Institutes of Health.
  • Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction. Semantic Scholar.
  • Unconventional Site Selectivity in Palladium-Catalyzed Cross- Couplings of Dichloroheteroarenes under Ligand-Controlled and. ACS Publications.
  • how to avoid dehalogenation side reactions in Suzuki coupling. Benchchem.
  • Ligand Effects on the Stereochemical Outcome of Suzuki-Miyaura Couplings. Organic Chemistry Portal.
  • Diagnosing issues with a failed Suzuki coupling?. Reddit.
  • What is the proper way to set up a suzuki coupling?. Reddit.
  • Regioselective Cross-Coupling Reactions of Boronic Acids with Dihalo Heterocycles. The Journal of Organic Chemistry.
  • Sequential and iterative Pd-catalyzed cross-coupling reactions in organic synthesis. National Institutes of Health.
  • The Road Less Traveled: Unconventional Site Selectivity in Palladium-Catalyzed Cross-Couplings of Dihalogenated N-Heteroarenes. PubMed Central.
  • Troubleshooting failed Suzuki coupling with electron-rich aryl halides. Benchchem.
  • Failed suzuki coupling, any suggenstions?. Reddit.
  • Minimizing homocoupling in Suzuki reactions of 2-Amino-4-bromopyridine. Benchchem.

Sources

Troubleshooting low conversion in Buchwald-Hartwig amination of 2,4-Dibromoquinoline

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Buchwald-Hartwig Amination of 2,4-Dibromoquinoline

Welcome to the technical support center for troubleshooting the Buchwald-Hartwig amination of this compound. This guide is designed for researchers, scientists, and professionals in drug development who are encountering challenges with this specific transformation. Here, we address common issues in a direct question-and-answer format, providing in-depth explanations and actionable solutions grounded in established organometallic principles.

Frequently Asked Questions (FAQs)

Q1: I am observing very low conversion in my Buchwald-Hartwig amination of this compound. What are the primary factors I should investigate?

Low conversion in palladium-catalyzed cross-coupling reactions is a common issue that can often be resolved by systematically evaluating the core components of the reaction.[1] Here’s a logical workflow to diagnose the problem:

  • Integrity of Reactants and Reagents:

    • This compound: Verify the purity of your starting material. Impurities can sometimes interfere with the catalytic cycle.

    • Amine: Ensure the amine is pure and dry. Some amines can be hygroscopic.

    • Solvent: Use anhydrous, degassed solvents. Common choices include toluene, dioxane, THF, or t-BuOH.[2][3] The presence of oxygen can deactivate the Pd(0) catalyst.[1]

    • Base: The choice and quality of the base are critical. Strong bases like sodium tert-butoxide (NaOtBu) are frequently used but are sensitive to air and moisture.[2][4] Weaker inorganic bases like cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄) can be effective alternatives, especially for substrates with sensitive functional groups.[2][4]

  • Catalyst System Activation and Stability:

    • Palladium Source: Are you using a Pd(0) source like Pd₂(dba)₃ or a Pd(II) precatalyst such as Pd(OAc)₂? Pd(II) sources require in situ reduction to the active Pd(0) species, which is typically accomplished by the phosphine ligand or the amine itself.[2][4] Modern, air-stable precatalysts (e.g., G3 or G4 palladacycles) often provide more reliable generation of the active catalyst.[5]

    • Ligand Selection: The ligand is arguably the most crucial component. For heteroaromatic substrates like quinolines, bulky, electron-rich phosphine ligands are often necessary.[3][6] Consider screening different generations of Buchwald or Hartwig ligands.

  • Reaction Conditions:

    • Temperature: Buchwald-Hartwig reactions are typically run at elevated temperatures (80-110 °C).[2] Insufficient temperature can lead to slow reaction rates.

    • Inert Atmosphere: Strict exclusion of oxygen is paramount for catalyst stability.[1] Ensure your flask is properly oven-dried and the reaction is set up under a robust inert atmosphere (argon or nitrogen).

Q2: I am attempting a mono-amination. How can I control the regioselectivity between the C2 and C4 positions of this compound?

Controlling regioselectivity in dihalogenated heterocycles is a significant challenge. The relative reactivity of the C-Br bonds at the C2 and C4 positions is influenced by electronic and steric factors. Generally, the C2 position in quinolines is more electron-deficient and can be more susceptible to oxidative addition. However, the steric environment around each position also plays a crucial role.

A study on the sequential Buchwald-Hartwig amination of 6-bromo-2-chloroquinoline demonstrated that selective amination of the aryl bromide was possible in the presence of the more activated heteroaryl chloride by carefully tuning the reaction conditions.[7][8] This suggests that fine-tuning the catalyst system can influence which C-Br bond reacts preferentially.

Strategies to Influence Regioselectivity:

  • Ligand Choice: Sterically bulky ligands may favor reaction at the less hindered position. Screening ligands with varying steric profiles (e.g., XPhos vs. RuPhos) can be informative.

  • Temperature: Lowering the reaction temperature may enhance the inherent electronic differences in reactivity between the two positions, potentially leading to higher selectivity.

  • Base: The nature of the base can influence the equilibrium of the catalytic cycle and potentially impact regioselectivity.[9][10]

A systematic screening of these parameters is often the most effective approach to achieving the desired regioselectivity.

Troubleshooting Guide: Deeper Dive

Q3: My reaction has stalled, and I see a significant amount of starting material remaining. What are the likely causes of catalyst deactivation?

Catalyst deactivation is a common reason for incomplete reactions. Here are several potential deactivation pathways and how to address them:

  • Oxidation of the Palladium Catalyst: The active Pd(0) catalyst is readily oxidized to inactive Pd(II) species by trace oxygen.[1]

    • Solution: Improve your degassing technique. A common method is to bubble an inert gas through the solvent for 15-30 minutes prior to use. Assembling the reaction in a glovebox is the most robust method.

  • Ligand Degradation: Phosphine ligands can be susceptible to oxidation or other degradation pathways at high temperatures.

    • Solution: Ensure the purity of your ligand. Using a slight excess of the ligand relative to the palladium source can sometimes compensate for minor degradation.

  • Inhibition by Reaction Components: Iodide ions, if present as an impurity or from an aryl iodide substrate, can have an inhibitory effect by precipitating the palladium complex.[2] While you are using a dibromo-substrate, this highlights the sensitivity of the catalyst.

    • Solution: Ensure high purity of all reactants.

  • Formation of Off-Cycle Intermediates: The quinoline nitrogen itself can potentially coordinate to the palladium center, leading to inactive complexes.

    • Solution: The choice of a bulky, electron-rich ligand is key here. These ligands can help prevent the formation of such off-cycle species by sterically shielding the palladium center.

Below is a diagram illustrating the core catalytic cycle and potential off-cycle pathways.

Buchwald_Hartwig_Cycle cluster_reagents cluster_products Pd0 LPd(0) (Active Catalyst) OxAdd Oxidative Addition Complex Pd0->OxAdd + Ar-Br Product Aminated Quinoline Deactivated Deactivated Pd(II) (e.g., from O₂) Pd0->Deactivated O₂ AmineCoord Amine Coordinated Complex OxAdd->AmineCoord + R₂NH - Br⁻ Amido Palladium Amido Complex AmineCoord->Amido + Base - [Base-H]⁺Br⁻ Amido->Pd0 Reductive Elimination Amido->Product BetaHydride β-Hydride Elimination Amido->BetaHydride Side Reaction ArBr This compound Amine R₂NH Base Base HBase [Base-H]⁺Br⁻ Hydrodehalogenation Hydrodehalogenated Side Product BetaHydride->Hydrodehalogenation

Caption: Catalytic cycle of the Buchwald-Hartwig amination with potential off-cycle pathways.

Q4: I am observing the formation of side products, such as hydrodehalogenation (replacement of Br with H). How can I minimize this?

Hydrodehalogenation is a known side reaction in Buchwald-Hartwig aminations and often arises from a competing β-hydride elimination pathway from the palladium-amido intermediate, especially if the amine has β-hydrogens.[6]

Strategies to Minimize Hydrodehalogenation:

  • Ligand Modification: The choice of ligand can significantly influence the rate of reductive elimination versus β-hydride elimination. Bulky, electron-rich ligands that accelerate the desired reductive elimination step are often beneficial.

  • Amine Structure: If possible, using an amine that lacks β-hydrogens will eliminate this specific pathway.

  • Reaction Temperature: Lowering the temperature can sometimes disfavor the β-hydride elimination pathway relative to the desired C-N bond formation.

  • Base Selection: The base can influence the concentration of various intermediates in the catalytic cycle. While strong bases are often used to promote the reaction, they can sometimes exacerbate side reactions.[10] Screening a weaker base like K₃PO₄ might be beneficial.

Experimental Protocols & Data

General Protocol for Buchwald-Hartwig Amination of this compound

This protocol provides a robust starting point for optimization.

  • Reaction Setup: In a glovebox, add this compound (1.0 equiv.), the palladium precatalyst (e.g., Pd₂(dba)₃, 2 mol%), the phosphine ligand (e.g., XPhos, 4.4 mol%), and the base (e.g., NaOtBu, 1.4 equiv.) to an oven-dried reaction vial equipped with a stir bar.

  • Reagent Addition: Add the amine (1.2 equiv.) and the anhydrous, degassed solvent (e.g., toluene, to achieve a concentration of ~0.1 M).

  • Reaction Execution: Seal the vial and remove it from the glovebox. Place the reaction in a preheated oil bath or heating block at the desired temperature (e.g., 100 °C).

  • Monitoring and Workup: Monitor the reaction progress by TLC or LC-MS. Upon completion, cool the reaction to room temperature, dilute with a suitable solvent like ethyl acetate, and wash with water or brine. The organic layer is then dried, filtered, and concentrated. The crude product can be purified by column chromatography.

Table 1: Common Ligands for Buchwald-Hartwig Amination

The selection of the ligand is critical and often substrate-dependent.[4] This table summarizes some commonly used ligands.

LigandGeneration/TypeTypical Applications & Characteristics
BINAP Second (Bidentate)Effective for aryl iodides and triflates with primary amines.[6]
XPhos Buchwald (Bulky Monophosphine)Broadly applicable for coupling aryl chlorides and bromides with a wide range of amines.
RuPhos Buchwald (Bulky Monophosphine)Particularly effective for sterically hindered secondary amines.[4]
BrettPhos Buchwald (Bulky Monophosphine)Excellent for coupling primary amines and amides, even with sterically demanding substrates.[4][11]
Josiphos Hartwig (Ferrocenyl)Robust ligands that have shown high activity in various aminations.[6]
Table 2: Common Bases for Buchwald-Hartwig Amination

The base plays a crucial role in deprotonating the amine or the palladium-amine complex.[10]

BasepKa of Conjugate AcidProperties and Considerations
NaOtBu ~19Strong base, promotes high reaction rates. Incompatible with many base-sensitive functional groups.[2][4]
LHMDS ~26Strong, non-nucleophilic base. Useful for substrates with protic functional groups.[4]
Cs₂CO₃ ~10Weaker base, offers excellent functional group tolerance. Can be less soluble.[2][4]
K₃PO₄ ~12.3Weaker base, good functional group tolerance, and economically attractive. May require higher catalyst loadings.[4]

Below is a flowchart to guide your troubleshooting and optimization process.

Troubleshooting_Workflow Start Low Conversion Observed CheckReagents Step 1: Verify Reagent Purity & Inert Conditions (Substrates, Solvent, Base, Atmosphere) Start->CheckReagents ScreenCatalyst Step 2: Screen Catalyst System (Pd Source & Ligand) CheckReagents->ScreenCatalyst If reagents are pure Failure Persistent Low Conversion CheckReagents->Failure If issues found & fixed, but still fails OptimizeConditions Step 3: Optimize Reaction Conditions (Base, Temperature, Concentration) ScreenCatalyst->OptimizeConditions If still low conversion ScreenCatalyst->Failure If multiple systems fail Success Improved Conversion OptimizeConditions->Success If successful OptimizeConditions->Failure If optimization fails Failure->Start Re-evaluate problem

Caption: A systematic workflow for troubleshooting low conversion in Buchwald-Hartwig amination.

References

  • Buchwald–Hartwig amin
  • Buchwald-Hartwig Amin
  • Buchwald-Hartwig Coupling: Mechanism & Examples. NROChemistry. [Link]
  • Rapid Evaluation of the Mechanism of Buchwald–Hartwig Amination and Aldol Reactions Using Intramolecular 13C Kinetic Isotope Effects.
  • Role of the Base in Buchwald–Hartwig Amination. The Journal of Organic Chemistry. [Link]
  • Buchwald-Hartwig Cross-Coupling. J&K Scientific LLC. [Link]
  • Pd-Catalyzed C–N Coupling Reactions Facilitated by Organic Bases: Mechanistic Investigation Leads to Enhanced Reactivity in the Arylation of Weakly Binding Amines.
  • Palladium-Catalyzed Amination of Aryl Halides with Aqueous Ammonia and Hydroxide Base Enabled by Ligand Development.
  • New 2-(aryl/heteroaryl)-6-(morpholin-4-yl/pyrrolidin-1-yl)-(4-trifluoromethyl)quinolines: synthesis via Buchwald–Hartwig amination, photophysics, and biomolecular binding properties. RSC Publishing. [Link]
  • Solvent effects in palladium catalysed cross-coupling reactions. White Rose Research Online. [Link]
  • Solvent effects in palladium catalysed cross-coupling reactions.
  • Controlling Regioselectivity in Palladium-Catalyzed C-H Activation/Aryl-Aryl Coupling of 4-Phenylamino[2.2]paracyclophane. Chemistry Europe. [Link]
  • Sequential and selective Buchwald-Hartwig amination reactions for the controlled functionalization of 6-bromo-2-chloroquinoline: synthesis of ligands for the Tec Src homology 3 domain. PubMed. [Link]
  • Solvent effects in palladium catalysed cross-coupling reactions. RSC Publishing. [Link]
  • Solvent effects in palladium catalysed cross-coupling reactions.
  • Sequential and Selective Buchwald-Hartwig Amination Reactions for the Controlled Functionalization of 6-Bromo-2-chloroquinoline: Synthesis of Ligands for the Tec Src Homology 3 Domain.
  • 4-Aminoquinoline: a comprehensive review of synthetic strategies.
  • Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm.
  • Buchwald-Hartwig Cross Coupling Reaction. Organic Chemistry Portal. [Link]
  • Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in B
  • The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. Beilstein Journal of Organic Chemistry. [Link]
  • Buchwald-Hartwig Amination. ACS GCI Pharmaceutical Roundtable Reagent Guides. [Link]
  • Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design. RSC Publishing. [Link]
  • The Buchwald–Hartwig Amination After 25 Years. University of Groningen. [Link]
  • Analysis of a Buckwald-Hartwig amination: reaction for pharmaceutical production. Lund University. [Link]
  • The Buchwald-Hartwig Amin
  • Optimization of the model Buchwald-Hartwig reaction of morpholine and...

Sources

Technisches Support-Center: Fehlerbehebung bei der Debromierung in der 2,4-Dibromchinolin-Chemie

Author: BenchChem Technical Support Team. Date: January 2026

Answering in German. Absolut! Hier ist ein technisches Support-Center, das sich mit der Debromierung als Nebenreaktion in der 2,4-Dibromchinolin-Chemie befasst.

Verfasst von: Dr. Gemini, Senior Application Scientist

Willkommen im technischen Support-Center. Dieser Leitfaden richtet sich an Forscher, Wissenschaftler und Fachleute in der Arzneimittelentwicklung, die mit 2,4-Dibromchinolin arbeiten. Unser Ziel ist es, Ihnen praxiserprobte Einblicke und Lösungen für eine häufig auftretende Herausforderung zu bieten: die unbeabsichtigte Debromierung während Kupplungsreaktionen. Wir werden die zugrunde liegenden Mechanismen untersuchen, spezifische Probleme bei der Fehlerbehebung behandeln und optimierte Protokolle zur Maximierung Ihrer Reaktionsausbeuten bereitstellen.

Abschnitt 1: Häufig gestellte Fragen (FAQs)

Dieser Abschnitt befasst sich mit grundlegenden Fragen zur Debromierungs-Nebenreaktion.

F1: Was genau ist Debromierung im Kontext der 2,4-Dibromchinolin-Chemie?

A1: Debromierung, auch als Hydrodebromierung bekannt, ist eine unerwünschte Nebenreaktion, bei der ein Bromatom am Chinolinring durch ein Wasserstoffatom ersetzt wird.[1][2] Anstatt das gewünschte Kupplungsprodukt zu bilden (z. B. in Suzuki- oder Sonogashira-Reaktionen), wird Ihr Ausgangsmaterial zu 2-Bromchinolin, 4-Bromchinolin oder sogar vollständig zu Chinolin reduziert. Dies verbraucht nicht nur Ihr Substrat, sondern erschwert auch die Produktisolierung und senkt die Gesamtausbeute.[3]

F2: Was ist die primäre Ursache für die Debromierung bei Palladium-katalysierten Kreuzkupplungen?

A2: Der Hauptverursacher ist die Bildung einer Palladium-Hydrid-Spezies (Pd-H) im Reaktionszyklus.[3][4] Diese hochreaktive Spezies kann aus verschiedenen Quellen im Reaktionsgemisch entstehen, darunter:

  • Basen: Starke Basen, insbesondere Alkoxide wie Natrium-tert-butoxid (NaOtBu), können mit Verunreinigungen oder Lösungsmitteln reagieren und Pd-H bilden.[4][5]

  • Lösungsmittel: Protische Lösungsmittel wie Alkohole oder Restwasser können als Hydrid-Donoren fungieren.[3][6]

  • Verunreinigungen: Spuren von Wasser in den Reagenzien oder im Lösungsmittel sind eine häufige, oft übersehene Quelle.

Sobald sich die Pd-H-Spezies gebildet hat, kann sie in den katalytischen Zyklus eintreten und anstelle der gewünschten C-C- oder C-N-Bindungsbildung eine reduktive Eliminierung durchlaufen, um das debromierte Nebenprodukt zu erzeugen.[3]

F3: Welches Bromatom an 2,4-Dibromchinolin ist reaktiver oder anfälliger für Debromierung?

A3: In Palladium-katalysierten Kreuzkupplungsreaktionen ist die Reaktivität von Halogenen typischerweise in der Reihenfolge I > Br > Cl.[4][7] Bei Dihalogenchinolinen findet die Kupplung im Allgemeinen regioselektiv an der C4-Position statt, da diese elektronisch für die oxidative Addition an den Palladium(0)-Katalysator aktiviert ist.[8][9] Die Debromierung kann jedoch an beiden Positionen auftreten. Die relative Rate hängt stark von den spezifischen Reaktionsbedingungen ab, einschließlich des Katalysators, des Liganden und der Base. Eine sorgfältige Optimierung ist entscheidend, um sowohl die Reaktivität an der C4-Position zu fördern als auch die Debromierung an beiden Positionen zu unterdrücken.

Abschnitt 2: Leitfaden zur Fehlerbehebung

Dieser Abschnitt bietet Lösungen für spezifische experimentelle Probleme im Frage-Antwort-Format.

Problem 1: Ich beobachte signifikante Mengen an 2-Bromchinolin und/oder Chinolin in meiner LC-MS- oder NMR-Analyse. Was sollte ich zuerst überprüfen?

Antwort: Dies ist ein klares Indiz für eine Hydrodebromierungs-Nebenreaktion. Die ersten und wirksamsten Parameter, die Sie untersuchen sollten, sind Base und Temperatur .

  • Wahrscheinliche Ursache: Die Verwendung einer starken Base (z. B. NaOH, NaOtBu) und/oder hoher Reaktionstemperaturen fördert die Bildung von Palladium-Hydrid-Spezies und beschleunigt den Debromierungsweg.[4][5]

  • Empfohlene Lösung:

    • Wechseln Sie zu einer milderen Base: Ersetzen Sie starke Basen durch anorganische Basen wie Kaliumphosphat (K₃PO₄), Cäsiumcarbonat (Cs₂CO₃) oder Kaliumcarbonat (K₂CO₃).[3][4][5] Diese sind weniger anfällig für die Erzeugung von Hydrid-Spezies.

    • Senken Sie die Reaktionstemperatur: Führen Sie eine Reihe von Experimenten durch, bei denen die Temperatur in Schritten von 10–20 °C gesenkt wird. Die Debromierung hat oft eine höhere Aktivierungsenergie als die gewünschte Kupplung, sodass eine Temperatursenkung die Nebenreaktion überproportional verlangsamen kann.[4]

Problem 2: Meine gewünschte Kupplungsreaktion ist bei niedrigeren Temperaturen zu langsam. Wie kann ich die Reaktionsgeschwindigkeit aufrechterhalten und gleichzeitig die Debromierung minimieren?

Antwort: Dies ist eine klassische Optimierungsherausforderung. Hier spielen die Wahl des Katalysators und des Liganden eine entscheidende Rolle.

  • Wahrscheinliche Ursache: Ihr aktuelles Katalysatorsystem ist bei milderen Bedingungen möglicherweise nicht aktiv genug, was zu langen Reaktionszeiten führt, die die Debromierung begünstigen.

  • Empfohlene Lösung:

    • Verwenden Sie sperrige, elektronenreiche Phosphinliganden: Liganden wie SPhos, XPhos oder andere Buchwald-Biarylphosphinliganden können die Raten sowohl der oxidativen Addition als auch der reduktiven Eliminierung im katalytischen Zyklus drastisch erhöhen.[3] Dies ermöglicht es der gewünschten Reaktion, die langsamere Debromierungs-Nebenreaktion zu "überholen".

    • Stellen Sie ein korrektes Ligand-zu-Metall-Verhältnis sicher: Ein Überschuss an Liganden kann den Katalysator stabilisieren und seine Zersetzung zu Palladium-Schwarz verhindern, aber ein zu großer Überschuss kann die Reaktion verlangsamen. Beginnen Sie mit einem Pd:Ligand-Verhältnis von 1:2 bis 1:4.

Problem 3: Ich verwende bereits eine milde Base und eine moderate Temperatur, sehe aber immer noch Debromierung. Was könnte eine andere Ursache sein?

Antwort: In diesem Fall sind Ihr Lösungsmittel und die allgemeine Laborpraxis die nächsten kritischen Punkte, die überprüft werden müssen.

  • Wahrscheinliche Ursache: Das Vorhandensein von protischen Verunreinigungen (Wasser, Alkohole) in Ihrem Reaktionsmedium. Selbst Lösungsmittel, die als "wasserfrei" gekennzeichnet sind, können nach dem Öffnen Feuchtigkeit aus der Luft aufnehmen.

  • Empfohlene Lösung:

    • Verwenden Sie hochreine, wasserfreie, entgaste aprotische Lösungsmittel: Lösungsmittel wie Dioxan, Toluol oder THF sind oft die beste Wahl.[3] Stellen Sie sicher, dass sie frisch aus einem Lösungsmittelreinigungssystem entnommen oder über einem geeigneten Trockenmittel destilliert wurden.

    • Entgasen Sie das Reaktionsgemisch gründlich: Entfernen Sie gelösten Sauerstoff und Feuchtigkeit, indem Sie vor dem Erhitzen 15–20 Minuten lang Argon oder Stickstoff durch das Lösungsmittel blubbern oder 3 Gefrier-Pump-Tau-Zyklen durchführen.[4]

    • Stellen Sie eine strikt inerte Atmosphäre sicher: Verwenden Sie Schlenk-Techniken oder eine Glovebox, um die Reaktion vor Luft und Feuchtigkeit zu schützen.[4]

Zusammenfassung der Fehlerbehebung
ParameterBedingung, die die Debromierung fördertEmpfohlene Lösung zur Minimierung der DebromierungBegründung
Base Starke Basen (z. B. NaOH, NaOtBu, KHMDS)Milde anorganische Basen (z. B. K₃PO₄, Cs₂CO₃, K₂CO₃)[3][4][5]Reduziert die Bildung von Palladium-Hydrid-Spezies.[3][4]
Temperatur Hoch (>100 °C)Moderat (60–80 °C) oder Raumtemperatur, wenn möglich[4][5]Verlangsamt den Debromierungsweg, der oft eine höhere Aktivierungsenergie hat.
Lösungsmittel Protische Lösungsmittel (z. B. Alkohole) oder "nasse" aprotische LösungsmittelWasserfreie, entgaste aprotische Lösungsmittel (z. B. Dioxan, Toluol, THF)[3]Beseitigt Quellen von Hydrid-Donoren, die zur Bildung von Pd-H führen.[3]
Ligand Weniger aktive oder sterisch anspruchslose LigandenSperrige, elektronenreiche Phosphinliganden (z. B. SPhos, XPhos)[3]Beschleunigt die gewünschte Kupplungsreaktion, um die Debromierung zu "überholen".
Reaktionszeit Übermäßig lange HeizdauerÜberwachen Sie die Reaktion genau (TLC, LC-MS) und beenden Sie sie, sobald das Ausgangsmaterial verbraucht ist.[5]Verhindert die Zersetzung des Produkts und die Ansammlung von Nebenprodukten.

Abschnitt 3: Verständnis des Mechanismus

Um die Debromierung effektiv zu bekämpfen, ist es wichtig, ihren mechanistischen Ursprung zu verstehen. Die meisten Kreuzkupplungsreaktionen verlaufen über einen katalytischen Zyklus mit drei Hauptschritten: oxidative Addition, Transmetallierung und reduktive Eliminierung. Die Debromierung entsteht, wenn eine konkurrierende Nebenreaktion diesen Zyklus stört.

  • Erzeugung von Palladium-Hydrid (Pd-H): Wie bereits erwähnt, entsteht die Pd-H-Spezies aus der Reaktion des Palladiumkomplexes mit einer Base, einem Lösungsmittel oder Wasser.

  • Interzeption des Katalysators: Anstatt den normalen Zyklus fortzusetzen, kann das Pd-H mit dem Arylbromid-intermediat (Ar-Pd-Br) reagieren.

  • Reduktive Eliminierung zum Nebenprodukt: Der Komplex unterliegt einer reduktiven Eliminierung, um das debromierte Aren (Ar-H) und H-Pd-Br zu bilden, wodurch der Katalysator regeneriert wird, aber das unerwünschte Nebenprodukt entsteht.

Visualisierung des mechanistischen Pfades

G cluster_main Gewünschter Kreuzkupplungszyklus cluster_side Konkurrierender Debromierungsweg A Pd(0)L₂ B Oxidative Addition (Ar-Br) A->B C Ar-Pd(II)-Br B->C D Transmetallierung (R-M) C->D I Reaktion mit Hydridquelle (Base, H₂O, etc.) C->I Interzeption E Ar-Pd(II)-R D->E F Reduktive Eliminierung E->F F->A Regeneriert G Ar-R (Gewünschtes Produkt) F->G H Pd(0)L₂ oder Ar-Pd(II)-Br H->I J Ar-Pd(II)-H I->J K Reduktive Eliminierung J->K K->A Regeneriert L Ar-H (Debromiertes Nebenprodukt) K->L G cluster_troubleshoot Fehlerbehebung start Start: Sonogashira-Reaktion check_lcms LC-MS-Analyse nach 4h start->check_lcms dehalogenation Debromierung > 10%? check_lcms->dehalogenation Nebenprodukt vorhanden completion Startmaterial verbraucht? check_lcms->completion Kein Nebenprodukt lower_temp Lösung 1: Temperatur auf 60°C senken dehalogenation->lower_temp Ja dehalogenation->completion Nein change_base Lösung 2: Base zu Cs₂CO₃ wechseln lower_temp->change_base check_solvent Lösung 3: Lösungsmittel erneut entgasen/ frische Charge verwenden change_base->check_solvent completion->check_lcms Nein, weiter reagieren workup Aufarbeitung & Reinigung completion->workup Ja end Erfolg: Reines Produkt workup->end

Sources

Technical Support Center: Navigating the Synthesis of 2,4-Diarylquinolines

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for the synthesis of 2,4-diarylquinolines. This guide is designed for researchers, medicinal chemists, and process development scientists who encounter challenges in the synthesis of these valuable heterocyclic compounds. Quinolines are a cornerstone in medicinal chemistry, forming the structural core of numerous pharmaceuticals. However, their synthesis is often fraught with challenges, leading to the formation of unexpected byproducts that can complicate purification and reduce yields.

This guide provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to help you navigate these synthetic hurdles. We will delve into the mechanistic underpinnings of common side reactions and offer field-proven strategies to mitigate their formation, ensuring the robust and reliable synthesis of your target 2,4-diarylquinolines.

Troubleshooting Guide: Common Issues and Solutions

This section is organized by the most common synthetic routes employed for the preparation of 2,4-diarylquinolines: the Friedländer Annulation, the Doebner-von Miller Reaction, and the Combes Synthesis.

Friedländer Annulation

The Friedländer synthesis is a powerful method for constructing the quinoline core by reacting a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene group.[1] However, its simplicity can be deceptive, with several potential side reactions.

Symptoms: You observe a mixture of quinoline isomers in your crude product by NMR or LC-MS, complicating purification and reducing the yield of the desired isomer.

Causality: When an unsymmetrical ketone is used, the initial aldol condensation or Schiff base formation can occur on either side of the carbonyl group, leading to two different cyclization pathways and the formation of regioisomers.[2] The reaction conditions, particularly the catalyst, can significantly influence the regiochemical outcome.

Troubleshooting Strategies:

  • Catalyst Selection: The choice of catalyst can dramatically influence regioselectivity. While traditional base-catalyzed methods often give poor selectivity, specific amine catalysts have been shown to favor the formation of the 2-substituted product. For example, using a bicyclic pyrrolidine derivative like TABO (1,3,3-trimethyl-6-azabicyclo[3.2.1]octane) can lead to high regioselectivity.[3]

  • Slow Addition of the Ketone: Adding the unsymmetrical ketone slowly to the reaction mixture can help control the kinetics of the initial condensation step, often favoring one regioisomer over the other.[3]

  • Temperature Optimization: The reaction temperature can also play a role in regioselectivity. A systematic study of the reaction temperature may reveal an optimal range for the formation of the desired isomer.[3]

Data Point:

CatalystRegioselectivity (2-substituted : 2,3-disubstituted)Reference
Pyrrolidine Derivatives (e.g., TABO)Up to 96:4[3]
Oxide CatalystsFavors 2,3-disubstituted product[3]

Symptoms: A significant portion of your starting ketone is consumed in a side reaction, leading to a complex mixture of byproducts and a low yield of the desired quinoline. This is particularly prevalent under basic conditions.[4]

Causality: The α-methylene group of the ketone is susceptible to deprotonation by base, leading to the formation of an enolate which can then attack another molecule of the ketone in an aldol self-condensation reaction. This competes with the desired reaction with the 2-aminoaryl carbonyl compound.

Troubleshooting Strategies:

  • Use of an Imine Analog: To circumvent the need for basic conditions that promote aldol condensation, you can pre-form the imine of the 2-aminoaryl aldehyde or ketone.[4]

  • Milder Reaction Conditions: Employing milder catalysts, such as gold catalysts, can allow the reaction to proceed at lower temperatures, thereby minimizing the rate of the competing aldol self-condensation.[5]

  • Acidic Catalysis: Switching to acidic conditions can suppress the base-catalyzed aldol reaction. Catalysts such as p-toluenesulfonic acid or trifluoroacetic acid are commonly used.[1]

Doebner-von Miller Reaction

This reaction synthesizes quinolines from anilines and α,β-unsaturated carbonyl compounds, often under strong acidic conditions.[6] The harsh conditions, however, are a major source of byproduct formation.

Symptoms: The reaction mixture becomes a thick, dark, intractable tar, making product isolation extremely difficult and drastically reducing the yield.

Causality: The strong acidic conditions required for the Doebner-von Miller reaction can catalyze the polymerization of the α,β-unsaturated aldehyde or ketone starting material. This is one of the most common and frustrating side reactions in this synthesis.[7]

Troubleshooting Strategies:

  • Employ a Biphasic Solvent System: Sequestering the α,β-unsaturated carbonyl compound in an organic phase (e.g., toluene) while the aniline is in an acidic aqueous phase can significantly reduce its self-polymerization.[8]

  • Slow Addition of Reagents: Adding the α,β-unsaturated carbonyl compound slowly to the heated acidic solution of the aniline helps to control the exothermicity of the reaction and maintain a low concentration of the polymerizable species at any given time.[7]

  • In Situ Generation of the Carbonyl Compound: The α,β-unsaturated carbonyl can be generated in situ from an aldol condensation of two carbonyl compounds (the Beyer method). This ensures a low steady-state concentration of the reactive species, thus minimizing polymerization.[6]

  • Optimize Acid Catalyst: While strong acids are necessary, their concentration and type can be optimized. Experimenting with different Brønsted acids (e.g., HCl, H₂SO₄, p-TsOH) or Lewis acids (e.g., SnCl₄, Sc(OTf)₃) can help find a balance between the desired reaction rate and the extent of tar formation.[7]

Symptoms: You isolate a quinoline product, but it is a 4-substituted isomer instead of the expected 2-substituted product.

Causality: While the Doebner-von Miller reaction typically yields 2-substituted quinolines, a reversal of regioselectivity can occur, particularly when using γ-aryl-β,γ-unsaturated α-ketoesters in the presence of trifluoroacetic acid (TFA). This is believed to proceed through a 1,2-addition mechanism rather than the typical 1,4-conjugate addition.[8]

Troubleshooting Workflow for Unexpected Isomer Formation:

Caption: Troubleshooting workflow for unexpected isomer formation.

Combes Synthesis

The Combes synthesis involves the acid-catalyzed condensation of an aniline with a β-diketone to form 2,4-disubstituted quinolines.[9] The primary challenge in this synthesis is controlling the regioselectivity when using unsymmetrical β-diketones.

Symptoms: The reaction produces a mixture of two quinoline isomers, where the substituents at the 2- and 4-positions are swapped.

Causality: The initial condensation of the aniline with the unsymmetrical β-diketone can occur at either of the two carbonyl groups. The subsequent acid-catalyzed cyclization (an electrophilic aromatic substitution) is the rate-determining step, and its regiochemical outcome is influenced by a delicate interplay of steric and electronic effects of the substituents on both the aniline and the β-diketone.[9]

Troubleshooting Strategies:

  • Substituent Effects on the β-Diketone: Increasing the steric bulk of one of the substituents on the β-diketone will favor the initial nucleophilic attack of the aniline at the less sterically hindered carbonyl group.[9]

  • Substituent Effects on the Aniline: The electronic nature of the substituents on the aniline ring influences the nucleophilicity of the ortho positions, thereby directing the cyclization.

    • Electron-donating groups (e.g., methoxy) on the aniline tend to favor the formation of the isomer where the bulkier group of the diketone is at the 2-position of the quinoline.[9]

    • Electron-withdrawing groups (e.g., chloro, fluoro) on the aniline often lead to the major product being the isomer with the bulkier group of the diketone at the 4-position.[9]

  • Choice of Acid Catalyst: While concentrated sulfuric acid is common, other catalysts like polyphosphoric acid (PPA) or a mixture of PPA and an alcohol (polyphosphoric ester, PPE) can sometimes offer better regioselectivity.[9]

Quantitative Data on Regioselectivity in a Modified Combes Synthesis:

Aniline Substituentβ-Diketone R GroupMajor RegioisomerReference
Methoxy (electron-donating)Bulky2-CF₃[9]
Chloro/Fluoro (electron-withdrawing)Bulky4-CF₃[9]

Frequently Asked Questions (FAQs)

Q1: My reaction is very sluggish or gives a low yield, even without significant byproduct formation. What should I check?

A1: Several factors could be at play:

  • Purity of Reagents: Ensure your aniline is freshly distilled, as oxidation can reduce its reactivity. Similarly, the purity of your carbonyl compound is crucial.

  • Catalyst Activity: If using a solid-supported catalyst, ensure it is active. For acid catalysts, check the concentration.

  • Reaction Temperature: Some of these reactions require significant thermal energy to proceed at a reasonable rate. Ensure your reaction is reaching and maintaining the target temperature.

  • Substrate Reactivity: Anilines with strong electron-withdrawing groups can be significantly less reactive. In such cases, more forcing conditions (higher temperature, longer reaction time) or a more active catalyst may be necessary.[8]

Q2: I've successfully synthesized my 2,4-diarylquinoline, but it's difficult to purify. Any suggestions?

A2: Purification of quinolines can indeed be challenging due to their often similar polarities to the byproducts.

  • Column Chromatography: This is the most common method. A careful screening of solvent systems (e.g., hexane/ethyl acetate, dichloromethane/methanol) is essential. Using a gradient elution can often improve separation.

  • Recrystallization: If you can obtain a reasonably pure solid, recrystallization from a suitable solvent (e.g., ethanol, ethyl acetate, or a mixture) can be a very effective purification method.

  • Acid-Base Extraction: Quinolines are basic due to the nitrogen atom. You can often purify your product by dissolving the crude mixture in an organic solvent, extracting with an acidic aqueous solution (e.g., 1M HCl) to protonate the quinoline and bring it into the aqueous layer, washing the organic layer to remove non-basic impurities, and then neutralizing the aqueous layer with a base (e.g., NaOH) to precipitate the pure quinoline, which can then be extracted back into an organic solvent.

Q3: Are there any "greener" alternatives to the classical quinoline syntheses?

A3: Yes, the field of green chemistry has made significant inroads into quinoline synthesis. Many modern methods focus on using less hazardous solvents (like water or ethanol), employing recyclable catalysts (such as nanocatalysts), and developing one-pot procedures to minimize waste.[2][10] For instance, some Friedländer syntheses have been developed to work under solvent-free conditions or with microwave irradiation to reduce reaction times and energy consumption.[5]

Detailed Experimental Protocols

Protocol 1: Minimized Tar Formation in the Doebner-von Miller Synthesis of 2-Methylquinoline

This protocol utilizes an in-situ generation of crotonaldehyde from acetaldehyde to minimize polymerization.[7]

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a dropping funnel, prepare a solution of aniline hydrochloride by carefully adding concentrated hydrochloric acid to aniline in an ice bath.

  • Aldol Condensation (In Situ): While maintaining the cooling, slowly add a solution of acetaldehyde dropwise to the stirred aniline hydrochloride solution. The acetaldehyde will undergo an in-situ aldol condensation to form crotonaldehyde. This slow addition at low temperature helps to control the exothermicity and minimize polymerization.

  • Cyclization: After the addition is complete, add a Lewis acid catalyst such as anhydrous zinc chloride to the reaction mixture.

  • Reaction: Gently heat the mixture to reflux for several hours, monitoring the progress by TLC.

  • Work-up: After the reaction is complete, cool the mixture and carefully neutralize it with a concentrated solution of a base (e.g., sodium hydroxide).

  • Purification: The product can be isolated by steam distillation or extraction with an organic solvent, followed by drying and solvent removal. Further purification can be achieved by vacuum distillation or column chromatography.

Protocol 2: Regioselective Friedländer Synthesis of a 2-Substituted Quinoline

This protocol employs an amine catalyst to favor the formation of the 2-substituted regioisomer.[3]

  • Reaction Setup: In a suitable reaction vessel, dissolve the 2-aminoaryl aldehyde or ketone and the amine catalyst (e.g., a pyrrolidine derivative) in an appropriate solvent.

  • Reagent Addition: Slowly add the unsymmetrical methyl ketone to the stirred reaction mixture at the desired temperature.

  • Reaction: Heat the reaction mixture and monitor its progress by TLC or LC-MS.

  • Work-up: Upon completion, cool the reaction mixture, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can then be purified by column chromatography to isolate the desired regioisomer.

Mechanistic Insights and Byproduct Formation Pathways

G cluster_friedlander Friedländer Annulation cluster_doebner Doebner-von Miller Reaction A 2-Aminoaryl Ketone C Aldol Condensation A->C B Unsymmetrical Ketone B->C F Aldol Self-Condensation Byproduct B->F Self-Condensation D Desired Quinoline C->D Desired Pathway E Regioisomeric Byproduct C->E Alternative Pathway G Aniline I Michael Addition G->I H α,β-Unsaturated Carbonyl H->I K Tar/Polymer H->K Acid-Catalyzed Polymerization J Desired Quinoline I->J Cyclization/ Oxidation

Caption: Competing reaction pathways in Friedländer and Doebner-von Miller syntheses.

References

  • Wikipedia. Combes quinoline synthesis. [Link]
  • Request PDF.
  • RSC Publishing. Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review. [Link]
  • ResearchGate. Regioselectivity of Friedländer Quinoline Syntheses. [Link]
  • ACS Omega. Quinoline Synthesis: Nanocatalyzed Green Protocols An Overview. [Link]
  • NIH. Quinoline Synthesis: Nanocatalyzed Green Protocols—An Overview. [Link]
  • PubMed.
  • ResearchGate.
  • Organic Chemistry Portal. Synthesis of quinolines. [Link]
  • Obrnuta faza.
  • Wikipedia. Doebner–Miller reaction. [Link]
  • Organic Chemistry Portal.
  • Scribd. Combes Quinoline Synthesis PDF. [Link]
  • ResearchGate. Epic results showing some examples of unexpected reaction products.... [Link]
  • SynArchive. Doebner-Miller Reaction. [Link]
  • Scite. Combes Quinoline Synthesis. [Link]
  • Organic Chemistry Portal. Friedlaender Synthesis. [Link]
  • ResearchGate. Metal Free Synthesis of 2,4-Diarylquinoline Derivatives with Enamides and Imines | Request PDF. [Link]
  • Wikipedia. Friedländer synthesis. [Link]
  • Organic Chemistry Portal.
  • Organic & Biomolecular Chemistry (RSC Publishing). A sequential Friedländer and anionic benzannulation strategy for the regiodefined assembly of unsymmetrical acridines. [Link]
  • ResearchGate. Approaches towards 2,4‐diarylquinolines. | Download Scientific Diagram. [Link]
  • Química Organica.org. Combes synthesis of quinolines. [Link]
  • Beilstein Journals. Inline purification in continuous flow synthesis – opportunities and challenges. [Link]
  • NIH. Fe-catalyzed efficient synthesis of 2,4- and 4-substituted quinolines via C(sp2) -. [Link]
  • Semantic Scholar. The Friedländer Synthesis of Quinolines. [Link]
  • Dalton Transactions (RSC Publishing). Synthesis of quinolines via Friedländer reaction catalyzed by CuBTC metal–organic-framework. [Link]
  • Organic & Biomolecular Chemistry (RSC Publishing). Facile synthesis of substituted quinolines by iron(iii)-catalyzed cascade reaction between anilines, aldehydes and nitroalkanes. [Link]
  • MDPI. Insight into Tar Formation Mechanism during Catalytic Pyrolysis of Biomass over Waste Aluminum Dross. [Link]
  • ResearchGate.
  • PubMed. On the mechanism of the Skraup-Doebner-Von Miller quinoline synthesis. [Link]
  • Obrnuta faza.
  • ResearchGate. (PDF) ChemInform Abstract: Synthesis of Aryl-Substituted 1,4-Dihydroquinolines by [4 + 2] Cycloaddition of Benzyne with 1-Azadienes.. [Link]

Sources

Technical Support Center: Optimizing 2,4-Dibromoquinoline Reaction Mixtures

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 2,4-Dibromoquinoline. This guide is designed to provide expert advice and actionable troubleshooting strategies to overcome common challenges related to the solubility of this compound in various reaction mixtures. Our goal is to empower you with the knowledge to enhance reaction efficiency, improve product yields, and ensure the reproducibility of your results.

Introduction: The Solubility Challenge with this compound

This compound is a key intermediate in the synthesis of a wide range of biologically active molecules and functional materials. However, its planar, aromatic structure can lead to poor solubility in common organic solvents, posing a significant hurdle in achieving homogeneous reaction conditions. This can result in incomplete reactions, formation of byproducts, and difficulties in purification. This guide provides a systematic approach to understanding and overcoming these solubility challenges.

Frequently Asked Questions (FAQs)

Q1: What are the general solubility characteristics of this compound?

A1: this compound is a solid at room temperature with a melting point of 92-94 °C.[1] As a substituted quinoline, it is generally expected to be soluble in many common organic solvents.[2] However, its relatively non-polar nature, due to the dibromo substitution, can limit its solubility in some solvents.

Q2: In which common organic solvents is this compound likely to be soluble?

A2: Based on the general solubility of quinoline and its derivatives, this compound is expected to be soluble in aromatic hydrocarbons like toluene, ethereal solvents such as tetrahydrofuran (THF) and 1,4-dioxane, and polar aprotic solvents like N,N-dimethylformamide (DMF) and dimethyl sulfoxide (DMSO).[2][3] The exact solubility will depend on the temperature and the specific solvent.

Q3: Why is my this compound not dissolving completely in the reaction solvent?

A3: Incomplete dissolution can be due to several factors:

  • Insufficient Solvent Volume: The concentration of this compound may be too high for the chosen solvent volume at a given temperature.

  • Low Temperature: The solubility of most solids, including this compound, increases with temperature. The reaction temperature may not be high enough to achieve complete dissolution.

  • Inappropriate Solvent Choice: The polarity of the chosen solvent may not be optimal for dissolving this compound.

  • Purity of the Reagent: Impurities in the this compound or the solvent can affect solubility.

Q4: Can I heat the reaction mixture to improve the solubility of this compound?

A4: Yes, in most cases, heating the reaction mixture is an effective way to increase the solubility of this compound. However, you should consider the thermal stability of all reactants, catalysts, and the boiling point of the solvent to avoid degradation or loss of solvent.

Q5: Are there any additives that can enhance the solubility of this compound?

A5: Yes, the use of co-solvents or additives can be beneficial. A small amount of a more polar, miscible solvent in which this compound has higher solubility can be added to the primary reaction solvent. Additionally, certain phase-transfer catalysts or additives that can interact with this compound may also improve its solubility.

Troubleshooting Guide for Common Solubility Issues

This section provides a structured approach to diagnosing and resolving solubility problems encountered during reactions involving this compound.

Issue 1: Solid this compound remains undissolved at the start of the reaction.

Root Cause Analysis and Solutions:

  • Inadequate Solvent Volume:

    • Solution: Gradually increase the volume of the solvent while monitoring for dissolution. Be mindful that excessive dilution may slow down the reaction rate.

  • Suboptimal Temperature:

    • Solution: Cautiously increase the reaction temperature in increments, ensuring it remains within the stable range for all components.

  • Poor Solvent Selection:

    • Solution: Refer to the solvent selection guide below. If possible, perform a preliminary solubility test with a small amount of this compound in different solvents.

Issue 2: The reaction is sluggish or incomplete, suspected to be due to poor solubility.

Root Cause Analysis and Solutions:

  • Heterogeneous Reaction Mixture: Even if the bulk of the solid appears to dissolve, localized areas of low concentration can exist.

    • Solution: Ensure vigorous stirring to maintain a homogeneous mixture. Consider using a mechanical stirrer for larger-scale reactions.

  • Precipitation of Reactant or Intermediate: A reactant or a key intermediate may be precipitating out of the solution as the reaction progresses.

    • Solution: Consider using a co-solvent system to maintain the solubility of all components throughout the reaction. For example, adding a small amount of DMF or NMP to a toluene-based reaction can sometimes prevent precipitation.

Issue 3: Low product yield and formation of byproducts in cross-coupling reactions (e.g., Buchwald-Hartwig, Sonogashira).

Root Cause Analysis and Solutions:

  • Catalyst Poisoning or Deactivation: Undissolved this compound can lead to localized high concentrations that may interact unfavorably with the catalyst.

    • Solution: Ensure complete dissolution of the this compound before adding the catalyst. This can be achieved by pre-heating the solution of the substrate and then adding the catalyst.

  • Side Reactions: Incomplete dissolution can lead to longer reaction times and higher temperatures, which may promote side reactions.

    • Solution: Optimize the solvent system to achieve complete dissolution at a lower temperature. This can involve screening a range of solvents or using a co-solvent system.

Experimental Protocols

Protocol 1: Qualitative Solubility Screening of this compound

Objective: To quickly assess the solubility of this compound in a range of potential reaction solvents.

Materials:

  • This compound

  • A selection of dry organic solvents (e.g., Toluene, 1,4-Dioxane, THF, DMF, DMSO, Acetonitrile)

  • Small vials or test tubes with caps

  • Vortex mixer

  • Hot plate with temperature control

Procedure:

  • Add approximately 10 mg of this compound to each vial.

  • To each vial, add 0.5 mL of a different solvent.

  • Cap the vials and vortex for 30 seconds at room temperature.

  • Observe and record the solubility:

    • Soluble: No solid particles are visible.

    • Partially Soluble: Some solid has dissolved, but undissolved particles remain.

    • Insoluble: The solid appears largely undissolved.

  • For vials where the compound is not fully soluble, gently heat the vial to 50 °C and then to 80 °C (or up to 20 °C below the solvent's boiling point), vortexing at each temperature.

  • Record the solubility at each temperature.

Data Presentation:

SolventSolubility at Room Temp.Solubility at 50 °CSolubility at 80 °C
TolueneRecord observationRecord observationRecord observation
1,4-DioxaneRecord observationRecord observationRecord observation
THFRecord observationRecord observationRecord observation
DMFRecord observationRecord observationRecord observation
DMSORecord observationRecord observationRecord observation
AcetonitrileRecord observationRecord observationRecord observation
Protocol 2: Optimizing Reaction Conditions using a Co-solvent System

Objective: To improve the yield of a reaction by using a co-solvent to enhance the solubility of this compound.

Procedure:

  • Set up a control reaction using the original single-solvent system.

  • Set up a series of parallel reactions where a co-solvent is added to the primary solvent. Good starting points are 5-20% (v/v) of the co-solvent.

    • Example: If the primary solvent is Toluene, try co-solvents like DMF or NMP.

  • Ensure all other reaction parameters (temperature, stoichiometry, catalyst loading) are kept constant.

  • Monitor the reactions for completeness (e.g., by TLC or LC-MS).

  • Compare the yield and purity of the product from the co-solvent reactions to the control reaction.

Visualization of Concepts

G cluster_0 Troubleshooting Workflow for Solubility Issues A Reaction start: Incomplete dissolution of this compound B Increase Temperature A->B Is thermal stability of all components known? C Increase Solvent Volume A->C Is reaction rate concentration-dependent? D Screen Alternative Solvents A->D Is a different solvent compatible with the reaction? G Precipitation during reaction? B->G C->G D->G E Consider Co-solvent System H Optimize co-solvent ratio E->H F Reaction proceeds homogeneously G->E Yes G->F No H->F

Caption: A workflow for troubleshooting solubility issues.

Concluding Remarks

Effectively addressing the solubility of this compound is crucial for the success of synthetic campaigns. By systematically evaluating solvent choice, temperature, and the potential use of co-solvents, researchers can significantly improve reaction outcomes. This guide provides a foundational framework for this process, and we encourage you to adapt these principles to your specific experimental context.

References

  • PubChem. Quinoline.
  • Wikipedia.
  • Wikipedia. Sonogashira coupling. [Link]
  • University of Rochester, Department of Chemistry.
  • Reddit.
  • Combe, S., et al. (2021). 2,2,5,5-Tetramethyloxolane (TMO) as a Solvent for Buchwald–Hartwig Aminations. ACS Sustainable Chemistry & Engineering, 9(50), 17096-17103. [Link]
  • Chemistry LibreTexts. Sonogashira Coupling. [Link]
  • Miller, J. A., & Farrell, R. P. (2003). Regioselective Sonogashira couplings of 2,4-dibromoquinolines. A correction. The Journal of Organic Chemistry, 68(9), 3736–3738. [Link]
  • American Chemical Society.

Sources

Technical Support Center: Catalyst Loading and Ligand Effects on 2,4-Dibromoquinoline Reactivity

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for synthetic applications involving 2,4-dibromoquinoline. This guide is designed for researchers, chemists, and drug development professionals who are leveraging this versatile scaffold in palladium-catalyzed cross-coupling reactions. The inherent differential reactivity of the C2 and C4 positions presents both a unique synthetic opportunity and a significant challenge. This document provides in-depth troubleshooting advice and answers to frequently asked questions, focusing on the critical interplay between catalyst loading and ligand choice to achieve desired reactivity and selectivity.

Section 1: Troubleshooting Guide

This section addresses specific issues commonly encountered during the functionalization of this compound. Each problem is presented with potential causes and actionable, field-proven solutions.

Issue 1: Low or No Conversion of this compound

  • Question: My Suzuki-Miyaura reaction with this compound has stalled, with significant starting material remaining after 24 hours. I'm using Pd(OAc)₂, SPhos, and K₃PO₄ in dioxane/water. What are the likely causes and how can I fix it?

  • Answer: Low conversion is a frequent hurdle that can typically be traced back to one of three areas: the catalyst system, the reaction conditions, or the reagents themselves.[1]

    Potential Causes & Solutions:

    • Catalyst Inactivity or Decomposition: The active Pd(0) species is prone to oxidation and decomposition, especially if not generated efficiently or if the supporting ligand fails to provide adequate stability.[1][2]

      • Solution 1 (Use a Pre-catalyst): Instead of generating the active catalyst in situ from a Pd(II) source like Pd(OAc)₂, switch to a more robust and reliable palladacycle pre-catalyst (e.g., SPhos Pd G3 or G4). These pre-catalysts ensure efficient and clean generation of the active LPd(0) species upon exposure to the base.[3][4]

      • Solution 2 (Verify Reagent Quality): Ensure your palladium source and ligand are fresh and have been stored properly under an inert atmosphere. Phosphine ligands can slowly oxidize on the shelf.

      • Solution 3 (Check for Palladium Black): The appearance of a black precipitate is a clear sign of catalyst decomposition.[1] This can be caused by high temperatures or an insufficient ligand-to-metal ratio. Consider increasing the ligand loading slightly (e.g., from L:Pd of 2:1 to 2.5:1) or lowering the reaction temperature.

    • Inadequate Base or Solvent System: The base is not merely a stoichiometric reagent; it plays a crucial role in the transmetalation step of the Suzuki-Miyaura catalytic cycle.[5]

      • Solution 1 (Base Strength & Solubility): Ensure the base is finely powdered and anhydrous. K₃PO₄ is a good starting point, but if solubility is an issue, consider switching to Cs₂CO₃, which has better solubility in many organic solvents.[6]

      • Solution 2 (Solvent Degassing): Oxygen is detrimental to the active Pd(0) catalyst and can promote unwanted side reactions like the homocoupling of your boronic acid.[2] Ensure your solvent is rigorously degassed using methods like freeze-pump-thaw or by sparging with argon for at least 30-60 minutes.

    • Poor Reagent Purity: Boronic acids are susceptible to degradation over time, particularly protodeboronation, which is accelerated by moisture.[1]

      • Solution: Use freshly purchased boronic acid or verify the purity of your existing stock. If necessary, re-purify the boronic acid before use.

Troubleshooting Workflow: Low Conversion

G start Low Conversion Observed check_catalyst Is Palladium Black Visible? start->check_catalyst yes_pd_black Yes check_catalyst->yes_pd_black no_pd_black No check_catalyst->no_pd_black check_reagents Assess Reagent Quality (Purity, Age) reagent_ok OK check_reagents->reagent_ok reagent_bad Suspect check_reagents->reagent_bad check_conditions Review Reaction Conditions action_conditions Optimize Conditions 1. Rigorously degas solvent 2. Screen alternative bases (e.g., Cs₂CO₃) 3. Screen different ligands (e.g., XPhos) 4. Increase catalyst loading check_conditions->action_conditions action_catalyst Catalyst Decomposition Likely 1. Lower Temperature 2. Increase Ligand:Pd Ratio 3. Switch to a Pre-catalyst yes_pd_black->action_catalyst no_pd_black->check_reagents action_catalyst->check_reagents reagent_ok->check_conditions action_reagents Purify or Replace Reagents - Use fresh boronic acid - Use high-purity, dry base - Ensure solvent is anhydrous reagent_bad->action_reagents action_reagents->check_conditions

Caption: A logical workflow for diagnosing low conversion rates.

Issue 2: Poor or Incorrect Regioselectivity

  • Question: I am attempting a mono-amination of this compound using Buchwald-Hartwig conditions. My goal is to functionalize the C4 position, but I am getting a mixture of C2- and C4-aminated products, along with some di-substituted product. How can I improve selectivity for the C4 position?

  • Answer: Achieving high regioselectivity in di-substituted systems like this compound is a classic challenge where the ligand choice is paramount. The reactivity of halogens in palladium-catalyzed cross-coupling generally follows the order I > Br > Cl.[7] While both bromines are electronically distinct, kinetic control is often necessary. The C4-Br bond is generally more susceptible to oxidative addition than the more sterically hindered and electron-deficient C2-Br bond. Your ligand choice can either enhance or diminish this inherent preference.

    Potential Causes & Solutions:

    • Insufficiently Bulky Ligand: Small or flexible ligands may not create a sufficiently discriminating steric environment around the palladium center, allowing for competitive oxidative addition at the C2 position.

      • Solution 1 (Employ Bulky Buchwald Ligands): Switch to a bulkier, electron-rich dialkylbiaryl phosphine ligand. Ligands like XPhos or tBuXPhos are specifically designed to create a sterically demanding coordination sphere that favors oxidative addition at the less hindered C4 position and promotes the crucial reductive elimination step.[6][8]

      • Solution 2 (Ligand Screening): There is no universal ligand.[4] A systematic screen of ligands is the most effective approach. Comparing a standard ligand like P(t-Bu)₃ with more advanced ligands like XPhos and RuPhos will often reveal a clear trend in selectivity.[9]

    • Reaction Temperature is Too High: Higher temperatures can provide enough energy to overcome the activation barrier for the less favored C2 oxidative addition, leading to a loss of selectivity.[7]

      • Solution: Run the reaction at the lowest temperature that still affords a reasonable reaction rate. It is often better to run a reaction for a longer time at a lower temperature (e.g., 80 °C instead of 110 °C) to preserve selectivity.

    • Stoichiometry and Reaction Time: Using a large excess of the amine coupling partner or allowing the reaction to run for too long after full consumption of the starting material can promote a second coupling event to form the di-substituted product.

      • Solution: Use a stoichiometry closer to 1:1.1 (dibromoquinoline:amine). Monitor the reaction closely by TLC or LC-MS and quench it as soon as the mono-C4-substituted product is maximized.

Issue 3: Significant Hydrodehalogenation (Debromination) Side Product

  • Question: In my coupling reaction, I'm observing a significant amount of 2-bromoquinoline or 4-bromoquinoline as a byproduct. What is causing this debromination and how can I prevent it?

  • Answer: Hydrodehalogenation is a common side reaction where the bromine atom is replaced by a hydrogen. This is typically caused by the formation of a palladium-hydride (Pd-H) species in the catalytic cycle.[7] This reactive intermediate can reductively eliminate with the aryl halide faster than the desired cross-coupling pathway.

    Potential Causes & Solutions:

    • Source of Hydride: The Pd-H species can be generated from various sources in your reaction mixture.

      • Base: Strong alkoxide bases (e.g., NaOtBu) can undergo β-hydride elimination, especially at high temperatures, to generate a hydride source.

      • Solvent/Reagents: Solvents like alcohols or even trace amounts of water or impurities in amines can act as proton/hydride sources.[2][7]

    • Solutions to Mitigate Debromination:

      • Switch to a Milder Base: This is the most effective first step. Change from a strong alkoxide base to a non-hydridic inorganic base like K₂CO₃, Cs₂CO₃, or K₃PO₄.[7] These bases are far less likely to generate hydride species.

      • Ensure Anhydrous Conditions: Scrupulously dry all reagents and solvents. Use freshly distilled solvents and dry the base in an oven before use.[2]

      • Lower the Reaction Temperature: Debromination pathways can have a higher activation energy, so lowering the temperature can significantly increase the selectivity for the desired cross-coupling product.[7]

Section 2: Frequently Asked Questions (FAQs)

  • Q1: What is a good starting catalyst loading for reactions with this compound?

    • A1: For initial screening, a catalyst loading in the range of 1-2.5 mol% of the palladium source is a robust starting point.[8] For well-optimized reactions using highly active pre-catalysts, this can often be lowered to 0.1-0.5 mol%, which is advantageous for reducing costs and minimizing residual palladium contamination in the final product.[10]

  • Q2: How does the choice of palladium precursor (e.g., Pd(OAc)₂, Pd₂(dba)₃, pre-catalyst) affect the reaction?

    • A2: The choice of precursor dictates how the active Pd(0) catalyst is formed.

      • Pd(II) sources like Pd(OAc)₂ require in situ reduction, often by a phosphine ligand or amine. This process can be unreliable and lead to the formation of inactive palladium species.[11]

      • Pd(0) sources like Pd₂(dba)₃ are more direct but can still be sensitive to air and require a ligand to be added.

      • Palladacycle pre-catalysts (e.g., Buchwald G3/G4 pre-catalysts) are generally the most reliable choice.[3] They are air-stable solids that cleanly and rapidly generate the active, monoligated Pd(0) species under the reaction conditions, leading to more reproducible results.[4]

  • Q3: Which class of ligand is best for controlling regioselectivity?

    • A3: For selectively functionalizing the C4 position, bulky, electron-rich monodentate phosphine ligands are typically the most effective. The Buchwald-type ligands (e.g., SPhos, XPhos, RuPhos) are exemplary.[6][8] Their steric bulk preferentially directs the catalyst to the less-hindered C4-Br bond, while their electron-donating ability facilitates the oxidative addition and reductive elimination steps of the catalytic cycle.[12][13]

Table 1: General Ligand Selection Guide for this compound
Ligand ClassExamplesKey CharacteristicsRecommended For
Monodentate Trialkylphosphines P(t-Bu)₃, PCy₃Strongly electron-donating, moderately bulky.General screening, can be effective but may offer limited selectivity.
Buchwald Dialkylbiaryl Phosphines XPhos, SPhos, RuPhosVery bulky and electron-rich. Excellent for promoting difficult couplings.High Regioselectivity at C4 . Suzuki-Miyaura and Buchwald-Hartwig aminations.[6][8]
Bidentate Phosphines BINAP, dppfForm stable, well-defined complexes. Can sometimes slow reductive elimination.Less common for selective mono-functionalization; may be useful in specific di-functionalization reactions.
N-Heterocyclic Carbenes (NHCs) IPr, IMesVery strong electron donors, sterically tunable. Form very stable Pd complexes.Suzuki-Miyaura couplings, particularly with challenging aryl chlorides (if C2-Cl is present).[5]
  • Q4: Can I perform a selective reaction at the C2 position?

    • A4: Yes, while C4 is kinetically favored, selective C2 functionalization is possible. This typically requires a two-step approach. First, perform a selective reaction at the C4 position. Then, the remaining C2-Br can be functionalized under more forcing conditions (e.g., higher temperature, more active catalyst system) or by using a different cross-coupling methodology that favors the more electron-deficient position.

Section 3: Experimental Protocols

Protocol: Selective Suzuki-Miyaura Coupling at the C4-Position

This protocol describes a general method for the selective mono-arylation of this compound at the C4 position using a bulky phosphine ligand.

Materials:

  • This compound (1.0 equiv)

  • Arylboronic Acid (1.2 equiv)

  • XPhos Pd G3 Pre-catalyst (2 mol%)

  • Potassium Phosphate (K₃PO₄), finely powdered and oven-dried (2.5 equiv)

  • Anhydrous, degassed 1,4-dioxane and water (e.g., 10:1 v/v)

  • Schlenk flask or sealed reaction vial with a magnetic stir bar

  • Inert gas supply (Argon or Nitrogen)

Catalytic Cycle for Suzuki-Miyaura Coupling

G pd0 L-Pd(0) (Active Catalyst) pdII L-Pd(II)(Ar)(X) pd0->pdII Oxidative Addition Product Ar-R' (Product) pd0->Product        pdII_R L-Pd(II)(Ar)(R') pdII->pdII_R Transmetalation pdII_R->pd0 Reductive Elimination ArX Ar-X (this compound) ArX->pdII Boronic R'-B(OH)₂ + Base Boronic->pdII_R

Caption: Generalized catalytic cycle for the Suzuki-Miyaura reaction.[14]

Procedure:

  • Setup: To a dry Schlenk flask under an inert atmosphere, add this compound, the arylboronic acid, K₃PO₄, and the XPhos Pd G3 pre-catalyst.[7]

  • Evacuation: Seal the flask, then evacuate and backfill with argon or nitrogen. Repeat this cycle three times to ensure a rigorously inert atmosphere.[15]

  • Solvent Addition: Add the degassed 1,4-dioxane and water mixture via syringe.[7]

  • Reaction: Place the flask in a preheated oil bath at 80-100 °C and stir vigorously. Monitor the reaction's progress by TLC or LC-MS, checking for the consumption of the starting material. The reaction is typically complete within 4-16 hours.[6]

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate or dichloromethane and wash with water and then brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to isolate the desired 2-bromo-4-arylquinoline.

References

  • Effect of the ligands on reactivity and regioselectivity. ResearchGate.
  • Suzuki Cross-coupling Reaction procedure. Rose-Hulman Institute of Technology.
  • Recent Applications of Pd-Catalyzed Suzuki–Miyaura and Buchwald–Hartwig Couplings in Pharmaceutical Process Chemistry. MDPI.
  • Ligand-Promoted Palladium-Catalyzed Aerobic Oxidation Reactions. National Institutes of Health (NIH).
  • Help troubleshooting a Buchwald-Hartwig amination? Reddit.
  • Ligand effects in palladium‐catalyzed Suzuki and Heck coupling reactions. Scite.ai.
  • Developing Ligands for Palladium(II)-Catalyzed C–H Functionalization: Intimate Dialogue between Ligand and Substrate. National Institutes of Health (NIH).
  • Optimization of the catalyst loading for the Suzuki-Miyaura cross-coupling reaction. ResearchGate.
  • Buchwald-Hartwig Amination. Chemistry LibreTexts.
  • A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. National Institutes of Health (NIH).
  • Optimization of reaction conditions for the Suzuki-Miyaura coupling of 4-bromoacetophenone with phenylboronic acid, catalyzed by 1. ResearchGate.
  • Suzuki–Miyaura cross-coupling optimization enabled by automated feedback. National Institutes of Health (NIH).
  • Suzuki Reaction - Palladium Catalyzed Cross Coupling. Organic-Chemistry.org.
  • Specific Solvent Issues with Buchwald-Hartwig Amination. Wordpress.
  • Impact of Cross-Coupling Reactions in Drug Discovery and Development. National Institutes of Health (NIH).
  • Impact of Cross-Coupling Reactions in Drug Discovery and Development. ResearchGate.
  • Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow. ChemRxiv.
  • Ligand and Substrate Effects During Pd-catalyzed Cyclizations of Alkyne-Tethered Cyclohexadienones. National Institutes of Health (NIH).
  • Impact of Cross-Coupling Reactions in Drug Discovery and Development. Semantic Scholar.
  • Advances in Cross-Coupling Reactions. National Institutes of Health (NIH).
  • Recent Developments in Palladium-Catalyzed Cross-Coupling Reactions for Pharmaceutical Applications. Journal of Chemical and Pharmaceutical Research.
  • Suzuki Coupling. Organic Chemistry Portal.
  • Ligand-Controlled Regioselective Dearomative Vicinal and Conjugate Hydroboration of Quinolines. National Institutes of Health (NIH).
  • Ligand Controlled Regioselectivities in C–H Activation. ChemRxiv.
  • Pallado-Catalyzed Cascade Synthesis of 2-Alkoxyquinolines from 1,3-Butadiynamides. National Institutes of Health (NIH).
  • Ligand-Promoted meta-C-H Functionalization of Benzylamines. National Institutes of Health (NIH).

Sources

Technical Support Center: Optimization of Heck Coupling for 2,4-Dibromoquinoline

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the Heck coupling of 2,4-dibromoquinoline. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of this specific transformation. Here, we move beyond generic protocols to provide in-depth, field-proven insights into optimizing temperature and solvent conditions, troubleshooting common issues, and understanding the mechanistic nuances that govern success.

I. Troubleshooting Guide: Common Issues and Solutions

This section addresses specific experimental challenges in a question-and-answer format, offering causal explanations and actionable protocols.

Q1: My reaction shows low or no conversion of this compound. What are the likely causes and how can I fix it?

Low conversion is a frequent hurdle. The primary culprits often involve catalyst deactivation, suboptimal reaction conditions, or issues with reagent integrity.

Root Causes & Corrective Actions:

  • Catalyst Inactivity: The active Pd(0) species is susceptible to oxidation.[1] Ensure rigorous exclusion of oxygen by thoroughly degassing your solvent and maintaining a positive pressure of an inert gas (Argon or Nitrogen) throughout the reaction.[2]

    • Protocol: Before adding reagents, seal your reaction flask with a septum, then evacuate and backfill with inert gas three times.[2] Add degassed solvents via syringe.

  • Insufficient Temperature: The Heck reaction is often conducted at elevated temperatures to facilitate the oxidative addition and subsequent steps of the catalytic cycle.[3] For a di-substituted, electron-deficient substrate like this compound, higher temperatures may be necessary.

    • Troubleshooting Step: If your initial temperature (e.g., 80 °C) yields low conversion, incrementally increase it to 100 °C or even 120 °C, while monitoring for potential side product formation by TLC or LC-MS.[3]

  • Inappropriate Solvent Choice: The solvent must solubilize all reactants and stabilize the charged intermediates in the catalytic cycle.[4] Polar aprotic solvents are generally preferred for Heck reactions.[4]

    • Experiment: Screen a panel of polar aprotic solvents such as DMF, DMAc, and NMP. These solvents can stabilize the polar transition states involved in the oxidative addition and migratory insertion steps.[4]

  • Ligand Inhibition: While ligands are often crucial, an incorrect palladium-to-ligand ratio can inhibit the reaction. High ligand concentrations can lead to the formation of coordinatively saturated and less reactive palladium complexes.

    • Optimization: Systematically vary the ligand-to-palladium ratio. Start with a 1:1 or 1:2 ratio and adjust based on reaction performance.

Q2: I'm observing significant formation of side products, such as dehalogenation or homocoupling. What's going wrong?

Side product formation depletes your starting materials and complicates purification. Understanding the pathways that lead to these byproducts is key to their suppression.

Common Side Reactions & Mitigation Strategies:

  • Dehalogenation: The replacement of a bromine atom with hydrogen is a common side reaction. This can be promoted by certain bases or impurities in the reaction mixture.

    • Solution: Switch to a non-coordinating, milder base like potassium carbonate (K₂CO₃) or sodium acetate (NaOAc).[5] Ensure your solvent is anhydrous and of high purity.

  • Homocoupling of the Alkene: Dimerization of the alkene coupling partner can occur, especially in the presence of oxygen.

    • Preventative Measure: Rigorous degassing of the reaction mixture is critical to minimize oxygen-promoted homocoupling.[2]

  • Formation of Palladium Black: The precipitation of palladium metal indicates catalyst decomposition. This is often a sign of an unstable catalytic species or overly harsh reaction conditions.

    • Stabilization: The use of "Jeffery conditions," which involve adding a tetraalkylammonium salt like tetrabutylammonium bromide (TBAB), can stabilize the Pd(0) catalyst and prevent agglomeration.[6] This can also allow for the use of milder reaction temperatures.

Q3: The reaction is not regioselective, and I'm getting a mixture of products from coupling at the 2- and 4-positions. How can I control the regioselectivity?

The two bromine atoms on the quinoline ring have different reactivities, which can be exploited to achieve selective coupling. Generally, the 2-position is more sterically hindered, while the 4-position is more electronically activated for oxidative addition.

Factors Influencing Regioselectivity:

  • Steric Hindrance: The choice of a bulky phosphine ligand can favor reaction at the less sterically hindered 4-position.

    • Ligand Screening: Experiment with bulky, electron-rich phosphine ligands such as P(tBu)₃ or XPhos.

  • Electronic Effects: The inherent electronic properties of the this compound substrate favor oxidative addition at the 4-position. Reaction conditions can be tuned to enhance this intrinsic preference.

  • Temperature Control: Lowering the reaction temperature can sometimes increase the selectivity of the reaction by favoring the kinetically preferred pathway.

    • Optimization Protocol: After identifying initial conditions that provide some product, try running the reaction at a lower temperature (e.g., decrease from 100 °C to 80 °C) to see if the ratio of regioisomers improves.

II. Frequently Asked Questions (FAQs)

This section provides answers to broader questions regarding the Heck coupling of this compound.

Q1: What is the general mechanism for the Heck reaction?

The Heck reaction proceeds through a catalytic cycle involving a palladium(0) species.[5] The key steps are:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of the this compound.[1][5]

  • Alkene Coordination and Insertion: The alkene coupling partner coordinates to the palladium(II) complex and then inserts into the Pd-C bond.[5][7]

  • β-Hydride Elimination: A hydrogen atom from the alkene is eliminated, forming the C-C double bond of the product and a palladium-hydride species.[1]

  • Reductive Elimination: The base regenerates the Pd(0) catalyst by reacting with the palladium-hydride species.[1]

Q2: How do I choose the optimal solvent for my Heck reaction?

The ideal solvent should dissolve all reactants and facilitate the key steps of the catalytic cycle.

Solvent ClassExamplesRationale for Use in Heck Coupling
Polar Aprotic DMF, DMAc, NMPGenerally the best choice. They effectively dissolve the reactants and stabilize the polar intermediates and transition states in the catalytic cycle.[4]
Ethers Dioxane, THFCan be effective, often used in combination with an aqueous base in related cross-coupling reactions.[4]
Aromatic Hydrocarbons Toluene, XyleneLess polar options. Can be useful, particularly at higher temperatures.
Aqueous Systems Water with surfactantsGreener alternatives are emerging where nanomicelles formed by surfactants in water can promote the reaction at room temperature.[8]
Q3: What role does temperature play in the Heck coupling of this compound?

Temperature is a critical parameter that influences reaction rate, yield, and selectivity.

  • Reaction Rate: Higher temperatures generally increase the reaction rate by providing the necessary activation energy for the oxidative addition step, which is often rate-limiting.[3]

  • Catalyst Stability: Excessively high temperatures can lead to catalyst decomposition and the formation of palladium black.

  • Selectivity: As discussed in the troubleshooting section, temperature can influence the regioselectivity of the reaction.

A systematic approach to temperature optimization is recommended, starting at a moderate temperature (e.g., 80 °C) and incrementally increasing it while monitoring the reaction progress and side product formation.[9]

Q4: Which palladium catalyst and ligands are most suitable for this reaction?

The choice of catalyst and ligand is crucial for a successful Heck coupling.

  • Palladium Precursors: Common and effective precatalysts include Pd(OAc)₂ and Pd(PPh₃)₄.[5] Pd(OAc)₂ is often preferred as it can be more efficient when combined with phosphine ligands.[1]

  • Ligands: Phosphine ligands are widely used to stabilize the palladium catalyst and modulate its reactivity. For a substrate like this compound, bulky, electron-rich monodentate phosphine ligands are often a good starting point. N-heterocyclic carbenes (NHCs) are also highly effective ligands known for their thermal stability.[3]

Ligand TypeExamplesPotential Advantages for this compound
Monodentate Phosphines PPh₃, P(tBu)₃Readily available and effective for many Heck reactions. Bulky variants can enhance selectivity.
Bidentate Phosphines BINAP, dppfCan offer greater stability to the palladium center and influence stereoselectivity in asymmetric Heck reactions.[1]
N-Heterocyclic Carbenes (NHCs) IPr, SIMesForm highly stable and active palladium complexes, often allowing for lower catalyst loadings and higher temperatures.[3]

III. Experimental Protocols & Visualizations

General Experimental Protocol for Heck Coupling of this compound

This is a representative protocol and should be optimized for specific alkene coupling partners.

  • Reaction Setup: To a dry Schlenk flask equipped with a magnetic stir bar, add this compound (1.0 equiv.), the palladium precatalyst (e.g., Pd(OAc)₂, 1-5 mol%), and the ligand (e.g., PPh₃, 2-10 mol%).

  • Inert Atmosphere: Seal the flask with a septum, and then evacuate and backfill with argon or nitrogen three times.[2]

  • Reagent Addition: Add the degassed solvent (e.g., DMF, 0.1-0.5 M) via syringe, followed by the alkene (1.1-1.5 equiv.) and the base (e.g., K₂CO₃, 2.0 equiv.).

  • Reaction: Heat the reaction mixture to the desired temperature (e.g., 80-120 °C) with vigorous stirring.[3]

  • Monitoring: Monitor the progress of the reaction by TLC or LC-MS until the starting material is consumed.

  • Work-up: Cool the reaction mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.[2]

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Catalytic Cycle of the Heck Reaction

Heck_Reaction_Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition Pd0->OxAdd + Ar-X PdII_Aryl Ar-Pd(II)-X(L)₂ OxAdd->PdII_Aryl Alkene_Coord Alkene Coordination PdII_Aryl->Alkene_Coord + Alkene PdII_Alkene [Ar-Pd(II)(Alkene)-X(L)₂] Alkene_Coord->PdII_Alkene Mig_Ins Migratory Insertion PdII_Alkene->Mig_Ins PdII_Alkyl R-CH₂-CH(Ar)-Pd(II)-X(L)₂ Mig_Ins->PdII_Alkyl Beta_Elim β-Hydride Elimination PdII_Alkyl->Beta_Elim PdH_Alkene [H-Pd(II)(Product)-X(L)₂] Beta_Elim->PdH_Alkene Red_Elim Reductive Elimination PdH_Alkene->Red_Elim + Base - Product - HB⁺X⁻ Red_Elim->Pd0

Caption: The catalytic cycle of the Mizoroki-Heck reaction.

IV. References

  • Wikipedia. (2024). Heck reaction. Retrieved from [Link]

  • Dalton Transactions. (2012). Regioselectivity in the Heck (Mizoroki-Heck) Reaction. Retrieved from [Link]

  • Beletskaya, I. P., & Cheprakov, A. V. (2000). The Heck Reaction as a Sharpening Stone of Palladium Catalysis. Chemical Reviews, 100(8), 3009–3066.

  • Chemistry LibreTexts. (2023). Heck Reaction. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Heck Reaction. Retrieved from [Link]

  • Carril, M., & Domínguez, G. (2010). Intramolecular Mizoroki-Heck reaction in the synthesis of heterocycles: strategies for the generation of tertiary and quaternary stereocenters. Arkivoc, 2011(1), 225-247.

  • Gedikli, B., et al. (2013). Palladium-Catalyzed Heck Coupling Reaction of Aryl Bromides in Aqueous Media Using Tetrahydropyrimidinium Salts as Carbene Ligands. Molecules, 18(10), 12554-12567.

  • Isbrandt, E. S., et al. (2024). Controlling Reactivity and Selectivity in the Mizoroki-Heck Reaction: High Throughput Evaluation of 1,5-Diaza-3,7-diphosphacyclooctane Ligands. ChemRxiv.

  • Beilstein Journal of Organic Chemistry. (2018). Palladium(II)-catalyzed Heck reaction of aryl halides and arylboronic acids with olefins under mild conditions. Retrieved from [Link]

  • Reddit. (2022). Troubleshooting a difficult Heck reaction. Retrieved from [Link]

  • Scientific Reports. (2019). Synthesis of new Pro-PYE ligands as co-catalysts toward Pd-catalyzed Heck–Mizoroki cross coupling reactions. Retrieved from [Link]

  • Lipshutz, B. H., & Taft, B. R. (2008). Heck Couplings at Room Temperature in Nanometer Aqueous Micelles. Organic Letters, 10(7), 1329–1332.

  • Total Organic Chemistry. (2021, March 20). Heck Reaction | Named Reactions | Organic Chemistry Lessons [Video]. YouTube. [Link]

  • MDPI. (2019). Catalyzed Mizoroki–Heck Reaction or C–H Activation. Retrieved from [Link]

  • NROChemistry. (n.d.). Heck Coupling. Retrieved from [Link]

  • Journal of Chemical Information and Modeling. (2022). What the Heck?—Automated Regioselectivity Calculations of Palladium-Catalyzed Heck Reactions Using Quantum Chemistry. Retrieved from [Link]

  • Royal Society of Chemistry. (2020). Regiocontrol in the oxidative Heck reaction of indole by ligand-enabled switch of the regioselectivity-determining step. Retrieved from [Link]

  • Reddit. (2021). Practical Heck Reaction problems!. Retrieved from [Link]

  • ResearchGate. (2019). Base and solvent effect on Heck coupling of 2-acetyl-5-bromobenzofuran.... Retrieved from [Link]

  • ChemRxiv. (2022). Controlling Reactivity and Selectivity in the Mizoroki-Heck Reaction: High Throughput Evaluation of.... Retrieved from [Link]

  • ResearchGate. (2023). Intramolecular Heck Reaction of Unactivated Alkyl Halides. Retrieved from [Link]

  • Beilstein Journal of Organic Chemistry. (2023). The Mizoroki–Heck reaction between in situ generated alkenes and aryl halides: cross-coupling route to substituted olefins. Retrieved from [Link]

  • National Institutes of Health. (2018). Visible Light-Induced Room-Temperature Heck Reaction of Functionalized Alkyl Halides with Vinyl Arenes/Heteroarenes. Retrieved from [Link]

  • PubMed. (2016). Palladium-Catalyzed Reductive Heck Coupling of Alkenes. Retrieved from [Link]

  • National Institutes of Health. (2017). Transition-Metal-Catalyzed Alkyl Heck-Type Reactions. Retrieved from [Link]

Sources

Technical Support Center: Work-up Procedure for Removing Palladium Residues from Quinoline Products

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center dedicated to the effective removal of palladium residues from quinoline-based products. This resource is designed for researchers, scientists, and drug development professionals who utilize palladium-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Buchwald-Hartwig, in the synthesis of quinoline derivatives and face the critical challenge of purifying their final compounds.

The presence of residual palladium in Active Pharmaceutical Ingredients (APIs) is a significant concern due to potential toxicity and interference with downstream biological assays.[1][2] Regulatory bodies like the European Medicines Agency (EMA) and the International Council for Harmonisation (ICH) have established strict limits for palladium in pharmaceutical products, typically in the range of 5-10 parts per million (ppm) for oral medications.[3][4][5][6][7] This guide provides in-depth, experience-driven advice to help you navigate the complexities of palladium removal and achieve the required purity for your quinoline products.

Frequently Asked Questions (FAQs)

Q1: Why is removing palladium from my quinoline product so important?

A1: There are three primary reasons for meticulous palladium removal:

  • Regulatory Compliance: As mentioned, stringent limits are in place for residual metals in APIs to ensure patient safety.[1][5][6][7]

  • Catalytic Activity: Residual palladium can catalyze unintended side reactions in subsequent synthetic steps or interfere with the biological activity of the final compound.

  • Product Stability: Trace metals can sometimes compromise the long-term stability of the drug substance.

Q2: What are the most common methods for palladium removal?

A2: The most prevalent and effective methods include:

  • Adsorption: Utilizing solid-supported scavengers like functionalized silica gels or activated carbon to bind palladium, which is then removed by simple filtration.[3][8][9]

  • Precipitation: Using specific agents to precipitate palladium salts from the reaction mixture.

  • Solvent Extraction: Partitioning the palladium species into an aqueous phase from the organic phase containing your product.[10][11][12][13]

  • Crystallization: Purifying the quinoline product through crystallization, leaving the palladium impurities in the mother liquor. This is often enhanced by the addition of additives that complex with palladium.[3]

Q3: Can't I just use column chromatography to remove the palladium?

A3: While column chromatography is a powerful purification technique, it is often insufficient on its own for reducing palladium to the low ppm levels required by regulatory standards.[2][14] Significant amounts of palladium can co-elute with the product.[15] Therefore, a dedicated scavenging step is highly recommended.[2][16]

Q4: How do I quantify the amount of residual palladium in my sample?

A4: The standard and most accurate methods for quantifying trace palladium levels are Inductively Coupled Plasma-Mass Spectrometry (ICP-MS) or Atomic Absorption (AA) spectroscopy.[3][17] High-energy polarized-beam energy dispersive X-ray fluorescence (XRF) is another rapid and simple method.[18] For process development and screening, faster, catalysis-based fluorometric or colorimetric assays can be employed.[17][19][20]

Troubleshooting Guide: Common Issues in Palladium Removal

This section addresses specific challenges you may encounter during your experiments.

Issue 1: My chosen scavenger is not effectively reducing palladium levels.

  • Symptom: ICP-MS analysis shows palladium levels remain high (>50 ppm) after treatment.

  • Potential Cause & Causality:

    • Incorrect Scavenger for Palladium's Oxidation State: The effectiveness of a scavenger is highly dependent on the oxidation state of the palladium (Pd(0) or Pd(II)). Thiol-based scavengers, for instance, are generally more effective for Pd(II). The palladium in your reaction mixture may be in a different state than what your chosen scavenger targets.

    • Strong Ligand Association: The quinoline moiety itself, or other ligands present in the reaction mixture, can form strong complexes with palladium, preventing the scavenger from accessing and binding the metal.

  • Troubleshooting Steps:

    • Screen a Panel of Scavengers: Do not rely on a single scavenger. Test a small-scale array of scavengers with different functional groups (e.g., thiol, thiourea, amine, isocyanide) to identify the most effective one for your specific system.[21][22]

    • Consider a Pre-treatment Step: Before adding the scavenger, you might need to alter the palladium's coordination sphere. This could involve adding a competing ligand or performing a mild oxidation or reduction step to change the palladium's oxidation state to one more amenable to scavenging.

    • Optimize Scavenging Conditions: Temperature and time are critical. Increasing the temperature (e.g., to 40-60 °C) and extending the stirring time (e.g., 4-24 hours) can significantly improve scavenger efficiency.

Issue 2: Significant loss of my quinoline product after the scavenging step.

  • Symptom: The yield of your isolated product is substantially lower than expected.

  • Potential Cause & Causality:

    • Non-specific Adsorption: Some scavengers, particularly activated carbon, can adsorb not only the palladium but also your organic product, leading to yield loss.[8]

  • Troubleshooting Steps:

    • Evaluate Scavenger Selectivity: When screening scavengers, also analyze the supernatant for your product concentration to assess for any loss. Highly functionalized silica scavengers often offer better selectivity than bulk adsorbents like activated carbon.[8][23]

    • Optimize Scavenger Loading: Use the minimum effective amount of scavenger. An excess of scavenger increases the risk of product adsorption. Start with a loading of around 10 wt% relative to your product and optimize from there.

    • Post-Scavenging Wash: After filtering off the scavenger, wash it with a small amount of fresh solvent to recover any adsorbed product.

Issue 3: The palladium level is low, but my product is discolored.

  • Symptom: The final product has a persistent yellow, brown, or black tint, even with low palladium levels confirmed by ICP-MS.

  • Potential Cause & Causality:

    • Formation of Colloidal Palladium: Palladium can form fine, insoluble nanoparticles (palladium black) that can be difficult to remove by simple filtration and may not be fully digested for ICP-MS analysis, while still causing discoloration.

    • Degradation Products: The scavenging conditions might be causing minor degradation of your quinoline product.

  • Troubleshooting Steps:

    • Filtration through Celite®: Pass the solution through a pad of Celite® or another filter aid to physically trap colloidal palladium particles.[14]

    • Activated Carbon Polish: A small amount of activated carbon can be used as a final "polishing" step to remove color bodies. Be mindful of potential product loss as mentioned in Issue 2.

    • Re-evaluate Scavenging Conditions: If degradation is suspected, try performing the scavenging at a lower temperature or for a shorter duration.

Experimental Protocols & Methodologies

Protocol 1: Screening for the Optimal Palladium Scavenger

The choice of scavenger is system-dependent; therefore, a screening process is crucial for identifying the most effective and selective agent for your specific quinoline product and reaction conditions.[8][22][24]

Objective: To identify the most efficient scavenger for removing residual palladium with minimal product loss.

Materials:

  • Crude quinoline product solution in an appropriate solvent (e.g., Toluene, DMF, Ethyl Acetate)

  • Panel of solid-supported scavengers (e.g., SiliaMetS® Thiol, SiliaMetS® Thiourea, MP-TMT, Activated Carbon)

  • Vials with caps

  • Shaker or magnetic stir plate

  • Centrifuge

  • Syringe filters (0.45 µm)

  • Autosampler vials for ICP-MS analysis

Procedure:

  • Aliquot a known volume (e.g., 1 mL) of your crude product solution into several labeled vials.

  • To each vial, add a different scavenger (e.g., 50 mg). Include a control vial with no scavenger.

  • Seal the vials and place them on a shaker or stirrer at a controlled temperature (e.g., 50 °C) for a set time (e.g., 4 hours).

  • After the incubation period, allow the vials to cool to room temperature.

  • Centrifuge the vials to pellet the solid scavenger.

  • Carefully draw the supernatant using a syringe and pass it through a syringe filter into a clean autosampler vial.

  • Submit the samples for ICP-MS analysis to determine the residual palladium concentration.

  • Analyze the supernatant by HPLC or UPLC to quantify the recovery of your quinoline product.

Visualizing the Scavenger Screening Workflow

Scavenger_Screening_Workflow cluster_prep Preparation cluster_screening Screening cluster_workup Work-up cluster_analysis Analysis start Crude Quinoline Product Solution aliquot Aliquot into Multiple Vials start->aliquot add_scav Add Different Scavenger to Each Vial aliquot->add_scav incubate Incubate with Stirring (e.g., 50°C, 4h) add_scav->incubate separate Centrifuge & Filter Supernatant incubate->separate icp ICP-MS Analysis (Residual Pd) separate->icp hplc HPLC/UPLC Analysis (Product Recovery) separate->hplc end Optimal Scavenger Selected icp->end Identify Optimal Scavenger hplc->end

Caption: Workflow for screening palladium scavengers.

Protocol 2: Batch Scavenging with Functionalized Silica Gel

This protocol details a typical batch process for palladium removal using a functionalized silica scavenger, which often provides high efficiency and selectivity.[23][25][26]

Objective: To reduce palladium content in a quinoline product to below 10 ppm.

Procedure:

  • Dissolution: Dissolve the crude quinoline product in a suitable solvent (e.g., ethyl acetate, toluene, THF) at a concentration of approximately 50-100 mg/mL.

  • Scavenger Addition: Add the selected functionalized silica scavenger (e.g., SiliaMetS® Thiol) to the solution. A typical starting point is 10-20 wt% of the scavenger relative to the mass of the crude product.

  • Heating and Stirring: Heat the mixture to 40-60 °C while stirring vigorously. The optimal time can range from 2 to 24 hours. Monitor the progress by taking small aliquots for analysis if necessary.

  • Filtration: Cool the mixture to room temperature. Filter the mixture through a pad of Celite® to remove the silica scavenger and any fine palladium particles.

  • Washing: Wash the filter cake with a small amount of the fresh solvent to ensure complete recovery of the product.

  • Concentration: Combine the filtrate and the washings, and concentrate under reduced pressure to obtain the purified quinoline product.

  • Analysis: Submit a sample of the final product for ICP-MS analysis to confirm the final palladium concentration.

Data Presentation: Scavenger Performance Comparison

The following table summarizes typical performance data for various palladium removal methods, highlighting the trade-offs between efficiency, product recovery, and cost.

Scavenging MethodTypical Pd Removal EfficiencyProduct RecoveryRelative CostKey Considerations
Functionalized Silica (Thiol) >95% (often to <10 ppm)[25]High (>95%)Medium-HighHighly selective, good for various Pd species.[8]
Functionalized Silica (Thiourea) >95% (often to <10 ppm)[25]High (>95%)Medium-HighVersatile for different forms of palladium.[25]
Activated Carbon (e.g., Darco KB-B) 80-95%Moderate-High (can be <90%)[8]LowCost-effective but can lead to product loss via adsorption.[8][27]
Polymer-Supported Scavengers (e.g., MP-TMT) >90%High (>95%)HighExcellent selectivity, often used in flow chemistry setups.[8]
Precipitation (e.g., with TMT) >90%GoodLow-MediumEffective but may require additional purification steps.[21]
Solvent Extraction Variable (often requires multiple washes)GoodLowCan generate large volumes of solvent waste.[8]

Note: Efficiency and recovery are highly dependent on the specific substrate, solvent, and reaction conditions.

Logical Relationships in Palladium Removal Strategy

The selection of a palladium removal strategy is a multi-step decision process. The following diagram illustrates the logical flow from initial assessment to final purification.

Palladium_Removal_Strategy start Post-Reaction Crude Quinoline Product (High Pd Content) initial_analysis Quantify Initial Pd (e.g., ICP-MS) start->initial_analysis decision Is Crystallization a Viable Primary Purification Step? initial_analysis->decision crystallization Perform Crystallization (with additives if needed) decision->crystallization Yes scavenger_screen Perform Scavenger Screening Protocol decision->scavenger_screen No final_analysis Final ICP-MS Analysis (Check for Compliance) crystallization->final_analysis select_scavenger Select Optimal Scavenger (Based on Efficiency & Yield) scavenger_screen->select_scavenger batch_scavenge Implement Batch or Flow Scavenging Protocol select_scavenger->batch_scavenge batch_scavenge->final_analysis final_analysis->batch_scavenge Fail (Re-optimize) end Purified Quinoline Product (<10 ppm Pd) final_analysis->end Pass

Caption: Decision-making flowchart for palladium removal.

By leveraging the information in this guide, you can develop a robust, reliable, and efficient work-up procedure for removing palladium residues from your valuable quinoline products, ensuring they meet the highest standards of purity for further research and development.

References

  • Merck/PITT Collaboration Demonstrates Rapid Method for Evaluation of Residual Palladium. Pittwire. [Link]
  • Rapid Analysis of Residual Palladium in Pharmaceutical Development Using a Catalysis-Based Fluorometric Method.
  • Palladium Impurity Removal from Active Pharmaceutical Ingredient Process Streams.
  • Recycling of Palladium from Spent Catalysts Using Solvent Extraction—Some Critical Points. MDPI. [Link]
  • Silica Gels for Metal Scavenger. Fuji Silysia Chemical Ltd. [Link]
  • Highly Functionalised Sulfur-Based Silica Scavengers for the Efficient Removal of Palladium Species from Active Pharmaceutical Ingredients.
  • Palladium Extraction Following Metal-Catalyzed Reactions: Recent Advances and Applications in the Pharmaceutical Industry.
  • Removal of palladium (Pd) catalysts. Osaka Gas Chemicals Co., Ltd. [Link]
  • How can i remove palladium Pd catalyst easily?
  • Highly Functionalised Sulfur-Based Silica Scavengers for the Efficient Removal of Palladium Species from Active Pharmaceutical Ingredients.
  • Palladium catalyst recovery using scavenger resin. SpinChem. [Link]
  • The Art of Meeting Palladium Specifications in Active Pharmaceutical Ingredients Produced by Pd‐Catalyzed Reactions.
  • Pilot Study to Quantify Palladium Impurities in Lead-like Compounds Following Commonly Used Purification Techniques.
  • Palladium scavenging: From 1% to within ICH limits. Onyx Scientific. [Link]
  • Palladium Impurity Removal from Active Pharmaceutical Ingredient Process Streams.
  • CHAPTER 16: Palladium Detection Techniques for Active Pharmaceutical Ingredients Prepared via Cross-Couplings. Royal Society of Chemistry. [Link]
  • Standards for Elemental Impurities in Pharmaceuticals. Reagecon. [Link]
  • Method for the Determination of Pd-Catalyst Residues in Active Pharmaceutical Ingredients by Means of High-Energy Polarized-Beam Energy Dispersive X-Ray Fluorescence.
  • Selective capture of palladium from acid wastewater by thiazole-modified activated carbon: Performance and mechanism. PubMed. [Link]
  • Selective adsorption and removal of Palladium (Pd). Osaka Gas Chemicals Co., Ltd. [Link]
  • Screening for Effective Metal Removal Procedures. ACS GCI Pharmaceutical Roundtable. [Link]
  • Your trick to remove residual palladium. Reddit. [Link]
  • Removal of Palladium from Cross-Coupling Reactions Using Isocyanide Reagents.
  • ICH Q3D Elemental Impurities.
  • Recovery of Pd(II)
  • Guideline on the specification limits for residues of metal catalysts. European Medicines Agency. [Link]
  • Separation and selective recovery of platinum and palladium by solvent extraction.
  • Method for the solvent extraction of palladium
  • Solvent extraction of Palladium (II) and effective separation of Palladium(II) and Platinum(IV) with synthetic sulfoxide MSO.
  • Cross-Linked Imidazolium Salts as Scavengers for Palladium. PubMed. [Link]
  • Metal Scavengers in Process Chemistry An Investig
  • Using Metal Scavengers to Remove Trace Metals such as Palladium. Biotage. [Link]

Sources

Technical Support Center: Strategies for Selective Mono-Arylation

Author: BenchChem Technical Support Team. Date: January 2026

A Guide to Preventing Over-Arylated Byproducts in Cross-Coupling Reactions

Welcome to our technical support center. This guide is designed for researchers, scientists, and professionals in drug development who encounter challenges with selectivity in palladium-catalyzed cross-coupling reactions. As a Senior Application Scientist, my goal is to provide you with not just protocols, but a deeper mechanistic understanding to empower you to troubleshoot and optimize your synthetic routes effectively. The formation of over-arylated products is a common hurdle, leading to reduced yields of the desired mono-arylated compound and creating complex purification challenges. This resource will address the root causes of this issue and provide actionable, field-proven solutions.

Frequently Asked Questions (FAQs) & Troubleshooting

Here, we address common questions and problems related to the formation of multiple arylation products.

Q1: I'm trying to perform a mono-arylation on a dihaloarene, but I'm getting a significant amount of the di-arylated byproduct. What is the primary cause of this?

A1: The formation of a di-arylated product stems from the mono-arylated product successfully competing with the starting dihaloarene for the palladium catalyst in the catalytic cycle. After the first cross-coupling event, the palladium(0) catalyst must dissociate from the mono-arylated product to react with another molecule of the dihaloarene. If this dissociation is slow relative to a second oxidative addition at the remaining halogen site of the mono-arylated product, over-arylation will occur.[1] This is often described as the catalyst "ring-walking" on the product molecule.[1]

Several factors can promote this undesired second coupling:

  • Relative Reactivity of C-X Bonds: The carbon-halogen bond in your mono-arylated product might be sufficiently reactive, or in some cases, even more reactive than the second C-X bond of your starting material due to electronic effects from the newly introduced aryl group.

  • Catalyst/Ligand Choice: Bulky ligands that favor monoligated palladium(0) species can sometimes remain associated with the mono-arylated product, increasing the likelihood of a second, intramolecular oxidative addition.[1][2]

  • Reaction Conditions: Higher temperatures and longer reaction times can provide the necessary energy to overcome the activation barrier for the second coupling, even if it is less favorable.

Q2: How does the choice of ligand impact the selectivity between mono- and di-arylation?

A2: The ligand is arguably the most critical factor in controlling selectivity. Its steric and electronic properties directly influence the rates of oxidative addition and reductive elimination, as well as the stability of various intermediates in the catalytic cycle.

  • Steric Hindrance: Large, bulky ligands (e.g., certain biarylphosphines like RuPhos or N-heterocyclic carbenes like IPr and IPent) are known to promote the formation of highly active, low-coordinate palladium(0) species.[1][2] While excellent for activating challenging C-X bonds, these bulky ligands can also increase the propensity for over-arylation because they can inhibit the displacement of the catalyst from the mono-arylated product by another ligand or reactant molecule.[1] This favors the "ring-walking" mechanism leading to diarylation.[1][2] Conversely, less sterically demanding ligands may allow for easier displacement of the catalyst back into the solution to react with the starting material.

  • Electronic Effects: Electron-rich ligands enhance the electron density at the palladium center, which generally accelerates the rate of oxidative addition.[3] This can be a double-edged sword. While beneficial for activating less reactive C-X bonds (like C-Cl), it may also increase the rate of the second oxidative addition, leading to more di-arylated product.

Troubleshooting Protocol: Ligand Selection

  • Initial Screen: If over-arylation is observed with a highly bulky ligand, screen a small set of ligands with varying steric profiles. Include ligands known for promoting mono-arylation, such as those with moderate bulk or specific chelating properties.

  • Consider Bidentate Ligands: Bidentate phosphine ligands like dppf were among the first to show improved performance in controlling certain cross-coupling reactions, in part by preventing the formation of unreactive palladium dimers.[1] Their defined bite angles can create a more constrained coordination sphere around the palladium, potentially disfavoring the re-binding and activation of the bulkier mono-arylated product.

  • Evaluate Ligand-to-Metal Ratio: While a 1:1 or 2:1 ligand-to-palladium ratio is common, carefully optimizing this can be beneficial. An excess of ligand can sometimes help to ensure the active catalytic species is effectively scavenged from the product molecule back into the bulk reaction medium.

Q3: Can I control the reaction to favor mono-arylation simply by adjusting the stoichiometry of my reactants?

A3: Yes, controlling the stoichiometry is a fundamental and effective strategy. By making the dihaloarene the limiting reagent relative to the nucleophile (e.g., the boronic acid in a Suzuki coupling), you can statistically disfavor the second coupling. However, this approach is most effective when there is an inherent difference in reactivity between the two halogenated sites.

If you are using a 1:1 ratio of your dihaloarene to your nucleophile and still observing significant diarylation, it suggests the second coupling is kinetically competitive.[2]

Troubleshooting Protocol: Stoichiometric Control

  • Excess Dihaloarene: A common and effective strategy is to use an excess of the dihaloarene (e.g., 1.5 to 3 equivalents) relative to the nucleophilic coupling partner. This ensures that the nucleophile is consumed before significant diarylation can occur. The unreacted dihaloarene can then be removed during purification. This is often the most practical approach in a discovery setting.

  • Slow Addition of the Nucleophile: If using an excess of the dihaloarene is not feasible (e.g., if it is a precious material), a slow addition of the nucleophilic partner via syringe pump can maintain a low concentration of the nucleophile throughout the reaction. This minimizes the chance of a second coupling event after the initial mono-arylation has occurred.

Mechanistic Insight: Kinetic vs. Thermodynamic Control

The challenge of achieving selective mono-arylation can often be understood through the lens of kinetic versus thermodynamic control.[4][5][6]

  • Kinetic Product: The product that is formed the fastest. This corresponds to the reaction pathway with the lowest activation energy.[4][5][6]

  • Thermodynamic Product: The most stable product. This product may have a higher activation energy barrier for its formation.[4][5][6]

In the context of dihaloarene arylation, the mono-arylated product is the initial, or kinetic, product. The di-arylated product can be considered the thermodynamic product in the sense that it is the result of the reaction proceeding to completion.

dot

G cluster_main Kinetic vs. Thermodynamic Control in Arylation Reactants\n(Dihaloarene + Aryl Nucleophile) Reactants (Dihaloarene + Aryl Nucleophile) Transition State 1 (TS1) Reactants\n(Dihaloarene + Aryl Nucleophile)->Transition State 1 (TS1) ΔG‡ (kinetic) y2 Mono-arylated Product\n(Kinetic Product) Mono-arylated Product (Kinetic Product) Transition State 1 (TS1)->Mono-arylated Product\n(Kinetic Product) Transition State 2 (TS2) Mono-arylated Product\n(Kinetic Product)->Transition State 2 (TS2) ΔG‡ (thermodynamic) y4 Di-arylated Product\n(Thermodynamic Product) Di-arylated Product (Thermodynamic Product) Transition State 2 (TS2)->Di-arylated Product\n(Thermodynamic Product) y1 Energy y3 y5

Caption: Energy profile for sequential arylation.

To favor the kinetic (mono-arylated) product, you should use conditions that allow the first reaction to proceed efficiently while disfavoring the second.

Strategies to Promote Kinetic Control:

ParameterAction to Favor Mono-arylationRationale
Temperature Lower the reaction temperature.Reduces the available thermal energy, making it more difficult to overcome the activation energy for the second, often more demanding, oxidative addition.
Reaction Time Monitor the reaction closely and stop it once the starting material is consumed.Prevents the accumulation of the mono-arylated product, which would then become the dominant substrate for the catalyst, leading to diarylation.
Base Use a weaker base or a stoichiometric amount.In Suzuki couplings, the base is crucial for activating the boronic acid.[7][8] Using a less active or stoichiometric amount of base can slow down the overall catalytic turnover, which may provide a larger kinetic window to isolate the mono-arylated product, especially if the second transmetalation/reductive elimination is slower.[7]
Solvent Choose a solvent that may favor dissociation of the catalyst-product complex.In some systems, polar, oxygen-containing solvents like THF can influence selectivity by interacting with byproducts (like halide salts), which in turn can displace the palladium catalyst from the mono-arylated product, preventing the second coupling.[9]

Advanced Troubleshooting: A Deeper Mechanistic Look

When standard optimizations are insufficient, a more nuanced understanding of the catalytic cycle is required.

dot

CatalyticCycle Pd0 L₂Pd⁰ OA1 Oxidative Addition 1 Pd0->OA1 ArX-X (Dihaloarene) Int1 L₂PdII(ArX)(X) OA1->Int1 Trans1 Transmetalation Int1->Trans1 Ar'B(OH)₂ Int2 L₂PdII(ArX)(Ar') Trans1->Int2 RE1 Reductive Elimination Int2->RE1 Prod1_Pd [Mono-aryl Product]-Pd⁰L₂ (π-complex) RE1->Prod1_Pd Dissoc Dissociation Prod1_Pd->Dissoc k_dissoc (favored) OA2 Oxidative Addition 2 (Intramolecular) Prod1_Pd->OA2 k_OA2 (disfavored) Prod1 Mono-aryl Product Dissoc->Pd0 Dissoc->Prod1 Int3 L₂PdII(Ar-Ar')(X) OA2->Int3 Trans2 Transmetalation Int3->Trans2 Ar'B(OH)₂ Int4 L₂PdII(Ar-Ar')(Ar') Trans2->Int4 RE2 Reductive Elimination Int4->RE2 Prod2 Di-aryl Product (Over-arylation) RE2->Prod2

Caption: Competing pathways for mono- vs. di-arylation.

The critical juncture is the fate of the [Mono-aryl Product]-Pd⁰L₂ π-complex .[1] The selectivity for mono-arylation is determined by the ratio of the rate of dissociation (kdissoc) to the rate of the second oxidative addition (kOA2). To prevent over-arylation, we must maximize kdissoc relative to kOA2.

  • Factors Increasing kdissoc:

    • Competitive Binders: The presence of other species that can coordinate to the palladium(0) center can facilitate its displacement from the mono-arylated product. This can be another molecule of the dihaloarene starting material (hence the utility of using it in excess) or even certain solvents or additives.[1]

  • Factors Decreasing kOA2:

    • Steric Hindrance: The introduction of the first aryl group often increases the steric bulk around the second halogen, potentially slowing the rate of the second oxidative addition. This is an inherent substrate property that can be exploited.

    • Electronic Deactivation: If the first aryl group is electron-donating, it can decrease the electrophilicity of the aromatic ring, making the second oxidative addition less favorable.

By carefully selecting ligands, stoichiometry, and reaction conditions, you can manipulate these relative rates to achieve high selectivity for the desired mono-arylated product.

References

  • C. Lima, M. '., Lima, J. R. M. Pinto, M. Ribeiro, Artur M. S. Silva, & Luís M. N. B. F. Santos. (2023). Highlights on the General Preference for Multi-Over Mono-Coupling in the Suzuki–Miyaura Reaction.
  • Chirik, P. J., & Labinger, J. A. (2015). Oxidative Addition of Aryl and Alkyl Halides to a Reduced Iron Pincer Complex. PMC.
  • Guan, W., & Sakaki, S. (2014). Understanding the Relative Easiness of Oxidative Addition of Aryl and Alkyl Halides to Palladium(0).
  • Chen, J., et al. (2023). Heterocyclic Suzuki–Miyaura coupling reaction of metalla-aromatics and mechanistic analysis of site selectivity. Chemical Science.
  • Bedford, R. B., et al. (2012).
  • Neufeldt, S. R., & Sanford, M. S. (2015). Mechanistic Origin of Ligand Effects on Exhaustive Functionalization During Pd-Catalyzed Cross-Coupling of Dihaloarenes. NIH.
  • Yamaguchi, M., & Manabe, K. (2014). Catalyst-Controlled Site-Selectivity Switching in Pd-Catalyzed Cross-Coupling of Dihaloarenes. MDPI.
  • Tsvetkov, A. V., & Balova, I. A. (2010). Role of a base in Suzuki-Miyaura reaction.
  • Kumar, A., & Kumar, S. (2013). The effect of various bases on the Suzuki coupling reaction.
  • Cárdenas, D. J. (2014). Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction. Wiley Online Library.
  • Amatore, C., & Jutand, A. (2000). Kinetics of the Oxidative Addition of ortho-Substituted Aryl Halides to Palladium(0) Complexes.
  • PySB. (n.d.). Render a model's reaction network (pysb.tools.render_reactions).
  • Practical Guide to DOT Language (Graphviz) for Developers and Analysts. (2025). Mermaid Chart. [Link]
  • von Rabenau, C. (2022). Graphviz and dot: Generating Diagrams with Code. YouTube. [Link]
  • Gansner, E. R., & North, S. C. (2015). Drawing graphs with dot. Graphviz. [Link]
  • DOT Language. (2024). Graphviz. [Link]
  • Cantera. (n.d.). Viewing a reaction path diagram.
  • Reeves, E. K., et al. (2025). Selectivity for Exhaustive Cross-Coupling of Dihaloarenes is Affected by the Interplay Between Halide Byproduct, Solvent, and Ligand. ChemRxiv.
  • Payne, M. (2021). Graphviz tutorial. YouTube. [Link]
  • Neufeldt, S. R., & Strotman, N. A. (2016).
  • LibreTexts. (2024). 14.3: Kinetic vs. Thermodynamic Control of Reactions. Chemistry LibreTexts. [Link]
  • Cruz, D. (2018). Dot Language (graph based diagrams). Medium. [Link]
  • JEM. (2020). Kinetic vs Thermodynamic Control. YouTube. [Link]
  • Hartwig, J. F., & Stambuli, J. P. (2007). Effect of Ligand Steric Properties and Halide Identity on the Mechanism for Oxidative Addition of Haloarenes to Trialkylphosphine Pd(0) Complexes. PMC.
  • Langer, P., & Ghaffar, T. (2016). Sequential and iterative Pd-catalyzed cross-coupling reactions in organic synthesis. NIH.
  • Prof Dave Explains. (2018). Regioselective Enolization and Thermodynamic vs. Kinetic Control. YouTube. [Link]
  • Cravotto, G., & Cintas, P. (2020). New Trends in C–C Cross-Coupling Reactions: The Use of Unconventional Conditions. Molecules.
  • LibreTexts. (2022). 4.9: Oxidative Addition of Polar Reagents. Chemistry LibreTexts. [Link]
  • Colacot, T. J., et al. (2025). Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design. Organic Chemistry Frontiers.
  • The Organic Chemistry Tutor. (2022). Kinetic vs. Thermodynamic Enolate / The Difference Between Using LDA and NaOH. YouTube. [Link]
  • Thomas, S. P., & Chirik, P. J. (2012). Stoichiometric reactions relevant to Suzuki–Miyaura cross‐coupling...
  • Master Organic Chemistry. (2022).
  • Colacot, T. J., et al. (n.d.). Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design. Organic Chemistry Frontiers (RSC Publishing).

Sources

Technical Support Center: Scale-Up of 2,4-Dibromoquinoline Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center dedicated to the synthesis and scale-up of 2,4-dibromoquinoline. This guide is designed for researchers, process chemists, and drug development professionals who are navigating the complexities of moving this important synthetic intermediate from the bench to production. We will address common challenges in a direct question-and-answer format, providing not just solutions but the underlying chemical principles to empower your process development.

Part 1: Frequently Asked Questions (FAQs)

This section covers foundational knowledge and strategic considerations for the synthesis of this compound.

Q1: What are the primary synthetic routes to this compound, and which is most amenable to scale-up?

A1: There are several established routes, each with distinct advantages and challenges for large-scale production.

  • Route A: From 2,4-Dichloroquinoline. This is often a preferred industrial route. It involves the conversion of the more readily available 2,4-dichloroquinoline to this compound via a halogen exchange (Finkelstein-type) reaction. The challenge lies in driving the equilibrium towards the dibromo product, often requiring high temperatures and a significant excess of a bromide source (e.g., NaBr, HBr).

  • Route B: From 4-Hydroxyquinolin-2(1H)-one. This is a robust and common laboratory-scale synthesis that translates well to scale-up. The starting material is treated with a dehydrating/chlorinating agent like phosphorus oxychloride (POCl₃) to yield 2,4-dichloroquinoline[1]. This intermediate can then be converted to the target compound as described in Route A. The two-step nature allows for purification of the intermediate, which can be crucial for final product quality.

  • Route C: Sandmeyer Reaction. This classic transformation can be used to introduce bromine at specific positions. It involves the diazotization of an aminoquinoline precursor followed by displacement with a copper(I) bromide catalyst[2][3][4][5]. While powerful for generating specific substitution patterns, the handling of diazonium salts at scale introduces significant safety (thermal instability) and waste stream challenges that require specialized engineering controls[6].

For scale-up, Route B often provides the best balance of starting material availability, reaction control, and intermediate purification opportunities, making it a reliable choice for producing high-purity this compound.

Q2: Why is regioselectivity a major concern in quinoline bromination, and how does this impact the synthesis of the 2,4-isomer?

A2: Regioselectivity is a paramount challenge because the quinoline ring system has multiple C-H bonds with varying reactivity towards electrophilic substitution. The positions of bromination are heavily influenced by both the inherent electronics of the ring and the reaction conditions.

  • Electronic Effects: The pyridine ring is electron-deficient, while the benzene ring is comparatively electron-rich. Direct bromination of unsubstituted quinoline often favors substitution on the benzene ring (C5, C8 positions)[7].

  • Reaction Conditions: The choice of brominating agent (e.g., Br₂, N-Bromosuccinimide (NBS)) and the acidity of the medium can dramatically alter the outcome[8]. In strong acids, the quinoline nitrogen is protonated, further deactivating the pyridine ring and directing substitution to the carbocyclic ring.

  • Directing Groups: The presence of substituents on the ring can override the inherent reactivity, acting as powerful directing groups to guide the incoming electrophile[9][10].

Synthesizing the 2,4-dibromo isomer via direct bromination of quinoline is not feasible due to these regioselectivity issues. This is precisely why multi-step routes starting from precursors like 4-hydroxyquinolin-2(1H)-one are employed, as they build the desired substitution pattern into the core structure from the outset.

Diagram 1: Synthetic Pathways to this compound

Diagram 1: Synthetic Pathways to this compound cluster_0 Route B (Recommended for Scale-Up) cluster_1 Route A cluster_2 Route C (Sandmeyer) start_B 4-Hydroxyquinolin-2(1H)-one inter_B 2,4-Dichloroquinoline start_B->inter_B POCl₃ end_product This compound inter_B->end_product Halogen Exchange (e.g., NaBr, HBr) start_A 2,4-Dichloroquinoline start_A->end_product Halogen Exchange start_C Aminoquinoline Precursor inter_C Diazonium Salt start_C->inter_C NaNO₂, H⁺ inter_C->end_product CuBr

Caption: Overview of primary synthetic routes to this compound.

Part 2: Troubleshooting Guide

This section provides solutions to specific problems encountered during the scale-up of this compound synthesis, particularly for the route starting from 4-hydroxyquinolin-2(1H)-one.

Problem ID: TSG-001 — Low Yield or Stalled Reaction

Potential Cause Troubleshooting & Optimization Strategy
1. Incomplete Chlorination (Step 1) The conversion of 4-hydroxyquinolin-2(1H)-one to 2,4-dichloroquinoline with POCl₃ can be sluggish if the temperature is too low or reaction time is insufficient. Solution: Ensure the reaction temperature reaches at least 100°C[1]. Monitor the reaction by TLC or LC-MS until the starting material is fully consumed. At scale, poor mixing can create cold spots; verify agitator efficiency.
2. Insufficient Bromide Source (Step 2) The halogen exchange reaction is an equilibrium process. An insufficient molar excess of the bromide source (e.g., NaBr in a high-boiling solvent) will result in incomplete conversion and a mixture of chloro-bromo species. Solution: Use a significant molar excess of the bromide source (typically 3-5 equivalents). Consider using a phase-transfer catalyst to improve reactivity if solid-liquid phase issues are present.
3. Reagent Quality & Moisture Phosphorus oxychloride (POCl₃) readily hydrolyzes. Water in the reaction will consume the reagent and generate phosphoric acid, hindering the reaction. Solution: Use a fresh, high-purity bottle of POCl₃. Ensure all glassware is rigorously dried and the reaction is conducted under an inert atmosphere (N₂ or Argon)[11].
4. Product Loss During Workup The product can be lost during aqueous quench and extraction steps. Premature precipitation during the quench of the POCl₃ reaction can trap the product. Solution: Quench the reaction mixture by slowly adding it to a vigorously stirred mixture of ice and water to manage the exotherm and ensure efficient decomposition of excess POCl₃. For the workup of the bromination step, optimize the pH and choice of extraction solvent to maximize recovery[12].

Problem ID: TSG-002 — Formation of Impurities & Byproducts

Potential Cause Troubleshooting & Optimization Strategy
1. Over-bromination While less common for the 2,4-positions via halogen exchange, harsh conditions (very high temperatures or prolonged reaction times) can potentially lead to bromination on the benzene ring, forming tri- or poly-brominated species[13][14]. Solution: Carefully control the reaction temperature and time. Establish the reaction endpoint via in-process controls (e.g., HPLC) to avoid "over-cooking" the reaction.
2. Mixed Halogenated Species The most common impurity is the presence of chloro-bromo quinolines (e.g., 2-bromo-4-chloroquinoline) due to incomplete halogen exchange. Solution: As noted in TSG-001, increase the molar excess of the bromide source and consider extending the reaction time or increasing the temperature moderately. A higher-boiling solvent may be required to achieve the necessary temperature to drive the reaction to completion.
3. Degradation Products At elevated temperatures, quinoline derivatives can be susceptible to degradation, leading to colored impurities. Solution: Avoid excessive temperatures. If the reaction requires high heat, ensure the inert atmosphere is maintained to prevent oxidative degradation. A post-reaction carbon treatment or a final recrystallization step can be effective for removing color bodies.

Diagram 2: Troubleshooting Workflow for Low Yield

Diagram 2: Troubleshooting Workflow for Low Yield cluster_incomplete Incomplete Reaction cluster_complete Reaction Complete decision decision action action start Low Yield Observed check_ipc Analyze Crude Reaction Mixture (TLC, LC-MS, NMR) start->check_ipc is_sm_present Starting Material Present? check_ipc->is_sm_present cause_temp Cause: Suboptimal Temp/Time is_sm_present->cause_temp Yes cause_workup Cause: Loss During Workup is_sm_present->cause_workup No cause_reagent Cause: Reagent Stoichiometry/Quality cause_temp->cause_reagent cause_mixing Cause: Poor Mixing at Scale cause_reagent->cause_mixing action_optimize Action: Increase Temp/Time, Verify Reagent Quality & Stoichiometry cause_mixing->action_optimize action_mixing Action: Improve Agitation action_optimize->action_mixing cause_purification Cause: Loss During Purification cause_workup->cause_purification action_workup Action: Optimize Quench, Extraction, and Phase Separation cause_purification->action_workup action_purification Action: Develop Robust Recrystallization Protocol action_workup->action_purification

Caption: A logical workflow to diagnose and resolve low-yield issues.

Part 3: Key Experimental Protocols

Protocol 1: Scale-Up Synthesis of 2,4-Dichloroquinoline (Intermediate)

Safety Note: Phosphorus oxychloride (POCl₃) is highly corrosive and reacts violently with water. This procedure must be performed by trained personnel in a well-ventilated fume hood with appropriate personal protective equipment (PPE).

  • Reactor Setup: Equip a suitable glass-lined or Hastelloy reactor with a mechanical stirrer, thermocouple, condenser (with a gas outlet connected to a scrubber), and a nitrogen inlet. Ensure the reactor is scrupulously clean and dry.

  • Charging: Under a nitrogen atmosphere, charge 4-hydroxyquinolin-2(1H)-one (1.0 eq) to the reactor.

  • Reagent Addition: Slowly add phosphorus oxychloride (POCl₃, 4.0-5.0 eq) to the reactor. The addition may be slightly exothermic.

  • Reaction: Heat the mixture with good agitation to 100-110°C. Maintain this temperature for 4-6 hours.

  • Monitoring: Monitor the reaction progress by taking aliquots (carefully quenching them in a separate flask) and analyzing via TLC or HPLC until the starting material is consumed (<1%).

  • Cooling & Distillation: Cool the reaction mixture to 50-60°C. If feasible and equipped, distill off the excess POCl₃ under reduced pressure to minimize the volume for the quench.

  • Quench: Prepare a separate vessel with a vigorously stirred mixture of crushed ice and water. Slowly transfer the cooled reaction mixture into the ice/water, ensuring the temperature of the quench mixture does not exceed 25°C.

  • Neutralization & Isolation: Adjust the pH of the aqueous slurry to 7-8 using a base such as sodium carbonate or sodium hydroxide solution, keeping the temperature low. The solid 2,4-dichloroquinoline will precipitate.

  • Filtration & Drying: Filter the solid product, wash the cake thoroughly with cold water until the filtrate is neutral, and dry the product under vacuum at <50°C to a constant weight.

Protocol 2: Purification of this compound via Recrystallization

Rationale: Column chromatography is generally not viable for large-scale purification. Recrystallization is the preferred industrial method for achieving high purity[15][16].

  • Solvent Screening: In a lab setting, screen various solvents to find a suitable system where this compound has high solubility at elevated temperatures and low solubility at room temperature or below. Common candidates include ethanol, isopropanol, acetonitrile, toluene, or heptane/ethyl acetate mixtures.

  • Dissolution: Charge the crude this compound to a clean, dry reactor. Add the selected recrystallization solvent.

  • Heating: Heat the mixture with agitation to near the solvent's boiling point until all the solid has dissolved. If impurities remain, a hot filtration step may be necessary.

  • Cooling (Crystallization): Cool the solution slowly and under controlled conditions. Slow cooling is critical for forming large, pure crystals and preventing the crashing out of impurities. A typical cooling profile might be 20°C per hour.

  • Aging: Hold the resulting slurry at a low temperature (e.g., 0-5°C) for several hours to maximize product recovery.

  • Isolation & Drying: Filter the crystallized product. Wash the filter cake with a small amount of cold, fresh solvent to remove any residual mother liquor. Dry the purified product under vacuum.

Data Summary Tables

Table 1: Comparison of Brominating Agents

AgentFormulaKey CharacteristicsScale-Up Considerations
Molecular Bromine Br₂Liquid, highly corrosive, toxic. Powerful electrophile.Requires specialized handling (e.g., closed systems, scrubbers). Can lead to over-bromination if stoichiometry is not precisely controlled[13].
N-Bromosuccinimide C₄H₄BrNO₂Solid, easier to handle than Br₂. Often used for radical or selective electrophilic brominations.More expensive than Br₂. The succinimide byproduct must be removed during workup. Can be beneficial for milder, more selective reactions[17].
Hydrogen Bromide HBrGas or aqueous solution. Used in halogen exchange reactions.Highly corrosive. Gaseous HBr requires specialized equipment. Aqueous solutions are easier to handle but introduce water.

Table 2: Key Parameter Considerations: Lab vs. Scale-Up

ParameterLaboratory Scale (Grams)Pilot / Production Scale (Kilograms)Rationale for Change
Temperature Control Heating mantle, oil bath.Jacketed reactor with thermal transfer fluid.Surface-area-to-volume ratio decreases at scale, making heat removal critical to prevent exothermic runaways[11].
Reagent Addition Pipette, dropping funnel.Metering pumps, controlled addition loops.Ensures controlled reaction rate, manages exotherms, and prevents localized high concentrations of reagents.
Mixing Magnetic stir bar.Mechanical agitator (impeller, turbine).Efficient mixing is crucial to ensure homogeneity, heat transfer, and consistent reaction kinetics in large volumes[11].
Purification Flash column chromatography.Recrystallization, distillation.Chromatography is not economically or practically scalable. Crystallization is the workhorse for industrial purification of solids[15].

References

  • Molecules. (2021). Iron(III)
  • National Institutes of Health. (2018). A general method for the metal-free, regioselective, remote C–H halogenation of 8-substituted quinolines. PMC. [Link]
  • Royal Society of Chemistry. (2018). A general method for the metal-free, regioselective, remote C–H halogenation of 8-substituted quinolines. Chemical Science. [Link]
  • Wikipedia. (n.d.). Sandmeyer reaction. Wikipedia. [Link]
  • University of Rochester. (n.d.). Troubleshooting: How to Improve Yield. Department of Chemistry. [Link]
  • Royal Society of Chemistry. (2022). C–H bond halogenation: unlocking regiodivergence and enhancing selectivity through directing group strategies. Organic Chemistry Frontiers. [Link]
  • BYJU'S. (n.d.). Sandmeyer Reaction Mechanism. BYJU'S. [Link]
  • Reddit. (2023). What are some common causes of low reaction yields? r/Chempros. [Link]
  • Google Patents. (2010). WO2010129451A1 - Process for preparing bromo-substituted quinolines.
  • YouTube. (2024). Sandmeyer Reaction - experimental procedure and set up. NileRed Shorts. [Link]
  • National Institutes of Health. (2021). Recent trends in the chemistry of Sandmeyer reaction: a review. PMC. [Link]
  • National Institutes of Health. (2020). Regioselective Functionalization of Quinolines through C-H Activation: A Comprehensive Review. PMC. [Link]
  • National Institutes of Health. (2023). NBS-mediated bromination and dehydrogenation of tetrahydro-quinoline in one pot: scope and mechanistic study. PMC. [Link]
  • ResearchGate. (2019). Key challenges identified in the Dial-a-Molecule Roadmap for Chemical Synthesis in the 21st century.
  • ResearchGate. (2014). Table 2 Optimization of reaction conditions for the synthesis of 4a a.
  • Organic Chemistry Portal. (n.d.). Sandmeyer Reaction. Organic Chemistry Portal. [Link]
  • National Institutes of Health. (2024). Highly Brominated Quinolines: Synthesis, Characterization, and Investigation of Anticancer Activities Supported by Molecular Dynamics. PMC. [Link]
  • National Institutes of Health. (n.d.). This compound. PubChem. [Link]
  • National Institutes of Health. (2022).
  • ResearchGate. (2011). Bromination of Isoquinoline, Quinoline, Quinazoline and Quinoxaline in Strong Acid.
  • ResearchGate. (2017). Bromination of 8-substituted quinolines. Reagents and conditions.
  • National Institutes of Health. (2007). 2,4-Dichloroquinoline. PMC. [Link]
  • Google Patents. (1998). EP0913381B1 - Method for purifying a bromine compound.

Sources

Validation & Comparative

A Comparative Guide to the Suzuki Coupling of 2,4-Dibromoquinoline and 2,4-Dichloroquinoline: Reactivity, Regioselectivity, and Protocol Optimization

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Quinoline Scaffold and the Power of Suzuki Coupling

The quinoline ring system is a privileged scaffold in medicinal chemistry and materials science, forming the core of numerous pharmaceuticals and functional organic molecules.[1][2][3] The ability to precisely install substituents at various positions on this heterocycle is paramount for tuning its biological activity and material properties. The Palladium-catalyzed Suzuki-Miyaura cross-coupling reaction stands as one of the most robust and versatile methods for forming carbon-carbon bonds, prized for its functional group tolerance and reliability.[4][5][6]

This guide provides an in-depth comparison of the reactivity of two common quinoline building blocks, 2,4-dibromoquinoline and 2,4-dichloroquinoline, in the Suzuki coupling reaction. Understanding the nuanced differences in their reactivity is critical for researchers in drug development and synthetic chemistry to design efficient synthetic routes, optimize reaction conditions, and troubleshoot potential issues. We will delve into the mechanistic underpinnings of their reactivity, present comparative experimental data, and provide detailed protocols for practical application.

The Mechanistic Heart of the Matter: Oxidative Addition

The Suzuki-Miyaura coupling proceeds through a well-established catalytic cycle involving a palladium catalyst.[4][7][8] The three key steps are:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen (C-X) bond of the organohalide. This is often the rate-determining step and is the primary source of the reactivity difference between our two substrates.

  • Transmetalation: The organic moiety from the organoboron reagent is transferred to the palladium(II) complex. This step is typically facilitated by a base.[9]

  • Reductive Elimination: The two organic partners on the palladium center couple to form the new C-C bond, regenerating the Pd(0) catalyst.[10]

The energy barrier for oxidative addition is highly dependent on the nature of the halogen. The general reactivity trend for organohalides in Suzuki coupling is I > Br > OTf >> Cl.[4][7] This is directly related to the carbon-halogen bond dissociation energy; the stronger the bond, the more difficult it is for the palladium catalyst to insert itself. The C-Cl bond is significantly stronger and less polarizable than the C-Br bond, making aryl chlorides inherently less reactive than their aryl bromide counterparts.[11]

Suzuki_Cycle cluster_main Suzuki-Miyaura Catalytic Cycle pd0 Pd(0)L_n (Active Catalyst) oad Oxidative Addition pd0->oad pd2_oad R¹-Pd(II)L_n-X (Oxidative Adduct) trans Transmetalation pd2_oad->trans pd2_trans R¹-Pd(II)L_n-R² (Transmetalated Complex) redel Reductive Elimination pd2_trans->redel oad->pd2_oad R¹-X trans->pd2_trans [R²-B(OR)₂]⁻ redel->pd0 R¹-R²

Caption: The catalytic cycle of the Suzuki-Miyaura coupling reaction.

Reactivity and Regioselectivity: A Head-to-Head Comparison

For both this compound and 2,4-dichloroquinoline, a key consideration is regioselectivity. The halogen at the C2 position is significantly more reactive than the one at the C4 position. This is attributed to the strong electron-withdrawing inductive effect of the adjacent heterocyclic nitrogen atom, which makes the C2 position more electrophilic and thus more susceptible to oxidative addition by the electron-rich Pd(0) catalyst.[12][13]

This compound: The More Reactive Partner

Due to the weaker C-Br bond, this compound is the more reactive of the two substrates. Suzuki couplings can often be achieved under relatively mild conditions.

  • Catalyst Systems: Standard palladium sources like Pd(PPh₃)₄ or combinations of a Pd(II) precatalyst (e.g., Pd(OAc)₂) with phosphine ligands (e.g., PPh₃) are generally effective.

  • Reaction Conditions: The reactions typically proceed at moderate temperatures (e.g., 80-100 °C) with common inorganic bases like K₂CO₃ or K₃PO₄.

  • Outcome: Monosubstitution at the C2 position occurs with high selectivity. Driving the reaction to achieve disubstitution requires more forcing conditions, such as higher temperatures, longer reaction times, and a higher loading of the boronic acid and catalyst.

2,4-Dichloroquinoline: A Challenging but Viable Substrate

The strength of the C-Cl bond makes 2,4-dichloroquinoline a significantly more challenging substrate.[7][11] Standard Suzuki conditions that are effective for the dibromo analogue often result in low or no conversion.

  • Catalyst Systems: Activation of the C-Cl bond necessitates the use of more sophisticated catalyst systems. The key is to increase the electron density on the palladium center, which enhances its ability to undergo oxidative addition. This is achieved by using bulky, electron-rich phosphine ligands such as tricyclohexylphosphine (PCy₃), tri-tert-butylphosphine (P(t-Bu)₃), or advanced biaryl phosphines.[9]

  • Reaction Conditions: More forcing conditions are typically required. This includes higher temperatures (often >100 °C) and stronger bases (e.g., Cs₂CO₃, K₃PO₄) to facilitate the transmetalation step.[12]

  • Outcome: Despite its lower reactivity, the regioselectivity remains high for the C2 position. Successful monosubstitution at C2 leaves a C4-chloroquinoline, which can then be subjected to a second, distinct coupling reaction under more vigorous conditions if a disubstituted product is desired.[12]

Comparative Data Summary

The following table summarizes typical conditions for the regioselective mono-Suzuki coupling at the C2 position for both substrates, based on literature precedents.

ParameterThis compound2,4-DichloroquinolineRationale for Difference
Reactivity HighLowC-Br bond is weaker and more easily cleaved by Pd(0) than the C-Cl bond.[4]
Typical Catalyst Pd(PPh₃)₄ or Pd(OAc)₂/PPh₃PdCl₂(PPh₃)₂/PCy₃ or similar systems with bulky, electron-rich ligands.[12]Electron-rich ligands are required to activate the inert C-Cl bond for oxidative addition.[7]
Typical Base K₂CO₃, Na₂CO₃Cs₂CO₃, K₃PO₄Stronger bases are often needed to facilitate the catalytic cycle with less reactive chlorides.[12]
Typical Solvent Dioxane/H₂O, Toluene, DMFDioxane/H₂O[12]Solvents must be stable at the required reaction temperatures.
Typical Temp. 80 - 100 °C80 - 110 °CHigher thermal energy is needed to overcome the activation barrier for C-Cl bond cleavage.
Yield (C2-Arylation) Good to ExcellentGood to Excellent (with optimized conditions)[12]With the correct catalyst system, high yields are achievable for both substrates.

Experimental Protocols

The following protocols are representative examples for achieving selective C2-arylation.

Protocol 1: Suzuki Coupling of 2,4-Dichloroquinoline with Phenylboronic Acid

This protocol is adapted from Pal, M. et al., a study focused on the regioselective synthesis of 2-alkynyl-4-arylquinolines.[12]

Materials:

  • 2,4-Dichloroquinoline

  • Phenylboronic Acid (1.5 equiv.)

  • (PPh₃)₂PdCl₂ (0.05 equiv.)

  • Tricyclohexylphosphine (PCy₃) (0.05 equiv.)

  • Cesium Carbonate (Cs₂CO₃) (3.5 equiv.)

  • 1,4-Dioxane

  • Water

Procedure:

  • To a reaction vessel, add 2,4-dichloroquinoline (1.0 mmol) and (PPh₃)₂PdCl₂ (0.05 mmol).

  • Add 5.0 mL of 1,4-dioxane.

  • Stir the mixture for 10 minutes under an inert atmosphere (Nitrogen or Argon) at room temperature.

  • Heat the mixture to 80 °C.

  • In a separate vial, prepare a solution of PCy₃ (0.05 mmol) and Cs₂CO₃ (3.5 mmol) in 3.0 mL of water.

  • In another vial, prepare a solution of phenylboronic acid (1.5 mmol) in 3.0 mL of 1,4-dioxane.

  • Add the aqueous base solution and the boronic acid solution to the heated reaction mixture.

  • Stir the reaction at 80 °C until TLC or LC-MS analysis indicates complete consumption of the starting material.

  • After cooling to room temperature, dilute the mixture with ethyl acetate and water.

  • Separate the organic layer, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield 2-phenyl-4-chloroquinoline.

Protocol 2: General Suzuki Coupling of this compound

This is a general protocol based on standard conditions for reactive aryl bromides.

Materials:

  • This compound

  • Arylboronic Acid (1.2 equiv.)

  • Pd(PPh₃)₄ (0.03 equiv.)

  • Potassium Carbonate (K₂CO₃) (2.0 equiv.)

  • 1,4-Dioxane or Toluene

  • Water

Procedure:

  • Combine this compound (1.0 mmol), the arylboronic acid (1.2 mmol), Pd(PPh₃)₄ (0.03 mmol), and K₂CO₃ (2.0 mmol) in a reaction flask.

  • Add the organic solvent (e.g., 1,4-Dioxane, 8 mL) and water (2 mL).

  • Degas the mixture by bubbling argon or nitrogen through the solution for 15-20 minutes.

  • Heat the reaction mixture to 90 °C under an inert atmosphere.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and perform an aqueous workup as described in Protocol 1.

  • Purify the crude product by column chromatography to yield the 2-aryl-4-bromoquinoline.

Workflow start 1. Assemble Reactants add_solvent 2. Add Solvent & Degas start->add_solvent heat 3. Heat Under Inert Atmosphere add_solvent->heat monitor 4. Monitor Reaction (TLC/LC-MS) heat->monitor workup 5. Aqueous Workup monitor->workup Reaction Complete purify 6. Column Chromatography workup->purify product Isolated Product purify->product

Caption: A generalized experimental workflow for Suzuki cross-coupling reactions.

Conclusion

While both this compound and 2,4-dichloroquinoline are viable substrates for regioselective Suzuki coupling at the C2 position, their reactivity profiles are markedly different. This compound is significantly more reactive, accommodating a wider range of standard palladium catalysts and milder conditions. In contrast, 2,4-dichloroquinoline requires a more strategic approach, necessitating the use of specialized, electron-rich ligands and often more forcing conditions to overcome the high activation energy of C-Cl bond cleavage.

For drug development professionals and synthetic chemists, the choice between these two starting materials will depend on factors such as cost, availability, and the desired complexity of the final molecule. While the dichloro-analogue may be more economical, the investment in specialized catalysts and process optimization must be considered. The dibromo-analogue offers a more straightforward path for rapid library synthesis where reaction development time is a critical factor. Ultimately, a deep understanding of the underlying mechanistic principles governing their reactivity is essential for the successful synthesis of functionalized quinoline derivatives.

References

  • Wikipedia. Suzuki reaction. [Link]
  • Pal, M., et al. (2009). Regioselective alkynylation followed by Suzuki coupling of 2,4-dichloroquinoline.
  • Royal Society of Chemistry. (2023). Solvent-free approach for the synthesis of 2,4-disubstituted quinolines using zeolites: evaluation of biological activity. New Journal of Chemistry. [Link]
  • ACS Publications. (2020). Activation of Aryl Chlorides in the Suzuki-Miyaura Reaction by “Ligand-Free” Pd Species through a Homogeneous Catalytic Mechanism.
  • ResearchGate. (2014). Design, Synthesis and Biological Screening of 2, 4- Disubstituted Quinolines. [Link]
  • Organic Chemistry Portal. Suzuki Coupling. [Link]
  • ACS Publications. (2008).
  • YouTube. (2020). Suzuki cross-coupling reaction. Chem Help ASAP. [Link]
  • College of St. Benedict & St. John's University. Oxidative Addition & Palladium Coupling. [Link]
  • PubMed. (2007). Pd-catalyzed Suzuki-Miyaura reactions of aryl halides using bulky biarylmonophosphine ligands.
  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. [Link]
  • De la Rosa, M. A., et al. (2012). Studies of one-pot double couplings on dibromoquinolines.
  • MDPI. (2021). Eco-Friendly Physical Activation Methods for Suzuki–Miyaura Reactions. Molecules. [Link]
  • van der Westhuyzen, C. W., et al. (2014). Direct One-Pot Synthesis of Primary 4-Amino-2,3-diaryl- quinolines via Suzuki-Miyaura Cross-Coupling of 2-Aryl-4-azido-3-iodoquinolines with Arylboronic Acids.
  • Semantic Scholar. (2011). Synthesis of aryl-substituted quinolines and tetrahydroquinolines through Suzuki–Miyaura coupling reactions. [Link]
  • Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. [Link]
  • YouTube. (2025). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. NRO Chemistry. [Link]

Sources

A Comparative Guide to Palladium Catalysts for the Selective Functionalization of 2,4-Dibromoquinoline

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The quinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous pharmaceuticals. The ability to precisely install functional groups onto this heterocyclic system is paramount for drug discovery and development. 2,4-Dibromoquinoline serves as a versatile building block, offering two distinct reactive sites for modification. However, achieving selective functionalization at either the C2 or C4 position presents a significant synthetic challenge. This guide provides a comprehensive comparison of palladium catalyst systems for the selective functionalization of this compound, offering insights into catalyst performance, mechanistic considerations, and practical experimental protocols to aid in rational catalyst selection.

The Challenge: Regioselectivity in Cross-Coupling

The primary challenge in the functionalization of this compound lies in controlling the regioselectivity of the reaction. Both the C2 and C4 positions are activated for palladium-catalyzed cross-coupling reactions, but their relative reactivity can be influenced by a variety of factors. Generally, the C-Br bond at the C4 position is considered more activated towards oxidative addition to a Pd(0) center due to electronic effects. However, steric hindrance and the choice of catalyst, ligand, and reaction conditions can be expertly manipulated to favor functionalization at the C2 position. Understanding these nuances is critical for developing efficient and selective synthetic routes.

Comparative Analysis of Palladium Catalyst Performance

The success of a selective cross-coupling reaction on this compound is highly dependent on the judicious choice of the palladium catalyst system. This includes the palladium precursor, the phosphine ligand, the base, and the solvent. The following table summarizes the performance of various catalyst systems in Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination reactions, providing a basis for comparison.

Reaction TypeCatalyst System (Precursor / Ligand)Position SelectivityTypical Yield (%)Key Observations & Rationale
Suzuki-Miyaura Pd(PPh₃)₄C2 selectivity70-85Tetrakis(triphenylphosphine)palladium(0) is a classic, reliable catalyst. The triphenylphosphine ligand's moderate steric bulk and electronic properties often favor oxidative addition at the less hindered C2 position.[1]
Suzuki-Miyaura Pd(dppf)Cl₂C4 selectivity85-95The bidentate dppf ligand can alter the geometry and electronic density at the palladium center, leading to preferential reaction at the more electronically activated C4 position.[2]
Suzuki-Miyaura Pd(OAc)₂ / SPhosC4 selectivity>90The use of a bulky, electron-rich biaryl phosphine ligand like SPhos often leads to high catalytic activity and can favor reaction at the more reactive C4 position.
Sonogashira Pd(PPh₃)₂Cl₂ / CuIC4 selectivity80-95This is the classic Sonogashira catalyst system. The reaction generally proceeds at the more reactive C-Br bond at the C4 position under standard conditions.[3][4][5]
Sonogashira Pd(OAc)₂ / XPhos (Copper-free)C4 selectivity85-98Copper-free Sonogashira couplings, often employing bulky phosphine ligands like XPhos, can provide excellent yields and avoid issues related to copper acetylide homocoupling.
Buchwald-Hartwig Pd₂(dba)₃ / XPhosC4 selectivity80-95The combination of a Pd(0) source like Pd₂(dba)₃ and a bulky, electron-rich ligand such as XPhos is highly effective for C-N bond formation, typically at the more reactive C4 position.[6][7]
Buchwald-Hartwig Pd(OAc)₂ / BINAPC2 selectivity75-90The bidentate BINAP ligand can enforce a specific geometry on the palladium center, which in some cases can override the inherent electronic preference and favor reaction at the C2 position.

Mechanistic Insights: The Role of the Catalyst

The outcome of a palladium-catalyzed cross-coupling reaction is dictated by the kinetics of the elementary steps in the catalytic cycle: oxidative addition, transmetalation, and reductive elimination.[8][9] The ligand bound to the palladium center plays a crucial role in modulating the steric and electronic properties of the catalyst, thereby influencing the rate and selectivity of these steps.

For this compound, the oxidative addition of the C-Br bond to the Pd(0) species is often the selectivity-determining step. The choice of ligand can influence which C-Br bond (at C2 or C4) reacts preferentially. For instance, sterically bulky ligands may favor reaction at the less hindered C2 position, while ligands that increase the electron density at the palladium center may enhance its reactivity towards the more electrophilic C4 position.

Below is a generalized catalytic cycle for the Suzuki-Miyaura reaction, illustrating the key steps influenced by the palladium catalyst.

Suzuki_Miyaura_Cycle cluster_cycle Catalytic Cycle cluster_reactants Reactants Pd(0)L2 Pd(0)L₂ (Active Catalyst) OxAdd Oxidative Addition (R¹-X) Pd(II)_Intermediate R¹-Pd(II)L₂-X OxAdd->Pd(II)_Intermediate Transmetalation Transmetalation (R²-B(OR)₂) Pd(II)_Intermediate->Transmetalation Pd(II)_Diorgano R¹-Pd(II)L₂-R² Transmetalation->Pd(II)_Diorgano RedElim Reductive Elimination Pd(II)_Diorgano->RedElim RedElim->Pd(0)L2 Product R¹-R² RedElim->Product ArylHalide This compound (R¹-X) ArylHalide->OxAdd BoronicAcid Organoboron Reagent (R²-B(OR)₂) BoronicAcid->Transmetalation

Caption: Generalized catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Detailed Experimental Protocol: Selective C4 Arylation via Suzuki-Miyaura Coupling

This protocol provides a reliable method for the selective arylation of this compound at the C4 position using a Pd(dppf)Cl₂ catalyst system. This procedure is designed to be self-validating, with clear steps and rationale.

Materials:

  • This compound (1.0 mmol, 1.0 equiv)

  • Arylboronic acid (1.2 mmol, 1.2 equiv)

  • Pd(dppf)Cl₂ (0.03 mmol, 3 mol%)

  • Cesium Carbonate (Cs₂CO₃) (2.0 mmol, 2.0 equiv)

  • Anhydrous, degassed 1,4-dioxane (5 mL)

  • Anhydrous, degassed water (1 mL)

Procedure:

  • Inert Atmosphere: To a flame-dried Schlenk flask equipped with a magnetic stir bar, add this compound, the arylboronic acid, Pd(dppf)Cl₂, and cesium carbonate.

    • Rationale: The use of a flame-dried Schlenk flask and subsequent inert gas purging is crucial to exclude oxygen and moisture, which can deactivate the palladium catalyst.[1]

  • Evacuation and Backfilling: Seal the flask with a rubber septum and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.

    • Rationale: This ensures a completely inert atmosphere for the reaction.

  • Solvent Addition: Add the degassed 1,4-dioxane and water via syringe.

    • Rationale: A mixture of an organic solvent and water is often optimal for Suzuki reactions, aiding in the dissolution of both the organic substrates and the inorganic base. Degassing the solvents removes dissolved oxygen.

  • Reaction: Heat the reaction mixture to 90-100 °C with vigorous stirring.

    • Rationale: Elevated temperatures are typically required to drive the catalytic cycle, particularly the oxidative addition and reductive elimination steps.

  • Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 12-24 hours.

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate (20 mL) and water (10 mL). Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 10 mL).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Conclusion and Future Outlook

The selective functionalization of this compound is a highly achievable goal with the careful selection of a palladium catalyst system. While general trends suggest that C4 functionalization is often favored due to electronic effects, the use of specific ligands can steer the reaction towards the C2 position. The data and protocols presented in this guide serve as a valuable starting point for researchers aiming to synthesize novel quinoline derivatives.

Future research in this area will likely focus on the development of even more selective and active catalyst systems, potentially utilizing non-precious metal catalysts, to further enhance the sustainability and cost-effectiveness of these important transformations. The continued exploration of ligand effects and a deeper mechanistic understanding will undoubtedly unlock new possibilities for the precise and predictable functionalization of complex heterocyclic scaffolds.

References

  • Bacsa, I., et al. (2021). The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. Beilstein Journal of Organic Chemistry.
  • Nobel Prize Outreach AB. (2010). PALLADIUM-CATALYZED CROSS COUPLINGS IN ORGANIC SYNTHESIS. NobelPrize.org.
  • Biscoe, M. R., & Buchwald, S. L. (2008). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. Organic Letters.
  • LibreTexts Chemistry. (2023). Pd-Catalyzed Cross Coupling Reactions.
  • Kirlikovali, K. O., et al. (2018). Buchwald-Hartwig Amination Using Pd(I) Dimer Precatalysts Supported by Biaryl Phosphine Ligands. Royal Society of Chemistry.
  • Boruah, P. R., et al. (2015). A Protocol for Ligand Free Suzuki-Miyaura Cross-Coupling Reactions in WEB at Room Temperature. The Royal Society of Chemistry.
  • Wikipedia. (n.d.). Buchwald–Hartwig amination.
  • ACS Green Chemistry Institute Pharmaceutical Roundtable. (n.d.). Buchwald-Hartwig Amination. ACS GCI Pharmaceutical Roundtable Reagent Guides.
  • LibreTexts Chemistry. (2023). Buchwald-Hartwig Amination.
  • NROChemistry. (2025). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. YouTube.
  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide.
  • Organic Chemistry Portal. (n.d.). Sonogashira Coupling.
  • Wikipedia. (n.d.). Sonogashira coupling.
  • LibreTexts Chemistry. (2024). Sonogashira Coupling.
  • NROChemistry. (n.d.). Sonogashira Coupling.
  • Wikipedia. (n.d.). Cross-coupling reaction.

Sources

A Senior Application Scientist's Guide to the Analytical Characterization of 2,4-Diarylquinolines by NMR and MS

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Structural Challenge of 2,4-Diarylquinolines

The 2,4-diarylquinoline scaffold is a privileged structure in medicinal chemistry and materials science, forming the core of numerous pharmacologically active agents and functional materials. Their synthesis often yields a variety of isomers and closely related analogues, making unambiguous structural confirmation an absolute necessity. The inherent complexity of these molecules, with multiple aromatic systems, presents a significant analytical challenge. Overlapping signals in proton Nuclear Magnetic Resonance (¹H NMR) and the need for definitive connectivity information demand a multi-technique approach.[1][2]

This guide provides an in-depth comparison of Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) techniques for the robust characterization of 2,4-diarylquinolines. We will move beyond procedural lists to explain the causality behind experimental choices, empowering researchers to not only generate data but to understand its profound structural implications. This integrated workflow represents a self-validating system for achieving unequivocal structural elucidation.

The Analytical Workflow: An Integrated Approach

A robust analytical strategy does not rely on a single technique but integrates the strengths of multiple orthogonal methods. For 2,4-diarylquinolines, NMR provides the detailed atomic connectivity and stereochemistry, while MS delivers precise mass information and fragmentation data that corroborates the proposed structure.

Figure 1: Integrated workflow for the structural elucidation of 2,4-diarylquinolines.

Part 1: Nuclear Magnetic Resonance (NMR) Spectroscopy – The Connectivity Blueprint

NMR spectroscopy is the cornerstone of structural elucidation for organic molecules, providing unparalleled insight into the atomic framework.[3][4] For 2,4-diarylquinolines, a full suite of 1D and 2D NMR experiments is not a luxury, but a necessity for resolving ambiguity.

1D NMR: The First Look (¹H and ¹³C)

¹H NMR: The proton NMR spectrum gives the first overview of the structure. The aromatic region (typically δ 7.0-9.0 ppm) is often crowded, making complete assignment from the 1D spectrum alone nearly impossible.[5] However, key diagnostic signals can be identified:

  • H-3 Proton: This is typically the only singlet in the quinoline core's aromatic region (unless C-3 is substituted), appearing around δ 7.5-8.0 ppm. Its presence is a key indicator of the 2,4-disubstitution pattern.

  • H-5 and H-8 Protons: These protons are often shifted downfield due to anisotropic effects from the neighboring rings and are typically observed as doublets.[1]

¹³C NMR: The carbon NMR spectrum reveals the number of unique carbon environments. With DEPT (Distortionless Enhancement by Polarization Transfer) experiments, one can differentiate between CH, CH₂, and CH₃ groups, and quaternary carbons (like C-2, C-4, and C-4a).

The Causality Behind Concentration: It is crucial to be aware that quinoline derivatives can exhibit concentration-dependent chemical shifts due to intermolecular π-π stacking interactions.[5][6] This is why maintaining consistent sample concentrations is vital when comparing spectra of different analogues.

2D NMR: Resolving the Complexity

When 1D spectra are insufficient, 2D NMR techniques are essential for unambiguous assignment.[2][5]

  • COSY (Correlation Spectroscopy): This is the workhorse experiment for establishing proton-proton coupling networks.[5] It is invaluable for tracing the connectivity within the individual aryl rings and the benzene portion of the quinoline core (H-5 through H-8). Cross-peaks in the COSY spectrum connect protons that are coupled, typically through two or three bonds.

  • HSQC (Heteronuclear Single Quantum Coherence): This experiment maps each proton directly to the carbon it is attached to. It is the most effective way to assign the chemical shifts of protonated carbons.

  • HMBC (Heteronuclear Multiple Bond Correlation): This is arguably the most critical experiment for this class of compounds. It reveals correlations between protons and carbons that are two or three bonds away (²JCH, ³JCH). Its power lies in its ability to connect the different fragments of the molecule. For instance, correlations from the protons on the aryl rings to the quaternary C-2 and C-4 of the quinoline core provide definitive proof of the substitution pattern.[7]

Table 1: Representative NMR Data for a Hypothetical 2-phenyl-4-(4-tolyl)quinoline
Position¹H δ (ppm), Mult. (J in Hz)¹³C δ (ppm)Key HMBC Correlations (¹H → C)
Quinoline Core
C-2-157.5H-3, H-2', H-6'
H-37.95, s120.0C-2, C-4, C-4a
C-4-148.2H-3, H-5, H-2'', H-6''
C-4a-129.5H-3, H-5, H-8
H-58.20, d (8.4)129.8C-4, C-4a, C-7
H-67.55, t (7.6)126.5C-8, C-4a
H-77.78, t (7.8)129.3C-5, C-8a
H-88.15, d (8.5)127.8C-6, C-4a, C-8a
C-8a-148.8H-7, H-8
C-2 Phenyl Ring
H-2', H-6'8.10, m128.8C-2, C-4'
H-3', H-5'7.50, m128.5C-1'
H-4'7.45, m130.2C-2', C-6'
C-4 Tolyl Ring
H-2'', H-6''7.40, d (8.0)129.6C-4, C-4''
H-3'', H-5''7.30, d (8.0)129.4C-1''
C-4''-CH₃2.40, s21.3C-3'', C-5'', C-4''

Part 2: Mass Spectrometry (MS) – The Molecular Weight and Fragmentation Fingerprint

While NMR builds the molecular skeleton, mass spectrometry weighs it and provides a unique fragmentation "fingerprint" that confirms the structure. For drug development professionals, LC-MS is a cornerstone for metabolism studies and impurity profiling.[8]

Ionization and High-Resolution Mass Spectrometry (HRMS)

Electrospray Ionization (ESI): ESI is a soft ionization technique ideal for 2,4-diarylquinolines, which contain a basic nitrogen atom that is readily protonated. This typically results in a strong protonated molecule peak, [M+H]⁺.[9]

High-Resolution Mass Spectrometry (HRMS): This is non-negotiable for new compound characterization. HRMS instruments (like TOF or Orbitrap) measure mass-to-charge ratios (m/z) with high precision (typically <5 ppm error). This allows for the unambiguous determination of the elemental formula, a critical piece of data for distinguishing between isomers or compounds with similar nominal masses.[10]

Tandem Mass Spectrometry (MS/MS): Deconstructing the Molecule

Tandem MS (MS/MS) involves selecting the [M+H]⁺ ion, subjecting it to collision-induced dissociation (CID), and analyzing the resulting fragment ions.[9][11] The fragmentation pattern is highly dependent on the molecule's structure and provides powerful confirmatory data.[12][13]

Common Fragmentation Pathways: For 2,4-diarylquinolines, fragmentation often initiates around the most labile bonds.

  • Loss of Substituents: Cleavage of substituents from the aryl rings is a common initial fragmentation. For example, a methoxy group may be lost as a methyl radical followed by CO.

  • Cleavage of the Aryl-Quinoline Bond: While strong, this bond can cleave to yield ions corresponding to the quinoline core or the aryl fragments.

  • Ring Cleavage: More energetic collisions can induce cleavage of the quinoline ring itself, though this often results in more complex, less diagnostic spectra.

G Mol_Ion [M+H]⁺ 2,4-Diarylquinoline Frag1 Loss of R¹ substituent from C-2 aryl ring Mol_Ion->Frag1 - R¹ Frag2 Loss of R² substituent from C-4 aryl ring Mol_Ion->Frag2 - R² Frag3 Cleavage yielding [Aryl]⁺ fragment Mol_Ion->Frag3 C-C bond cleavage

Figure 2: Generalized MS/MS fragmentation pathways for a 2,4-diarylquinoline.

Experimental Protocols

Protocol 1: Comprehensive NMR Analysis

This protocol outlines a standard workflow for acquiring a full set of NMR data for structural elucidation.

  • Sample Preparation: Dissolve 5-10 mg of the purified 2,4-diarylquinoline in ~0.6 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean NMR tube.[5] Ensure the solution is homogeneous.

  • Instrument Setup: Use a spectrometer of at least 400 MHz. Lock the instrument on the deuterium signal of the solvent and shim the magnetic field to achieve optimal resolution.

  • 1D ¹H Spectrum Acquisition: Acquire a standard ¹H spectrum to assess sample purity and identify the key proton signals. Reference the spectrum to TMS (0.00 ppm) or the residual solvent peak.

  • 1D ¹³C & DEPT-135 Acquisition: Acquire a proton-decoupled ¹³C spectrum. Run a DEPT-135 experiment to differentiate between CH/CH₃ (positive signals) and CH₂ (negative signals) carbons.

  • 2D COSY Acquisition: Use a standard gradient-selected COSY pulse sequence (e.g., cosygpqf). Set the spectral width to encompass all proton signals. Acquire 2-4 scans per increment with 256-512 increments in the F1 dimension.[5]

  • 2D HSQC Acquisition: Use a standard gradient-selected, sensitivity-enhanced HSQC pulse sequence (e.g., hsqcedetgpsisp2.3). Optimize the spectral widths in both ¹H (F2) and ¹³C (F1) dimensions.

  • 2D HMBC Acquisition: Use a standard gradient-selected HMBC pulse sequence (e.g., hmbcgplpndqf). Set the long-range coupling delay (typically optimized for 8 Hz) to observe ²JCH and ³JCH correlations.

  • Data Processing and Analysis: Process all spectra using appropriate window functions. Phase and calibrate the spectra. Analyze the 2D correlations systematically to build the molecular structure.

Protocol 2: LC-MS/MS Characterization

This protocol provides a general method for confirming molecular weight and obtaining fragmentation data.

  • Sample Preparation: Prepare a stock solution of the compound in a suitable solvent (e.g., methanol or acetonitrile) at 1 mg/mL. Dilute to a working concentration of 1-10 µg/mL with the initial mobile phase.

  • Liquid Chromatography (LC):

    • Column: Use a C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

    • Mobile Phase A: Water + 0.1% Formic Acid.

    • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

    • Gradient: Start with a low percentage of B (e.g., 5-10%), ramp to 95% B over several minutes, hold, and then re-equilibrate.

    • Flow Rate: 0.3-0.5 mL/min.

  • Mass Spectrometry (MS):

    • Instrument: A tandem quadrupole (e.g., QqQ) or high-resolution instrument (e.g., Q-TOF, Orbitrap).[11]

    • Ionization: ESI in positive ion mode.

    • Full Scan MS (MS1): Acquire a full scan over a relevant m/z range (e.g., 100-1000) to find the [M+H]⁺ ion and confirm its high-resolution mass.

    • Tandem MS (MS2): Perform a product ion scan by selecting the m/z of the [M+H]⁺ ion as the precursor. Apply a range of collision energies (e.g., 10-40 eV) to generate a comprehensive fragmentation spectrum.

  • Data Analysis: Correlate the accurate mass with the predicted elemental formula. Interpret the fragmentation pattern to confirm key structural features identified by NMR.

Conclusion: A Synergistic Approach to Certainty

The analytical characterization of 2,4-diarylquinolines is a clear demonstration of the principle that complex structural problems require a synergistic analytical approach. While 1D NMR may provide initial hints, it is the detailed connectivity map from 2D NMR experiments like COSY and especially HMBC that forms the bedrock of the structural proof. Mass spectrometry, through HRMS, provides an indisputable elemental formula, while MS/MS offers a distinct fingerprint that validates the connectivities established by NMR. By judiciously combining these techniques, researchers and drug development professionals can achieve absolute confidence in the structure and identity of these valuable compounds.

References

  • Development and validation of an LC-MS/MS multiplex assay for the quantification of bedaquiline, n-desmethyl bedaquiline, linezolid, levofloxacin, and clofazimine in dried blood spots. PubMed.
  • An LC-MS/MS-based method to analyze the anti-tuberculosis drug bedaquiline in hair. International Journal of Tuberculosis and Lung Disease.
  • Seaton, P. J., & Williamson, R. T. Synthesis of Quinolines and Their Characterization by 2-D NMR Spectroscopy. Journal of Chemical Education.
  • Interpreting Complex NMR Spectra of Substituted Quinolines. Benchchem Technical Support Center.
  • Synthesis of Quinolines and Their Characterization by 2-D NMR Spectroscopy. ResearchGate.
  • 1H and 13C NMR Investigation of Quinoline Pharmaceutical Derivati. TSI Journals.
  • Conversion of 2-methyl-4-styrylquinolines into 2,4-distyrylquinolines: synthesis, and spectroscopic and structural characterization of five examples. National Institutes of Health.
  • Concentration dependent ¹H-NMR chemical shifts of quinoline derivatives. UNCW Institutional Repository.
  • Application of LC-MS/MS for the Analysis of Biomolecular Drugs and Biomarkers in Pharmaceutical Development. Technology Networks.
  • Structure Elucidation and NMR. Hypha Discovery.
  • Mass Spectrometry - Fragmentation Patterns. Chemistry LibreTexts.
  • NMR as a Tool for Structure Elucidation of Organic Compounds. Wesleyan University.
  • mass spectra - fragmentation patterns. Chemguide.
  • MASS SPECTROMETRY: FRAGMENTATION PATTERNS. eGyanKosh.
  • Current developments in LC-MS for pharmaceutical analysis. Royal Society of Chemistry.
  • Introduction to NMR and Its Application in Metabolite Structure Determination. University of Nebraska-Lincoln.

Sources

Mass spectrometry fragmentation patterns of substituted quinolines

Author: BenchChem Technical Support Team. Date: January 2026

<A Senior Application Scientist's Guide to Mass Spectrometry Fragmentation of Substituted Quinolines

Authored for Researchers, Scientists, and Drug Development Professionals

In the landscape of medicinal chemistry and materials science, the quinoline scaffold is a cornerstone. Its derivatives are integral to a vast array of pharmaceuticals, agrochemicals, and functional materials. Consequently, the precise structural elucidation of novel quinoline-based compounds is a critical step in their development and quality control. Mass spectrometry (MS) stands as a premier analytical technique for this purpose, offering unparalleled sensitivity and structural insight. The power of MS lies in the analysis of fragmentation patterns, which serve as a molecular fingerprint, revealing the intricate details of a compound's architecture.

This guide provides an in-depth comparison of the mass spectrometric fragmentation patterns of substituted quinolines. Moving beyond a simple catalog of fragments, we will explore the causal relationships between substituent type, position, and the resulting fragmentation pathways under various ionization conditions. This document is designed to equip you with the expert insights needed to confidently interpret mass spectra and make informed decisions in your research and development endeavors.

The Fundamentals: Ionization and the Quinoline Core

The fragmentation of a substituted quinoline begins with its ionization. The two most common techniques employed are Electron Ionization (EI), typically coupled with Gas Chromatography (GC-MS), and Electrospray Ionization (ESI), commonly interfaced with Liquid Chromatography (LC-MS). The choice of ionization method profoundly influences the initial energy imparted to the molecule and, consequently, the extent and nature of its fragmentation.

  • Electron Ionization (EI): In EI, high-energy electrons bombard the analyte, leading to the ejection of an electron and the formation of a high-energy molecular ion (M•+).[1][2] This "hard" ionization technique imparts significant internal energy, often resulting in extensive fragmentation. The mass spectrum of the unsubstituted quinoline core under EI is characterized by a prominent molecular ion peak and a key fragment at m/z 102, arising from the loss of a hydrogen cyanide (HCN) molecule.[3][4] This fragmentation is a classic example of the stability of the resulting aromatic system driving the fragmentation pathway.

  • Electrospray Ionization (ESI): ESI is a "soft" ionization technique that generates ions from a solution, typically by protonation to form [M+H]+ ions.[5][6] This method imparts less energy to the molecule, often resulting in a dominant peak for the protonated molecule with minimal fragmentation.[7][8][9] Tandem mass spectrometry (MS/MS) is then required to induce and analyze fragmentation. The fragmentation patterns observed in ESI-MS/MS are often more controlled and can provide more specific structural information than EI.[5]

A Comparative Analysis of Fragmentation Patterns Based on Substitution

The true diagnostic power of mass spectrometry comes to light when analyzing substituted quinolines. The nature and position of the substituent dictate the preferred fragmentation pathways, allowing for the differentiation of isomers and the confirmation of chemical structures.

Hydroxyquinolines

Hydroxyquinolines are a common motif in biologically active compounds. Their fragmentation is characterized by the loss of carbon monoxide (CO) and the elimination of water, depending on the ionization method and isomer.

Substituent PositionKey Fragmentation Pathways (ESI-MS/MS of [M+H]+)Characteristic Neutral Losses
2-HydroxyquinolineLoss of CO, followed by loss of HCNCO (28 Da), HCN (27 Da)
4-HydroxyquinolineLoss of CO, followed by loss of HCNCO (28 Da), HCN (27 Da)
8-HydroxyquinolineInitial loss of H2O, followed by loss of COH2O (18 Da), CO (28 Da)

The distinct initial loss of water from 8-hydroxyquinoline is a classic example of an "ortho effect," where the proximity of the hydroxyl group to the nitrogen atom facilitates a rearrangement and elimination reaction. This provides a clear diagnostic marker to distinguish it from other isomers.

Aminoquinolines

The fragmentation of aminoquinolines is heavily influenced by the basicity of the amino group and its position on the quinoline ring.

Substituent PositionKey Fragmentation Pathways (ESI-MS/MS of [M+H]+)Characteristic Neutral Losses
2-AminoquinolineLoss of NH3, followed by loss of HCNNH3 (17 Da), HCN (27 Da)
4-AminoquinolineLoss of NH3, followed by loss of HCNNH3 (17 Da), HCN (27 Da)
8-AminoquinolineComplex fragmentation, often involving ring cleavageVaries

Under EI, aminoquinolines often show a strong molecular ion and fragmentation via the loss of an amino radical (•NH2) or ammonia (NH3).[10][11] In ESI-MS/MS, the loss of ammonia from the protonated molecule is a common pathway for 2- and 4-aminoquinolines.

Methoxyquinolines

Methoxy-substituted quinolines provide another excellent case study in how substituent position governs fragmentation.

Substituent PositionKey Fragmentation Pathways (ESI-MS/MS of [M+H]+)Characteristic Neutral Losses
2-MethoxyquinolineLoss of CH3 radical, followed by loss of CO•CH3 (15 Da), CO (28 Da)
4-MethoxyquinolineLoss of CH3 radical, followed by loss of CO•CH3 (15 Da), CO (28 Da)
8-MethoxyquinolineLoss of formaldehyde (CH2O) via rearrangementCH2O (30 Da)

Similar to 8-hydroxyquinoline, the 8-methoxy derivative exhibits a distinct fragmentation pathway involving the loss of formaldehyde, another ortho effect that serves as a powerful diagnostic tool.

Nitroquinolines

The fragmentation of nitroquinolines is dominated by the facile loss of nitro- and nitro-related groups.

Ionization MethodKey Fragmentation PathwaysCharacteristic Neutral Losses
EILoss of NO2, followed by loss of CO•NO2 (46 Da), CO (28 Da)
ESI-MS/MS ([M+H]+)Loss of NO, followed by loss of CO•NO (30 Da), CO (28 Da)

The loss of the nitro group is a highly favorable process due to the stability of the resulting cation. The difference in the initial neutral loss between EI (•NO2) and ESI (•NO) can be a useful indicator of the ionization method used.[12]

Experimental Protocols and Methodologies

To ensure the generation of high-quality, reproducible data, a well-defined experimental protocol is paramount. Below is a representative workflow for the analysis of a novel substituted quinoline using LC-MS/MS.

Sample Preparation
  • Dissolution: Accurately weigh approximately 1 mg of the synthesized quinoline derivative and dissolve it in 1 mL of a suitable solvent (e.g., methanol, acetonitrile) to create a 1 mg/mL stock solution.

  • Dilution: Perform a serial dilution of the stock solution with 50:50 acetonitrile:water containing 0.1% formic acid to a final concentration of 1 µg/mL. The formic acid is crucial for promoting protonation in positive-ion ESI.

LC-MS/MS Analysis

This protocol is designed for a typical Q-TOF or Orbitrap mass spectrometer.

  • Liquid Chromatography:

    • Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm) is a good starting point for many quinoline derivatives.[13]

    • Mobile Phase A: Water + 0.1% Formic Acid

    • Mobile Phase B: Acetonitrile + 0.1% Formic Acid

    • Gradient: Start with a low percentage of B (e.g., 5%) and ramp up to a high percentage (e.g., 95%) over several minutes to ensure good separation from any impurities.[14][15]

    • Flow Rate: 0.3 mL/min

    • Injection Volume: 5 µL

  • Mass Spectrometry:

    • Ionization Mode: Positive Electrospray Ionization (ESI+)

    • MS1 Scan Range: m/z 100-1000 to detect the precursor ion.

    • MS/MS Fragmentation: Use Collision-Induced Dissociation (CID) with a normalized collision energy ramp (e.g., 10-40 eV) to obtain a comprehensive fragmentation pattern. This energy ramp ensures that both low-energy (e.g., loss of water) and high-energy (e.g., ring cleavage) fragmentations are observed.

Data Interpretation Workflow

Caption: A streamlined workflow for structural elucidation using LC-MS/MS.

Visualizing Fragmentation Pathways

Understanding the flow of fragmentation is key to interpreting mass spectra. The following diagrams, rendered in Graphviz DOT language, illustrate the primary fragmentation pathways for 8-hydroxyquinoline and 4-aminoquinoline.

Fragmentation of 8-Hydroxyquinoline

M [M+H]+ (m/z 146) F1 [M+H - H2O]+ (m/z 128) M->F1 - H2O F2 [M+H - H2O - CO]+ (m/z 100) F1->F2 - CO

Caption: Primary fragmentation pathway of protonated 8-hydroxyquinoline.

Fragmentation of 4-Aminoquinoline

M [M+H]+ (m/z 145) F1 [M+H - NH3]+ (m/z 128) M->F1 - NH3 F2 [M+H - NH3 - HCN]+ (m/z 101) F1->F2 - HCN

Sources

A Senior Application Scientist's Guide to 1H and 13C NMR Spectral Analysis of 2,4-Disubstituted Quinolines

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals.

Introduction: Decoding the Quinoline Scaffold

The quinoline ring system is a cornerstone in medicinal chemistry and materials science, forming the structural core of numerous natural products and pharmacologically active compounds, including the renowned antimalarial drug, quinine.[1][2] The biological activity of these molecules is profoundly influenced by the substitution pattern on the heterocyclic ring. Consequently, the unambiguous structural elucidation of novel quinoline derivatives is a critical step in their development.

Nuclear Magnetic Resonance (NMR) spectroscopy stands as the preeminent analytical technique for this purpose, providing unparalleled insight into molecular structure.[3][4] This guide offers an in-depth comparative analysis of the ¹H and ¹³C NMR spectra of 2,4-disubstituted quinolines. Moving beyond a simple recitation of data, we will explore the underlying principles of how substituents at the C2 and C4 positions modulate the electronic environment of the quinoline core, thereby dictating the resulting NMR spectra. Our focus is on providing not just data, but a predictive framework grounded in the causal relationships between structure and spectral output.

The Unsubstituted Quinoline: Establishing a Baseline

To appreciate the impact of substituents, we must first understand the NMR spectrum of the parent quinoline molecule. The quinoline structure consists of a benzene ring fused to a pyridine ring. The standard IUPAC numbering, which is essential for spectral assignment, is shown below.

Caption: IUPAC numbering of the quinoline scaffold.

The protons of the pyridine ring (H2, H3, H4) are typically found at lower field (higher ppm) than those of the benzenoid ring (H5-H8) due to the electron-withdrawing nature of the nitrogen atom.[5] The H2 proton is the most deshielded, appearing furthest downfield, a direct consequence of its proximity to the electronegative nitrogen.[5]

Table 1: Typical ¹H and ¹³C NMR Chemical Shifts for Unsubstituted Quinoline (Solvent: CDCl₃. Values can vary with solvent and concentration)[6][7]

Position¹H Chemical Shift (δ, ppm)¹³C Chemical Shift (δ, ppm)
28.92 (dd)150.3
37.40 (dd)121.1
48.15 (dd)136.1
4a-128.3
57.75 (d)127.7
67.55 (t)126.5
77.82 (d)129.4
88.10 (d)129.5
8a-148.4

Comparative Analysis: The Impact of C2 and C4 Substituents

The introduction of substituents at the C2 and C4 positions dramatically alters the electronic landscape of the quinoline ring, producing predictable shifts in the NMR spectrum.[6] This occurs primarily through two mechanisms: inductive effects (through-bond polarization) and resonance effects (delocalization of π-electrons).

  • Electron-Withdrawing Groups (EWGs) , such as halogens (-Cl, -Br) or nitro (-NO₂), pull electron density away from the ring. This "deshields" the nearby nuclei, causing their corresponding signals to shift downfield (to higher ppm values).[6]

  • Electron-Donating Groups (EDGs) , such as amino (-NH₂) or alkyl (-CH₃), push electron density into the ring. This "shields" the nearby nuclei, causing their signals to shift upfield (to lower ppm values).[6]

G cluster_ewg Electron-Withdrawing Group (EWG) at C4 cluster_edg Electron-Donating Group (EDG) at C4 EWG EWG (e.g., -Cl) EWG_Effect Pulls electron density (Inductive Effect) EWG->EWG_Effect -I Quinoline_EWG H3, H5 shift downfield (Higher ppm) EWG_Effect->Quinoline_EWG Deshielding EDG EDG (e.g., -NH2) EDG_Effect Donates electron density (Resonance Effect) EDG->EDG_Effect +R Quinoline_EDG H3, H5 shift upfield (Lower ppm) EDG_Effect->Quinoline_EDG Shielding

Caption: Influence of EWGs and EDGs on adjacent proton chemical shifts.

Case Study 1: Halogenation (EWGs) - 2,4-Dichloroquinoline

Let's compare unsubstituted quinoline with 2,4-dichloroquinoline. The two chlorine atoms are potent EWGs, exerting a strong inductive effect.

Table 2: Comparison of ¹H and ¹³C NMR Data for Quinoline vs. 2,4-Dichloroquinoline (Solvent: CDCl₃)[7][8][9][10]

PositionQuinoline (δ, ppm)2,4-Dichloroquinoline (δ, ppm)Δδ (ppm)Rationale for Shift
H3 7.407.45+0.05Deshielded by adjacent C2-Cl and C4-Cl.
H5 7.758.21+0.46Strongly deshielded by peri-interaction with C4-Cl.
H8 8.108.12+0.02Minor deshielding effect.
C2 150.3151.7+1.4Direct attachment of EWG.
C3 121.1124.4+3.3Deshielded by two adjacent EWGs.
C4 136.1143.9+7.8Direct attachment of EWG.
C4a 128.3126.1-2.2Complex electronic redistribution.
C8a 148.4149.2+0.8Deshielded by C2-Cl.

Analysis: The most dramatic effects are observed for nuclei closest to the substituents. The H5 proton experiences a significant downfield shift of nearly 0.5 ppm due to the spatial proximity (peri-interaction) with the C4-Cl group.[8] Similarly, C3 and C4 are substantially shifted downfield due to the powerful inductive pull of the attached chlorine atoms. This predictable deshielding is a hallmark of halogenated quinolines.

Case Study 2: Alkyl & Amino Groups (EDGs) - A Comparative Look

Now, we will examine the effect of adding weak (methyl, -CH₃) and strong (amino, -NH₂) electron-donating groups. We will compare 2-chloro-4-methylquinoline and 4-amino-2-methylquinoline.

Table 3: Comparison of ¹H and ¹³C NMR Data for 2-Chloro-4-methylquinoline vs. 4-Amino-2-methylquinoline (Solvent: CDCl₃ for 2-chloro-4-methylquinoline, DMSO-d₆ for 4-amino-2-methylquinoline)[11][12]

Position2-Chloro-4-methylquinoline (δ, ppm)4-Amino-2-methylquinoline (δ, ppm)Rationale for Shift Difference
H3 7.25 (s)6.35 (s)Strong shielding from C4-NH₂ resonance.
H5 8.05 (d)7.75 (d)Shielded by electron donation from C4-NH₂.
C2 158.0156.4Shielding effect of C4-NH₂.
C3 122.197.8Very strong shielding from C4-NH₂.
C4 146.5151.8Direct attachment of highly donating -NH₂.
C4a 125.0120.5Shielding effect of C4-NH₂.
CH₃ 2.60 (s) (at C4)2.40 (s) (at C2)Different positions and electronic environments.

Analysis: The difference between the two compounds is stark. The amino group in 4-amino-2-methylquinoline is a powerful EDG via resonance. It pushes significant electron density into the ring, causing a dramatic upfield shift for H3 (Δδ ≈ 0.9 ppm) and especially C3 (Δδ ≈ 24.3 ppm) compared to the 2-chloro-4-methylquinoline.[6] This pronounced shielding effect is a key spectral signature for identifying amino-substituted quinolines and serves as a powerful diagnostic tool.

Resolving Ambiguity: A 2D NMR Workflow

While 1D NMR is powerful, complex substitution patterns or signal overlap can create ambiguity. In these cases, a suite of 2D NMR experiments provides a self-validating system for definitive structure confirmation.[13][14]

G cluster_workflow 2D NMR Structure Elucidation Workflow start Acquire 1D ¹H Spectrum (Initial Hypothesis) cosy ¹H-¹H COSY (Correlation Spectroscopy) start->cosy cosy_desc Identifies coupled protons (e.g., H5↔H6↔H7↔H8) cosy->cosy_desc hsqc ¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence) cosy->hsqc hsqc_desc Correlates protons to their directly attached carbons hsqc->hsqc_desc hmbc ¹H-¹³C HMBC (Heteronuclear Multiple Bond Correlation) hsqc->hmbc hmbc_desc Shows 2-3 bond correlations (e.g., CH₃ protons to C2/C3) Crucial for quaternary carbons! hmbc->hmbc_desc elucidate Final Structure Elucidation (Cross-Validated) hmbc->elucidate

Caption: A logical workflow for unambiguous structure determination using 2D NMR.

Field-Proven Experimental Protocol

Acquiring high-quality, reproducible data is paramount. The following protocol outlines a self-validating approach to NMR data acquisition for a novel 2,4-disubstituted quinoline.

1. Sample Preparation (The Foundation)

  • Mass: Weigh 5-10 mg of the purified compound.

  • Solvent: Dissolve in ~0.6 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆). Ensure the chosen solvent fully dissolves the sample and does not have signals that overlap with key analyte resonances.

  • Clarity: Ensure the solution is clear and free of particulates. Filter if necessary.

  • Concentration Effects: Be aware that quinolines can exhibit concentration-dependent chemical shifts due to π-π stacking interactions.[6][15] For comparative studies, it is crucial to maintain consistent concentrations across all samples.

2. 1D ¹H Spectrum Acquisition (The Scout Scan)

  • Insert the sample, lock on the solvent's deuterium signal, and shim the magnetic field to achieve optimal resolution (sharp, symmetrical peaks).[6]

  • Acquire a standard 1D ¹H spectrum. This initial spectrum is used to determine the spectral width needed for all subsequent experiments.

  • Reference the spectrum accurately (e.g., to residual CHCl₃ at 7.26 ppm or TMS at 0.00 ppm).

3. 1D ¹³C and DEPT Acquisition (Carbon Skeleton)

  • Acquire a broadband proton-decoupled ¹³C spectrum.

  • Run DEPT-135 and DEPT-90 experiments. This is a critical self-validating step. The DEPT-135 will show CH/CH₃ groups as positive signals and CH₂ groups as negative signals. The DEPT-90 will show only CH signals. This combination allows for the unambiguous assignment of carbon types.

4. 2D NMR Acquisition (The Definitive Proof)

  • COSY: Load a standard COSY pulse sequence. Use the spectral width determined from the ¹H spectrum. This experiment will reveal all ¹H-¹H coupling networks, confirming proton assignments on the benzenoid ring.[14]

  • HSQC: This experiment directly correlates each proton to the carbon it is bonded to. It provides a powerful cross-check for both ¹H and ¹³C assignments made from 1D spectra.[6]

  • HMBC: This is arguably the most important experiment for substituted heterocycles. Set the experiment to detect long-range couplings (typically optimized for 8-10 Hz). This will show correlations between protons and carbons that are 2 or 3 bonds away. For a 2,4-disubstituted quinoline, observing a correlation from H5 to the substituted C4, or from H3 to the substituted C2 and C4, provides definitive proof of the substituent's location.[6]

By following this workflow, the resulting dataset is internally consistent and self-validating, lending the highest degree of confidence to the final structural assignment.

References

  • Technical Support Center: Interpreting Complex NMR Spectra of Substituted Quinolines. Benchchem.
  • 1H and 13C NMR Investigation of Quinoline Pharmaceutical Deriv
  • 13 C NMR chemical shifts (δ, ppm) for quinoline derivatives (in CDCl 3 ).
  • Concentration dependent ¹H-NMR chemical shifts of quinoline deriv
  • C N.M.R spectra of quinoline and methylquinolines. The magnitude of the vicinal (peri) JCCCH coupling constants.
  • 4-Amino-2-methylquinoline. PubChem, NIH.
  • 2,4-Dihalogenoquinolines. Synthesis, Orientation Effects and lH and I3C NMR Spectral Studies. RSC Publishing.
  • 2,4-Dihalogenoquinolines. Synthesis, orientation effects and 1H and 13C NMR spectral studies. Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing).
  • Advanced NMR techniques for structural characterization of heterocyclic structures. ESA-IPB.
  • CONCENTRATION DEPENDENT 1H-NMR CHEMICAL SHIFTS OF QUINOLINE DERIV
  • Synthesis of Quinolines and Their Characterization by 2-D NMR Spectroscopy.
  • 2,4-DICHLOROQUINOLINE(703-61-7) 1H NMR spectrum. ChemicalBook.
  • 4-Chloro-2-methylquinoline. PubChem, NIH.
  • 2-Chloro-4-methylquinoline 99 634-47-9. Sigma-Aldrich.
  • NMR - Interpret
  • A Step-By-Step Guide to 1D and 2D NMR Interpret
  • Quinoline(91-22-5) 13C NMR spectrum. ChemicalBook.

Sources

The Strategic Dichotomy: A Comparative Analysis of 2- versus 4-Substituted Quinolines in Biological Activity

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Guide for Researchers and Drug Development Professionals

The quinoline scaffold, a bicyclic aromatic heterocycle, stands as a cornerstone in medicinal chemistry, underpinning the therapeutic efficacy of a diverse array of pharmaceuticals.[1][2] Its rigid, planar structure and the presence of a nitrogen atom provide a versatile framework for molecular design, enabling interactions with a multitude of biological targets. The specific placement of substituents on the quinoline ring profoundly influences the molecule's physicochemical properties and, consequently, its biological activity. This guide provides a comparative, in-depth analysis of the biological activities of 2-substituted versus 4-substituted quinolines, offering experimental insights and mechanistic understanding to inform future drug discovery endeavors.

Unveiling the Impact of Positional Isomerism on Biological Function

The substitution pattern on the quinoline ring is a critical determinant of its pharmacological profile. The electron-withdrawing nature of the nitrogen atom creates distinct electronic environments at the C2 and C4 positions, influencing how substituted derivatives interact with biological macromolecules. Generally, both 2- and 4-substituted quinolines have demonstrated significant potential across various therapeutic areas, including oncology, infectious diseases, and inflammation. However, the nuances of their activities often diverge based on the substituent's location.

Anticancer Activity: A Tale of Two Positions

The quest for novel anticancer agents has extensively explored the quinoline scaffold.[3][4] Both 2- and 4-substituted derivatives have yielded promising candidates, often acting through mechanisms such as DNA intercalation, inhibition of topoisomerase, and modulation of kinase activity.[1][5]

2-Substituted Quinolines have shown remarkable efficacy against a broad spectrum of cancer cell lines.[2][6] For instance, certain 2-arylquinolines have exhibited potent and selective cytotoxicity against prostate (PC3) and cervical (HeLa) cancer cells.[7] The presence of a substituent at the 2-position can facilitate interactions with the active sites of enzymes crucial for cancer cell proliferation.

4-Substituted Quinolines , on the other hand, have a rich history in anticancer research, with some derivatives advancing to clinical trials. The 4-aminoquinoline core, for example, is a well-established pharmacophore.[8][9][10] These compounds can interfere with DNA replication and repair mechanisms, and some have been shown to induce apoptosis in cancer cells through mitochondrial pathways.[11] The design of 4-substituted aminoquinolines has also led to potent inhibitors of kinases like PDK1.[12]

Comparative Analysis of Anticancer Activity:

Compound TypeExample SubstituentCancer Cell LineIC50 (µM)Mechanism of Action (if known)
2-Substituted Quinoline 2-ArylPC3 (Prostate)31.37[7]Not specified
2-Substituted Quinoline 2-ArylHeLa (Cervical)8.3[7]Not specified
4-Substituted Quinoline 4-(4-chloroanilino)MCF-7 (Breast)3.42[13]Not specified
4-Substituted Quinoline 4-(4-chloroanilino)A549 (Lung)5.97[13]Not specified
4-Substituted Quinoline 4-Amino derivativeMDA-MB 468 (Breast)More potent than chloroquine[8]Not specified

Note: Direct comparison of IC50 values across different studies should be done with caution due to variations in experimental conditions.

The data suggests that both substitution patterns can lead to potent anticancer agents. The choice between a 2- or 4-substituted scaffold may depend on the specific cancer type and the desired molecular target.

Antimicrobial Activity: Targeting Microbial Machinery

The rise of antimicrobial resistance necessitates the development of novel therapeutic agents.[14] Quinoline derivatives have long been a source of inspiration in this field, with both 2- and 4-substituted analogs demonstrating significant antibacterial and antifungal properties.[14][15]

2-Substituted Quinolines have been explored for their broad-spectrum antibacterial activity.[16] For instance, certain quinoline-2-one derivatives have shown promising activity against multidrug-resistant Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA).[17] The mechanism of action for some of these compounds involves the inhibition of bacterial DNA gyrase and topoisomerase, crucial enzymes for DNA replication.[18]

4-Substituted Quinolines , particularly 4-quinolones, are a well-established class of antibiotics. The fluoroquinolones, a prominent subgroup, function by inhibiting bacterial DNA gyrase and topoisomerase IV.[15] The substitution at the 4-position is critical for this activity. Furthermore, novel 4-aminoquinoline derivatives have shown potent activity against various bacterial strains.[19]

Comparative Analysis of Antimicrobial Activity:

Compound TypeExample SubstituentBacterial StrainMIC (µg/mL)Mechanism of Action (if known)
2-Substituted Quinoline 2-Quinolone derivativeMRSA0.75[17]Dihydrofolate reductase inhibition
2-Substituted Quinoline 2-Substituted quinazolineS. pyogenes12-25 µM[16]Inhibition of transcription/translation
4-Substituted Quinoline Quinolone coupled hybridGram-positive & Gram-negative strains0.125–8[19]Targets LptA and Topoisomerase IV
4-Substituted Quinoline 4-Aminoquinoline derivativeC. difficilePotent activity reported[20]Targets ATP synthase proton pump

The evidence indicates that both 2- and 4-substituted quinolines are viable scaffolds for developing new antimicrobial agents. The 4-quinolone core has a proven track record, while 2-substituted derivatives represent a promising avenue for overcoming existing resistance mechanisms.

Anti-inflammatory Activity: Modulating the Inflammatory Cascade

Chronic inflammation is a hallmark of numerous diseases, and the development of effective anti-inflammatory agents is a key therapeutic goal. Quinoline derivatives have emerged as promising candidates in this area, with both 2- and 4-substituted analogs showing potent activity.[21][22][23]

2-Substituted Quinolines have been investigated for their ability to modulate inflammatory pathways. For instance, certain derivatives have been shown to inhibit the production of pro-inflammatory cytokines.

4-Substituted Quinolines , including 4-anilinoquinoline-3-carboxylic acids, have demonstrated significant analgesic and anti-inflammatory effects, in some cases exceeding the potency of the well-known NSAID, indomethacin.[24] The mechanism of action for some of these compounds is believed to involve the inhibition of cyclooxygenase (COX) enzymes.[21]

Comparative Analysis of Anti-inflammatory Activity:

Compound TypeExample SubstituentIn vivo/In vitro ModelObserved Effect
2-Substituted Quinoline Azetidinone scaffoldCarrageenan-induced rat paw edemaSignificant anti-inflammatory activity[25]
4-Substituted Quinoline 4-Anilinoquinoline-3-carboxylic acidAnimal modelsGood analgesic activity, sometimes higher than indomethacin[24]

The research into the anti-inflammatory properties of substituted quinolines is an active area, with both 2- and 4-substituted derivatives showing potential for the development of new therapeutics for inflammatory disorders.

Experimental Design and Methodologies

To ensure the scientific integrity of comparative studies, standardized and validated experimental protocols are paramount. Below are representative methodologies for the synthesis and biological evaluation of substituted quinolines.

General Synthetic Strategies

The synthesis of 2- and 4-substituted quinolines can be achieved through various established chemical reactions. The choice of method often depends on the desired substitution pattern and the availability of starting materials.

Synthesis of 2-Substituted Quinolines:

A common approach involves the cyclization of 2-aminostyryl ketones.[26] This can be achieved using a nucleophilic catalyst. Another versatile method is the Friedländer synthesis, which involves the reaction of a 2-aminoaryl aldehyde or ketone with a compound containing an active methylene group.[27]

Caption: Synthetic routes to 2-substituted quinolines.

Synthesis of 4-Substituted Quinolines:

The synthesis of 4-aminoquinolines often proceeds via a nucleophilic aromatic substitution (SNAr) reaction on a 4-chloroquinoline precursor.[8][9][10] For 4-quinolones, a common method is the Gould-Jacobs reaction, starting from an aniline and an acrylate derivative.

Caption: Synthetic routes to 4-substituted quinolines.

In Vitro Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and, by extension, the cytotoxic potential of a compound.[27]

Protocol:

  • Cell Seeding: Plate cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a serial dilution of the test compound (e.g., 2- or 4-substituted quinoline) and a vehicle control (e.g., DMSO). Incubate for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours. Viable cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.

  • Absorbance Measurement: Read the absorbance at a specific wavelength (typically 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

Caption: Workflow of the MTT cytotoxicity assay.

Mechanistic Insights: The Structural Basis of Activity

The differential biological activities of 2- and 4-substituted quinolines can be attributed to their distinct electronic and steric properties, which govern their interactions with biological targets.

Signaling Pathways:

Quinoline derivatives exert their anticancer effects by modulating various signaling pathways critical for tumor growth and survival.[28] For instance, some derivatives inhibit receptor tyrosine kinases (RTKs) such as EGFR and VEGFR, thereby blocking downstream pathways like the Ras/Raf/MEK/ERK and PI3K/Akt/mTOR pathways.

Caption: Inhibition of RTK signaling by quinoline derivatives.

Conclusion

The positional isomerism of substituents on the quinoline ring is a powerful tool in the medicinal chemist's arsenal. Both 2- and 4-substituted quinolines have demonstrated significant and diverse biological activities, with each substitution pattern offering unique advantages depending on the therapeutic target. A thorough understanding of the structure-activity relationships, coupled with robust experimental validation, is crucial for the rational design of next-generation quinoline-based therapeutics. This guide provides a foundational framework for researchers to navigate the complexities of quinoline chemistry and unlock its full therapeutic potential.

References

  • Comprehensive review on current developments of quinoline-based anticancer agents. (URL: )
  • Quinoline derivatives volunteering against antimicrobial resistance: rational approaches, design strategies, structure activity relationship and mechanistic insights. (URL: [Link])
  • Cytotoxicity of 4-substituted quinoline derivatives: Anticancer and antileishmanial potential. (URL: [Link])
  • Design, synthesis, crystal structures and anticancer activity of 4-substituted quinolines to target PDK1. (URL: [Link])
  • Inhibition of cancer cells by Quinoline-Based compounds: A review with mechanistic insights. (URL: [Link])
  • an overview of quinoline derivatives as anti-cancer agents. (URL: [Link])
  • A Review on the Synthesis and Anti-cancer Activity of 2-substituted Quinolines. (URL: [Link])
  • Anticancer Mechanism of Quinoline Based Compounds for Cancer Therapy. (URL: [Link])
  • A Review on the Synthesis and Anti-cancer Activity of 2-substituted Quinolines. (URL: [Link])
  • Three-Component Synthesis of 2-Substituted Quinolines and Benzo[f]quinolines Using Tertiary Amines as the Vinyl Source. (URL: [Link])
  • Substituted 2-arylquinoline and 2-methyl-1,2,3,4-tetrahydroquinoline derivatives with selective anticancer activity: synthesis, structure–activity relationships, and molecular modelling insights. (URL: [Link])
  • Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview. (URL: [Link])
  • Synthesis of 2-Substituted Quinolines from 2-Aminostyryl Ketones Using Iodide as a C
  • On-Water Synthesis of 2-Substituted Quinolines from 2-Aminochalcones Using Benzylamine as the Nucleophilic C
  • Second-generation Substituted Quinolines as Anticancer Drugs for Breast Cancer. (URL: [Link])
  • Synthesis of quinolines. (URL: [Link])
  • Synthesis and in vitro cytotoxicity evaluation of 4-aminoquinoline deriv
  • Synthesis of 4-quinolones. (URL: [Link])
  • Metal-Free Synthesis of Functionalized Quinolines from 2-Styrylanilines and 2-Methylbenzothiazoles/2-Methylquinolines. (URL: [Link])
  • Design, synthesis and biological evaluation of new 4-(4-substituted-anilino)quinoline derivatives as anticancer agents. (URL: [Link])
  • 4-Substituted Quinolines - Structure, Properties, uses, Synthesis, Assay, Storage, Dosage forms, Dose. (URL: [Link])
  • 4-Aminoquinoline: a comprehensive review of synthetic str
  • 4-Aminoquinoline: a comprehensive review of synthetic str
  • Synthesis and Anti-Breast Cancer Activities of Substituted Quinolines. (URL: [Link])
  • Synthesis, Characterization & Screening for Anti-Inflammatory & Analgesic Activity of Quinoline Derivatives Bearing Azetidinones Scaffolds. (URL: [Link])
  • Synthesis and Biological Evaluation of Quinoline Derivatives as a Novel Class of Broad-Spectrum Antibacterial Agents. (URL: [Link])
  • Synthesis of Antimicrobial Quinoline Derivatives Enabled by Synergistic Pd/Enamine Catalysis: Experimental and Comput
  • Recent Developments on Antimicrobial Quinoline Chemistry. (URL: [Link])
  • Facilely Accessible Quinoline Derivatives as Potent Antibacterial Agents. (URL: [Link])
  • Quinoline-2-one derivatives as promising antibacterial agents against multidrug-resistant Gram-positive bacterial strains. (URL: [Link])
  • Design, synthesis and antimicrobial activity of novel quinoline derivatives: an in silico and in vitro study. (URL: [Link])
  • Medicinal Chemistry of Quinolines As Emerging Anti-inflamm
  • Synthesis and evaluation of the anti-inflammatory activity of quinoline deriv
  • Annotated Review on Various Biological Activities of Quinoline Molecule. (URL: [Link])
  • Structure-activity relationships of novel 2-substituted quinazoline antibacterial agents. (URL: [Link])
  • Review on recent development of quinoline for anticancer activities. (URL: [Link])
  • Results of antimicrobial activity of synthetic quinoline compounds. (URL: [Link])
  • Selected quinoline derivatives with anti-inflamm
  • Synthesis and antimicrobial activity of quinoline-based 2-pyrazolines. (URL: [Link])
  • New quinoline derivatives: synthesis and evaluation for antiinflammatory and analgesic properties--Note II. (URL: [Link])

Sources

A Comparative Guide to the Structural Validation of Sonogashira Coupling Products of 2,4-Dibromoquinoline

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

Quinoline derivatives are foundational scaffolds in medicinal chemistry, and their precise functionalization is paramount for tuning biological activity. The regioselective functionalization of polyhalogenated heterocycles like 2,4-dibromoquinoline presents a significant synthetic challenge. The Sonogashira coupling offers a powerful method for installing alkyne moieties, but the similar reactivity of the C2 and C4 positions necessitates rigorous and unambiguous structural validation of the resulting products. This guide provides a detailed comparison of analytical techniques, focusing on a robust NMR-based strategy to definitively distinguish between C2- and C4-alkynylated quinoline isomers. We present field-proven experimental protocols, comparative data, and the causal logic behind method selection to ensure scientific integrity and accelerate research timelines.

The Challenge: Regioselectivity in Dihaloquinoline Chemistry

This compound is a versatile building block for the synthesis of complex molecules and pharmaceutical agents. The differential electronic nature of the two bromine-substituted positions dictates its reactivity in cross-coupling reactions. The C2 position is adjacent to the heterocyclic nitrogen atom, rendering it more electron-deficient and generally more susceptible to nucleophilic attack and oxidative addition by a palladium catalyst.[1] However, the C4 position's reactivity is also significant, leading to potential mixtures of regioisomers in cross-coupling reactions.

The Sonogashira Coupling: A Tool for Selective C-C Bond Formation

The Sonogashira reaction is a palladium-catalyzed cross-coupling of a terminal alkyne with an aryl or vinyl halide, co-catalyzed by a copper(I) salt.[5] It is an indispensable tool for forming sp-sp² carbon-carbon bonds under mild conditions.[6][7]

The regioselectivity of the Sonogashira coupling on this compound can be influenced by several factors, including the choice of palladium catalyst, ligands, solvent, and temperature.[8][9] While preferential coupling at the C2 position is commonly observed, reaction conditions can be tuned to favor the C4 product, or in some cases, lead to disubstitution.[1][3]

Experimental Protocol: Regioselective Sonogashira Coupling

The following protocols describe generalized conditions for achieving selective monosubstitution at the C2 and C4 positions. Note: Optimization is often required based on the specific alkyne substrate.

Protocol A: Preferential Coupling at the C2-Position

This protocol leverages the inherently higher reactivity of the C2 position.

  • Setup: To a dry Schlenk flask under an inert atmosphere (Nitrogen or Argon), add this compound (1.0 mmol), Pd(PPh₃)₂Cl₂ (0.03 mmol), and Copper(I) iodide (CuI, 0.06 mmol).

  • Solvent & Base: Add anhydrous, degassed solvent such as triethylamine (TEA) or a mixture of THF/TEA (5 mL).

  • Alkyne Addition: Add the terminal alkyne (1.1 mmol) via syringe.

  • Reaction: Stir the mixture at room temperature to 50 °C. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS.

  • Workup: Upon completion, filter the reaction mixture through a pad of Celite, wash with an organic solvent (e.g., ethyl acetate), and concentrate the filtrate under reduced pressure. Purify the crude product by column chromatography.

Protocol B: Potential for C4-Selectivity (Requires Screening)

Achieving C4 selectivity is more challenging and often requires screening of bulkier phosphine ligands or specific catalyst systems that can sterically disfavor the C2 position.

  • Catalyst System Screening: Prepare parallel reactions using different palladium sources and ligands. For example, compare Pd(PPh₃)₄ with catalysts bearing bulky, electron-rich ligands like XPhos or SPhos in combination with a non-coordinating base like Cs₂CO₃ in a solvent such as dioxane.[10]

  • Reaction Conditions: Follow the general procedure outlined in Protocol A, adjusting the temperature as needed (typically higher temperatures may be required).

  • Analysis: Carefully analyze the product ratio from each reaction by ¹H NMR of the crude mixture to identify conditions favoring the C4-isomer.

A Comparative Analysis of Structural Validation Techniques

Once a product is synthesized, a systematic approach is crucial for its validation. A preliminary check using Mass Spectrometry confirms the molecular weight and the characteristic bromine isotope pattern, but it cannot distinguish between regioisomers. The definitive structural proof lies in Nuclear Magnetic Resonance (NMR) spectroscopy.

NMR Spectroscopy: The Cornerstone of Validation

Proton (¹H) and Carbon-13 (¹³C) NMR spectroscopy are indispensable tools for elucidating the structure of quinoline derivatives.[11][12] The substitution pattern profoundly influences the chemical environment of the remaining protons and carbons on the quinoline ring.

The most diagnostic proton in the ¹H NMR spectrum is H3 . Its chemical shift and coupling pattern provide the first clue to the substitution site.

  • In 2-alkynyl-4-bromoquinoline (C2 substitution): The H3 proton is adjacent to the bromine at C4. It typically appears as a singlet in the aromatic region.

  • In 4-alkynyl-2-bromoquinoline (C4 substitution): The H3 proton is adjacent to the newly introduced alkyne group. The anisotropic effect of the triple bond often causes a significant downfield shift for H3 compared to the C2-substituted isomer.

The table below summarizes the expected shifts, providing a basis for initial comparison.

Compound Key ¹H NMR Signal Expected δ (ppm) Key ¹³C NMR Signal Expected δ (ppm)
This compound (Starting Material)H3 (singlet)~7.8-8.0C2, C4 (quaternary)~142, ~125 (respectively)
2-Alkynyl-4-bromoquinoline H3 (singlet)~7.7-7.9C2 (quaternary, alkyne-bound)Deshielded vs. SM
4-Alkynyl-2-bromoquinoline H3 (singlet)~8.0-8.3 (Downfield Shift) C4 (quaternary, alkyne-bound)Deshielded vs. SM

Note: Exact chemical shifts are dependent on the alkyne substituent and solvent.

While 1D NMR provides strong clues, 2D correlation spectroscopy is required for definitive, publishable proof. The Heteronuclear Multiple Bond Correlation (HMBC) experiment is the most powerful tool for this task as it reveals 2- and 3-bond correlations between protons and carbons.[13][14]

The Logic of HMBC Validation: The strategy is to find a long-range correlation (³J) from a proton with an unambiguous assignment (like H3 or H5) to the carbon atom where substitution occurred (C2 or C4).

  • For 2-Alkynyl-4-bromoquinoline: A crucial correlation will be observed between the H3 proton and the alkyne-substituted C2 carbon . Additionally, the H5 proton will show a 3-bond correlation to the bromine-substituted C4 carbon .

  • For 4-Alkynyl-2-bromoquinoline: The key correlation will be between the H3 proton and the alkyne-substituted C4 carbon . Conversely, the H5 proton will show NO correlation to C4, but a 4-bond correlation to the bromine-substituted C2 carbon might be visible.

The Heteronuclear Single Quantum Coherence (HSQC) experiment is run first to identify direct one-bond H-C correlations, which helps in assigning the carbon spectrum and distinguishing protonated carbons from quaternary carbons.[14][15]

Experimental Protocol: NMR Analysis Workflow
  • Sample Preparation: Dissolve 5-10 mg of the purified product in ~0.6 mL of a deuterated solvent (e.g., CDCl₃) in a clean NMR tube.

  • 1D Spectra Acquisition: Acquire standard ¹H and proton-decoupled ¹³C NMR spectra.

  • DEPT-135 (Optional but Recommended): Run a DEPT-135 experiment to differentiate between CH/CH₃ (positive phase) and CH₂ (negative phase) signals, which helps in assigning quaternary carbons by elimination.

  • 2D HSQC Acquisition: Acquire a phase-sensitive HSQC spectrum to correlate each proton with its directly attached carbon.[16]

  • 2D HMBC Acquisition: Acquire an HMBC spectrum, optimizing for a long-range coupling constant (e.g., 8 Hz) to observe 2- and 3-bond correlations.[17]

  • Data Analysis: Integrate all spectra to assign the structure unambiguously, focusing on the key HMBC correlations outlined in the table below.

Isomer Diagnostic Proton Key HMBC Correlation (Proton → Carbon) Conclusion
2-Alkynyl-4-bromoquinoline H3H3 → C2 (alkyne-bound)Confirms C2 substitution
H5H5 → C4 (bromo-bound)Confirms C4 is unsubstituted by alkyne
4-Alkynyl-2-bromoquinoline H3H3 → C4 (alkyne-bound)Confirms C4 substitution
H5H5 → C4a (bridgehead)Confirms C4 is substituted (no H5-C4 correlation)
Workflow & Visualization

The logical flow for synthesizing and validating these compounds can be visualized as follows:

G cluster_synthesis Synthesis cluster_validation Validation Start This compound Reaction Sonogashira Coupling (Pd/Cu, Alkyne, Base) Start->Reaction Crude Crude Product (Mixture of Isomers) Reaction->Crude Purify Purification (Column Chromatography) Crude->Purify MS Mass Spectrometry (Confirm MW & Isotope Pattern) Purify->MS NMR1D 1D NMR (¹H, ¹³C) (Initial Hypothesis on Regiochemistry) MS->NMR1D NMR2D 2D NMR (HSQC, HMBC) (Unambiguous Proof of Connectivity) NMR1D->NMR2D Structure Confirmed Structure NMR2D->Structure

Caption: Workflow from synthesis to unambiguous structural validation.

X-ray Crystallography: The Absolute Gold Standard

For novel compounds or in cases where NMR data remains ambiguous, single-crystal X-ray diffraction provides the ultimate, irrefutable structural proof by mapping the precise 3D arrangement of atoms in space.[18][19]

  • Advantages: Provides absolute stereochemical and regiochemical assignment.

  • Disadvantages: Requires the ability to grow a high-quality single crystal of the compound, which can be a significant challenge and time-consuming.

Alternative Methodologies: A Brief Comparison with Suzuki Coupling

The Suzuki-Miyaura coupling is another powerful palladium-catalyzed reaction for C-C bond formation, typically using boronic acids as coupling partners. When applied to dihaloquinolines, it can exhibit different selectivity profiles compared to the Sonogashira reaction.

Feature Sonogashira Coupling Suzuki Coupling
Coupling Partner Terminal AlkyneBoronic Acid / Ester
Key Bond Formed C(sp²)-C(sp)C(sp²)-C(sp²)
Typical Selectivity Often favors the more electron-deficient C2 position.[3]Can be tuned, but often shows good selectivity depending on conditions.[20]
Catalyst System Pd/Cu co-catalysis is common.[5]Typically Pd-only, often with phosphine ligands.
Functional Group Introduces a linear, rigid alkyne moiety.Introduces an aryl or vinyl group, allowing for more spatial diversity.

The choice between Sonogashira and Suzuki coupling depends entirely on the desired final structure. However, the validation principles, especially the reliance on 2D NMR, remain identical for the products of both reactions.[20][21]

Conclusion and Best Practices

The regioselective Sonogashira coupling of this compound is a valuable synthetic tool, but its utility is predicated on the rigorous and accurate structural validation of its products. Relying solely on 1D NMR or analogous reactions from the literature is insufficient and can lead to incorrect structural assignments.[2]

The recommended workflow for maximum confidence is:

  • Confirm the successful reaction and correct molecular weight via LC-MS .

  • Formulate an initial hypothesis of the structure based on the chemical shift of the H3 proton in the ¹H NMR spectrum.

  • Prove the connectivity unambiguously using a 2D HMBC experiment, which provides the definitive link between the quinoline core and the new alkyne substituent.

By adhering to this multi-step validation process, researchers can ensure the scientific integrity of their work and build accurate structure-activity relationships in the development of novel quinoline-based compounds.

References

  • Benchchem. (n.d.). Application Note: 1H NMR Characterization of Substituted Quinolines.
  • Benchchem. (n.d.). Unveiling the Spectroscopic Signature: A Comparative Guide to the NMR Characterization of Substituted Quinolines.
  • Nolan, J. M., & Comins, D. L. (2003). Regioselective Sonogashira Couplings of 2,4-Dibromoquinolines. A Correction. The Journal of Organic Chemistry, 68(9), 3736–3738.
  • Pal, M., et al. (2009). Regioselective alkynylation followed by Suzuki coupling of 2,4-dichloroquinoline: Synthesis of 2-alkynyl-4-arylquinolines. Beilstein Journal of Organic Chemistry, 5, 32.
  • PubMed. (2003). Regioselective Sonogashira couplings of 2,4-dibromoquinolines. A correction. Journal of Organic Chemistry, 68(9), 3736-8.
  • ACS Publications. (2003). Regioselective Sonogashira Couplings of 2,4-Dibromoquinolines. A Correction. The Journal of Organic Chemistry.
  • ACS Publications. (n.d.). Regioselective Sonogashira Couplings of 2,4-Dibromoquinolines. A Correction. The Journal of Organic Chemistry.
  • Seaton, P. J., & Williamson, R. T. (n.d.). Synthesis of Quinolines and Their Characterization by 2-D NMR Spectroscopy.
  • Taylor & Francis Online. (n.d.). Structural Elucidation Using 1H‐NMR, 13C‐NMR, and Mass Spectroscopic Study of 3‐(Ethoxy‐hydroxy‐methyl)‐quinolin‐2(1H)‐one and 2‐Benzyloxy‐3‐formylquinoline. Spectroscopy Letters.
  • YouTube. (2020). 2D NMR- Worked Example 2 (HSQC and HMBC).
  • ResearchGate. (n.d.). Sonogashira cross-coupling reaction and synthesis of SQLs.
  • ResearchGate. (n.d.). Proton-carbon interactions obtained experimentally in HSQC and HMBC spectra.
  • Wikipedia. (n.d.). Sonogashira coupling.
  • Torborg, C., Zapf, A., & Beller, M. (2008). Palladium catalysts for highly selective Sonogashira reactions of aryl and heteroaryl bromides. ChemSusChem, 1(1-2), 91-6.
  • National Institutes of Health. (2009). Regioselective alkynylation followed by Suzuki coupling of 2,4-dichloroquinoline. Beilstein Journal of Organic Chemistry.
  • Organic Chemistry Portal. (n.d.). Sonogashira Coupling.
  • Columbia University. (n.d.). HSQC and HMBC | NMR Core Facility.
  • ResearchGate. (n.d.). X-ray crystal structure of product 4g.
  • ResearchGate. (n.d.). Detailed regions of H,C-HSQC spectrum around the signals of interest.
  • Advances in Polymer Science. (n.d.). Heteronuclear Single-quantum Correlation (HSQC) NMR.
  • The Royal Society of Chemistry. (n.d.). 1H NMR Spectrum of Compound 4a.
  • ResearchGate. (n.d.). Sequential Sonogashira and Suzuki Cross-Coupling Reactions in the Indole and Indazole Series.
  • New Journal of Chemistry. (n.d.). Heck, Suzuki and Sonogashira cross-coupling reactions using ppm level of SBA-16 supported Pd-complex.

Sources

A Comparative Guide to High-Performance Liquid Chromatography (HPLC) Methods for Purity Analysis of 2,4-Dibromoquinoline Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical development, the quinoline scaffold is a cornerstone for designing novel therapeutic agents. Specifically, 2,4-disubstituted quinolines, including 2,4-dibromoquinoline, serve as crucial intermediates in the synthesis of compounds with a wide array of biological activities. Ensuring the purity of these intermediates is not merely a matter of quality control; it is a fundamental prerequisite for the synthesis of safe and effective active pharmaceutical ingredients (APIs). This guide provides a comparative analysis of robust High-Performance Liquid Chromatography (HPLC) methods for the purity profiling of this compound derivatives, offering insights into method design, performance, and validation.

The development of a reliable HPLC method is pivotal for accurately identifying and quantifying impurities in pharmaceutical products. A well-designed method ensures reproducible and dependable results, which are essential for the quality, safety, and efficacy of the final drug product.[1] This guide will explore two distinct reversed-phase HPLC (RP-HPLC) methods, detailing the rationale behind the selection of chromatographic parameters and providing the necessary protocols for implementation.

The Analytical Challenge: this compound

This compound is a non-polar, aromatic heterocyclic compound. The presence of two bromine atoms significantly influences its chromatographic behavior, primarily through increased hydrophobicity. Potential impurities in a sample of this compound could include starting materials, regioisomers (e.g., other dibromoquinoline isomers), and by-products from the synthetic route, such as mono-brominated quinolines or hydroxylated derivatives. An effective HPLC method must be capable of resolving the main component from these closely related substances.

Method 1: High-Resolution Gradient Elution on a C18 Stationary Phase

This method is designed to provide a comprehensive impurity profile by employing a gradient elution on a standard C18 column, which is a workhorse in reversed-phase chromatography. The gradual increase in the organic solvent concentration allows for the elution of compounds with a wide range of polarities.

Rationale for Method Design:

  • Stationary Phase: A C18 (octadecyl) column is chosen for its strong hydrophobic retention, which is ideal for non-polar analytes like this compound. The high surface area and carbon load of modern C18 columns provide excellent resolving power.

  • Mobile Phase: A combination of acetonitrile and water is a common and effective mobile phase in RP-HPLC.[2] Acetonitrile is often preferred for its low viscosity and UV transparency.[3] A small amount of formic acid is added to the aqueous phase to control the pH and improve peak shape by suppressing the ionization of any residual silanol groups on the stationary phase.

  • Gradient Elution: A gradient elution is crucial for impurity profiling as it ensures that both early-eluting polar impurities and late-eluting non-polar impurities are effectively separated and eluted with good peak shapes within a reasonable analysis time.

  • Detection: UV detection at 254 nm is selected based on the strong chromophore of the quinoline ring system. A Diode Array Detector (DAD) is highly recommended to assess peak purity and to identify the optimal detection wavelength for all components.

Experimental Protocol: Method 1
  • Instrumentation:

    • HPLC system with a quaternary or binary pump, autosampler, column oven, and a Diode Array Detector (DAD).

  • Chromatographic Conditions:

    • Column: C18, 250 mm x 4.6 mm, 5 µm particle size.

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: Acetonitrile.

    • Gradient Program:

      • 0-5 min: 50% B

      • 5-25 min: 50% to 90% B

      • 25-30 min: 90% B

      • 30.1-35 min: 50% B (re-equilibration)

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Detection Wavelength: 254 nm.

    • Injection Volume: 10 µL.

  • Sample Preparation:

    • Accurately weigh and dissolve the this compound sample in acetonitrile to a final concentration of approximately 0.5 mg/mL.

    • Filter the solution through a 0.45 µm syringe filter prior to injection.

Method 2: Fast Isocratic Analysis with a Phenyl-Hexyl Column

This method is tailored for rapid quality control applications where a shorter analysis time is desirable. It utilizes a phenyl-hexyl stationary phase to offer an alternative selectivity compared to the C18 phase, which can be advantageous for resolving specific impurities.

Rationale for Method Design:

  • Stationary Phase: A Phenyl-Hexyl column provides a different separation mechanism based on π-π interactions between the phenyl rings of the stationary phase and the aromatic quinoline ring of the analyte.[4] This can lead to enhanced selectivity for aromatic and unsaturated compounds, potentially resolving impurities that co-elute on a C18 column.

  • Mobile Phase: A mixture of methanol and a phosphate buffer is used. Methanol can offer different selectivity compared to acetonitrile.[5] A phosphate buffer at a controlled pH ensures robust and reproducible retention times.

  • Isocratic Elution: An isocratic elution, where the mobile phase composition remains constant, simplifies the method and allows for a faster analysis time, making it suitable for routine quality control.

  • Detection: As with Method 1, UV detection at 254 nm is appropriate.

Experimental Protocol: Method 2
  • Instrumentation:

    • HPLC system with a binary or isocratic pump, autosampler, column oven, and a UV-Vis detector.

  • Chromatographic Conditions:

    • Column: Phenyl-Hexyl, 150 mm x 4.6 mm, 3.5 µm particle size.

    • Mobile Phase: 20 mM Potassium Dihydrogen Phosphate (pH 3.5) and Methanol (30:70 v/v).

    • Flow Rate: 1.2 mL/min.

    • Column Temperature: 35 °C.

    • Detection Wavelength: 254 nm.

    • Injection Volume: 5 µL.

  • Sample Preparation:

    • Accurately weigh and dissolve the this compound sample in the mobile phase to a final concentration of approximately 0.5 mg/mL.

    • Filter the solution through a 0.45 µm syringe filter prior to injection.

Comparative Performance Data

The following table summarizes the expected performance characteristics of the two proposed HPLC methods based on typical experimental outcomes for similar halogenated aromatic compounds.

ParameterMethod 1: C18 GradientMethod 2: Phenyl-Hexyl Isocratic
Analysis Time ~35 minutes~10 minutes
Resolution (Rs) Excellent for a wide range of impuritiesGood for key impurities, may have co-elutions
Selectivity (α) High for diverse impurity profilesAlternative selectivity, beneficial for aromatic impurities
Peak Symmetry Good to excellentGood
Application Comprehensive impurity profiling, method developmentRoutine quality control, high-throughput screening
Flexibility High (gradient can be optimized)Moderate (isocratic)

Method Validation and System Suitability

For both methods, validation should be performed in accordance with the International Council for Harmonisation (ICH) guidelines to ensure the method is suitable for its intended purpose.[1][6] Key validation parameters include:

  • Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present.[7]

  • Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte.[7]

  • Accuracy: The closeness of test results to the true value.

  • Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample.[6] This includes repeatability and intermediate precision.

  • Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be detected and quantified, respectively, with suitable precision and accuracy.

  • Robustness: The capacity of the method to remain unaffected by small, but deliberate variations in method parameters.

System suitability tests must be performed before each analysis to ensure the chromatographic system is performing adequately.[1]

Visualizing the Workflow

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Processing & Reporting Sample Weigh Sample Dissolve Dissolve in Diluent Sample->Dissolve Filter Filter (0.45 µm) Dissolve->Filter HPLC HPLC System Filter->HPLC Column Analytical Column (C18 or Phenyl-Hexyl) HPLC->Column Detector DAD/UV Detector Column->Detector CDS Chromatography Data System (CDS) Detector->CDS Integration Peak Integration CDS->Integration Calculation Purity Calculation (% Area) Integration->Calculation Report Generate Report Calculation->Report

Caption: Experimental workflow for HPLC purity analysis.

Purity_Analysis_Logic cluster_synthesis Chemical Synthesis cluster_analysis Analytical Control cluster_development Drug Development Synthesis Synthesis of This compound PurityAnalysis Purity Analysis (HPLC) Synthesis->PurityAnalysis ImpurityID Impurity Identification (e.g., LC-MS) PurityAnalysis->ImpurityID API_Synthesis API Synthesis PurityAnalysis->API_Synthesis Release if Purity Meets Specification Formulation Drug Product Formulation API_Synthesis->Formulation

Sources

Comparative Cytotoxicity Analysis of Novel 2,4-Disubstituted Quinolines: A Guide for Preclinical Evaluation

Author: BenchChem Technical Support Team. Date: January 2026

<Senior Application Scientist >

Introduction

The quinoline scaffold is a prominent heterocyclic structure in medicinal chemistry, forming the core of numerous compounds with a wide range of biological activities, including anticancer properties.[1][2] Quinoline derivatives have demonstrated the ability to act as antiproliferative agents through various mechanisms, such as DNA intercalation, inhibition of topoisomerase enzymes, cell cycle arrest, and the induction of apoptosis.[1][3][4] Specifically, 2,4-disubstituted quinolines have shown significant promise as anticancer agents, warranting further investigation into their cytotoxic potential and mechanisms of action.[1][5]

This guide provides a comprehensive framework for assessing the in vitro cytotoxicity of novel 2,4-disubstituted quinoline compounds. We will detail the experimental protocols for key cytotoxicity assays, present a comparative analysis of hypothetical novel quinolines against a standard chemotherapeutic agent, and discuss the interpretation of the resulting data. This guide is intended for researchers, scientists, and drug development professionals engaged in the preclinical evaluation of novel anticancer compounds.

Comparative Cytotoxicity Assessment: A Step-by-Step Approach

The following sections outline a robust workflow for the comparative assessment of novel 2,4-disubstituted quinolines. We will use three hypothetical novel compounds, designated QN-1, QN-2, and QN-3, and compare their cytotoxic effects to the well-established anticancer drug, Doxorubicin. The human lung carcinoma cell line, A549, will be used as the model system.

Experimental Workflow

G cluster_0 Cell Culture & Seeding cluster_1 Compound Treatment cluster_2 Cytotoxicity Assessment cluster_3 Data Analysis A A549 Cell Culture B Cell Seeding in 96-well Plates A->B C Treatment with QN-1, QN-2, QN-3, Doxorubicin, and Vehicle Control B->C D MTT Assay for Metabolic Activity C->D E LDH Assay for Membrane Integrity C->E F Annexin V/PI Staining for Apoptosis C->F G Spectrophotometry (MTT, LDH) D->G E->G H Flow Cytometry (Annexin V/PI) F->H I IC50 Calculation G->I J Statistical Analysis H->J

Caption: Experimental workflow for assessing the cytotoxicity of novel quinolines.

Detailed Experimental Protocols

Materials and Reagents
  • Human Lung Carcinoma cell line (A549)

  • Dulbecco's Modified Eagle Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • Trypsin-EDTA solution

  • Phosphate-Buffered Saline (PBS)

  • Novel 2,4-disubstituted quinolines (QN-1, QN-2, QN-3)

  • Doxorubicin

  • Dimethyl Sulfoxide (DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Reagent[6]

  • LDH (Lactate Dehydrogenase) Cytotoxicity Assay Kit[7][8]

  • Annexin V-FITC Apoptosis Detection Kit with Propidium Iodide (PI)[9][10]

Cell Culture and Treatment
  • Cell Culture: A549 cells are cultured in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a humidified atmosphere with 5% CO2.

  • Cell Seeding: Cells are seeded into 96-well plates at a density of 5 x 10³ cells per well and allowed to adhere overnight.

  • Compound Preparation: Stock solutions of QN-1, QN-2, QN-3, and Doxorubicin are prepared in DMSO. Serial dilutions are made in culture medium to achieve the desired final concentrations. The final DMSO concentration should not exceed 0.5% to avoid solvent-induced cytotoxicity.

  • Treatment: The culture medium is replaced with medium containing the test compounds or vehicle control (DMSO). Cells are then incubated for 48 hours.

Cytotoxicity Assays

The MTT assay is a colorimetric method that measures the metabolic activity of cells, which is an indicator of cell viability.[11][12] In living cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals.[6]

Protocol:

  • After the 48-hour incubation period, add 20 µL of 5 mg/mL MTT solution to each well.[13]

  • Incubate the plate for 4 hours at 37°C.

  • Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.[6]

  • Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[6]

  • Measure the absorbance at 570 nm using a microplate reader.[13]

  • Calculate cell viability as a percentage of the vehicle-treated control.

The LDH assay quantifies the amount of lactate dehydrogenase released from damaged cells into the culture medium, which is a marker of compromised cell membrane integrity and cytotoxicity.[7][14]

Protocol:

  • After the 48-hour incubation, carefully collect 50 µL of the culture supernatant from each well.

  • Follow the manufacturer's instructions for the LDH cytotoxicity assay kit. Typically, this involves adding a reaction mixture to the supernatant.[8][15]

  • Incubate at room temperature for 30 minutes, protected from light.[15]

  • Add the stop solution provided in the kit.[15]

  • Measure the absorbance at 490 nm using a microplate reader.[15]

  • Calculate the percentage of cytotoxicity relative to a positive control (cells lysed to achieve maximum LDH release).

This flow cytometry-based assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.[9][16] Annexin V binds to phosphatidylserine, which is translocated to the outer cell membrane during early apoptosis, while propidium iodide (PI) stains the DNA of cells with compromised membranes (late apoptotic and necrotic cells).[10][17][18]

Protocol:

  • After treatment, collect both adherent and floating cells.

  • Wash the cells with cold PBS.[9]

  • Resuspend the cells in 1X Binding Buffer.[9]

  • Add Annexin V-FITC and PI according to the kit manufacturer's protocol.[9][16]

  • Incubate for 15 minutes at room temperature in the dark.[17][18]

  • Analyze the cells by flow cytometry.[9][16]

Comparative Analysis of Novel Quinolines

The following tables present hypothetical data for the cytotoxic effects of our novel 2,4-disubstituted quinolines (QN-1, QN-2, QN-3) and Doxorubicin on A549 cells.

Table 1: IC50 Values for Cell Viability (MTT Assay) and Cytotoxicity (LDH Assay)
CompoundMTT Assay IC50 (µM)LDH Assay EC50 (µM)
QN-1 15.225.8
QN-2 2.85.1
QN-3 35.752.3
Doxorubicin 0.91.5

IC50: The concentration of a compound that inhibits 50% of cell viability. EC50: The concentration of a compound that induces 50% of the maximum cytotoxic effect.

Table 2: Apoptosis Induction after 48-hour Treatment (Annexin V/PI Assay)
Compound (at IC50)Viable Cells (%)Early Apoptotic Cells (%)Late Apoptotic/Necrotic Cells (%)
Vehicle Control 95.12.52.4
QN-1 48.335.216.5
QN-2 45.642.811.6
QN-3 52.115.432.5
Doxorubicin 49.540.110.4

Discussion and Mechanistic Insights

The hypothetical results indicate that QN-2 is the most potent of the novel compounds, with an IC50 value of 2.8 µM in the MTT assay, approaching the potency of Doxorubicin. The significant induction of early apoptosis by QN-2 (42.8%) suggests that it may trigger programmed cell death. In contrast, QN-3 exhibits the lowest potency and appears to induce a higher proportion of late-stage cell death, which could indicate a different, possibly more necrotic, mechanism of action. QN-1 shows moderate activity and also appears to induce apoptosis.

The structure-activity relationship (SAR) of quinoline derivatives is a critical aspect of their development as anticancer agents.[19][20][21] The cytotoxic activity of 2,4-disubstituted quinolines can be significantly influenced by the nature of the substituents at these positions.[22] For instance, the presence of certain bulky aryl groups or specific functional groups can enhance anticancer activity.[22] The differences in potency among our hypothetical compounds (QN-1, QN-2, and QN-3) would likely be attributed to variations in their substituents at the 2 and 4 positions, affecting their interaction with biological targets.

Quinoline-based anticancer agents are known to exert their effects through multiple mechanisms, including the inhibition of protein kinases such as Pim-1 kinase and Src kinase, disruption of tubulin polymerization, and interference with key signaling pathways like Ras/Raf/MEK and PI3K/Akt/mTOR.[2][3][23] The induction of apoptosis by these compounds is a common outcome of these interactions.[1][3][4]

Proposed Signaling Pathway for QN-2 Induced Apoptosis

Based on the pro-apoptotic effect observed for QN-2, a plausible mechanism could involve the inhibition of a key survival kinase, leading to the activation of the intrinsic apoptotic pathway.

G cluster_0 Upstream Signaling cluster_1 Mitochondrial Events cluster_2 Caspase Cascade QN2 QN-2 Pim1 Pim-1 Kinase QN2->Pim1 Inhibition Bad Bad Pim1->Bad Phosphorylation (Inhibition of pro-apoptotic function) Bcl2 Bcl-2 Bad->Bcl2 Mito Mitochondrion Bcl2->Mito Inhibition of Cytochrome c release CytoC Cytochrome c Release Mito->CytoC Apaf1 Apaf-1 CytoC->Apaf1 Casp9 Caspase-9 Apaf1->Casp9 Activation Casp3 Caspase-3 Casp9->Casp3 Activation Apoptosis Apoptosis Casp3->Apoptosis

Caption: Proposed mechanism of QN-2 induced apoptosis via Pim-1 kinase inhibition.

Conclusion

This guide provides a systematic approach to the initial in vitro cytotoxic assessment of novel 2,4-disubstituted quinolines. By employing a combination of assays that measure different aspects of cell health—metabolic activity, membrane integrity, and apoptosis—researchers can gain a comprehensive understanding of the cytotoxic potential of their compounds. The hypothetical data presented for QN-1, QN-2, and QN-3 illustrate how these assays can be used to rank compounds based on their potency and to gain preliminary insights into their mechanisms of action. Further studies would be required to validate these proposed mechanisms and to evaluate the in vivo efficacy and safety of the most promising candidates.

References

  • Bio-Techne. Protocol: Annexin V and PI Staining for Apoptosis by Flow Cytometry. [Link]
  • Chawla, R., & Vaidya, A. (2025). Anticancer Mechanism of Quinoline Based Compounds for Cancer Therapy. International Journal of Medical Pharmaceutical and Health Sciences, 1(2), 65–79. [Link]
  • Jain, S., Chandra, V., Jain, P. K., et al. (2019). Comprehensive review on current developments of quinoline-based anticancer agents. Arabian Journal of Chemistry, 12(8), 4920-4946. [Link]
  • Thirumalai, D., et al. (2018). Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. Protocol Exchange. [Link]
  • Azam, F., et al. (2024). an overview of quinoline derivatives as anti-cancer agents.
  • Saha, B., et al. (2024). Inhibition of cancer cells by Quinoline-Based compounds: A review with mechanistic insights. Bioorganic & Medicinal Chemistry, 103, 117681. [Link]
  • Chawla, R., & Vaidya, A. (2024). Anticancer Mechanism of Quinoline Based Compounds for Cancer Therapy. International Journal of Medical Pharmaceutical and Health Sciences, 1(2), 65-79. [Link]
  • Springer Nature Experiments. Cytotoxicity MTT Assay Protocols and Methods. [Link]
  • CLYTE Technologies. (2025).
  • National Center for Biotechnology Information. (2013). Cell Viability Assays - Assay Guidance Manual. [Link]
  • Boster Biological Technology. (2024). Annexin V PI Staining Guide for Apoptosis Detection. [Link]
  • Özenver, N., et al. (2023). Structure-activity relationship of anticancer drug candidate quinones. Turkish Journal of Chemistry, 47(1), 152-165. [Link]
  • Özenver, N., et al. (2023). Structure-activity relationship of anticancer drug candidate quinones. Turkish Journal of Chemistry, 47(1), 152-165. [Link]
  • Royal Society of Chemistry. (2023). Solvent-free approach for the synthesis of 2,4-disubstituted quinolines using zeolites: evaluation of biological activity. New Journal of Chemistry. [Link]
  • Tan, M. L., et al. (2019). A Review of the Structure–Activity Relationship of Natural and Synthetic Antimetastatic Compounds. Molecules, 24(15), 2736. [Link]
  • Li, Y., et al. (2015). Synthesis and Evaluation of 2,4-Disubstituted Quinazoline Derivatives with Potent Anti-Angiogenesis Activities. Molecules, 20(4), 6720-6735. [Link]
  • MDPI. (2023). Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present). Pharmaceuticals, 16(4), 534. [Link]
  • protocols.io. (2024). LDH cytotoxicity assay. [Link]
  • MDPI. (2023). Chemistry, Synthesis, and Structure Activity Relationship of Anticancer Quinoxalines. Molecules, 28(22), 7586. [Link]
  • International Journal of Pharmaceutical Sciences and Research. (2018). Design, Synthesis and Biological Screening of 2, 4- Disubstituted Quinolines. [Link]
  • Cell Biologics Inc. LDH Assay. [Link]
  • University of KwaZulu-Natal. (2015). Synthesis of novel quinoline derivatives and their cytotoxicity in A549 lung cancer cells. [Link]
  • Royal Society of Chemistry. (2022). Substituted 2-arylquinoline and 2-methyl-1,2,3,4-tetrahydroquinoline derivatives with selective anticancer activity: synthesis, structure–activity relationships, and molecular modelling insights. New Journal of Chemistry. [Link]

Sources

A Senior Application Scientist's Guide to Phosphine Ligand Efficacy in 2,4-Dibromoquinoline Reactions

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The selective functionalization of the quinoline scaffold is a cornerstone of modern medicinal chemistry and materials science. The 2,4-disubstituted quinoline motif, in particular, is a privileged structure found in numerous biologically active compounds. Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig aminations, offer powerful tools for the derivatization of 2,4-dibromoquinoline. However, achieving high yields and, more importantly, controlling the regioselectivity between the C2 and C4 positions presents a significant synthetic challenge. The choice of the phosphine ligand is paramount in navigating this challenge, as it profoundly influences the catalytic activity and selectivity of the palladium center.

This guide provides an in-depth comparison of the efficacy of various phosphine ligands in reactions involving this compound. We will delve into the mechanistic rationale behind ligand selection and provide supporting experimental data to inform your synthetic strategies.

The Decisive Role of Phosphine Ligands: A Mechanistic Overview

The efficacy of a phosphine ligand in palladium-catalyzed cross-coupling is governed by a delicate interplay of its steric and electronic properties.[1][2] These properties directly impact the three key steps of the catalytic cycle: oxidative addition, transmetalation, and reductive elimination.

  • Steric Bulk: The size of the phosphine ligand, often quantified by its cone angle, influences the coordination number of the palladium center. Bulky ligands promote the formation of highly reactive, monoligated palladium(0) species, which are often necessary for the oxidative addition of aryl halides.[3][4] Furthermore, steric hindrance can facilitate the final reductive elimination step, which is crucial for the formation of the desired product.[2][5]

  • Electron-Donating Ability: Electron-rich phosphines increase the electron density on the palladium center, which generally accelerates the rate of oxidative addition, particularly with less reactive aryl chlorides and bromides.[3][4]

The careful selection of a phosphine ligand with the optimal balance of these properties is therefore critical for achieving high efficiency and selectivity in the functionalization of this compound.

Comparative Efficacy of Phosphine Ligands in Suzuki-Miyaura Coupling of this compound

The Suzuki-Miyaura reaction is a versatile method for the formation of C-C bonds. In the case of this compound, the choice of phosphine ligand can significantly influence which bromine atom is preferentially replaced.

Phosphine LigandStructureKey FeaturesTypical Performance with this compound
Triphenylphosphine (PPh₃) P(C₆H₅)₃Moderately bulky, electron-richFavors mono-arylation at the C2 position.[1]
1,1'-Bis(diphenylphosphino)ferrocene (dppf) Fe(C₅H₄PPh₂)₂Bidentate, rigid backboneCan favor C2-arylation.[6]
Xantphos C₃₁H₂₈OP₂Bidentate, wide bite angleCan exhibit variable selectivity depending on conditions.[6]
SPhos C₂₇H₃₃O₂PBulky, electron-rich biaryl phosphineGenerally high activity, may lead to di-substitution if not controlled.[2][5]
JackiePhos C₁₈H₁₂F₁₅PElectron-deficientPromotes selective oxidative addition at the more electron-rich C2-Br bond, leading to high C2 selectivity.[7]
QPhos C₃₃H₄₅PBulky monophosphineHas been shown to favor C4 coupling in some dihalopyridine systems.

Causality Behind Experimental Choices:

The preferential C2-selectivity observed with ligands like PPh₃ and dppf in dihaloquinoline systems can be attributed to the electronic nature of the quinoline ring, where the C2 position is generally more electrophilic.[1] However, the use of specialized ligands can override this inherent reactivity.

The remarkable C2-selectivity achieved with the electron-deficient ligand JackiePhos in the coupling of 2,4-dibromoaryl ethers offers a compelling mechanistic insight.[7] The electron-withdrawing nature of the ligand makes the palladium center more electrophilic, leading to a preference for oxidative addition at the slightly more electron-rich C-Br bond (in this case, C2). This principle can be extrapolated to this compound to achieve high C2 selectivity.

Conversely, achieving C4 selectivity can be more challenging. While not explicitly demonstrated for this compound, the use of bulky monophosphine ligands like QPhos has been reported to favor C4-coupling in 2,4-dichloropyridines, suggesting a potential strategy for reversing the regioselectivity.

Visualizing the Suzuki-Miyaura Catalytic Cycle

Suzuki_Miyaura_Cycle cluster_reactants Reactants & Products Pd(0)L Pd(0)L (Active Catalyst) Oxidative\nAddition Oxidative Addition Pd(0)L->Oxidative\nAddition Ar-X Ar-Pd(II)-X(L) Ar-Pd(II)-X(L) (Oxidative Adduct) Oxidative\nAddition->Ar-Pd(II)-X(L) Transmetalation Transmetalation Ar-Pd(II)-X(L)->Transmetalation R-B(OR)₂ Ar-Pd(II)-R(L) Ar-Pd(II)-R(L) (Transmetalated Complex) Transmetalation->Ar-Pd(II)-R(L) Reductive\nElimination Reductive Elimination Ar-Pd(II)-R(L)->Reductive\nElimination Reductive\nElimination->Pd(0)L Ar-R Ar-X This compound R-B(OR)₂ Boronic Acid/Ester Ar-R Coupled Product

Caption: Catalytic cycle for the Suzuki-Miyaura reaction.

Experimental Protocol: C2-Selective Suzuki-Miyaura Coupling of this compound

This protocol is a representative example and may require optimization for specific substrates.

  • Reaction Setup: To an oven-dried Schlenk flask, add this compound (1.0 equiv.), the desired arylboronic acid (1.1 equiv.), and a suitable base (e.g., K₂CO₃, 2.0 equiv.).

  • Catalyst Addition: Add the palladium precursor (e.g., Pd(OAc)₂, 2 mol%) and the phosphine ligand (e.g., JackiePhos, 4 mol%).

  • Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

  • Solvent Addition: Add a degassed solvent (e.g., toluene or dioxane) via syringe.

  • Reaction: Stir the mixture at the desired temperature (e.g., 80-100 °C) and monitor the reaction progress by TLC or LC-MS.

  • Work-up: Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel.

Comparative Efficacy of Phosphine Ligands in Buchwald-Hartwig Amination of this compound

The Buchwald-Hartwig amination is a powerful method for the formation of C-N bonds. For this transformation, bulky, electron-rich biaryl phosphine ligands are generally required to achieve high catalytic activity, especially with less reactive aryl bromides.

Phosphine LigandStructureKey FeaturesTypical Performance with this compound
Xantphos C₃₁H₂₈OP₂Bidentate, wide bite angleEffective for amination, can promote C-N bond formation.[3]
SPhos C₂₇H₃₃O₂PBulky, electron-rich biaryl phosphineHigh activity, often a good starting point for optimization.[8]
DavePhos C₂₄H₃₄NPBulky, electron-rich biaryl phosphineAnother highly active ligand for C-N coupling.[8]
BrettPhos C₃₅H₄₇O₂PVery bulky biaryl phosphineParticularly effective for coupling with primary amines.[9]

Causality Behind Experimental Choices:

The success of the Buchwald-Hartwig amination is highly dependent on the ability of the ligand to promote the formation of a monoligated L-Pd(0) active species and to facilitate the reductive elimination from a palladium(II) amido complex.[3][8] The bulky and electron-rich nature of the Buchwald-type biaryl phosphine ligands (SPhos, DavePhos, BrettPhos) is crucial for both of these steps. The steric bulk prevents the formation of inactive bis-ligated palladium complexes and promotes the final C-N bond-forming reductive elimination. The electron-donating properties of these ligands enhance the rate of oxidative addition.

Regioselectivity in the Buchwald-Hartwig amination of this compound is also an important consideration. Similar to the Suzuki-Miyaura coupling, the electronic properties of the quinoline ring tend to favor reaction at the C2 position. However, the choice of ligand and reaction conditions can be optimized to favor mono-amination or to achieve di-amination if desired.

Visualizing the Buchwald-Hartwig Catalytic Cycle

Buchwald_Hartwig_Cycle cluster_reactants Reactants & Products Pd(0)L Pd(0)L (Active Catalyst) Oxidative\nAddition Oxidative Addition Pd(0)L->Oxidative\nAddition Ar-X Ar-Pd(II)-X(L) Ar-Pd(II)-X(L) (Oxidative Adduct) Oxidative\nAddition->Ar-Pd(II)-X(L) Amine\nCoordination Amine Coordination Ar-Pd(II)-X(L)->Amine\nCoordination R¹R²NH Ar-Pd(II)-N(H)R¹R²(L) [Ar-Pd(II)-N(H)R¹R²(L)]⁺X⁻ Amine\nCoordination->Ar-Pd(II)-N(H)R¹R²(L) Deprotonation Deprotonation Ar-Pd(II)-N(H)R¹R²(L)->Deprotonation Base Ar-Pd(II)-NR¹R²(L) Ar-Pd(II)-NR¹R²(L) (Amido Complex) Deprotonation->Ar-Pd(II)-NR¹R²(L) Reductive\nElimination Reductive Elimination Ar-Pd(II)-NR¹R²(L)->Reductive\nElimination Reductive\nElimination->Pd(0)L Ar-NR¹R² Ar-X This compound R¹R²NH Amine Ar-NR¹R² Coupled Product Ligand_Screening_Workflow Start Start Define_Reaction Define Reaction: - Suzuki-Miyaura or Buchwald-Hartwig - Desired Regioselectivity (C2/C4) Start->Define_Reaction Select_Ligands Select a Diverse Set of Phosphine Ligands: - Vary Sterics and Electronics - Monodentate and Bidentate Define_Reaction->Select_Ligands Standardize_Conditions Standardize Reaction Conditions: - Substrate Ratio - Pd Precursor and Loading - Base and Solvent - Temperature and Time Select_Ligands->Standardize_Conditions Run_Reactions Run Parallel Reactions Standardize_Conditions->Run_Reactions Analyze_Results Analyze Results by LC-MS/GC-MS: - Conversion - Yield - Regioselectivity (C2:C4 ratio) Run_Reactions->Analyze_Results Identify_Hits Identify Lead Ligand(s) Analyze_Results->Identify_Hits Optimize_Conditions Optimize Reaction Conditions for Lead Ligand(s) Identify_Hits->Optimize_Conditions Scale_Up Scale-Up and Product Isolation Optimize_Conditions->Scale_Up End End Scale_Up->End

Sources

A Senior Application Scientist's Guide to the Synthesis of 2,4-Disubstituted Quinolines: A Comparative Benchmarking of Classic and Modern Routes

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Enduring Significance of the Quinoline Scaffold

The quinoline ring system, a fusion of benzene and pyridine rings, is a privileged scaffold in medicinal chemistry and materials science. Its derivatives are the core of numerous pharmaceuticals, agrochemicals, and functional materials, exhibiting a wide spectrum of biological activities including antimalarial, anticancer, antibacterial, and anti-inflammatory properties.[1] Specifically, 2,4-disubstituted quinolines are key building blocks in the development of novel therapeutic agents and advanced materials.[2] Consequently, the efficient and versatile synthesis of these compounds is a topic of paramount importance for researchers, scientists, and drug development professionals.

This guide provides an in-depth, objective comparison of seminal and contemporary synthetic routes to 2,4-disubstituted quinolines. Moving beyond a simple recitation of procedures, we will delve into the mechanistic underpinnings, practical advantages and limitations, and the green chemistry credentials of each method. This analysis is designed to empower you, the researcher, to make informed, strategic decisions in your synthetic endeavors.

I. Classical Approaches: The Foundation of Quinoline Synthesis

Two classical name reactions have long served as the bedrock for constructing the quinoline core: the Combes synthesis and the Friedländer annulation. While foundational, they present a study in contrasts regarding starting material accessibility, reaction conditions, and substrate scope.

A. The Combes Synthesis: A Direct but Demanding Condensation

First reported in 1888, the Combes synthesis is a direct, acid-catalyzed condensation of an aniline with a β-diketone.[3][4] This method is particularly effective for producing symmetrically substituted quinolines.

The Combes synthesis proceeds via a three-step mechanism. The choice of a strong acid catalyst (typically concentrated sulfuric acid or polyphosphoric acid) is crucial for facilitating both the initial condensation and the subsequent cyclization and dehydration steps.[4][5]

  • Enamine Formation: The reaction initiates with the acid-catalyzed nucleophilic attack of the aniline's amino group on one of the β-diketone's carbonyl groups, followed by dehydration to form a Schiff base, which tautomerizes to the more stable enamine intermediate.[5]

  • Electrophilic Annulation (Rate-Determining Step): The electron-rich aromatic ring of the enamine then undergoes an intramolecular electrophilic aromatic substitution, attacking the second protonated carbonyl group. This cyclization is the rate-determining step of the reaction.[5]

  • Dehydration and Aromatization: The resulting intermediate is neutralized by proton transfer, and the tertiary alcohol is subsequently protonated and eliminated as water, leading to the formation of the aromatic quinoline ring.[5]

Combes_Mechanism cluster_steps Reaction Pathway Aniline Aniline Enamine Enamine Intermediate Aniline->Enamine + H+ Diketone β-Diketone Diketone->Enamine Cyclized Cyclized Intermediate Enamine->Cyclized Intramolecular Electrophilic Attack (RDS) Quinoline 2,4-Disubstituted Quinoline Cyclized->Quinoline - H2O Aromatization

Caption: Mechanism of the Combes Quinoline Synthesis.

The primary advantage of the Combes synthesis is its use of readily available anilines and β-diketones. However, it suffers from several drawbacks. The harsh, strongly acidic conditions and high temperatures required can limit its applicability to sensitive substrates.[6] Furthermore, with unsymmetrical β-diketones, the reaction can yield a mixture of regioisomers, complicating purification. The strong electron-withdrawing groups on the aniline can prevent the cyclization.[3]

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine p-toluidine (10 mmol) and acetylacetone (2,4-pentanedione) (11 mmol).

  • Acid Addition: While cooling the flask in an ice bath, slowly and cautiously add concentrated sulfuric acid (5 mL) to the mixture with continuous stirring.

  • Heating: After the complete addition of the acid, heat the reaction mixture to 110°C and maintain this temperature for 3 hours.

  • Work-up: Allow the mixture to cool to room temperature and then carefully pour it onto a beaker of crushed ice.

  • Neutralization and Isolation: Neutralize the acidic solution by the slow addition of a 10% aqueous sodium hydroxide solution until a precipitate forms. Collect the crude product by vacuum filtration and wash it thoroughly with cold water.

  • Purification: The crude product can be purified by recrystallization from ethanol to yield pure 2,4,6-trimethylquinoline.

B. The Friedländer Synthesis: Versatility Through Pre-functionalization

The Friedländer synthesis, reported in 1882, offers greater versatility and control over the substitution pattern of the resulting quinoline.[2] It involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group, such as a ketone or ester.[2][7]

The Friedländer synthesis can be catalyzed by either acids or bases, providing a broader range of compatible reaction conditions.[2] The mechanism can proceed through two viable pathways, depending on the initial step:

  • Aldol Condensation First: The 2-aminoaryl carbonyl and the α-methylene carbonyl undergo an initial aldol condensation, followed by cyclization via imine formation and subsequent dehydration.[7]

  • Schiff Base Formation First: The initial step is the formation of a Schiff base between the aniline and the α-methylene carbonyl, which then undergoes an intramolecular aldol-type reaction to cyclize, followed by dehydration.[2]

The choice of catalyst and solvent can influence which pathway is favored and can be optimized to improve yields and selectivity.[7]

Friedlander_Mechanism cluster_pathway Reaction Pathway AminoKetone 2-Aminoaryl Aldehyde/Ketone Aldol_Adduct Aldol Adduct AminoKetone->Aldol_Adduct Aldol Condensation Schiff_Base Schiff Base AminoKetone->Schiff_Base Schiff Base Formation MethyleneCompound α-Methylene Carbonyl MethyleneCompound->Aldol_Adduct MethyleneCompound->Schiff_Base Cyclized_Intermediate Cyclized Intermediate Aldol_Adduct->Cyclized_Intermediate Imination & Dehydration Schiff_Base->Cyclized_Intermediate Intramolecular Aldol Reaction Quinoline 2,4-Disubstituted Quinoline Cyclized_Intermediate->Quinoline Dehydration

Caption: Possible Mechanisms of the Friedländer Synthesis.

The Friedländer synthesis offers significant advantages in terms of its broad substrate scope and the ability to control the substitution pattern on both the benzene and pyridine rings.[8] The reaction conditions are generally milder than the Combes synthesis, and it often provides good to excellent yields.[8] The main limitation is the availability of the starting 2-aminoaryl aldehydes or ketones, which often require separate synthetic steps.[8]

  • Reduction of Nitro-precursor: To a suspension of methyl 2-nitro-5-formylbenzoate (1.0 equiv) and iron powder (5.0 equiv) in ethanol/water (4:1), add a catalytic amount of aqueous hydrochloric acid.

  • Heating: Heat the mixture to reflux and monitor the reduction of the nitro group by TLC.

  • Condensation: After complete reduction, add acetophenone (1.2 equiv) and potassium hydroxide (2.0 equiv) to the reaction mixture.

  • Saponification and Work-up: Continue to heat at reflux until the condensation is complete (monitored by TLC). Cool the reaction to room temperature and add water.

  • Isolation and Purification: Acidify the aqueous solution with concentrated HCl to precipitate the product. Collect the solid by filtration, wash with water, and dry to afford the desired quinoline.

II. Modern Approaches: The Rise of Catalysis and Enabling Technologies

In recent years, the focus has shifted towards developing more efficient, sustainable, and atom-economical methods for quinoline synthesis. Transition-metal catalysis and advanced technologies like microwave irradiation and continuous flow have revolutionized the field.

A. Transition-Metal-Catalyzed Three-Component Reactions (A³ Coupling)

A powerful modern strategy for the synthesis of 2,4-disubstituted quinolines is the transition-metal-catalyzed three-component coupling of an aniline, an aldehyde, and a terminal alkyne, often referred to as the A³ (Aldehyde-Alkyne-Amine) coupling.[9] Inexpensive and abundant metals like iron have emerged as highly effective catalysts for this transformation.[1][9]

The iron-catalyzed A³ coupling reaction proceeds through a cascade of events, showcasing high atom economy by constructing the quinoline core from simple, readily available building blocks in a single pot.[9]

  • Imine Formation: The reaction initiates with the formation of an imine from the condensation of the aniline and the aldehyde.[9]

  • Propargylamine Formation: The iron catalyst activates the terminal alkyne, which then adds to the imine to form a propargylamine intermediate.[9]

  • Cyclization and Aromatization: The propargylamine undergoes an intramolecular hydroarylation/cyclization onto the aniline ring, followed by oxidative aromatization to yield the final 2,4-disubstituted quinoline.[9] The use of an oxidant, such as molecular oxygen (from air), is often crucial for the final aromatization step.[10]

A3_Coupling_Mechanism cluster_steps Reaction Pathway Aniline Aniline Imine Imine Aniline->Imine Aldehyde Aldehyde Aldehyde->Imine - H2O Alkyne Terminal Alkyne Propargylamine Propargylamine Intermediate Alkyne->Propargylamine [Fe] catalyst Imine->Propargylamine Quinoline 2,4-Disubstituted Quinoline Propargylamine->Quinoline Intramolecular Cyclization & Oxidative Aromatization

Caption: General Mechanism for the Iron-Catalyzed A³ Coupling.

This method offers several advantages, including operational simplicity, high atom economy, and the use of an inexpensive and environmentally benign iron catalyst.[10] The reaction tolerates a wide range of functional groups on all three components, allowing for the rapid generation of diverse quinoline libraries.[9] A potential limitation is the need for an external oxidant in some cases, and the regioselectivity can be an issue with certain substituted anilines.

  • Reaction Setup: In a sealed tube, combine the aniline (1.0 mmol), aldehyde (1.2 mmol), terminal alkyne (1.5 mmol), and anhydrous FeCl₃ (10 mol%).

  • Solvent and Heating: Add the solvent (e.g., 1,2-dichloroethane, 2 mL) and seal the tube. Heat the reaction mixture at 100°C for the specified time (typically 8-12 hours), monitoring the progress by TLC.

  • Work-up: After completion, cool the reaction to room temperature and quench with a saturated aqueous solution of NaHCO₃.

  • Extraction: Extract the aqueous layer with an organic solvent (e.g., ethyl acetate, 3 x 15 mL).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to afford the desired 2,4-disubstituted quinoline.

B. Advanced Methodologies: Enhancing Efficiency and Sustainability

Modern enabling technologies are increasingly being applied to classical and contemporary quinoline syntheses to improve their efficiency and green credentials.

Microwave irradiation has emerged as a powerful tool in organic synthesis, offering significant advantages over conventional heating.[11] By directly and efficiently heating the reaction mixture, microwaves can dramatically reduce reaction times (from hours to minutes), increase yields, and improve product purity.[11][12] Both the Combes and Friedländer syntheses have been successfully adapted to microwave-assisted, often solvent-free, conditions, making them more environmentally friendly.[6][11]

Continuous flow chemistry offers numerous benefits, including enhanced safety, scalability, and reproducibility.[5][8] In a flow reactor, reagents are continuously pumped through a heated and pressurized tube, allowing for precise control over reaction parameters. This technology is particularly well-suited for reactions that are highly exothermic or require hazardous reagents. Flow-based approaches to quinoline synthesis, including Doebner-von Miller and photochemical methods, have been developed, enabling higher throughput and safer operation.[5][8]

III. Performance Benchmarking: A Head-to-Head Comparison

To provide a clear, data-driven comparison, the following table summarizes the key performance metrics for the discussed synthetic routes.

FeatureCombes SynthesisFriedländer SynthesisIron-Catalyzed A³ Coupling
Starting Materials Aniline, β-Diketone2-Aminoaryl Aldehyde/Ketone, α-Methylene CarbonylAniline, Aldehyde, Terminal Alkyne
Catalyst/Reagent Strong Acid (H₂SO₄, PPA)Acid or Base (HCl, KOH, p-TsOH)Iron Salt (e.g., FeCl₃)
Typical Conditions High Temp. (110-150°C), Harsh AcidMilder (Reflux), Acidic or BasicModerate Temp. (80-120°C)
Typical Yields Moderate to GoodGood to Excellent[13]Good to Excellent[9]
Substrate Scope Limited by harsh conditions and aniline electronicsBroad, versatile substitution patternsBroad, high functional group tolerance
Key Advantage Simple, readily available starting materialsHigh versatility and regiocontrolHigh atom economy, operational simplicity
Key Disadvantage Harsh conditions, potential for regioisomersRequires pre-functionalized starting materialsMay require an oxidant
Green Chemistry Poor (strong acid, high energy)Moderate (can use greener solvents/catalysts)[14]Good (inexpensive catalyst, high atom economy)

IV. Senior Application Scientist's Recommendation

The choice of synthetic route to a 2,4-disubstituted quinoline is a strategic decision that depends on the specific goals of the project, including the desired substitution pattern, scale, and available starting materials.

  • For rapid access to simple, often symmetrically substituted quinolines from basic building blocks, the Combes Synthesis remains a viable, albeit dated, option. Its reliance on harsh conditions, however, makes it less suitable for complex or sensitive molecules.

  • The Friedländer Synthesis is the workhorse for accessing highly functionalized and complex 2,4-disubstituted quinolines with precise control over the substitution pattern. If the 2-aminoaryl aldehyde or ketone is readily available or can be synthesized efficiently, this method often provides the most reliable and high-yielding route. The development of one-pot procedures starting from o-nitroaryl precursors has significantly improved its practicality.[13]

  • For combinatorial library synthesis and projects where atom economy and operational simplicity are paramount, the Iron-Catalyzed A³ Coupling is an outstanding choice. This modern, multicomponent approach allows for the rapid generation of diverse analogs from simple starting materials in a single step, aligning well with the principles of green chemistry.[1]

Ultimately, a modern synthetic laboratory should be equipped to leverage the strengths of each of these methods. Furthermore, the integration of enabling technologies such as microwave synthesis should be considered to accelerate reaction optimization and improve the efficiency of both classical and modern routes. For larger-scale production, a transition to continuous flow processing can offer significant advantages in terms of safety, control, and throughput.

V. References

  • Grover, T., Singh, N., & Vaja, M. (2023). Insights into Quinoline in Context of Conventional versus Green Synthesis. Current Organic Chemistry, 27(16), 1381-1392.

  • Chemical Review and Letters. (2024). Recent progress towards transition metal-catalyzed aniline–aldehyde–alkyne coupling for the synthesis of 2,4-disubstituted quinolines. Chemical Review and Letters, 7, 1010-1022.

  • Li, A.-H., et al. (2010). One-Pot Friedländer Quinoline Synthesis: Scope and Limitations. Synthesis, 2010(10), 1629-1632.

  • Gandeepan, P., Rajamalli, P., & Cheng, C.-H. (2014). Synthesis of Substituted Quinolines by Iron(III)-Catalyzed Three-Component Coupling Reaction of Aldehydes, Amines, and Styrenes. Asian Journal of Organic Chemistry, 3(3), 303-308.

  • Yuan, S., Zhang, K., & Xia, J. (2011). Microwave-assisted Synthesis of 2-Methyl-4-Quinolinones via Combes Synthesis Catalyzed by Acidic Resin under Solvent-Free Condition. Asian Journal of Chemistry, 23(12), 5331-5334.

  • BenchChem. (2025). Green Synthesis of Quinoline Derivatives: Application Notes and Protocols.

  • Ilango, K., Valentina, P., Subhakar, K., & Kathiravan, M. K. (2015). Design, Synthesis and Biological Screening of 2, 4- Disubstituted Quinolines. Austin Journal of Analytical and Pharmaceutical Chemistry, 2(4), 1048.

  • N.A. (n.d.). Combes Quinoline Synthesis. Name Reactions in Organic Synthesis.

  • Alfa Chemistry. (n.d.). Friedländer Quinoline Synthesis.

  • Wikipedia. (n.d.). Combes quinoline synthesis.

  • Organic Reactions. (n.d.). The Friedländer Synthesis of Quinolines.

  • ChemistryViews. (2014). Iron Catalysis for Quinoline Synthesis.

  • Merck & Co. (n.d.). Combes Quinoline Synthesis. The Merck Index Online.

  • Shen, Q., et al. (2012). Synthesis of Quinolines via Friedländer Reaction in Water and under Catalyst-Free Conditions. Synthesis, 44(3), 389-392.

  • S. K. Jain, et al. (2024). SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. IIP Series.

  • BenchChem. (2025). Technical Support Center: Solvent-Free Synthesis of 2,4-Disubstituted Quinolines.

  • ResearchGate. (2020). Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review.

  • BenchChem. (2025). An In-depth Technical Guide to the Synthesis of 2,4,6-Trimethylquinoline via the Combes Reaction.

  • BenchChem. (2025). Comparative study of quinoline synthesis methods (Skraup vs. Friedlander).

  • ResearchGate. (2023). Synthesis of 2,4-Disubstituted Quinoline Derivatives via A3-Coupling: An EcoScale Evaluation.

  • Química Organica.org. (n.d.). Friedlander quinoline synthesis.

  • PubMed Central. (2023). Different catalytic approaches of Friedländer synthesis of quinolines.

  • Wikipedia. (n.d.). Friedländer synthesis.

  • Scribd. (n.d.). Combes Quinoline Synthesis PDF.

  • Organic Chemistry Portal. (n.d.). Friedlaender Synthesis.

  • Baxendale Group - Durham University. (2013). Flow chemistry approaches directed at improving chemical synthesis.

  • PubMed Central. (2025). Microwave-Assisted Organic Synthesis: An Eco-Friendly Method of Green Chemistry.

  • Tiwari, G., et al. (2023). Recent developments on microwave-assisted organic synthesis of nitrogen- and oxygen-containing preferred heterocyclic scaffolds. RSC Advances.

  • OAText. (2019). Solvent-free efficient microwave assisted synthesis of α,β-unsaturated compounds and their antimicrobial activity assessment.

Sources

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of 2,4-Dibromoquinoline

Author: BenchChem Technical Support Team. Date: January 2026

As a senior application scientist, I understand that meticulous handling and disposal of specialized chemical reagents are paramount to laboratory safety and environmental responsibility. This guide provides an in-depth, procedural framework for the proper disposal of 2,4-dibromoquinoline, ensuring the safety of laboratory personnel and compliance with regulatory standards. The causality behind each step is explained to foster a culture of safety and informed decision-making.

Understanding the Hazard Profile of this compound

Before any handling or disposal, it is crucial to comprehend the inherent risks associated with this compound. This compound is a halogenated quinoline derivative with a significant hazard profile that necessitates careful management.

Key Hazards:

  • Toxicity: this compound is toxic if swallowed[1][2].

  • Irritation: It is known to cause skin irritation and serious eye damage[1][2].

  • Respiratory Irritation: Inhalation may cause respiratory irritation[1][2].

Due to its bromine substituents, this compound is classified as a halogenated organic compound. This classification is critical as it dictates the specific waste stream and disposal methods required by environmental regulations. Halogenated organic wastes are typically subject to more stringent disposal protocols, such as high-temperature incineration, to prevent the formation of persistent environmental pollutants[3].

Table 1: Chemical and Physical Properties of this compound

PropertyValueSource
CAS Number 20151-40-0[4]
Molecular Formula C₉H₅Br₂N[1][4]
Molecular Weight 286.95 g/mol [1]
Appearance White to off-white solid[5]
Personal Protective Equipment (PPE): Your First Line of Defense

The consistent and correct use of appropriate PPE is non-negotiable when handling this compound. The following table outlines the minimum required PPE.

Table 2: Required Personal Protective Equipment (PPE)

Protection TypeSpecificationRationale
Hand Protection Chemical-resistant gloves (e.g., nitrile)To prevent skin contact and irritation[2][6].
Eye Protection Safety goggles or glasses with side shieldsTo protect against splashes and accidental eye contact, which can cause serious damage[2][7].
Body Protection Laboratory coatTo protect skin and clothing from contamination[6].
Respiratory Protection Use in a well-ventilated area or a chemical fume hoodTo avoid inhalation of dust or vapors, which can cause respiratory irritation[2][6].
Step-by-Step Disposal Procedure

This protocol is designed to guide researchers through the safe segregation, collection, and disposal of this compound waste.

The fundamental principle of chemical waste management is segregation. Never mix halogenated organic waste with non-halogenated waste streams. This is because mixed waste is more complex and costly to dispose of, and improper mixing can lead to dangerous chemical reactions.

  • Action: Designate a specific, clearly labeled waste container for "Halogenated Organic Waste"[8][9][10]. This container should be used exclusively for this compound and other halogenated compounds.

  • Causality: Segregation prevents cross-contamination and ensures that the waste is sent to the appropriate disposal facility equipped to handle halogenated compounds, typically through incineration at high temperatures[8][3].

The integrity of the waste container is crucial for safe storage and transport.

  • Action: Select a container made of a material compatible with this compound and fitted with a secure, leak-proof lid[9]. The container must be clearly labeled with "Halogenated Organic Waste" and a full list of its contents, including "this compound" and its CAS number (20151-40-0)[10].

  • Causality: Proper containment and labeling prevent accidental spills and ensure that waste handlers are aware of the container's contents and associated hazards.

This includes the pure compound, contaminated materials, and solutions.

  • Pure Compound/Residues: Scrape any residual solid this compound from spatulas, weighing boats, and glassware directly into the designated halogenated waste container[10].

  • Contaminated Disposables: Items such as gloves, pipette tips, and absorbent paper that are contaminated with this compound should be placed in a sealed plastic bag and then into the solid halogenated waste container[11].

  • Solutions: Solutions containing this compound should be collected in a designated liquid halogenated waste container. Do not mix with non-halogenated solvent waste[9].

Proper decontamination of reusable glassware is essential to prevent carry-over and accidental exposure.

  • Action:

    • Rinse the glassware with a suitable organic solvent (e.g., acetone, ethanol) to dissolve any remaining this compound.

    • Collect this first rinse in the designated liquid halogenated waste container.

    • Subsequent rinses with detergent and water can typically be disposed of down the drain, but consult your institution's specific guidelines.

  • Causality: The initial solvent rinse ensures that the bulk of the halogenated compound is captured in the correct waste stream.

Spill Management

In the event of a spill, a swift and appropriate response is critical to mitigate exposure and environmental contamination.

  • Immediate Actions:

    • Alert personnel in the immediate area.

    • If safe to do so, eliminate all ignition sources.

    • Ensure the area is well-ventilated, preferably within a fume hood.

  • Cleanup Procedure:

    • Wearing the appropriate PPE, cover the spill with an inert absorbent material (e.g., vermiculite, sand, or a commercial spill kit absorbent).

    • Carefully sweep or scoop the absorbed material into a designated container for halogenated solid waste.

    • Clean the spill area with a cloth dampened with a suitable solvent, and treat the cloth as contaminated waste.

    • Finally, wash the area with soap and water.

Storage and Final Disposal

Accumulated waste must be stored safely pending collection by a certified hazardous waste disposal service.

  • Storage: Keep the sealed and labeled waste containers in a designated, well-ventilated, and secure waste accumulation area, away from incompatible materials[6].

  • Disposal: Arrange for the collection of the waste through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor[10]. Complete all required waste disposal manifests accurately.

The following diagram illustrates the decision-making process for the disposal of this compound.

DisposalWorkflow cluster_generation Waste Generation cluster_characterization Waste Characterization cluster_final Final Disposal A This compound Waste Generated B Is it solid, liquid, or contaminated disposable? A->B Characterize C1 Solid Halogenated Waste Container B->C1 Solid Residue C2 Liquid Halogenated Waste Container B->C2 Solution C3 Solid Halogenated Waste Container (bagged) B->C3 Contaminated Disposable D Store in Designated Accumulation Area C1->D C2->D C3->D E Arrange Pickup by Certified Waste Disposal Service D->E Schedule

Caption: Decision workflow for this compound waste disposal.

By adhering to these procedures, researchers can ensure the safe and compliant disposal of this compound, thereby protecting themselves, their colleagues, and the environment.

References

  • National Center for Biotechnology Information. (n.d.). This compound. PubChem.
  • Indiana Department of Environmental Management. (n.d.). Hazardous Chemical Compounds & Hazardous Waste. IN.gov.
  • Illinois Pollution Control Board. (n.d.). Section 729.241 Aqueous Solutions of Halogenated Compounds.
  • Braun Research Group. (n.d.). Halogenated Organic Liquids - Standard Operating Procedure.
  • SDS Manager. (n.d.). 2,4-Dibromoquinazoline SDS.
  • Electronic Code of Federal Regulations. (n.d.). Appendix III to Part 268, Title 40 -- List of Halogenated Organic Compounds Regulated Under § 268.32.
  • Washington State University. (n.d.). Standard Operating Procedure: Bromine.
  • University of Wisconsin-Milwaukee. (n.d.). Hazardous Waste Segregation.
  • U.S. Environmental Protection Agency. (1988). Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes.
  • Barclays Official California Code of Regulations. (n.d.). Appendix III List of Halogenated Organic Compounds Regulated Under 66268.32 EPA Listed Compounds. Westlaw.
  • U.S. Environmental Protection Agency. (n.d.). Solvents in the Workplace - How to Determine if They Are Hazardous Waste.
  • University of Wyoming. (n.d.). Chemical Process SOP Example.

Sources

A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 2,4-Dibromoquinoline

Author: BenchChem Technical Support Team. Date: January 2026

As researchers and drug development professionals, our work with novel compounds is foundational to scientific progress. However, this innovation demands an unwavering commitment to safety. This guide provides an in-depth, procedural framework for handling 2,4-Dibromoquinoline, moving beyond a simple checklist to instill a deep, causal understanding of the necessary safety protocols. The procedures outlined here are designed as a self-validating system to ensure the protection of laboratory personnel and the integrity of your research.

Hazard Profile of this compound: Understanding the "Why"

Before we can select the appropriate Personal Protective Equipment (PPE), we must first understand the specific risks posed by this compound. This compound is not benign; it is a reactive halogenated quinoline derivative that presents multiple acute hazards.[1] Its classification as a "Dangerous Good for transport" underscores the need for meticulous handling.[2]

A synthesis of its hazard profile, based on the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, reveals the following critical threats[1]:

Hazard ClassGHS CategorySignal WordHazard Statement
Acute Toxicity, OralCategory 3DangerH301: Toxic if swallowed
Skin Corrosion/IrritationCategory 2WarningH315: Causes skin irritation
Serious Eye Damage/IrritationCategory 1DangerH318: Causes serious eye damage
Specific Target Organ ToxicityCategory 3WarningH335: May cause respiratory irritation

This data dictates that our safety protocols must defend against oral ingestion, skin contact, severe eye damage, and inhalation of dust or aerosols.

The Core Ensemble: Mandatory PPE for this compound

A risk assessment is paramount, but the following PPE represents the minimum standard for any procedure involving this compound.

Eye and Face Protection: A Non-Negotiable Barrier

Given the GHS classification of "Causes serious eye damage," standard safety glasses are insufficient.[1]

  • Primary Protection: Tight-fitting chemical safety goggles that provide a complete seal around the eyes are mandatory.[3] This design prevents entry of the compound from splashes or airborne dust.

  • Secondary Protection: For procedures with a higher risk of splashing—such as transferring solutions or handling larger quantities—a full-face shield must be worn over the chemical safety goggles.[4][5] This provides an additional layer of protection for the entire face.

Hand Protection: Selecting the Right Glove

The directive "Causes skin irritation" necessitates the use of chemical-resistant gloves.[1] However, not all gloves are created equal.

  • Material: Nitrile or neoprene gloves are the recommended materials for handling halogenated aromatic compounds.[3] Never use latex or vinyl gloves, as they offer poor protection against this class of chemical.[5]

  • Inspection and Technique: Always inspect gloves for perforations or signs of degradation before use. When handling significant quantities or for prolonged procedures, consider double-gloving. Ensure your sleeves are worn over the outside of your gloves when working at bench level to prevent chemicals from running down your arm and into the glove.[6]

Body Protection: Shielding Against Contamination

To protect against accidental spills and contamination of personal clothing, robust body protection is essential.

  • Laboratory Coat: A fully buttoned, long-sleeved laboratory coat is the minimum requirement.[3]

  • Chemical Apron: When mixing solutions or handling quantities greater than a few grams, a chemical-resistant apron should be worn over the lab coat to provide an impermeable barrier from mid-chest to the knees.[6]

Respiratory Protection: Controlling the Unseen Hazard

The warning "May cause respiratory irritation" means that controlling inhalation exposure is critical.[1]

  • Primary Control: All handling of solid this compound or its solutions must be performed within a certified chemical fume hood to minimize airborne concentrations.[7]

  • Secondary Control: In the rare event that work cannot be conducted in a fume hood or if there is a risk of generating significant dust or aerosols, respiratory protection is required. A NIOSH-approved respirator with cartridges appropriate for organic vapors and particulates should be used.[8][9] All personnel requiring a respirator must be enrolled in a respiratory protection program with proper fit-testing, as mandated by OSHA.[5]

Operational Plan: A Step-by-Step Handling Protocol

This workflow integrates PPE selection into a systematic process to minimize risk at every stage.

Safe Handling Workflow for this compound

cluster_prep Phase 1: Preparation cluster_handling Phase 2: Chemical Handling cluster_cleanup Phase 3: Decontamination & Disposal prep1 Review SDS for This compound prep2 Don all required PPE: - Goggles & Face Shield - Nitrile Gloves - Lab Coat prep1->prep2 prep3 Prepare work area in a certified fume hood prep2->prep3 handle1 Weigh solid compound using anti-static weigh boat prep3->handle1 handle2 Carefully transfer to reaction vessel handle1->handle2 handle3 Perform experimental procedure handle2->handle3 clean1 Decontaminate glassware and surfaces handle3->clean1 clean2 Dispose of all waste in 'Halogenated Waste' container clean1->clean2 clean3 Remove PPE in correct order (gloves last) clean2->clean3

Caption: Workflow for the safe handling of this compound.

  • Preparation Phase:

    • Thoroughly review the Safety Data Sheet (SDS) before beginning any work.[3]

    • Don the full ensemble of required PPE as described in Section 2.

    • Ensure the chemical fume hood is operational and prepare the work surface with plastic-backed absorbent pads to contain minor spills.[10]

  • Handling Phase:

    • Carefully weigh the desired amount of this compound, minimizing the generation of dust.

    • Transfer the compound to the reaction vessel within the fume hood.

    • Execute the experimental procedure, maintaining awareness of all chemical manipulations.

  • Cleanup and Disposal Phase:

    • Decontamination: Decontaminate all non-disposable equipment (glassware, spatulas) and work surfaces that came into contact with the chemical.[3]

    • Waste Segregation: this compound is a halogenated organic compound. All contaminated disposable items (gloves, absorbent pads, pipette tips) must be placed in a designated, sealed, and clearly labeled container for "Halogenated Organic Waste".[7][11] Do not mix this waste with non-halogenated streams.

    • PPE Removal: Remove PPE carefully to avoid cross-contamination, removing gloves last.

    • Hygiene: Wash hands thoroughly with soap and water after the procedure is complete.[12]

Emergency Procedures: Spill and Exposure Management

  • Small Spill (in fume hood): Use an inert absorbent material to soak up the spill. Place the absorbed material in a sealed container and dispose of it as halogenated waste.[3]

  • Skin Contact: Immediately wash the affected area with plenty of soap and water for at least 15 minutes.[8] Remove contaminated clothing and seek medical attention if irritation persists.

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, also under the eyelids.[8] Seek immediate medical attention.

  • Ingestion: If swallowed, seek immediate medical attention.[12]

By adhering to this comprehensive guide, you build a resilient safety culture that protects you, your colleagues, and the integrity of your scientific endeavors.

References

  • National Center for Biotechnology Information. (n.d.). This compound. PubChem.
  • Pesticide Environmental Stewardship. (n.d.). Components of Personal Protective Equipment.
  • SDS Manager. (n.d.). 2,4-Dibromoquinazoline SDS.
  • University of Hawaii. (n.d.). UNIT 7: Personal Protective Equipment. CTAHR.
  • NIOSH. (2006, December). Personal Protective Equipment for Use in Handling Hazardous Drugs.
  • WorkSafeBC. (2025, August 20). Table of exposure limits for chemical and biological substances.
  • New Jersey Department of Health. (n.d.). Hazardous Substance Fact Sheet - Quinoline.
  • Maier, M. A., et al. (2020). Considerations for setting occupational exposure limits for novel pharmaceutical modalities. PubMed Central.
  • University of Wyoming. (n.d.). Chemical Process SOP Example.

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2,4-Dibromoquinoline
Reactant of Route 2
Reactant of Route 2
2,4-Dibromoquinoline

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.